molecular formula C11H11NOS2 B1582718 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone CAS No. 65439-58-9

2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone

Cat. No.: B1582718
CAS No.: 65439-58-9
M. Wt: 237.3 g/mol
InChI Key: OVLPCYXFKYZNNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone is a synthetic compound based on the thiazolidine-2-thione scaffold, a five-membered heterocycle containing sulfur and nitrogen atoms known for its diverse bioactivity and utility in organic synthesis . The thiazolidine-2-thione core exists in thione and thiol tautomeric forms, which contributes to its reactivity and ability to interact with biological targets . This particular derivative features a 2-phenyl-ethanone moiety, a structural motif that can influence the compound's physicochemical properties and binding affinity. Compounds containing the thiazolidine-2-thione structure have been extensively investigated for their wide-ranging biological activities. Research indicates that such derivatives can exhibit potent inhibitory effects against enzymes like xanthine oxidase (XO), a key target in the treatment of hyperuricemia and gout . Furthermore, the thiazolidine-2-thione scaffold is found in molecules with reported anticancer, antimicrobial, anti-inflammatory, and antifungal properties . Beyond its direct biological applications, the thiazolidine-2-thione group is a valuable building block in synthetic chemistry. It is frequently employed as a chiral auxiliary in catalytic asymmetric synthesis, enabling the creation of enantiomerically pure compounds, which are crucial in pharmaceutical development . The mechanism of action for biological activity often involves interactions with enzyme active sites; for instance, molecular docking studies of similar compounds show that the thiazolidinethione moiety can form hydrogen bonds with key amino acid residues, such as Glu263 and Ser347 in the case of xanthine oxidase inhibition . This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. It is strictly for laboratory applications and must not be used for personal consumption.

Properties

IUPAC Name

2-phenyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NOS2/c13-10(12-6-7-15-11(12)14)8-9-4-2-1-3-5-9/h1-5H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLPCYXFKYZNNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=S)N1C(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354410
Record name STK332165
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65439-58-9
Record name STK332165
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the structure elucidation of 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone, a heterocyclic compound of interest in medicinal chemistry. The narrative is structured to not only present the analytical data but also to rationalize the experimental choices, ensuring a robust and self-validating approach to confirming the molecular architecture.

Introduction: The Significance of Structural Verification

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Therefore, unambiguous confirmation of the chemical structure of a synthesized compound is a cornerstone of drug discovery and development. 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone (Figure 1) belongs to the thiazolidinone class of heterocyclic compounds, which are known to exhibit a wide range of pharmacological activities.[1][2] Precise structural elucidation ensures the reproducibility of biological data and provides a solid foundation for structure-activity relationship (SAR) studies. This guide will walk through a logical, multi-technique approach to verify the synthesis and structure of this target molecule.

Synthetic Strategy: A Probabilistic Approach to Structure

A logical starting point for structure elucidation is a clear understanding of the intended synthetic route. The most plausible and efficient synthesis of 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone involves the N-acylation of thiazolidine-2-thione with a suitable phenacyl derivative.

Proposed Synthetic Pathway

The reaction proceeds via a nucleophilic substitution, where the nitrogen atom of the thiazolidine-2-thione ring attacks the electrophilic carbon of 2-bromo-1-phenylethanone (phenacyl bromide).

Synthetic Pathway cluster_reagents Reactants reagent1 Thiazolidine-2-thione product 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone reagent1->product Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, Acetone) reagent2 2-Bromo-1-phenylethanone reagent2->product

Caption: Proposed synthesis of the target compound.

Experimental Protocol: Synthesis
  • Preparation: To a solution of thiazolidine-2-thione (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Activation: Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium salt.

  • N-Acylation: Cool the mixture back to 0 °C and add a solution of 2-bromo-1-phenylethanone (1.05 eq) in DMF dropwise.

  • Reaction: Allow the reaction to proceed at room temperature overnight.

  • Work-up: Quench the reaction with ice-water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

This synthetic approach strongly suggests the formation of the N-acylated product, providing a hypothetical structure to be confirmed by spectroscopic methods.

Spectroscopic Verification: A Multi-Faceted Approach

The core of structure elucidation lies in the synergistic interpretation of data from various spectroscopic techniques. Each method provides a unique piece of the structural puzzle. The molecular formula of the target compound is C₁₁H₁₁NOS₂, with a molecular weight of 237.35 g/mol .[3]

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Expected Absorptions:

Wavenumber (cm⁻¹)Functional GroupVibration Type
~3100-3000Aromatic C-HStretching
~2950-2850Aliphatic C-HStretching
~1685Ketone C=OStretching
~1600, ~1450Aromatic C=CStretching
~1350-1250Thioamide C=SStretching

The key diagnostic peaks are the sharp, strong absorption around 1685 cm⁻¹ for the ketone carbonyl group and the characteristic thioamide C=S stretch. The presence of both aromatic and aliphatic C-H stretches would also be expected.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through fragmentation patterns.

Expected Data (Electron Impact - EI):

  • Molecular Ion (M⁺): A peak at m/z = 237, corresponding to the molecular weight of the compound.

  • Key Fragments:

    • m/z = 105: [C₆H₅CO]⁺, the benzoyl cation, is a very common and stable fragment.

    • m/z = 77: [C₆H₅]⁺, the phenyl cation.

    • Loss of the phenacyl group to give the thiazolidine-2-thione fragment.

The observation of the molecular ion peak at m/z 237 would be strong evidence for the successful synthesis of the target compound. The fragmentation pattern would further support the proposed connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule, providing information on the chemical environment, connectivity, and number of protons and carbons.

¹H NMR Spectroscopy (Predicted Chemical Shifts in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.90-8.10Doublet2HAromatic (ortho)
~7.40-7.60Multiplet3HAromatic (meta, para)
~4.80Singlet2H-CO-CH₂-Ph
~4.30Triplet2HN-CH₂-
~3.30Triplet2HS-CH₂-

Rationale:

  • The aromatic protons on the phenyl ring will be deshielded, with the ortho protons appearing further downfield due to the proximity of the electron-withdrawing carbonyl group.

  • The methylene protons adjacent to the carbonyl group (-CO-CH₂-) are expected to be a singlet and significantly deshielded.

  • The two methylene groups of the thiazolidine ring will appear as triplets due to coupling with each other. The methylene group attached to the nitrogen will be more deshielded than the one attached to the sulfur.

¹³C NMR Spectroscopy (Predicted Chemical Shifts in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~201C=S (Thioamide)
~195C=O (Ketone)
~134Aromatic (ipso)
~129-133Aromatic CHs
~55N-CH₂-
~45-CO-CH₂-Ph
~29S-CH₂-

Rationale:

  • The thioamide (C=S) and ketone (C=O) carbons are the most deshielded and will appear at the downfield end of the spectrum.

  • The aromatic carbons will resonate in their characteristic region (~120-140 ppm).

  • The aliphatic carbons will be found in the upfield region, with the carbon attached to the electronegative nitrogen being the most deshielded among them.

Data Synthesis and Structural Confirmation

The definitive elucidation of the structure of 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone is achieved by the congruent interpretation of all spectroscopic data.

Structure Elucidation Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_conclusion Conclusion synthesis Proposed Synthesis ir IR Spectroscopy (Functional Groups) synthesis->ir Provides Hypothetical Structure ms Mass Spectrometry (Molecular Weight) synthesis->ms Provides Hypothetical Structure nmr NMR Spectroscopy (Connectivity) synthesis->nmr Provides Hypothetical Structure elucidation Structure Elucidated ir->elucidation Confirms C=O, C=S ms->elucidation Confirms Molecular Formula nmr->elucidation Confirms Atom Connectivity

Caption: Workflow for structure elucidation.

The IR spectrum would confirm the presence of the key carbonyl and thioamide functional groups. The mass spectrum would verify the molecular weight and support the presence of the phenacyl and thiazolidinethione moieties through its fragmentation pattern. Finally, the ¹H and ¹³C NMR spectra would provide the definitive atom-by-atom connectivity, confirming the N-acylation and the overall structure of 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone. The combination of these techniques provides a self-validating system, leaving no ambiguity in the final structural assignment.

References

  • Wang, M.-X., Qin, H.-W., Liu, C., Lv, S.-M., Chen, J.-S., Wang, C.-G., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLoS ONE, 17(5), e0268531. [Link]

  • Ben-abdallah, T., S. Al-tuwaijri, and Z. T. F. Al-sharif. (2019). Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. Molecules, 24(23), 4249. [Link]

  • PubChem. (n.d.). 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone. National Center for Biotechnology Information. Retrieved from [Link][3]

Sources

An In-depth Technical Guide to 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone: Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone, a member of the pharmacologically significant thiazolidinone family. This document is intended for researchers, medicinal chemists, and drug development professionals. It delves into the physicochemical characteristics, a detailed synthetic protocol, spectroscopic analysis, and the potential therapeutic applications of this compound, drawing upon the established bioactivities of its structural class. The guide emphasizes the rationale behind experimental methodologies and provides a framework for future research and development.

Introduction: The Significance of the Thiazolidinone Scaffold

The thiazolidinone core is a privileged heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1][2][3] Derivatives of this scaffold have been extensively investigated and developed as antimicrobial, anti-inflammatory, anticonvulsant, and anticancer agents.[4][5][6] The structural versatility of the thiazolidinone ring allows for substitutions at various positions, enabling the fine-tuning of its biological and physicochemical properties. 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone, the subject of this guide, incorporates a phenylacetyl group at the 3-position of a 2-thioxo-thiazolidinone core, a modification known to influence its reactivity and biological profile. This guide aims to consolidate the current understanding of this specific molecule and to provide a solid foundation for its further exploration in drug discovery programs.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. The key properties of 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₁NOS₂PubChem[7]
Molecular Weight 237.34 g/mol PubChem[7]
CAS Number 65439-58-9PubChem[7]
Appearance Light yellow to yellow solidChemicalBook[8]
Melting Point 85-86 °CChemicalBook[8]
Topological Polar Surface Area 77.7 ŲPubChem[7]
Hydrogen Bond Acceptor Count 1PubChem[7]
Rotatable Bond Count 2PubChem[7]

Synthesis of 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone

The synthesis of N-acylthiazolidinethiones is a well-established process in organic chemistry. The following protocol outlines a reliable method for the preparation of 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone.

Rationale for Synthetic Approach

The chosen synthetic route is an N-acylation of the thiazolidine-2-thione core. This method is favored due to the high nucleophilicity of the nitrogen atom in the thiazolidine ring and the availability of the starting materials. The use of a mild base like triethylamine is crucial to deprotonate the thiazolidine-2-thione, thereby activating it for nucleophilic attack on the electrophilic carbonyl carbon of phenylacetyl chloride. Dichloromethane is selected as the solvent for its inertness and its ability to dissolve both reactants.

Experimental Protocol

Materials:

  • Thiazolidine-2-thione

  • Phenylacetyl chloride

  • Triethylamine

  • Dichloromethane (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add thiazolidine-2-thione (1.0 equivalent) and anhydrous dichloromethane. Cool the resulting solution to 0 °C in an ice bath.

  • Addition of Base: Slowly add triethylamine (1.1 equivalents) to the solution with continuous stirring.

  • Acylation: In a separate flask, dissolve phenylacetyl chloride (1.05 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone as a solid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Thiazolidine_2_thione Thiazolidine-2-thione Reaction_Vessel Reaction at 0°C to RT Thiazolidine_2_thione->Reaction_Vessel Phenylacetyl_chloride Phenylacetyl Chloride Phenylacetyl_chloride->Reaction_Vessel Triethylamine Triethylamine (Base) Triethylamine->Reaction_Vessel DCM Dichloromethane (Solvent) DCM->Reaction_Vessel Quenching Quench with NaHCO₃ Reaction_Vessel->Quenching Reaction Completion Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry over MgSO₄ Extraction->Drying Purification Column Chromatography Drying->Purification Product 2-Phenyl-1-(2-thioxo- thiazolidin-3-yl)-ethanone Purification->Product

Caption: Workflow for the synthesis of 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone.

Spectroscopic Analysis

TechniqueExpected Data
¹H NMR * Phenyl protons: Multiplet in the range of 7.20-7.40 ppm. * Methylene protons (CH₂-Ph): Singlet around 4.20-4.40 ppm. * Thiazolidine protons (-N-CH₂-): Triplet around 4.00-4.20 ppm. * Thiazolidine protons (-S-CH₂-): Triplet around 3.20-3.40 ppm.
¹³C NMR * Thione carbon (C=S): Signal in the range of 200-205 ppm. * Ketone carbon (C=O): Signal around 170-175 ppm. * Aromatic carbons: Signals between 125-140 ppm. * Methylene carbon (CH₂-Ph): Signal around 45-50 ppm. * Thiazolidine carbon (-N-CH₂-): Signal around 50-55 ppm. * Thiazolidine carbon (-S-CH₂-): Signal around 28-33 ppm.
IR (KBr, cm⁻¹) * C=O stretch (amide): Strong absorption band around 1680-1700 cm⁻¹. * C=S stretch (thione): Absorption band around 1200-1250 cm⁻¹. * C-N stretch: Absorption band around 1350-1400 cm⁻¹. * Aromatic C-H stretch: Bands above 3000 cm⁻¹. * Aliphatic C-H stretch: Bands below 3000 cm⁻¹.
Mass Spec (ESI-MS) * [M+H]⁺: Expected at m/z 238.0355. * [M+Na]⁺: Expected at m/z 260.0174.

Chemical Reactivity and Therapeutic Potential

Chemical Reactivity

The presence of multiple functional groups in 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone imparts a versatile chemical reactivity. The methylene group adjacent to the phenyl ring is acidic and can be deprotonated to form an enolate, which can then participate in various carbon-carbon bond-forming reactions, such as aldol additions.[9] The thione group can undergo reactions typical of thiocarbonyls, including oxidation and conversion to other functional groups.

Potential Therapeutic Applications

While specific biological studies on 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone are limited, the extensive research on the thiazolidinone class provides a strong basis for predicting its therapeutic potential.

  • Anticancer Activity: Many thiazolidinone derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases and the induction of apoptosis.[1][4][6] The structural features of the target compound make it a candidate for evaluation against various cancer cell lines.

  • Antimicrobial Activity: The thiazolidinone scaffold is a well-known pharmacophore in the design of antimicrobial agents.[5][10] It is plausible that 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone could exhibit activity against a range of bacterial and fungal pathogens.

  • Enzyme Inhibition: Thiazolidine-2-thione derivatives have been identified as inhibitors of enzymes such as xanthine oxidase.[9] Given the prevalence of this core in enzyme inhibitors, the target compound warrants investigation as a potential modulator of various enzymatic pathways.

Hypothetical Signaling Pathway Involvement

Based on the known anticancer properties of related thiazolidinone compounds, a plausible mechanism of action could involve the inhibition of key signaling pathways implicated in cancer progression, such as the PI3K/Akt pathway.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Compound 2-Phenyl-1-(2-thioxo- thiazolidin-3-yl)-ethanone Compound->PI3K Inhibition

Caption: A hypothetical mechanism of action for 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone in cancer cells.

Conclusion and Future Directions

2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone is a promising scaffold for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its physicochemical properties, a detailed synthetic protocol, and a discussion of its potential biological activities based on the well-established pharmacology of the thiazolidinone class.

Future research should focus on the following areas:

  • Biological Screening: A comprehensive biological evaluation of the compound against a panel of cancer cell lines, bacterial strains, and fungal species is warranted.

  • Mechanism of Action Studies: Should biological activity be confirmed, further studies to elucidate the precise mechanism of action are crucial.

  • Analogue Synthesis: The synthesis and evaluation of a library of analogues with modifications to the phenylacetyl group could lead to the identification of compounds with enhanced potency and selectivity.

The information presented herein serves as a valuable resource for researchers interested in exploring the therapeutic potential of this intriguing molecule.

References

  • Wang, M.-X., Qin, H.-W., Liu, C., Lv, S.-M., Chen, J.-S., Wang, C.-G., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLOS ONE, 17(5), e0268531. [Link]

  • SYNTHESIS, ANTIMICROBIAL AND ANTICANCER EVALUATION OF N-(2-(PHENYL)-4-OXOTHIAZOLIDIN-3- YL). (2022). Rasayan Journal of Chemistry, 15(4). [Link]

  • Patel, P. S. (2022). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 11(1), 1951-1957. [Link]

  • Fragments of 1 H NMR spectra of... (n.d.). ResearchGate. [Link]

  • PubChem. (n.d.). 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone. [Link]

  • Prabhu, P. P., Panneerselvam, T., Shastry, C. S., Sivakumar, A., & Pande, S. S. (2014). Synthesis and Anticancer Evaluation of 2–Phenyl Thiaolidinone Substituted 2–Phenyl Benzothiazole–6–Carboxylic Acid Derivatives. ResearchGate. [Link]

  • Synthesis and Fungicidal Activity of Simple Structural 1,3-Thiazolidine-2-Thione Derivatives. (2015). Taylor & Francis. [Link]

  • New N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides as antimicrobial agents. (2017). Medchemcomm, 8(11), 2142-2154. [Link]

  • Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. (n.d.). PMC. [Link]

  • Synthesis of 1,3-thiazolidine-2-thiones. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis, Characterization and Antibacterial Evaluation of Novel Thiazolidine Derivatives. (n.d.). [Link]

  • Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. (n.d.). PMC. [Link]

  • Synthesis, characterization and in vitro antimicrobial activity of novel 2-thioxo-4-thiazolidinones and 4,4'-bis(2-thioxo-4-thiazolidinone-3-yl)diphenylsulfones. (n.d.). PubMed. [Link]

  • 2-(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)malononitrile. (n.d.). NIH. [Link]

  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (n.d.). MDPI. [Link]

  • Synthesis and Biological Studies of Some 2,3-Diphenylthiazolidin-4-ones and Condensed Pyrazolines. (2011). Oriental Journal of Chemistry, 27(2). [Link]

  • Alheety, K. A., et al. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy, 11(3), 490-496. [Link]

  • Synthesis and bioactivity of 1,3-thiazolidine-2-thione derivatives against type III secretion system of Xanthomonas oryzae. (2019). PubMed, 29(17), 2947-2957. [Link]

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (n.d.). PMC. [Link]

  • Synthesis and Characterization of Some 4- Substituted Thiazolidinone Derivatives. (n.d.). Impactfactor. [Link]

  • AzA-Diels-AlDer synthesis AnD nMr chArActerizAtion of AroMAtic substitut- eD 1-Methyl-2-phenyl 2,3-DihyDro-4(1h)-pyriDinones Dan. (2023). [Link]

  • methoxyphenyl) thiazol-2'(3'H)-ylidene] thiazolidin-4-one: Synthesis, characterization, X-ray single crystal structure investigation and quantum chemical calculations. (n.d.). ResearchGate. [Link]

  • 3-Phenyl-2-thioxo-1,3-thiazolidin-4-one. (n.d.). PMC. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Thiazolidine Derivatives. (2024). IJFMR, 6(2). [Link]

  • Synthesis and Biological Evaluation of N-[2-(substituted-phenyl)-4-oxo-1,3- thiazolidin-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide Analogs as Potential Antibacterial and Antifungal Agents. (n.d.). ResearchGate. [Link]

  • Antidiabetic activity of some synthesized 2-(substituted phenyl)-3-(naphthalen-1-yl)thiazolidin-4-ones. (n.d.). ResearchGate. [Link]

  • 2-Phenyl-1-(2-thioxo-3-thiazolidinyl)ethanone,65439-58-9. (n.d.). [Link]

  • Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazol. (2022). Chemical Methodologies, 6(9), 711-721. [Link]

  • Recent Biological Applications and Chemical Synthesis of Thiohydantoins. (n.d.). Springer. [Link]

  • X-ray diffraction and Density Functional Theory based structural analyses of 2-phenyl-4-(prop-2-yn-1-yl)-1,2,4-triazolone. (2022). European Journal of Chemistry, 13(2), 164-177. [Link]

  • Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. (2020). NIH. [Link]

  • Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. (2022). Chemical Methodologies, 6(12), 978-989. [Link]

  • 2,3-Diphenyl-4-thiazolidinone. (n.d.). PubChem. [Link]

  • Synthesis of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide Based Thiazolidinone Derivatives as Potent Antibacterial and Antifungal Agents. (n.d.). ResearchGate. [Link]

Sources

Introduction: Understanding the Core Utility of CAS 65439-58-9

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Characteristics and Stability of CAS 65439-58-9 [HEPES]

N-(2-hydroxyethyl)piperazine-N'-(2-ethanesulfonic acid), registered under CAS number 65439-58-9 and widely known as HEPES, is a zwitterionic organic chemical buffering agent.[1][2] Its prominence in biological research and pharmaceutical development stems from its ability to maintain a stable pH in aqueous solutions within a physiologically relevant range.[1][3] Unlike the common sodium bicarbonate buffer system, the buffering capacity of HEPES is independent of carbon dioxide concentration, making it indispensable for experiments conducted outside of a CO₂ incubator, such as cell culture manipulations, enzyme assays, and protein purification workflows.[1]

This guide offers a detailed examination of the essential physicochemical properties and stability profile of HEPES. For researchers and drug development professionals, a thorough understanding of these characteristics is not merely academic; it is fundamental to ensuring experimental reproducibility, developing stable formulations, and maintaining the integrity of biological systems under investigation.

Part 1: Core Physicochemical Characteristics

The functional behavior of HEPES is intrinsically linked to its physical properties. These characteristics dictate its solubility, its effective buffering range, and its interactions within a formulation. Key quantitative data are summarized below for clarity and rapid reference.

PropertyValueSource(s)
Molecular Formula C₈H₁₈N₂O₄S[4][5]
Molecular Weight 238.3 g/mol [2][4]
Appearance White crystalline powder[5][6]
Melting Point 234 °C (decomposes)[5]
pKa ~7.5 at 25°C[1][2][]
Effective pH Buffering Range 6.8 – 8.2[1][]
Water Solubility Soluble[5][6]
logP (Octanol/Water) -3.85 to -4.0[4][5]
Storage Temperature (Solid) 2-8 °C recommended[3][5][8]

The zwitterionic nature of HEPES, conferred by the presence of both a sulfonic acid group (acidic) and a piperazine ring (basic), is central to its function.[] The pKa value of approximately 7.5 is the reason it exhibits maximum buffering capacity near neutral pH, making it ideal for simulating physiological conditions.[1][] Furthermore, its very low logP value indicates high hydrophilicity, explaining its excellent solubility in water and its general lack of interaction with nonpolar biological molecules like lipids, which is a desirable trait in many assay systems.[9]

Part 2: A Multi-Faceted View of Chemical Stability

The stability of HEPES is not absolute and is highly dependent on environmental conditions. A nuanced understanding of its degradation pathways is critical for avoiding experimental artifacts and ensuring the long-term viability of stock solutions and formulations.

Thermal Stability

In its solid, crystalline form, HEPES demonstrates high thermal stability, as evidenced by its high melting point of approximately 234 °C.[5] This indicates that the solid powder is resilient to degradation under typical short-term heat stress, such as that encountered during high-pressure sterilization (autoclaving).[8][10] However, prolonged exposure to extreme heat will lead to decomposition, releasing corrosive and toxic fumes, including carbon monoxide, carbon dioxide, and sulfur oxides.[4]

Hydrolytic and pH Stability

HEPES is designed for use in aqueous solutions and is stable across its effective buffering range (pH 6.8-8.2). Its buffering mechanism relies on the protonation and deprotonation of the piperazine ring nitrogen atoms.[] This equilibrium allows it to effectively neutralize added acids or bases.[] However, its chemical integrity is compromised under extreme pH conditions. It may degrade or lose its buffering ability in strongly acidic (pH < 3) or strongly basic (pH > 11) environments.[]

Photostability: A Critical Consideration

The most significant vulnerability of HEPES is its susceptibility to photodegradation. When aqueous solutions of HEPES are exposed to ambient or fluorescent light, a photochemical reaction occurs, generating cytotoxic hydrogen peroxide (H₂O₂).[8][10] This is a critical point of failure in many experimental designs, particularly in cell culture, where the accumulation of H₂O₂ can induce oxidative stress and lead to cell death, confounding experimental results. Therefore, it is imperative that all HEPES-containing solutions be protected from light during preparation, use, and storage. [3][][8]

Oxidative and Long-Term Stability

Prolonged exposure to air (oxygen) can lead to the slow oxidation of HEPES molecules, which can compromise buffering performance over time.[11] In non-sterile aqueous solutions, microbial contamination is a primary factor affecting long-term stability. Microorganisms can metabolize HEPES, producing acidic or alkaline byproducts that alter the solution's pH and negate its buffering capacity.[11] For this reason, sterile filtration and refrigerated storage are essential for aqueous stock solutions, which can typically be stored for about 7 days at 4°C before significant changes may occur.[11]

Part 3: Methodologies for Stability Assessment

To formally characterize the stability of HEPES or any active pharmaceutical ingredient (API), a series of standardized analytical tests are employed. These protocols provide the empirical data needed to establish storage conditions, retest periods, and degradation profiles, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[12]

Thermal Analysis Workflow: DSC and TGA

Expertise & Causality: To understand a compound's thermal stability, we must assess both its phase transitions (like melting) and its mass loss upon heating. Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, revealing events like melting, crystallization, and glass transitions.[13][14] Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, precisely identifying the onset of thermal decomposition.[15][16][17] Using them in tandem provides a comprehensive thermal profile.[18]

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_tga TGA Analysis cluster_analysis Data Interpretation Prep Accurately weigh ~2-5 mg of HEPES (CAS 65439-58-9) DSC_Pan Seal sample in hermetic aluminum pan Prep->DSC_Pan Split Sample TGA_Pan Place sample in ceramic/platinum pan Prep->TGA_Pan Split Sample DSC_Run Heat at controlled rate (e.g., 10°C/min) under N₂ purge DSC_Pan->DSC_Run DSC_Data Record heat flow vs. temp DSC_Run->DSC_Data Analysis Correlate DSC endotherms (melting) with TGA mass loss (decomposition) DSC_Data->Analysis TGA_Run Heat at controlled rate (e.g., 10°C/min) under N₂ purge TGA_Pan->TGA_Run TGA_Data Record mass loss vs. temp TGA_Run->TGA_Data TGA_Data->Analysis Report Report Analysis->Report Generate Thermal Stability Report

Caption: Workflow for thermal stability analysis using DSC and TGA.

Experimental Protocol: Combined DSC/TGA Analysis

  • Instrument Setup: Calibrate the DSC and TGA instruments for temperature and heat flow (DSC) or mass (TGA) using appropriate standards (e.g., indium for DSC).

  • Sample Preparation: Accurately weigh 2-5 mg of CAS 65439-58-9 powder into a TGA pan (platinum or alumina) and a separate 2-5 mg into a DSC aluminum pan. Crimp the DSC pan hermetically.

  • TGA Execution: Place the TGA pan in the furnace. Heat the sample from ambient temperature to ~300°C at a constant rate of 10°C/minute under a nitrogen atmosphere. Record the mass as a function of temperature.

  • DSC Execution: Place the sealed DSC pan and an empty reference pan in the DSC cell. Heat the sample from ambient temperature to ~300°C at a constant rate of 10°C/minute under a nitrogen atmosphere. Record the differential heat flow.

  • Data Analysis: Analyze the TGA thermogram to identify the onset temperature of mass loss, indicating decomposition. Analyze the DSC thermogram to identify endothermic peaks, corresponding to melting. Correlate the melting event with the onset of decomposition to understand if the compound decomposes at or after melting.

Forced Degradation Workflow for Stability-Indicating Method Development

Expertise & Causality: Forced degradation (stress testing) is the cornerstone of developing a stability-indicating analytical method.[19] By intentionally degrading the drug substance under a variety of harsh conditions (hydrolysis, oxidation, photolysis, heat), we generate the very degradation products the method must be able to detect.[12][20] This process, guided by ICH Q1A(R2), ensures that the analytical method is specific and can accurately measure the active ingredient in the presence of its breakdown products.[19][20] The goal is to achieve a target degradation of 5-20%, which is sufficient to produce and detect degradants without destroying the molecule entirely.[20]

Forced_Degradation_Workflow cluster_stress ICH Q1A Stress Conditions Start Prepare Stock Solution of CAS 65439-58-9 Acid Acid Hydrolysis (e.g., 0.1M HCl, heat) Start->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, heat) Start->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Start->Oxidation Thermal Thermal (Solution) (e.g., 70°C) Start->Thermal Photo Photolytic (ICH Q1B light exposure) Start->Photo Analysis Analyze All Samples by HPLC Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Specificity: Separate API from Degradation Peaks? Analysis->Evaluation Evaluation->Analysis No, Optimize Method Report Confirm Stability-Indicating Nature of Method Evaluation->Report Yes HPLC_Method_Dev Start Define Goal: Separate API & Degradants Col_Select Select Column (e.g., C18) Start->Col_Select MP_Select Select Mobile Phase (e.g., A: Buffer, B: ACN) Col_Select->MP_Select Detect_Select Select Detection λ (UV Scan) MP_Select->Detect_Select Initial_Run Perform Initial Run (Isocratic or Gradient) Detect_Select->Initial_Run Eval_Res Evaluate Resolution & Peak Shape Initial_Run->Eval_Res Optimize_MP Adjust Mobile Phase (pH, Organic %) Eval_Res->Optimize_MP Inadequate Final_Method Final Validated Method Eval_Res->Final_Method Adequate Optimize_Grad Optimize Gradient (Slope, Time) Optimize_Grad->Initial_Run Re-inject Optimize_MP->Optimize_Grad

Sources

An In-Depth Technical Guide to 2-phenyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-phenyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone, a member of the rhodanine class of heterocyclic compounds. The rhodanine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1] This document details the synthesis, physicochemical properties, and potential biological activities of the title compound, drawing upon established methodologies for N-substituted rhodanines and the extensive body of research on this chemical class. The guide is intended for researchers, scientists, and drug development professionals interested in the exploration of novel therapeutic agents.

Introduction: The Significance of the Rhodanine Scaffold

The rhodanine core, a 2-thioxo-1,3-thiazolidin-4-one ring system, is a cornerstone in the development of heterocyclic drugs. The versatility of the rhodanine scaffold allows for substitutions at various positions, most notably at the N-3 and C-5 positions, leading to a vast chemical space with diverse biological activities.[1] Rhodanine derivatives have been reported to possess antimicrobial, antiviral, anticancer, anti-inflammatory, and antidiabetic properties, among others.[2][3] This broad spectrum of activity stems from the ability of the rhodanine moiety to interact with a variety of biological targets.[1]

2-phenyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone (also known as N-phenacyl-rhodanine) is a specific derivative with a phenacyl group attached to the nitrogen atom of the rhodanine ring. This substitution is anticipated to modulate the compound's physicochemical and biological properties, making it a compelling candidate for further investigation in drug discovery programs.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

PropertyValueSource
IUPAC Name 2-phenyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanonePubChem[4]
Synonyms N-phenacyl-rhodanine, 3-phenacyl-thiazolidine-2-thionePubChem[4]
CAS Number 65439-58-9PubChem[4]
Molecular Formula C₁₁H₁₁NOS₂PubChem[4]
Molecular Weight 237.3 g/mol PubChem[4]
Topological Polar Surface Area 77.7 ŲPubChem[4]
Hydrogen Bond Acceptor Count 3PubChem[4]
Rotatable Bond Count 2PubChem[4]
LogP (calculated) 2.4PubChem[4]

Synthesis and Characterization

The synthesis of N-substituted rhodanines is a well-established process in organic chemistry. The following section outlines a representative protocol for the synthesis of 2-phenyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone, based on the N-acylation of the rhodanine core. This protocol is designed to be a self-validating system, with clear steps for synthesis, purification, and characterization.

Synthetic Workflow

The synthesis proceeds via a nucleophilic substitution reaction where the nitrogen atom of the rhodanine ring attacks the electrophilic carbon of a phenacyl halide.

G rhodanine Rhodanine (1) reaction N-Acylation rhodanine->reaction phenacyl_bromide 2-Bromo-1-phenylethanone (2) phenacyl_bromide->reaction base Base (e.g., Triethylamine) base->reaction solvent Solvent (e.g., DMF) solvent->reaction product 2-phenyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone (3) purification Purification (Recrystallization) product->purification reaction->product

Caption: Synthetic workflow for N-phenacylation of rhodanine.

Experimental Protocol

Materials:

  • Rhodanine (1,3-thiazolidine-2-thione)

  • 2-Bromo-1-phenylethanone (Phenacyl bromide)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Procedure:

  • Reaction Setup: To a solution of rhodanine (1.0 eq) in anhydrous DMF, add triethylamine (1.1 eq). Stir the mixture at room temperature for 15 minutes to facilitate the formation of the rhodanine anion. The use of a non-protic polar solvent like DMF ensures the solubility of the reactants and the intermediate salt, while the base is crucial for deprotonating the acidic N-H of the rhodanine ring, thereby activating it for nucleophilic attack.

  • N-Acylation: To the stirred solution, add a solution of 2-bromo-1-phenylethanone (1.0 eq) in DMF dropwise over 30 minutes. The reaction is mildly exothermic. Maintain the temperature at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicates the completion of the reaction.

  • Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water with stirring. A solid precipitate of the crude product should form.

  • Isolation and Purification: Collect the crude product by vacuum filtration and wash it thoroughly with water to remove any residual DMF and triethylamine hydrobromide. Purify the crude product by recrystallization from a suitable solvent such as ethanol to obtain the pure 2-phenyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone.

Characterization

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene protons of the thiazolidinone ring, the methylene protons of the phenacyl group, and the aromatic protons of the phenyl ring.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the thiocarbonyl carbon, the carbonyl carbon, and the carbons of the thiazolidinone and phenyl rings.

  • FT-IR: The infrared spectrum should display characteristic absorption bands for the C=O (ketone) and C=S (thioketone) functional groups.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product, confirming its identity.

  • Melting Point: A sharp melting point will indicate the purity of the synthesized compound.

Biological Activities and Potential Mechanisms of Action

While specific biological data for 2-phenyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone is not extensively documented in publicly available literature, the broader class of rhodanine derivatives has been the subject of intense investigation, revealing a multitude of biological activities.[5]

Antimicrobial Activity

Rhodanine derivatives have demonstrated significant activity against a range of pathogenic microbes, including drug-resistant strains.[3] They have been shown to be particularly effective against Gram-positive bacteria.[6]

Potential Mechanism of Action: The antimicrobial mechanism of rhodanines is believed to be multifactorial. One proposed mechanism involves the inhibition of essential bacterial enzymes. For instance, some rhodanine derivatives have been shown to inhibit bacterial Mur ligases, which are crucial for peptidoglycan biosynthesis and cell wall integrity.

G rhodanine Rhodanine Derivative mur_ligase Bacterial Mur Ligase rhodanine->mur_ligase Inhibition peptidoglycan Peptidoglycan Synthesis mur_ligase->peptidoglycan Catalyzes cell_wall Cell Wall Integrity peptidoglycan->cell_wall Maintains bacterial_lysis Bacterial Lysis cell_wall->bacterial_lysis Loss of Integrity Leads to

Caption: Hypothetical mechanism of antimicrobial action.

Anticancer Activity

Numerous studies have highlighted the potential of rhodanine derivatives as anticancer agents. They have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.

Potential Mechanism of Action: The anticancer effects of rhodanines are often attributed to their ability to inhibit key enzymes involved in cancer cell signaling and proliferation. For example, certain rhodanine derivatives have been identified as inhibitors of protein tyrosine phosphatases (PTPs), such as JSP-1, which are involved in cell growth and differentiation pathways.[7]

Other Potential Therapeutic Applications

The structural features of the rhodanine scaffold have also led to the discovery of derivatives with other therapeutic activities, including:

  • Antiviral activity: Inhibition of viral enzymes like HIV-1 integrase.[8]

  • Enzyme inhibition: Targeting a wide range of enzymes, including carbonic anhydrase and xanthine oxidase.[2][9]

Future Perspectives and Drug Development

2-phenyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone represents a promising starting point for the development of novel therapeutic agents. The established synthetic routes and the well-documented biological potential of the rhodanine class provide a solid foundation for further research.

Future work should focus on:

  • Definitive Synthesis and Characterization: Publishing a detailed, peer-reviewed synthesis and full characterization of the title compound.

  • Biological Screening: A comprehensive screening of the compound against a panel of microbial strains, cancer cell lines, and relevant enzymes to identify its specific biological activities.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of analogues with modifications to the phenacyl group to optimize potency and selectivity.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms underlying any observed biological activity.

Conclusion

As a member of the pharmacologically significant rhodanine family, 2-phenyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone holds considerable potential for drug discovery and development. This technical guide has provided a framework for its synthesis, characterization, and potential therapeutic applications based on the extensive knowledge of related compounds. Further focused research is warranted to fully explore the therapeutic utility of this specific molecule and its derivatives.

References

  • Salman B.S., et al. (2022). Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazol. Chemical Methodologies, 6(12), 997-1006. [Link]

  • Bayindir S., et al. (2020). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Molecules, 25(1), 153. [Link]

  • Seleem D., et al. (2016). In Vitro Antibacterial Activity of Rhodanine Derivatives against Pathogenic Clinical Isolates. PLoS ONE, 11(10), e0164227. [Link]

  • Sirbu D. & Marin I. (2011). Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones. Chemistry Journal of Moldova, 6(1), 86-89. [Link]

  • Guo Y., et al. (2005). Rhodanine derivatives as inhibitors of JSP-1. Bioorganic & Medicinal Chemistry Letters, 15(14), 3392-3395. [Link]

  • Kumar A., et al. (2022). Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. Chemical Biology & Drug Design, 100(6), 937-961. [Link]

  • PubChem. (n.d.). 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone. National Center for Biotechnology Information. Retrieved from [Link]

  • Leah4sci. (2013, January 22). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry [Video]. YouTube. [Link]

  • Molecules. (2010). Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. Molecules, 15(6), 3957-3973. [Link]

  • Duan Y., et al. (2023). Discovery of Rhodanine Inhibitors Targeting Of ChtI Based on the π-Stacking Effect and Aqueous Solubility. Journal of Agricultural and Food Chemistry, 71(48), 19176-19187. [Link]

  • Tuncbilek M. & Altanlar N. (2002). Synthesis of 3-substituted phenacyl-5-[2-phenyl-4H-4-oxo-1-benzopyran-6-yl)methylenyl]-thiazolidine-2,4-diones and evaluation of their antimicrobial activity. Arzneimittelforschung, 52(11), 849-853. [Link]

  • ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. [Link]

  • Szychowska A., et al. (2021). Synthesis, Crystal Structures, Lipophilic Properties and Antimicrobial Activity of 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl Acids Derivatives. Molecules, 26(16), 4991. [Link]

  • Wang M-X., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLOS ONE, 17(5), e0268531. [Link]

  • ChemComplete. (2019, November 2). Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4 [Video]. YouTube. [Link]

  • Foroumadi A., et al. (2020). A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities. Polymer-Plastics Technology and Materials, 59(15), 1649-1667. [Link]

  • ResearchGate. (n.d.). Structures of some rhodanine-based medicines. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Spectral Characterization of 3-(Phenylacetyl)-1,3-thiazolidine-2-thione

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The structural elucidation of novel compounds is a cornerstone of chemical research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor. This document serves as a detailed reference for the expected spectral features of 3-(phenylacetyl)-1,3-thiazolidine-2-thione, providing a foundational understanding for its unambiguous identification.

Molecular Structure and Key Features

3-(phenylacetyl)-1,3-thiazolidine-2-thione possesses a unique combination of a phenylacetyl group attached to the nitrogen atom of a thiazolidine-2-thione ring. This structure integrates an amide-like functionality with a cyclic dithiocarbamate. The key structural features that will dictate the spectral output are:

  • The monosubstituted benzene ring of the phenylacetyl moiety.

  • The methylene protons of the phenylacetyl group.

  • The carbonyl group of the N-acyl substituent.

  • The thiazolidine-2-thione heterocyclic core, including its two methylene groups.

  • The thiocarbonyl (C=S) group.

The interplay of these functionalities gives rise to a characteristic spectral fingerprint that can be deciphered through a multi-technique approach.

Diagram of the Molecular Structure of 3-(phenylacetyl)-1,3-thiazolidine-2-thione:

Caption: Molecular structure of 3-(phenylacetyl)-1,3-thiazolidine-2-thione.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR Sample Preparation

For optimal results, the following protocol is recommended:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ 0.00 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer for better resolution and sensitivity.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The predicted chemical shifts (δ) are influenced by the electronic environment of the protons.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Notes
Phenyl-H7.20 - 7.40Multiplet5HAromatic protons of the phenyl ring.
Methylene (-CH₂-)~4.80Singlet2HMethylene protons adjacent to the phenyl and carbonyl groups. The singlet nature arises from the absence of adjacent protons.
Thiazolidine-H (N-CH₂)~4.10Triplet2HProtons on the carbon adjacent to the nitrogen atom. Expected to be a triplet due to coupling with the adjacent -S-CH₂- protons.
Thiazolidine-H (S-CH₂)~3.30Triplet2HProtons on the carbon adjacent to the sulfur atom. Expected to be a triplet due to coupling with the adjacent -N-CH₂- protons.

Causality Behind Predictions: The chemical shifts are predicted based on the known effects of adjacent functional groups. The aromatic protons appear in their typical region. The methylene protons of the phenylacetyl group are deshielded by both the aromatic ring and the carbonyl group, hence their downfield shift. Within the thiazolidine ring, the protons on the carbon attached to the electron-withdrawing nitrogen atom are expected to be more deshielded than those attached to the sulfur atom.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum provides information about the different carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (ppm) Notes
Thiocarbonyl (C=S)~202The thiocarbonyl carbon is significantly deshielded and appears far downfield.
Carbonyl (C=O)~170The amide-like carbonyl carbon.
Phenyl-C (quaternary)~134The carbon of the phenyl ring attached to the methylene group.
Phenyl-C (CH)127 - 130Aromatic carbons.
Thiazolidine-C (N-CH₂)~57The carbon atom adjacent to the nitrogen.
Methylene (-CH₂)~45The carbon of the phenylacetyl methylene group.
Thiazolidine-C (S-CH₂)~30The carbon atom adjacent to the sulfur.

Trustworthiness of Predictions: These predictions are grounded in the extensive literature on the NMR spectroscopy of N-acyl thiazolidinones and related heterocyclic systems. For instance, studies on various thiazolidinone derivatives consistently show the thiocarbonyl carbon in the range of 190-210 ppm and the N-acyl carbonyl carbon between 165-175 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Sample Preparation

A common and effective method for solid samples is the Potassium Bromide (KBr) pellet technique:

  • Sample Grinding: Grind a small amount of the sample (1-2 mg) with about 100 mg of dry KBr powder using an agate mortar and pestle.

  • Pellet Formation: Place the ground mixture into a pellet press and apply pressure to form a transparent or translucent pellet.

  • Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Predicted IR Absorption Bands

The IR spectrum will be dominated by absorptions from the carbonyl and thiocarbonyl groups, as well as vibrations from the aromatic ring and C-H bonds.

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium to Weak
Aliphatic C-H Stretch3000 - 2850Medium
Amide C=O Stretch1700 - 1670Strong
Aromatic C=C Stretch1600 - 1450Medium to Weak
C-N Stretch1400 - 1300Medium
C=S Stretch1250 - 1020Medium to Strong

Authoritative Grounding: The predicted strong absorption for the amide carbonyl group is a well-established characteristic in IR spectroscopy. The position of the C=S stretching vibration can be more variable but is typically found in the fingerprint region and is often coupled with other vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry

Electron Ionization (EI) is a common technique for obtaining mass spectra:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) and detect them to generate the mass spectrum.

Predicted Mass Spectrum

The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₁H₁₁NOS₂ = 237.34 g/mol ). Key fragmentation pathways will likely involve the cleavage of the N-acyl group.

Predicted Fragmentation Pathway:

M [M]⁺˙ m/z = 237 F1 [C₇H₇O]⁺ m/z = 105 M->F1 - C₃H₄NS₂˙ F3 [C₃H₄NS₂]⁺ m/z = 118 M->F3 - C₈H₇O˙ F2 [C₇H₇]⁺ m/z = 91 (Tropylium ion) F1->F2 - CO

Caption: Predicted major fragmentation pathway for 3-(phenylacetyl)-1,3-thiazolidine-2-thione under EI-MS.

Table of Predicted Key Fragments:

m/z Proposed Fragment Notes
237[C₁₁H₁₁NOS₂]⁺˙Molecular ion (M⁺)
118[C₃H₄NS₂]⁺Thiazolidine-2-thione fragment after cleavage of the N-C bond.
91[C₇H₇]⁺Tropylium ion, a very common and stable fragment from benzyl groups.

Self-Validating System: The presence of the molecular ion peak at m/z 237 would confirm the molecular formula. The observation of the characteristic tropylium ion at m/z 91 would provide strong evidence for the presence of the phenylacetyl moiety. The fragment at m/z 118 would be indicative of the thiazolidine-2-thione ring system. The collective observation of these key fragments would provide a high degree of confidence in the structural assignment.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and Mass Spectral data for 3-(phenylacetyl)-1,3-thiazolidine-2-thione. By understanding the expected spectral features and the underlying chemical principles, researchers and drug development professionals can more effectively identify and characterize this important heterocyclic compound. The provided protocols and interpretations serve as a valuable resource for guiding experimental work and data analysis in the pursuit of novel therapeutic agents.

References

While specific spectral data for the target compound was not found in the initial search, the principles and comparative data used in this guide are based on a wide range of spectroscopic literature for related compounds. For general principles of spectroscopic interpretation, the following types of resources are recommended:

  • Title: Spectrometric Identification of Organic Compounds Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons. URL: [Link]

  • Title: Introduction to Spectroscopy Source: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning. URL: [Link]

  • Title: PubChem Database Source: National Center for Biotechnology Information. URL: [Link] (for searching related compounds and their properties, including CAS numbers).[1]

Sources

The Multifaceted Biological Activities of Thioxo-Thiazolidinone Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The thiazolidinone scaffold, particularly its 2-thioxo-4-thiazolidinone (rhodanine) and thiazolidine-2,4-dione derivatives, represents a "privileged structure" in medicinal chemistry.[1][2] These five-membered heterocyclic compounds are amenable to structural modifications at positions 2, 3, and 5, allowing for the creation of large, diverse chemical libraries.[3][4] This structural versatility has led to the discovery of thioxo-thiazolidinone derivatives with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[3][5][6] This technical guide provides an in-depth exploration of these biological activities, focusing on the underlying mechanisms of action, structure-activity relationships (SAR), and the experimental protocols required for their evaluation.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Thioxo-thiazolidinone derivatives have emerged as a promising class of anticancer agents, with some compounds advancing to clinical trials.[7] Their cytotoxic effects are often attributed to their ability to interfere with critical cellular processes in cancer cells.

Mechanism of Action

A primary mechanism of action for many anticancer thioxo-thiazolidinone derivatives is the inhibition of key enzymes and proteins involved in cancer cell proliferation and survival. For instance, some derivatives act as potent inhibitors of human dihydroorotate dehydrogenase (hDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for rapidly dividing cancer cells.[8][9] Molecular docking studies have revealed that the 4-thiazolidinone carbonyl group can form crucial hydrogen bonds with amino acid residues like Tyr38 in the hDHODH active site.[9]

Furthermore, certain hybrid molecules, such as Ciminalum-4-thiazolidinone hybrids, have demonstrated significant antimitotic activity, inhibiting the growth of various cancer cell lines, including leukemia, colon cancer, and breast cancer.[7][10] The presence of the Ciminalum moiety at position 5 of the thiazolidinone ring is considered key to this biological activity.[10]

Structure-Activity Relationship (SAR)

The anticancer potency of thioxo-thiazolidinone derivatives is highly dependent on the nature and position of substituents on the thiazolidinone ring.

  • Position 5: Substitution at this position with bulky aromatic or heteroaromatic groups, often through a benzylidene linker, is a common strategy to enhance anticancer activity.[11][12] For example, the introduction of a 2-chloro-3-(4-nitrophenyl)prop-2-enylidene (Ciminalum) substituent at position 5 has been shown to be crucial for potent cytotoxicity.[10]

  • Position 3: Modifications at the N-3 position can significantly influence the compound's solubility, cell permeability, and interaction with target proteins. The presence of a propanoic acid residue at N-3 has been identified in derivatives with high anticancer activity.[7]

  • Position 2: The presence of a thioxo group at the C-2 position is a defining feature of this class of compounds and is often essential for their biological activity.

Experimental Evaluation of Anticancer Activity

A tiered approach is typically employed to evaluate the anticancer potential of novel thioxo-thiazolidinone derivatives.

The initial screening of compounds is performed using in vitro cytotoxicity assays on a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[13][14][15]

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add varying concentrations of the thioxo-thiazolidinone derivatives (typically in a logarithmic series) to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24-72 hours.[14]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[15] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.[14]

To assess the therapeutic potential of a compound, it is crucial to determine its selectivity for cancer cells over normal cells.[13] The selectivity index (SI) is calculated by dividing the IC50 value in a non-malignant cell line by the IC50 value in a cancer cell line. A higher SI value indicates greater selectivity.

Table 1: Anticancer Activity of Representative Thioxo-Thiazolidinone Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Derivative 2hMOLT-4 (Leukemia)<0.01[7]
Derivative 2hSW-620 (Colon)<0.01[7]
Derivative 2fAverage GI502.80[10]
Derivative 2hAverage GI501.57[10]
Compound 4eMCF7 (Breast)0.019
Compound 4hMCF7 (Breast)0.036
Compound 4hHEPG2 (Liver)0.048

Diagram 1: Experimental Workflow for Anticancer Drug Screening

G cluster_in_vitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies cluster_in_vivo In Vivo Validation start Synthesized Thioxo-Thiazolidinone Derivatives cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) on Cancer Cell Lines start->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 selectivity Selectivity Index Determination (Cancer vs. Normal Cells) pathway Target Identification (e.g., Molecular Docking, Western Blot) selectivity->pathway ic50->selectivity cell_cycle Cell Cycle Analysis (Flow Cytometry) pathway->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) cell_cycle->apoptosis animal_model Xenograft/Allograft Animal Models apoptosis->animal_model efficacy Evaluation of Antitumor Efficacy and Toxicity animal_model->efficacy G cluster_setup Assay Setup cluster_testing Testing and Analysis start Thioxo-Thiazolidinone Compound dilution Serial Dilution in Broth start->dilution incubation Incubation dilution->incubation inoculum Standardized Microbial Inoculum inoculum->incubation mic MIC Determination (Visual Inspection) incubation->mic mbc_mfc MBC/MFC Determination (Plating on Agar) mic->mbc_mfc

Caption: Workflow for determining MIC and MBC/MFC of antimicrobial compounds.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Thioxo-thiazolidinone derivatives have shown promise as anti-inflammatory agents by targeting key mediators of the inflammatory cascade. [16][17]

Mechanism of Action

A significant mechanism of anti-inflammatory action for these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins. [16][17]Molecular docking studies have been employed to understand the binding interactions of these derivatives with the active sites of COX-1 and COX-2, aiding in the design of selective COX-2 inhibitors with potentially fewer gastrointestinal side effects than non-selective NSAIDs. [16][18]Some derivatives may also inhibit lipoxygenase (LOX) enzymes, which are involved in the synthesis of leukotrienes, another class of pro-inflammatory mediators. [17]

Experimental Evaluation of Anti-inflammatory Activity

Both in vitro and in vivo models are used to assess the anti-inflammatory potential of thioxo-thiazolidinone derivatives.

The carrageenan-induced paw edema model in rats is a classic and widely used in vivo assay to screen for acute anti-inflammatory activity. [19][20]

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer the test compound orally or intraperitoneally to the treatment group of rats. The control group receives the vehicle.

  • Induction of Inflammation: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each rat. [20]4. Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema in the treated group compared to the control group.

Diagram 3: COX-2 Inhibition by Thioxo-Thiazolidinone Derivatives

G cluster_pathway Inflammatory Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Pain, Swelling, Redness) Prostaglandins->Inflammation Thioxo_Thiazolidinone Thioxo-Thiazolidinone Derivative Thioxo_Thiazolidinone->COX2 Inhibition

Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.

Antidiabetic Activity: Improving Glucose Homeostasis

Thiazolidinediones, a closely related class of compounds, are well-established oral antidiabetic drugs. [21][22]Thioxo-thiazolidinone derivatives are also being explored for their potential to manage type 2 diabetes.

Mechanism of Action

The primary molecular target for the antidiabetic effects of thiazolidinediones is the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor predominantly expressed in adipose tissue. [21][23]Activation of PPAR-γ by these ligands modulates the expression of genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity. Some novel thioxo-thiazolidinone derivatives may also act as agonists for G-protein coupled receptor 120 (GPR120), which, upon stimulation, increases the secretion of glucagon-like peptide-1 (GLP-1), an incretin that promotes glucose-dependent insulin secretion. [24]

Experimental Evaluation of Antidiabetic Activity

In vivo models are essential for evaluating the effects of these compounds on glucose metabolism.

This model is used to induce a state of insulin resistance, mimicking aspects of type 2 diabetes, allowing for the evaluation of insulin-sensitizing agents. [21]

Protocol: Dexamethasone-Induced Hyperglycemia in Rats

  • Induction of Diabetes: Administer dexamethasone to rats to induce hyperglycemia and insulin resistance.

  • Compound Treatment: Treat the diabetic rats with the test thioxo-thiazolidinone derivative or a standard drug (e.g., pioglitazone) for a specified period.

  • Blood Glucose Monitoring: Monitor blood glucose levels at regular intervals.

  • Biochemical Analysis: At the end of the study, collect blood samples to measure parameters like serum insulin, triglycerides, and cholesterol. Liver function tests (AST, ALT) can also be performed to assess potential hepatotoxicity. [21]

Conclusion

Thioxo-thiazolidinone derivatives represent a versatile and highly promising scaffold in drug discovery. Their diverse biological activities, coupled with the potential for extensive chemical modification, make them a focal point for the development of new therapeutic agents to combat a range of diseases. The experimental protocols and mechanistic insights provided in this guide offer a framework for researchers to effectively explore and validate the therapeutic potential of this important class of heterocyclic compounds. Continued research into their structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of novel and more effective drug candidates.

References

  • Butnariu, D., et al. (2021). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI. [Link]

  • López-Lázaro, M. (2022). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. National Institutes of Health. [Link]

  • Slideshare. (n.d.). Screening models for inflammatory drugs. [Link]

  • ResearchGate. (n.d.). Basic protocol to assess preclinical anticancer activity. [Link]

  • Buzun, K., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. National Institutes of Health. [Link]

  • Pharmacognosy. (n.d.). Screening Methods for Antiinflammatory Agents. [Link]

  • Stavrakov, G., et al. (2021). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. MDPI. [Link]

  • ResearchGate. (2022). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. [Link]

  • Sun, L., et al. (2021). Thiazolidinedione derivatives as novel GPR120 agonists for the treatment of type 2 diabetes. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. [Link]

  • ResearchGate. (n.d.). Structure-activity relationship (SAR) of 4-thiazolidinone-umbelliferone hybrids 7a-r. [Link]

  • Wang, W., et al. (2016). Structural Optimization and Structure–Activity Relationship of 4-Thiazolidinone Derivatives as Novel Inhibitors of Human Dihydroorotate Dehydrogenase. MDPI. [Link]

  • Liu, X., et al. (2014). Synthesis, structure–activity relationship and binding mode analysis of 4-thiazolidinone derivatives as novel inhibitors of human dihydroorotate dehydrogenase. National Institutes of Health. [Link]

  • Jurca, T., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]

  • Kumar, A., et al. (2012). Recent developments and biological activities of thiazolidinone derivatives: a review. PubMed. [Link]

  • Wadhwa, G., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Molecular Docking and SAR Studies of Thiazolidinone Compounds Against Cox-2. [Link]

  • Zhang, Q., et al. (2010). Natural product-inspired synthesis of thiazolidine and thiazolidinone compounds and their anticancer activities. PubMed. [Link]

  • Atanasov, A. G., et al. (2021). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. National Institutes of Health. [Link]

  • Vasilev, K., et al. (2021). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI. [Link]

  • Głowacka, J., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. [Link]

  • Lesyk, R., & Zimenkovsky, B. (2016). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. National Institutes of Health. [Link]

  • Kumar, S., et al. (2023). Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. National Institutes of Health. [Link]

  • ResearchGate. (2017). thiazolidinedione derivatives as antidiabetic agents: a short review. [Link]

  • International Journal of Pharmaceutical Research & Allied Sciences. (2023). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. [Link]

  • Creative Diagnostics. (n.d.). Antimicrobial Susceptibility Test Kits. [Link]

  • INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]

  • Kamel, A. M., et al. (2022). 4-Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design. National Institutes of Health. [Link]

  • International Journal of Science and Research Archive. (2024). Review on Thiazolidinone possessing heterocyclic analogues, their potential binding sites with Cyclooxygenase and Lipoxygenase;. [Link]

  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Jose, E., et al. (2021). A Brief Review on Biological Activities of Thiazolidinone Derivatives. International Journal of Pharmacy & Pharmaceutical Research. [Link]

  • Alheety, K. A. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy. [Link]

  • ResearchGate. (2020). Synthesis and antimicrobial activity of some new N-glycosides of 2-thioxo-4-thiazolidinone derivatives. [Link]

  • ResearchGate. (n.d.). Scheme 23. 4-Thiazolidinone derivatives showing antidiabetic activity (63e65). [Link]

  • ResearchGate. (2023). Molecular Docking and SAR Studies of Thiazolidinone Compounds Against Cox-2. [Link]

  • Preprints.org. (2024). Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. [Link]

  • Nanjan, M. J., et al. (2018). Thiazolidinediones as antidiabetic agents: A critical review. PubMed. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, molecular docking studies and cytotoxic screening of certain novel thiazolidinone derivatives substituted with benzothiazole or benzoxazole. [Link]

  • Singh, S., et al. (2020). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. National Institutes of Health. [Link]

  • Al-Sanea, M. M., et al. (2024). Synthesis and Molecular Docking of some new Thiazolidinone and Thiadiazole Derivatives as Anticancer Agents. PubMed. [Link]

  • da Silva, A. C. A., et al. (2021). Antibacterial and antibiofilm activities of thiazolidine-2,4-dione and 4-thioxo-thiazolidin-2-one derivatives against multidrug-resistant Staphylococcus aureus clinical isolates. PubMed. [Link]

  • Tsolaki, E., et al. (2016). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. National Institutes of Health. [Link]

  • Oxford Academic. (2021). Antibacterial and antibiofilm activities of thiazolidine‐2,4‐dione and 4‐thioxo‐thiazolidin‐2‐one derivatives against multidrug‐resistant Staphylococcus aureus clinical isolates. [Link]

  • Kumar, A., et al. (2021). Exploring Anti-inflammatory Potential of Thiazolidinone Derivatives of Benzenesulfonamide via Synthesis, Molecular Docking and Biological Evaluation. PubMed. [Link]

Sources

Review of 2-thioxo-4-thiazolidinone core structures in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the 2-Thioxo-4-Thiazolidinone Core in Medicinal Chemistry

Abstract

The 2-thioxo-4-thiazolidinone, commonly known as rhodanine, represents a quintessential "privileged scaffold" in medicinal chemistry. Its unique structural features, including hydrogen bond donors and acceptors, and a reactive methylene group at the C-5 position, render it a versatile template for designing novel therapeutic agents. This guide provides a comprehensive review of the 2-thioxo-4-thiazolidinone core, synthesized from the perspective of a senior application scientist. We will delve into its fundamental synthetic pathways, explore the vast landscape of its biological activities, elucidate key mechanisms of action, and analyze critical structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals seeking to leverage this remarkable heterocyclic system in their discovery programs.

The 2-Thioxo-4-Thiazolidinone Core: A Structural Overview

The 4-thiazolidinone ring is a five-membered heterocycle containing a sulfur atom at position 1, a nitrogen atom at position 3, and a carbonyl group at position 4. The 2-thioxo-4-thiazolidinone variant is distinguished by a thiocarbonyl group (C=S) at the C-2 position. This scaffold is amenable to chemical modification at three key positions: N-3, the exocyclic sulfur at C-2, and the active methylene at C-5, allowing for extensive diversification and the fine-tuning of pharmacological properties. The ability to readily introduce substituents at these positions is a primary reason for its widespread success in drug discovery.

Synthetic Strategies: Building the Core

The construction of the 2-thioxo-4-thiazolidinone ring is well-established, with several efficient methods available. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Knoevenagel Condensation: The Workhorse Reaction

The most prevalent and versatile method for synthesizing derivatives, particularly those substituted at the C-5 position, is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of rhodanine (the unsubstituted 2-thioxo-4-thiazolidinone) with an aldehyde or ketone. The active methylene group at the C-5 position is readily deprotonated, forming a nucleophilic carbanion that attacks the carbonyl carbon of the aldehyde/ketone, followed by dehydration to yield the 5-ylidene derivative.

The causality behind this experimental choice is its high efficiency and broad substrate scope. The reaction is typically catalyzed by a weak base like piperidine or triethylamine in a refluxing solvent such as ethanol or dioxane, driving the reaction to completion.

Bcl2_Inhibition_Pathway cluster_compound Pharmacological Intervention cluster_proteins Apoptotic Regulation cluster_outcome Cellular Outcome Rhodanine_Derivative 2-Thioxo-4-thiazolidinone Derivative Bcl2 Anti-apoptotic Protein (e.g., Bcl-2, Mcl-1) Rhodanine_Derivative->Bcl2 Inhibits Pro_Apoptotic Pro-apoptotic Protein (e.g., Bax, Bak) Bcl2->Pro_Apoptotic Sequesters (Inhibited) Mitochondria Mitochondrial Outer Membrane Permeabilization Pro_Apoptotic->Mitochondria Activates Apoptosis Apoptosis Mitochondria->Apoptosis Triggers

Caption: Mechanism of apoptosis induction via Bcl-2 family protein inhibition.

Antimicrobial and Antifungal Activity

Derivatives of 2-thioxo-4-thiazolidinone have shown potent activity against a range of bacterial and fungal pathogens. Their mechanisms can include the disruption of essential metabolic pathways. For example, some derivatives act as inhibitors of O-acetylsulfhydrylase (CysK1), an enzyme in the cysteine biosynthetic pathway which is essential for certain microbial pathogens. [1]Others have been found to inhibit the Type III Secretion System (T3SS), a virulence mechanism used by many Gram-negative bacteria to inject toxins into host cells. [2]

Antidiabetic Activity

The structurally related thiazolidine-2,4-diones (glitazones) are a well-known class of antidiabetic drugs that act as agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ). [1][3]While some 2-thioxo-4-thiazolidinone derivatives also show affinity for PPARγ, many exert their antidiabetic effects through alternative mechanisms, which is an active area of research to develop therapies with fewer side effects than the glitazones. [1]

Structure-Activity Relationship (SAR) Insights

Understanding the SAR is crucial for optimizing lead compounds. For the 2-thioxo-4-thiazolidinone core, specific substitutions dramatically influence biological activity.

  • Position 5: The C-5 position is the most common site for modification, typically via Knoevenagel condensation to introduce an arylidene moiety (a substituted phenyl ring attached by a double bond). The nature and substitution pattern of this aromatic ring are critical for activity.

    • For Anticancer Activity: Electron-withdrawing groups (e.g., nitro, halo) or bulky hydrophobic groups on the arylidene ring often enhance cytotoxicity. The planarity conferred by the C5 exocyclic double bond is often important for binding to target proteins.

    • For Antimicrobial Activity: The specific substituents on the aryl ring can be tailored to improve potency against different bacterial or fungal strains.

  • Position 3: The N-3 position is another key handle for modification. Attaching different alkyl or aryl groups, or introducing acetic acid moieties, can modulate the compound's solubility, cell permeability, and target engagement. For example, introducing carboxylic acid groups at N-3 has been explored to reduce the hepatotoxicity associated with some related thiazolidinone drugs. [1] The following table summarizes SAR data for a series of Bcl-2/Mcl-1 inhibitors, demonstrating the impact of substitutions. [4]

    Compound ID N-3 Substitution C-5 Arylidene Substitution Target Ki (µM)
    29 H 4-(N,N-dimethylamino)phenyl Bcl-2 0.36
    30 H 4-methoxyphenyl Bcl-2 >50
    31 H 2,4-dichlorophenyl Mcl-1 20.89

    | 32 | H | 4-chlorophenyl | Mcl-1 | 9.44 |

Data synthesized from Wan et al., 2015.[4] This data clearly shows that a dimethylamino group at the para-position of the C-5 arylidene ring (Compound 29) is highly favorable for Bcl-2 inhibition, whereas a simple methoxy group (Compound 30) abolishes activity.

Experimental Protocols: A Validated Workflow

To provide a practical context, we outline a self-validating workflow for the synthesis and preliminary biological evaluation of a representative 2-thioxo-4-thiazolidinone derivative.

Synthesis of (Z)-5-(4-chlorobenzylidene)-2-thioxothiazolidin-4-one

This protocol describes a standard Knoevenagel condensation.

Materials:

  • 2-Thioxo-4-thiazolidinone (Rhodanine) (1.0 eq)

  • 4-Chlorobenzaldehyde (1.0 eq)

  • Piperidine (0.1 eq, catalyst)

  • Absolute Ethanol (solvent)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and condenser, add 2-thioxo-4-thiazolidinone (e.g., 1.33 g, 10 mmol) and 4-chlorobenzaldehyde (e.g., 1.41 g, 10 mmol).

  • Solubilization: Add 30 mL of absolute ethanol to the flask. Stir the mixture to achieve a suspension.

  • Catalysis: Add piperidine (e.g., 0.1 mL, ~1 mmol) to the mixture. The causality for using a catalytic amount is that the base is regenerated during the reaction cycle and only a small amount is needed to initiate the deprotonation of the active methylene group.

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours.

  • Isolation: After completion, allow the mixture to cool to room temperature. The product will precipitate out of the solution. If precipitation is slow, the flask can be placed in an ice bath.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials or catalyst.

  • Drying & Characterization: Dry the purified product in a vacuum oven. The final product's identity and purity should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. A successful reaction is validated by the appearance of a singlet for the vinylic proton around 7.5-8.0 ppm in the ¹H NMR spectrum and the disappearance of the methylene signal from the starting rhodanine.

In Vitro Cytotoxicity Assay (Resazurin Reduction Assay)

This protocol assesses the compound's ability to inhibit the proliferation of a cancer cell line.

Caption: Step-by-step workflow for determining compound cytotoxicity using a resazurin assay.

Methodology:

  • Cell Seeding: Human cancer cells (e.g., MCF-7 breast cancer) are seeded into a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized compound is dissolved in DMSO to create a stock solution, then serially diluted in cell culture medium. The medium in the wells is replaced with the medium containing various concentrations of the compound. A vehicle control (DMSO only) and a positive control (e.g., doxorubicin) are included.

  • Incubation: The plate is incubated for 48-72 hours.

  • Viability Assessment: Resazurin solution is added to each well. Resazurin (blue, non-fluorescent) is reduced by metabolically active (i.e., viable) cells to the highly fluorescent resorufin (pink).

  • Data Acquisition: After a 2-4 hour incubation, the fluorescence is measured using a plate reader.

  • Analysis: The fluorescence intensity is directly proportional to the number of viable cells. The results are used to calculate the percentage of cell viability relative to the vehicle control. A dose-response curve is plotted to determine the IC₅₀ value (the concentration of the compound required to inhibit cell growth by 50%). This entire protocol is self-validating through the inclusion of positive and negative controls.

Conclusion and Future Directions

The 2-thioxo-4-thiazolidinone core is a testament to the power of privileged scaffolds in medicinal chemistry. Its synthetic tractability and ability to interact with a multitude of biological targets have cemented its role as a foundational structure in the quest for new drugs. Future research will likely focus on several key areas: expanding the chemical space through novel synthetic methodologies, exploring its potential in emerging therapeutic areas like neurodegenerative diseases and immunology, and applying computational methods to design derivatives with enhanced potency and selectivity. The continued exploration of this "wonder nucleus" promises to yield new and effective therapies for a range of human diseases.

References

  • Gomha, S. M., et al. (2017). A review on the synthesis and reactions of 5-ene-4-thiazolidinones. RSC Advances, 7(63), 39754-39779. Available at: [Link]

  • Lesyk, R., & Zimenkovsky, B. (2016). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. European Journal of Medicinal Chemistry, 113, 114-142. Available at: [Link]

  • Wan, J., et al. (2015). Design, synthesis and preliminary bioactivity studies of 2-thioxo-4-thiazolidinone derivatives as Bcl-2 inhibitors. Bioorganic & Medicinal Chemistry, 23(9), 1994-2003. Available at: [Link]

  • Plech, T., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. International Journal of Molecular Sciences, 22(21), 11533. Available at: [Link]

  • El-Gaby, M. S. A., et al. (2009). Synthesis, characterization and in vitro antimicrobial activity of novel 2-thioxo-4-thiazolidinones and 4,4'-bis(2-thioxo-4-thiazolidinone-3-yl)diphenylsulfones. European Journal of Medicinal Chemistry, 44(10), 4148-4152. Available at: [Link]

  • Kamal, A., et al. (2019). Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. Journal of Heterocyclic Chemistry, 56(6), 1625-1665. Available at: [Link]

  • Wan, J., Liu, R., & Fang, H. (2015). Design, synthesis and preliminary bioactivity studies of 2-thioxo-4-thiazolidinone derivatives as Bcl-2 inhibitors. Bioorganic & medicinal chemistry, 23(9), 1994–2003. Available at: [Link]

  • Kaminskyy, D., et al. (2021). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. International Journal of Molecular Sciences, 22(21), 11933. Available at: [Link]

  • Soni, N., et al. (2023). A brief overview of 4-Thiazolidinone's biological activity, SAR, current advancements, and impending challenges. European Chemical Bulletin, 12(Special Issue 4), 17085-17106. Available at: [Link]

  • Salman, B. S., et al. (2022). Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazol. Chemical Methodologies, 6(12), 997-1006. Available at: [Link]

  • Pospishyl, Y., et al. (2022). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Pharmaceuticals, 15(11), 1335. Available at: [Link]

Sources

The Phenyl-Substituted Thiazolidinone Core: A Centennial Journey from Discovery to Diverse Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazolidin-4-one scaffold, a five-membered heterocycle, has captivated the attention of medicinal chemists for over a century. Its journey from a synthetic curiosity to the core of blockbuster drugs is a testament to its remarkable chemical versatility and biological significance. The introduction of a phenyl substituent, in particular, unlocked a vast landscape of pharmacological activities, leading to the development of agents for diabetes, cancer, inflammation, and infectious diseases. This guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of phenyl-substituted thiazolidinones. It delves into the causal relationships behind key experimental choices, details robust synthetic protocols, and elucidates the primary mechanisms of action that underpin their therapeutic effects. Through a synthesis of historical context, mechanistic insights, and practical methodologies, this document serves as an authoritative resource for professionals engaged in the discovery and development of novel therapeutics based on this privileged scaffold.

A Historical Perspective: The Emergence of a Privileged Scaffold

The story of thiazolidinones begins in the early 20th century, with initial synthetic explorations laying the groundwork for future discoveries. However, the true therapeutic potential of this heterocyclic system, particularly with phenyl substitution, was not fully realized until much later.

Early Synthetic Efforts

The fundamental synthesis of the 2,4-thiazolidinedione (TZD) core was first reported by Kallenberg in 1923.[1] This early work, while not focused on phenyl-substituted analogs, established the foundational chemistry for accessing the thiazolidinone ring system. For several decades, thiazolidinones remained a subject of academic interest, with their biological activities largely unexplored. Reports of various biological activities, including antimicrobial and anti-inflammatory properties, began to surface in the mid-20th century, sparking broader interest in the scaffold.[2][3]

The "Glitazone" Revolution: Phenyl Rings and the Dawn of a New Diabetic Therapy

A paradigm shift occurred in the 1970s with the work of Takeda Laboratories in Japan. While attempting to develop more potent analogs of the hypolipidemic drug clofibrate, researchers synthesized a series of compounds, including a phenyl-substituted thiazolidinedione named ciglitazone .[2] In 1975, they discovered that this compound exhibited unexpected hypoglycemic effects in diabetic mice. This serendipitous discovery marked the birth of the "glitazone" class of drugs and highlighted the critical role of the phenyl-substituted thiazolidinone core in modulating glucose metabolism.[2]

Ciglitazone's mechanism of action was later identified as the activation of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor predominantly expressed in adipose tissue.[4] This discovery provided a rational basis for the design of new insulin-sensitizing drugs. The success of this scaffold led to the development and launch of other glitazones, including:

  • Troglitazone (1997): The first glitazone to receive FDA approval, it was later withdrawn due to concerns about hepatotoxicity.[5][6]

  • Rosiglitazone (1999): Marketed as Avandia.

  • Pioglitazone (1999): Marketed as Actos.[2]

The development of the glitazones was a landmark achievement in medicinal chemistry, demonstrating how a specific substitution pattern on a heterocyclic core—in this case, a phenyl-containing side chain—could lead to a novel and effective therapeutic class.

Beyond Diabetes: Diversification of Biological Targets

The intense investigation into glitazones spurred broader research into the pharmacological potential of phenyl-substituted thiazolidinones. Scientists began to explore modifications at the C2, N3, and C5 positions of the thiazolidinone ring, leading to the discovery of compounds with a wide array of biological activities, including:

  • Anticancer [7]

  • Antimicrobial (antibacterial and antifungal) [8]

  • Antiviral [9]

  • Anti-inflammatory [10]

  • Antioxidant [11]

This diversification transformed the phenyl-substituted thiazolidinone from a scaffold primarily associated with diabetes into a "wonder nucleus" for drug discovery across multiple therapeutic areas.[5]

Synthetic Strategies: Constructing the Phenyl-Substituted Thiazolidinone Core

The synthesis of phenyl-substituted thiazolidinones has evolved from classical, multi-step procedures to highly efficient one-pot, multicomponent reactions (MCRs). The choice of synthetic route is often dictated by the desired substitution pattern, scalability, and considerations of green chemistry.

One-Pot Multicomponent Synthesis of 2,3-Diaryl-1,3-Thiazolidin-4-ones

The most common and versatile method for preparing thiazolidinones with phenyl groups at both the C2 and N3 positions is a one-pot, three-component condensation reaction. This approach involves the reaction of a substituted benzaldehyde, a substituted aniline, and thioglycolic acid.[4]

The causality of this reaction sequence is elegant in its simplicity. First, the aromatic amine and aldehyde react to form a Schiff base (imine) intermediate. The nucleophilic sulfur of thioglycolic acid then attacks the electrophilic carbon of the imine. This is followed by an intramolecular cyclization via nucleophilic attack of the nitrogen onto the carboxylic acid carbonyl group, with subsequent elimination of a water molecule to yield the final 2,3-disubstituted thiazolidin-4-one.[12]

G cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_product Product R1_CHO Phenyl Aldehyde Schiff_Base Schiff Base Formation R1_CHO->Schiff_Base R2_NH2 Phenyl Amine R2_NH2->Schiff_Base TGA Thioglycolic Acid Thiol_Addition Thiol Addition TGA->Thiol_Addition Schiff_Base->Thiol_Addition Cyclization Intramolecular Cyclization (Dehydration) Thiol_Addition->Cyclization Product 2,3-Diphenyl- Thiazolidin-4-one Cyclization->Product

This method's prevalence is due to its high atom economy, operational simplicity, and the ability to generate diverse libraries of compounds by varying the aldehyde and amine components.[12]

This protocol is a representative example of the three-component synthesis.

Materials:

  • Benzaldehyde (1.0 mmol, 106 mg)

  • Aniline (1.0 mmol, 93 mg)

  • Thioglycolic acid (1.0 mmol, 92 mg)

  • Ethanol (5 mL)

  • Catalyst (e.g., BaSO₄ nano-powder, 0.18 mmol)[4] or solvent-free conventional heating[13]

Procedure:

  • To a 50 mL round-bottom flask, add benzaldehyde (1.0 mmol), aniline (1.0 mmol), and thioglycolic acid (1.0 mmol).

  • Add ethanol (5 mL) and the catalyst, if applicable. Alternatively, the reaction can be performed solvent-free with heating.[13]

  • Stir the mixture at room temperature or heat as required (e.g., conventional heating at 80-90°C for 2-3 hours).[4][13]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, if a solvent was used, evaporate it under reduced pressure.

  • Dilute the residue with dichloromethane or ethyl acetate and wash with water to remove any water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., n-hexane/ethyl acetate) to afford the pure 2,3-diphenyl-1,3-thiazolidin-4-one.[4]

Self-Validation: The identity and purity of the product should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry). The characteristic peaks, such as the singlet for the C2-proton and the carbonyl stretch in the IR spectrum, validate the formation of the desired structure.

Knoevenagel Condensation for 5-Benzylidene-Thiazolidinones

To introduce substituents at the C5 position, which is crucial for many biological activities, the Knoevenagel condensation is the method of choice. This reaction involves the base-catalyzed condensation of an active methylene compound (the C5 position of the thiazolidinone ring) with an aldehyde, typically a substituted benzaldehyde.[14]

The causality stems from the acidity of the protons at the C5 position, which are activated by the adjacent carbonyl group. A base, such as piperidine or sodium acetate, abstracts a proton to form a nucleophilic enolate.[15][16] This enolate then attacks the electrophilic carbonyl carbon of the benzaldehyde. Subsequent dehydration yields the 5-benzylidene-thiazolidinone product.

G cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_product Product Thiazolidinone Thiazolidin-4-one Enolate Enolate Formation (Deprotonation at C5) Thiazolidinone->Enolate Aldehyde Phenyl Aldehyde Nucleophilic_Attack Nucleophilic Attack Aldehyde->Nucleophilic_Attack Base Base (e.g., Piperidine) Base->Enolate Enolate->Nucleophilic_Attack Dehydration Dehydration Nucleophilic_Attack->Dehydration Product 5-Benzylidene- Thiazolidin-4-one Dehydration->Product

This protocol describes the synthesis of a C5-substituted thiazolidinone.

Materials:

  • 2-phenyl-thiazolidin-4-one (1.0 mmol)

  • Benzaldehyde (1.0 mmol)

  • Glacial acetic acid or ethanol

  • Anhydrous sodium acetate or piperidine (catalytic amount)[15][17]

Procedure:

  • In a round-bottom flask, dissolve 2-phenyl-thiazolidin-4-one (1.0 mmol) and benzaldehyde (1.0 mmol) in glacial acetic acid or ethanol.

  • Add a catalytic amount of anhydrous sodium acetate or a few drops of piperidine.[15][16]

  • Reflux the mixture for 4-6 hours. The progress of the reaction should be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water with stirring.

  • The solid product that precipitates is collected by vacuum filtration.

  • Wash the solid with cold water to remove the catalyst and any unreacted aldehyde.

  • Dry the product and recrystallize from a suitable solvent like ethanol to obtain pure 5-benzylidene-3-phenyl-thiazolidin-4-one.

Self-Validation: Characterization by NMR will show the disappearance of the C5-methylene protons and the appearance of a new singlet for the vinylic proton, confirming the condensation. IR spectroscopy will show a shift in the carbonyl absorption due to conjugation with the new double bond.

Mechanisms of Action: How Phenyl-Substituted Thiazolidinones Exert Their Effects

The biological activity of phenyl-substituted thiazolidinones is diverse and depends heavily on the substitution pattern around the core scaffold. Two of the most well-elucidated mechanisms are PPARγ agonism for antidiabetic effects and tubulin polymerization inhibition for anticancer activity.

PPARγ Agonism: The "Glitazone" Mechanism

Phenyl-substituted thiazolidinediones of the glitazone class are potent agonists of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).[4] PPARγ is a nuclear receptor that, upon activation by a ligand, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding event modulates the transcription of numerous genes involved in glucose and lipid metabolism, ultimately leading to enhanced insulin sensitivity.[18][19]

PPAR_Pathway Glitazone Phenyl-Substituted Thiazolidinedione (Glitazone) PPARg PPARγ Glitazone->PPARg binds & activates Complex PPARγ-RXR Heterodimer PPARg->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE binds to Transcription Gene Transcription Modulation PPRE->Transcription regulates Effect ↑ Insulin Sensitivity ↑ Glucose Uptake ↓ Blood Glucose Transcription->Effect

Tubulin Polymerization Inhibition: A Key Anticancer Mechanism

Several phenyl-substituted thiazolidinones have emerged as potent anticancer agents by disrupting microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis), intracellular transport, and cell shape maintenance.[7] These compounds often act as tubulin polymerization inhibitors , binding to tubulin heterodimers (the building blocks of microtubules) and preventing their assembly into functional microtubules.[20]

The disruption of microtubule formation or stability triggers the mitotic spindle assembly checkpoint, leading to a prolonged arrest in the M-phase of the cell cycle. This sustained mitotic arrest ultimately induces apoptosis (programmed cell death), selectively killing rapidly dividing cancer cells.[21] Many of these thiazolidinone derivatives bind to the colchicine-binding site on β-tubulin.[22]

Tubulin_Pathway cluster_normal Normal Cell Division cluster_inhibition Inhibition by Thiazolidinone Tubulin αβ-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Binding Binds to Tubulin Tubulin->Binding Microtubule Microtubule Formation Polymerization->Microtubule Block Polymerization Blocked Spindle Mitotic Spindle Microtubule->Spindle Division Cell Division Spindle->Division Thiazolidinone Phenyl-Substituted Thiazolidinone Thiazolidinone->Binding Binding->Block Disruption Spindle Disruption Block->Disruption Arrest Mitotic Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Other Emerging Mechanisms

Research has identified other mechanisms through which these compounds can exert their effects:

  • Topoisomerase II Inhibition: Some derivatives inhibit human topoisomerase II, an enzyme crucial for DNA replication and repair, thereby inducing cell death in cancer cells.[12]

  • Enzyme Inhibition: Various thiazolidinones have been shown to inhibit other enzymes, such as MurB, which is involved in bacterial cell wall synthesis, explaining their antibacterial activity.

Structure-Activity Relationship (SAR) Insights

The biological activity of phenyl-substituted thiazolidinones is highly sensitive to the nature and position of substituents on both the phenyl rings and the thiazolidinone core. Understanding these SARs is critical for the rational design of more potent and selective agents.

SAR for Antimicrobial Activity

For antibacterial and antifungal activity, the substituents on the phenyl rings at the C2 and N3 positions play a crucial role.

PositionSubstituent TypeImpact on Antimicrobial ActivityReference
C2-Phenyl Electron-withdrawing groups (e.g., -Cl, -F, -NO₂)Generally increases antibacterial activity.[9]
C2-Phenyl Electron-donating groups (e.g., -OH, -OCH₃)Can enhance activity, but effect is variable.[9]
N3-Phenyl Halogen substitutionOften leads to potent activity.[8]
N3-Phenyl 3,5-DichlorophenylAbolishes antibacterial effect but can confer anticryptococcal (antifungal) activity.[8]
C5 Position Benzylidene substitutionThe nature of the substituent on the benzylidene ring significantly modulates activity.[14]

Table 1: Key Structure-Activity Relationships for Antimicrobial Phenyl-Substituted Thiazolidinones.

Field-Proven Insight: The electronic properties of the substituents are a key determinant of antimicrobial potency. Electron-withdrawing groups on the C2-phenyl ring often enhance activity against a range of bacterial strains, likely by modulating the electronic distribution of the entire molecule and improving its interaction with the biological target.[9]

SAR for Anticancer Activity

For anticancer activity, particularly for tubulin inhibitors, specific substitution patterns are required to optimize binding to the colchicine site.

PositionSubstituent TypeImpact on Anticancer (Tubulin Inhibition) ActivityReference
C2-Phenyl 4-MethoxyphenylOften associated with potent activity.[7]
C2-Phenyl 3,4,5-TrimethoxyphenylA classic pharmacophore for colchicine-site binders, frequently confers high potency.
N3-Phenyl Small alkyl or aryl groupsEssential for activity; bulky groups can be detrimental.[7]
C5 Position Unsubstituted or small groupsBulky substituents at C5 can decrease tubulin inhibitory activity.[7]

Table 2: Key Structure-Activity Relationships for Anticancer Phenyl-Substituted Thiazolidinones.

Field-Proven Insight: The design of potent tubulin inhibitors often involves mimicking the substitution pattern of known natural products that bind to the colchicine site, such as combretastatin A-4. The presence of one or more methoxy groups on the C2-phenyl ring is a recurring motif in highly active compounds, as these groups are critical for forming hydrogen bonds and hydrophobic interactions within the binding pocket.

Conclusion and Future Directions

The journey of phenyl-substituted thiazolidinones from their initial synthesis to their current status as a versatile and privileged scaffold in medicinal chemistry is a compelling narrative of scientific discovery and innovation. The breakthrough discovery of the glitazones fundamentally changed the treatment of type 2 diabetes and simultaneously unveiled the immense potential of this chemical class. Subsequent research has successfully expanded their therapeutic applications into oncology, infectious diseases, and beyond.

The synthetic accessibility of the thiazolidinone core, particularly through efficient multicomponent reactions, ensures that it will remain a fertile ground for the generation of novel chemical entities. Future research will likely focus on:

  • Target Selectivity: Designing derivatives with improved selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects and enhance safety profiles.

  • Hybrid Molecules: Combining the phenyl-thiazolidinone scaffold with other known pharmacophores to create hybrid molecules with dual or synergistic modes of action.[15]

  • Overcoming Resistance: Developing new analogs that can overcome drug resistance mechanisms in cancer and infectious diseases.

  • Exploring New Targets: Utilizing high-throughput screening and computational methods to identify novel biological targets for this versatile scaffold.

As our understanding of disease biology deepens, the phenyl-substituted thiazolidinone core, with its proven track record and synthetic tractability, is poised to remain a cornerstone of drug discovery efforts for years to come.

References

  • Exploration of 2-(Substituted Phenyl)-thiazolidin-4-one as Anticancer Agents. (n.d.). Scilit. Retrieved from [Link]

  • Singh, B. C., Nag, A. K., & Pandey, A. C. (2019). Synthesis of some 2,3-diphenylthiazolidin-4-ones and their related compounds. ResearchGate. Retrieved from [Link]

  • 1,3-Thiazolidin-4-ones: Biological Potential, History, Synthetic Development and Green Methodologies. (2020). ResearchGate. Retrieved from [Link]

  • NEW METHOD DEVELOPMENT FOR SYNTHESIS OF 2,3 DIPHNYL 4 - ”THIAZOLIDIONE. (2024). IJNRD. Retrieved from [Link]

  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (2022). MDPI. Retrieved from [Link]

  • Singh, B. C., Nag, A. K., & Chandra, A. (2014). Synthesis and Biological Studies of Some 2,3-Diphenylthiazolidin-4-ones and Condensed Pyrazolines. Oriental Journal of Chemistry, 30(3), 1231-1236.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). National Institutes of Health. Retrieved from [Link]

  • Parker, J. C., & Strolin Benedetti, M. (2002). Troglitazone: the discovery and development of a novel therapy for the treatment of Type 2 diabetes mellitus. Advanced Drug Delivery Reviews, 54(9), 1173-1184.
  • Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. (2018). National Institutes of Health. Retrieved from [Link]

  • Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. (2021). National Institutes of Health. Retrieved from [Link]

  • Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. (2021). National Institutes of Health. Retrieved from [Link]

  • KEGG pathway diagram for PPAR signaling pathway. (n.d.). ResearchGate. Retrieved from [Link]

  • 2,3-Diphenyl-1,3-thiazolidin-4-one. (2014). ResearchGate. Retrieved from [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021). National Institutes of Health. Retrieved from [Link]

  • A brief overview of 4-Thiazolidinone's biological activity, SAR, current advancements, and impending challenges. (2023). ResearchGate. Retrieved from [Link]

  • Anti-cancer docking investigations of Quinoxaline phenyl thiazolidinones. (2022). ResearchGate. Retrieved from [Link]

  • Structural investigation of a new antimicrobial thiazolidine compound. (2013). Sci-Hub. Retrieved from [Link]

  • Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. (2018). ResearchGate. Retrieved from [Link]

  • Representative small-molecule inhibitors of tubulin polymerization. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of some new 4-iminothiazolidine-2-ones as possible antioxidants agents. (2019). De Gruyter. Retrieved from [Link]

  • Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. (2018). Juniper Publishers. Retrieved from [Link]

  • A Small Molecule Tubulin Depolymerizing Agent Identified by a Phenotypic Drug Discovery Approach. (2018). IMR Press. Retrieved from [Link]

  • 4-Thiazolidones: Centenarian History, Current Status and Perspectives for Modern Organic and Medicinal Chemistry. (2004). Bentham Science. Retrieved from [Link]

  • PPAR signaling pathway - Homo sapiens (human). (n.d.). KEGG. Retrieved from [Link]

  • Heterocyclyl linked phenyl containing Thiazolidinediones and its Cyclic analogs as potential novel Antidiabetic agents. (2021). Auctoritas Publishing. Retrieved from [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Thiazolidine Derivatives. (2022). IJFMR. Retrieved from [Link]

  • 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. (2020). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Microtubule-Targeting Agents: Advances in Tubulin Binding and Small Molecule Therapy for Gliomas and Neurodegenerative Diseases. (2024). MDPI. Retrieved from [Link]

  • Preparation of 2,3-Diarylthiazolidin-4-one Derivatives Using Barium Sulfate Nano-Powders. (2021). MDPI. Retrieved from [Link]

  • Facile and green syntheses of substituted-5-arylidene-2,4-thiazolidinediones using L-tyrosine as an Eco-Friendly catalyst in aqueous medium. (2014). Der Pharma Chemica. Retrieved from [Link]

  • A convenient approach to synthesize substituted 5-Arylidene-3-m-tolyl thiazolidine-2, 4-diones by using morpholine as a catalyst and its theoretical study. (2021). National Institutes of Health. Retrieved from [Link]

  • Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives. (2021). Elsevier. Retrieved from [Link]

  • KEGG PPAR signaling pathway. (n.d.). KEGG. Retrieved from [Link]

  • PPARG (peroxisome proliferator-activated receptor gamma). (2008). Atlas of Genetics and Cytogenetics in Oncology and Haematology. Retrieved from [Link]

  • Lessons from the glitazones: a story of drug development. (2001). The Lancet, 357(9271), 1870-1875.
  • A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe. (2020). National Institutes of Health. Retrieved from [Link]

Sources

A Technical Guide to the Hypothesized Mechanism of Action of 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazolidinone scaffold is a cornerstone in medicinal chemistry, giving rise to a plethora of derivatives with a broad spectrum of biological activities.[1][2][3][4] This technical guide presents a hypothesized mechanism of action for a specific derivative, 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone. Drawing upon the well-established bioactivities of structurally related thiazolidinediones and rhodanines, we postulate that this compound acts as a competitive inhibitor of a key metabolic enzyme. This document provides a comprehensive overview of the proposed mechanism, detailed experimental protocols for its validation, and a framework for interpreting potential outcomes. Our central hypothesis is that the unique structural attributes of 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone, particularly the 2-thioxo-thiazolidinone core, confer specific inhibitory properties against enzymes with a critical role in disease pathology.

Introduction: The Therapeutic Potential of the Thiazolidinone Core

The thiazolidinone ring system is a privileged scaffold in drug discovery, with derivatives demonstrating a remarkable diversity of pharmacological effects.[2][3] Notably, the thiazolidinedione class of drugs, such as pioglitazone and rosiglitazone, are potent agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that is a master regulator of glucose and lipid metabolism.[5][6][7][8][9] Their mechanism of action involves the transcriptional regulation of genes that enhance insulin sensitivity, making them valuable agents in the management of type 2 diabetes.[6][7][9]

Another closely related and highly investigated class of compounds is the rhodanine derivatives (2-thioxo-thiazolidin-4-ones).[2] These compounds have been identified as potent inhibitors of a wide array of enzymes, including aldose reductase, which is implicated in diabetic complications, xanthine oxidase, a key enzyme in purine metabolism, and various protein kinases.[10][11][12][13] The rhodanine scaffold's ability to engage in various non-covalent interactions with protein active sites underpins its broad inhibitory profile.[1][14]

The subject of this guide, 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone, shares key structural features with these bioactive molecules. Specifically, it possesses the 2-thioxo-thiazolidinone core characteristic of rhodanines, suggesting a potential for enzyme inhibition. The presence of a phenylacetyl group at the 3-position of the thiazolidinone ring introduces a distinct steric and electronic profile that could dictate its target specificity and potency.

The Hypothesized Mechanism of Action: Competitive Inhibition of Aldose Reductase

Based on a comprehensive analysis of the structure-activity relationships of related thiazolidinone and rhodanine derivatives, we hypothesize that 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone functions as a competitive inhibitor of the enzyme aldose reductase (AR).

Aldose reductase is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions. It catalyzes the reduction of glucose to sorbitol, a process that contributes to the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy. Inhibition of AR is a well-validated therapeutic strategy for mitigating these complications.[10][11]

The rationale for this hypothesis is multi-faceted:

  • Structural Analogy: The 2-thioxo-4-thiazolidinone scaffold is a known pharmacophore for aldose reductase inhibition.[10]

  • Hydrophobic and Aromatic Interactions: The phenyl group of the compound can be expected to form favorable hydrophobic and π-π stacking interactions within the active site of AR, which is known to have a hydrophobic pocket.

  • Hydrogen Bonding Potential: The carbonyl and thione groups of the thiazolidinone ring can act as hydrogen bond acceptors, interacting with key amino acid residues in the enzyme's active site.

Proposed Molecular Interactions

We propose that 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone binds to the active site of aldose reductase in a competitive manner with the substrate, D-glyceraldehyde. The binding is likely stabilized by a network of non-covalent interactions as depicted in the conceptual diagram below.

G cluster_AR Aldose Reductase Active Site cluster_Inhibitor 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone Hydrophobic_Pocket Hydrophobic Pocket (e.g., Trp111, Phe122) Anionic_Binding_Site Anionic Binding Site (e.g., His110, Tyr48) Specificity_Pocket Specificity Pocket Phenyl_Group Phenyl Group Phenyl_Group->Hydrophobic_Pocket π-π Stacking & Hydrophobic Interactions Thiazolidinone_Core Thioxo-Thiazolidinone Core Thiazolidinone_Core->Specificity_Pocket Steric Fit Carbonyl_Oxygen C=O Carbonyl_Oxygen->Anionic_Binding_Site Hydrogen Bond Thione_Sulfur C=S Thione_Sulfur->Anionic_Binding_Site Hydrogen Bond G A Compound Synthesis & Purification B Primary Enzyme Inhibition Assay (Aldose Reductase) A->B C IC50 Determination B->C D Enzyme Kinetic Studies (Lineweaver-Burk Plot) C->D E Mechanism Determination (Competitive, Non-competitive, etc.) D->E F Cell-Based Assay (Sorbitol Accumulation) E->F H Structural Studies (X-ray Crystallography or NMR) E->H G Confirmation of Cellular Activity F->G I Elucidation of Binding Mode H->I

Figure 2: Experimental workflow for validating the mechanism of action of 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone.

Detailed Experimental Protocols

Objective: To determine if 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone inhibits the activity of aldose reductase in vitro.

Principle: The activity of aldose reductase is measured by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH to NADP+.

Materials:

  • Recombinant human aldose reductase

  • NADPH

  • D,L-Glyceraldehyde

  • Phosphate buffer (pH 6.2)

  • 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone (test compound)

  • Epalrestat (positive control) [11]* DMSO (vehicle)

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound and epalrestat in DMSO.

  • In a 96-well plate, add phosphate buffer, NADPH solution, and the test compound at various concentrations (or vehicle).

  • Add the aldose reductase enzyme solution to each well and incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding the substrate, D,L-glyceraldehyde.

  • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the percentage of inhibition relative to the vehicle control.

Objective: To determine the concentration of the test compound that causes 50% inhibition of aldose reductase activity.

Procedure:

  • Perform the aldose reductase inhibition assay with a range of concentrations of the test compound (e.g., from 1 nM to 100 µM).

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Table 1: Hypothetical IC50 Data

CompoundIC50 (µM)
2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone5.2
Epalrestat (Positive Control)0.8

Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

Procedure:

  • Perform the aldose reductase inhibition assay with varying concentrations of the substrate (D,L-glyceraldehyde) in the absence and presence of different fixed concentrations of the test compound.

  • Measure the initial reaction velocities (V₀) for each condition.

  • Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).

  • Analyze the plot to determine the mode of inhibition. For competitive inhibition, the lines will intersect on the y-axis (Vmax remains unchanged, while Km increases).

Anticipated Results and Interpretation

Successful validation of our hypothesis would yield the following results:

  • Significant inhibition of aldose reductase activity in the primary screen.

  • A dose-dependent increase in inhibition , allowing for the calculation of a potent IC50 value.

  • Lineweaver-Burk plots demonstrating a pattern consistent with competitive inhibition , where the apparent Km for the substrate increases with inhibitor concentration, while Vmax remains constant.

  • Reduced sorbitol accumulation in a cell-based model of diabetic complications, confirming the compound's activity in a biological context.

Should the experimental data deviate from these predictions, alternative mechanisms would need to be considered. For instance, a non-competitive or uncompetitive mode of inhibition would suggest binding to an allosteric site rather than the active site.

Conclusion and Future Directions

This technical guide has outlined a scientifically grounded hypothesis for the mechanism of action of 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone, proposing it as a competitive inhibitor of aldose reductase. The provided experimental framework offers a clear path for the validation of this hypothesis. Confirmation of this mechanism would position this compound as a promising lead for the development of novel therapeutics for the management of diabetic complications.

Future work would involve lead optimization through the synthesis and screening of analogues to improve potency and selectivity. Furthermore, in vivo studies in animal models of diabetes would be essential to evaluate the compound's efficacy and safety profile.

References

  • Wikipedia. Thiazolidinedione. [Link]

  • Australian Prescriber. Thiazolidinediones – mechanisms of action. [Link]

  • Therapeutic Guidelines. Thiazolidinediones - mechanisms of action - Australian Prescriber. [Link]

  • ResearchGate. Thiazolidinediones - Mechanisms of action. [Link]

  • PubMed. The mode of action of thiazolidinediones. [Link]

  • ResearchGate. Rhodanine as a scaffold in drug discovery: A critical review of its biological activities and mechanisms of target modulation. [Link]

  • PubMed. The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview. [Link]

  • ResearchGate. Structures of tested 2-thioxo-4-thiazolidinones 3 and 4. [Link]

  • PubMed. Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. [Link]

  • PubMed Central. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. [Link]

  • PubMed Central. Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. [Link]

  • PubChem. 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone. [Link]

  • PubMed Central. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. [Link]

  • PubMed Central. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. [Link]

  • Systematic Reviews in Pharmacy. Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. [Link]

  • PubMed. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. [Link]

Sources

Unlocking the Therapeutic Potential of Thiazolidinones: A Technical Guide to Key Molecular Targets

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Versatility of the Thiazolidinone Scaffold

The thiazolidinone core, a five-membered heterocyclic motif, stands as a testament to the power of privileged structures in medicinal chemistry. Its remarkable synthetic tractability and ability to engage with a wide array of biological macromolecules have cemented its status as a recurring theme in the discovery of novel therapeutic agents. From the established clinical use of thiazolidinediones (TZDs) as insulin sensitizers to the promising preclinical data on next-generation derivatives, this scaffold continues to yield compounds with potent and diverse pharmacological activities. This guide provides an in-depth exploration of the most compelling therapeutic targets for thiazolidinone compounds, offering researchers and drug development professionals a detailed roadmap of the underlying mechanisms, structure-activity relationships (SAR), and validated experimental protocols to accelerate their own discovery programs.

I. Peroxisome Proliferator-Activated Receptor γ (PPARγ): Beyond Diabetes

The thiazolidinedione class of drugs, such as rosiglitazone and pioglitazone, are well-known for their insulin-sensitizing effects, which are mediated through their agonist activity at the peroxisome proliferator-activated receptor γ (PPARγ)[1][2]. PPARγ is a nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and inflammation[3]. Thiazolidinone agonists bind to the ligand-binding domain of PPARγ, leading to a conformational change that promotes the recruitment of coactivators and the transcription of target genes involved in glucose and lipid homeostasis.

Beyond their established role in type 2 diabetes, emerging evidence suggests that PPARγ modulation by thiazolidinone derivatives holds promise in oncology. Activation of PPARγ in cancer cells can induce differentiation, inhibit proliferation, and promote apoptosis[4][5]. Novel thiazolidinone derivatives have been shown to exert their anticancer effects, at least in part, through the PPARγ pathway[4][6].

A. Mechanism of Action: PPARγ Agonism

Thiazolidinone-based PPARγ agonists function as transcriptional regulators. Upon binding, the thiazolidinone compound stabilizes the active conformation of the PPARγ receptor, facilitating its heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their expression.

PPARg_Mechanism cluster_nucleus Nucleus TZD Thiazolidinone Agonist PPARg PPARγ TZD->PPARg Binds RXR RXR PPARg->RXR Heterodimerizes PPRE PPRE (DNA) PPARg->PPRE Binds to RXR->PPRE Binds to Coactivators Coactivators PPRE->Coactivators Recruits TargetGenes Target Gene Transcription Coactivators->TargetGenes Initiates BiologicalEffects Biological Effects (e.g., Insulin Sensitization, Antiproliferative) TargetGenes->BiologicalEffects Leads to

PPARγ Agonist Mechanism of Action.

B. Experimental Protocol: PPARγ Activation Assay

A common method to assess the activation of PPARγ by test compounds is a cell-based reporter gene assay.

1. Cell Culture and Transfection:

  • Culture a suitable mammalian cell line (e.g., HEK293T or HepG2) in appropriate media.

  • Co-transfect the cells with two plasmids:

    • An expression vector for the full-length human PPARγ.

    • A reporter plasmid containing a luciferase gene under the control of a promoter with multiple PPREs.

  • A transfection reagent (e.g., Lipofectamine) is used to introduce the plasmids into the cells.

2. Compound Treatment:

  • After transfection, seed the cells into a 96-well plate.

  • Treat the cells with various concentrations of the thiazolidinone test compounds. Include a known PPARγ agonist (e.g., rosiglitazone) as a positive control and a vehicle (e.g., DMSO) as a negative control.

  • Incubate the cells for 24-48 hours to allow for compound uptake and gene expression.

3. Luciferase Assay:

  • Lyse the cells to release the cellular contents, including the expressed luciferase enzyme.

  • Add a luciferase substrate (e.g., luciferin) to the cell lysate.

  • Measure the luminescence produced by the enzymatic reaction using a luminometer. The intensity of the luminescence is directly proportional to the level of PPARγ activation.

4. Data Analysis:

  • Normalize the luciferase activity to a measure of cell viability (e.g., using a parallel MTT assay) to account for any cytotoxic effects of the compounds.

  • Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value (the concentration at which the compound elicits 50% of its maximal effect).

II. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Targeting Angiogenesis in Cancer

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular endothelial growth factor (VEGF) and its primary receptor, VEGFR-2, are key mediators of this process[7]. Inhibition of VEGFR-2 signaling is a well-established strategy in cancer therapy[8]. Several thiazolidinone derivatives have been identified as potent inhibitors of VEGFR-2, demonstrating significant anti-angiogenic and anticancer activity[7][9].

A. Mechanism of Action: VEGFR-2 Kinase Inhibition

VEGFR-2 is a receptor tyrosine kinase. Upon binding of VEGF, VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues in its intracellular domain. This phosphorylation event activates the kinase domain and initiates downstream signaling cascades that promote endothelial cell proliferation, migration, and survival. Thiazolidinone-based VEGFR-2 inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing the transfer of phosphate from ATP to the tyrosine residues, thereby blocking receptor activation and downstream signaling.

VEGFR2_Inhibition cluster_cell Endothelial Cell VEGF VEGF VEGFR2 Dimerization Kinase Domain VEGF->VEGFR2:dimer Binds & Induces Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) VEGFR2:kinase->Downstream Phosphorylates & Activates VEGFR2:kinase->Downstream Inhibition TZD_inhibitor Thiazolidinone Inhibitor TZD_inhibitor->VEGFR2:kinase Binds to ATP ATP ATP->VEGFR2:kinase Binds to ADP ADP Angiogenesis Angiogenesis Downstream->Angiogenesis Promotes

VEGFR-2 Kinase Inhibition by Thiazolidinones.

B. Experimental Protocol: VEGFR-2 Kinase Assay

A common method to assess the inhibitory activity of compounds against VEGFR-2 is an in vitro kinase assay.

1. Reagents and Materials:

  • Recombinant human VEGFR-2 kinase domain.

  • A suitable substrate peptide (e.g., a poly-Glu-Tyr peptide).

  • ATP (adenosine triphosphate).

  • Assay buffer (containing MgCl2, MnCl2, DTT, and a buffering agent like HEPES).

  • Thiazolidinone test compounds.

  • A detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega).

2. Assay Procedure:

  • Prepare serial dilutions of the thiazolidinone test compounds in the assay buffer.

  • In a 96-well or 384-well plate, add the VEGFR-2 enzyme, the substrate peptide, and the test compounds.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution or by proceeding directly to the detection step.

3. Detection:

  • Use a detection method to quantify the kinase activity. For the ADP-Glo™ assay, this involves two steps:

    • First, a reagent is added to deplete the unconsumed ATP.

    • Second, a detection reagent is added to convert the ADP produced during the kinase reaction into ATP, which is then used to generate a luminescent signal via a luciferase reaction.

  • Measure the luminescence using a plate reader.

4. Data Analysis:

  • The luminescent signal is proportional to the amount of ADP produced and thus to the VEGFR-2 kinase activity.

  • Calculate the percent inhibition of VEGFR-2 activity for each compound concentration relative to a vehicle control.

  • Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which the compound inhibits 50% of the enzyme's activity).

III. Epidermal Growth Factor Receptor (EGFR): A Key Target in Solid Tumors

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation[10][11]. Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a common driver of various cancers, including non-small cell lung cancer, colorectal cancer, and glioblastoma[12]. Consequently, EGFR has emerged as a major target for anticancer drug development[13]. Thiazolidinone-based compounds have been investigated as EGFR inhibitors, with some demonstrating potent antiproliferative activity against cancer cell lines[12][14].

A. Mechanism of Action: EGFR Tyrosine Kinase Inhibition

Similar to VEGFR-2, EGFR is a receptor tyrosine kinase. Upon ligand binding (e.g., EGF), EGFR dimerizes and undergoes autophosphorylation of its intracellular kinase domain. This leads to the activation of downstream signaling pathways such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways, which promote cell growth and survival. Thiazolidinone-based EGFR inhibitors act by competing with ATP for the ATP-binding site within the EGFR kinase domain, thereby preventing autophosphorylation and subsequent activation of downstream signaling[12].

B. Experimental Protocol: Cellular EGFR Inhibition Assay

A cellular assay is crucial to confirm that the observed anticancer activity of thiazolidinone compounds is due to the inhibition of EGFR signaling within a biological context.

1. Cell Line Selection:

  • Choose a cancer cell line that overexpresses EGFR (e.g., A431 epidermoid carcinoma cells) or a cell line that is dependent on a specific EGFR mutation for its growth (e.g., HCC827 or PC9 non-small cell lung cancer cells)[15].

2. Cell Culture and Treatment:

  • Culture the selected cells in appropriate media.

  • Seed the cells in a 96-well plate and allow them to adhere.

  • Treat the cells with various concentrations of the thiazolidinone test compounds. Include a known EGFR inhibitor (e.g., gefitinib) as a positive control and a vehicle control.

  • Incubate the cells for a sufficient period (e.g., 72 hours) to observe effects on cell proliferation.

3. Cell Proliferation Assay:

  • Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures the amount of ATP present, an indicator of metabolically active cells[1].

  • Add the assay reagent to the cells and measure the luminescence with a plate reader.

4. Data Analysis:

  • Calculate the percentage of cell growth inhibition for each compound concentration compared to the vehicle-treated control.

  • Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

IV. Cyclooxygenase (COX) Enzymes: Targeting Inflammation

Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are key enzymes in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins. There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is inducible and upregulated at sites of inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes[16][17]. Thiazolidinone derivatives have been explored as potential anti-inflammatory agents, with some exhibiting selective inhibition of COX-2[18][19][20].

A. Structure-Activity Relationship (SAR) for COX Inhibition
  • The presence of a 4-hydroxy group on a phenyl ring attached to the thiazolidinone core can lead to more selective inhibition of COX-2[20].

  • Bulky and lipophilic substituents on the thiazolidinone scaffold generally favor COX-2 inhibitory potency[19].

  • The nature and position of substituents on aryl rings attached to the thiazolidinone nucleus significantly influence both potency and selectivity for COX isoforms[19][21].

B. Experimental Protocol: COX Inhibitor Enzymatic Assay

A colorimetric enzyme assay is a common method for evaluating the inhibitory activity of compounds against COX-1 and COX-2.

1. Reagents and Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Arachidonic acid (substrate).

  • Heme (cofactor).

  • Assay buffer.

  • Thiazolidinone test compounds.

  • A colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • A known selective COX-2 inhibitor (e.g., celecoxib) and a non-selective NSAID (e.g., indomethacin) as controls.

2. Assay Procedure:

  • Prepare serial dilutions of the test compounds.

  • In separate wells of a 96-well plate for COX-1 and COX-2, add the respective enzyme, heme, and the test compounds.

  • Pre-incubate to allow the compounds to bind to the enzymes.

  • Initiate the reaction by adding arachidonic acid and the colorimetric probe TMPD.

  • The peroxidase activity of COX enzymes will oxidize TMPD, leading to a color change.

  • Monitor the change in absorbance over time using a plate reader at the appropriate wavelength (e.g., 590 nm).

3. Data Analysis:

  • The rate of color development is proportional to the COX activity.

  • Calculate the percentage of inhibition for each compound concentration against both COX-1 and COX-2.

  • Determine the IC50 values for each isoform and calculate the selectivity index (SI = IC50(COX-1) / IC50(COX-2)). A higher SI indicates greater selectivity for COX-2.

V. Bacterial Enzyme MurB: A Target for Novel Antibacterials

The emergence of antibiotic resistance is a major global health threat, necessitating the discovery of novel antibacterial agents with new mechanisms of action. The bacterial enzyme UDP-N-acetylenolpyruvoylglucosamine reductase (MurB) is an attractive target as it catalyzes an essential step in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall that is absent in mammals[22]. Thiazolidinones have been identified as inhibitors of MurB, suggesting their potential as a new class of antibacterial agents[23][24].

A. Mechanism of Action: MurB Inhibition

MurB is a flavin-dependent oxidoreductase that catalyzes the reduction of UDP-N-acetylenolpyruvoylglucosamine to UDP-N-acetylmuramic acid. Thiazolidinone inhibitors are thought to bind to the active site of MurB, potentially mimicking a diphosphate moiety, and thereby blocking the binding of the natural substrate or interfering with the catalytic process[24]. This inhibition disrupts the synthesis of peptidoglycan, leading to a weakened cell wall and ultimately bacterial cell death[25].

B. Experimental Protocol: MurB Enzyme Inhibition Assay

A spectrophotometric assay can be used to monitor the activity of MurB and the inhibitory effects of thiazolidinone compounds.

1. Reagents and Materials:

  • Purified recombinant MurB enzyme.

  • UDP-N-acetylenolpyruvoylglucosamine (substrate).

  • NADPH (cofactor).

  • Assay buffer.

  • Thiazolidinone test compounds.

2. Assay Procedure:

  • In a UV-transparent 96-well plate, add the MurB enzyme and the test compounds at various concentrations.

  • Pre-incubate to allow for compound binding.

  • Initiate the reaction by adding the substrate and NADPH.

  • The enzymatic reaction involves the oxidation of NADPH to NADP+, which can be monitored by the decrease in absorbance at 340 nm.

  • Measure the absorbance at 340 nm at regular intervals using a spectrophotometer.

3. Data Analysis:

  • The rate of decrease in absorbance at 340 nm is proportional to the MurB activity.

  • Calculate the percentage of inhibition for each compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

VI. Tubulin: Disrupting the Cytoskeleton in Cancer Cells

Microtubules are dynamic polymers of α- and β-tubulin that are essential components of the cytoskeleton and the mitotic spindle. They play a crucial role in cell division, intracellular transport, and the maintenance of cell shape. Agents that interfere with tubulin polymerization are effective anticancer drugs[26]. Thiazolidinone derivatives have been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells[26][27][28].

A. Mechanism of Action: Inhibition of Tubulin Polymerization

Thiazolidinone-based tubulin inhibitors often bind to the colchicine-binding site on β-tubulin[29]. This binding disrupts the formation of microtubules from tubulin dimers, leading to the disassembly of the mitotic spindle. As a result, cancer cells are arrested in the G2/M phase of the cell cycle and subsequently undergo apoptosis.

Tubulin_Inhibition TubulinDimers α/β-Tubulin Dimers Microtubules Microtubules TubulinDimers->Microtubules Polymerization TubulinDimers->Microtubules Inhibition MitoticSpindle Mitotic Spindle Microtubules->MitoticSpindle Forms CellDivision Cell Division MitoticSpindle->CellDivision Enables Apoptosis Apoptosis MitoticSpindle->Apoptosis Arrest & Induction of TZD_inhibitor Thiazolidinone Inhibitor TZD_inhibitor->TubulinDimers Binds to (Colchicine Site)

Inhibition of Tubulin Polymerization.

B. Experimental Protocol: Tubulin Polymerization Assay

An in vitro turbidimetric assay can be used to monitor the effect of compounds on tubulin polymerization.

1. Reagents and Materials:

  • Purified tubulin protein (>99% pure).

  • Polymerization buffer (e.g., containing MES, MgCl2, EGTA).

  • GTP (guanosine triphosphate).

  • Thiazolidinone test compounds.

  • A known tubulin inhibitor (e.g., colchicine or paclitaxel) as a control.

2. Assay Procedure:

  • Keep all reagents on ice to prevent premature tubulin polymerization.

  • In a UV-transparent 96-well plate, add the polymerization buffer, GTP, and the test compounds.

  • Add the purified tubulin to each well.

  • Place the plate in a spectrophotometer pre-warmed to 37°C.

  • Monitor the increase in absorbance at 340 nm over time. The polymerization of tubulin into microtubules causes light scattering, which is measured as an increase in absorbance.

3. Data Analysis:

  • Plot the absorbance at 340 nm against time for each compound concentration.

  • The rate and extent of the increase in absorbance reflect the polymerization of tubulin.

  • Calculate the percentage of inhibition of tubulin polymerization for each compound concentration compared to a vehicle control.

  • Determine the IC50 value from the dose-response curve.

Conclusion

The thiazolidinone scaffold represents a fertile ground for the discovery of novel therapeutic agents targeting a diverse range of diseases. This guide has provided a comprehensive overview of several key molecular targets, including PPARγ, VEGFR-2, EGFR, COX enzymes, MurB, and tubulin. For each target, we have delved into the mechanism of action, highlighted crucial structure-activity relationships, and provided detailed, actionable experimental protocols. By leveraging this technical information, researchers and drug developers can more effectively design, synthesize, and evaluate new thiazolidinone-based compounds, ultimately accelerating the journey from the laboratory to the clinic.

References

  • Kumar, V., et al. (2021). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. Journal of the Iranian Chemical Society, 18(12), 3125-3176.
  • St. Denis, T. G., et al. (2003). 4-Thiazolidinones: novel inhibitors of the bacterial enzyme MurB. Bioorganic & Medicinal Chemistry Letters, 13(13), 2221-2224.
  • Geronikaki, A., et al. (2018). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. Molecules, 23(3), 685.
  • Szychowski, K. A., et al. (2017). Anticancer Properties of 4-thiazolidinone Derivatives Depend on Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). European Journal of Medicinal Chemistry, 141, 42-50.
  • Singh, P., et al. (2019). Thiazolidinone Constraint Combretastatin Analogs as Novel Antitubulin Agents: Design, Synthesis, Biological Evaluation and Docking Studies. Anti-Cancer Agents in Medicinal Chemistry, 19(13), 1630-1644.
  • El-Naggar, A. M., et al. (2022). New thiazolidin-4-ones as anti-cervical cancer agents targeting EGFR. RSC Advances, 12(45), 29334-29352.
  • Abdel-rahman, H. M., et al. (2020). Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis. Future Medicinal Chemistry, 12(11), 1007-1022.
  • Geronikaki, A., et al. (2018). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. Molecules, 23(3), 685.
  • Yau, H., et al. (2013). Thiazolidinediones (TZDs) and their effects on the cardiovascular system.
  • Kaur, R., et al. (2016). PCHHAX QSAR Studies of Thiazolidinone Derivatives as Antimicrobial Agents. Der Pharma Chemica, 8(1), 243-251.
  • Patil, S. B., et al. (2016). Exploring Anti-inflammatory Potential of Thiazolidinone Derivatives of Benzenesulfonamide via Synthesis, Molecular Docking and Biological Evaluation. Medicinal Chemistry, 12(6), 572-583.
  • El-Sayed, M. A., et al. (2020). Approved inhibitors of VEGFR-2.
  • Singh, S., et al. (2022). Thiazolidinedione Derivatives as Anticancer Agents: Synthetic Strategies, SAR, and Therapeutic Potential.
  • Singh, R. K., et al. (2021). 4-thiazolidinones: Novel inhibitors of the bacterial enzyme MurB.
  • Kumar, D., et al. (2019). Examples of tubulin polymerization inhibitors: combretastatin A-4, 4-thiazolidinone and umbelliferone derivatives.
  • Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved from [Link]

  • St. Denis, T. G., et al. (2003). 4-Thiazolidinones: novel inhibitors of the bacterial enzyme MurB. PubMed.
  • Al-Ostath, A. I., et al. (2023). Synthesis, Cytotoxicity Evaluation, and Molecular Dynamics of 4-Thiazolidinone Derivatives: A Potential Path to EGFR-Targeted Anticancer Therapy. PubMed.
  • Kumar, D., et al. (2021). 4-Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design. MDPI.
  • El-Gohary, N. S., et al. (2021). Development and Investigation of Thiazolidinedione and Pyrazoline Compounds As Antiangiogenic Weapons Targeting VEGFR-2. Taylor & Francis Online.
  • Lesyk, R., et al. (2022).
  • Cariou, B., et al. (2012). Thiazolidinediones and PPARγ agonists: time for a reassessment. Trends in Endocrinology and Metabolism, 23(5), 205-215.
  • BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. Retrieved from [Link]

  • de Oliveira, C. S., et al. (2023). Thiazolidinsone derivatives bearing sulfonamide group as potential antimicrobial agents: biological and in silico evaluation. SAR and QSAR in Environmental Research, 34(9), 701-720.
  • Geronikaki, A., et al. (2018). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. MDPI.
  • Geronikaki, A., et al. (2018). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. PubMed.
  • Cignarelli, A., et al. (2019). Thiazolidinediones and PPAR-γ mechanisms of action in the cell.
  • Hu, W., et al. (2014). Synthesis and biological evaluation of novel thiazolidinone derivatives as potential anti-inflammatory agents.
  • Haroun, M., et al. (2016). 4-Thiazolidinone derivatives: synthesis, antimicrobial, anticancer evaluation and QSAR studies. Semantic Scholar.
  • Al-Ghorbani, M., et al. (2021). Structure of the potent thiazolidinone MurB inhibitor A.
  • Zubair, T., et al. (2023). Targeting EGFR with Thiazolidin-4-ones: Structure-guided Design, Synthesis, and in silico Profiling for Anticancer Drug Discovery.
  • El-Gazzar, M. G., et al. (2023). Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. Bioorganic Chemistry, 139, 106729.
  • Abdel-Aziz, M., et al. (2022). Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. PMC.
  • Kumar, V., et al. (2023). Pharmacophore ANTICANCER POTENTIAL OF COMPOUNDS BEARING THIAZOLIDIN-4-ONE SCAFFOLD: COMPREHENSIVE REVIEW. World Journal of Pharmaceutical Research, 12(3), 1039-1076.
  • D'Annessa, I., et al. (2021). Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. MDPI.
  • Kumar, A., et al. (2022).
  • El-Damasy, D. A., et al. (2022). Design of target compounds based on FDA-approved VEGFR-2 inhibitors and molecular hybridisation strategy.
  • Geronikaki, A. A., et al. (2008). Computer-Aided Discovery of Anti-Inflammatory Thiazolidinones with Dual Cyclooxygenase/Lipoxygenase Inhibition. Journal of Medicinal Chemistry, 51(6), 1601-1609.
  • Kaminskyy, D., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI.
  • Wikipedia. (n.d.). PPAR agonist. Retrieved from [Link]

  • Lazzari, G., et al. (2018).
  • Kaur, R., et al. (2016). QSAR Studies of thiazolidinone derivatives as antimicrobial agents.
  • Ghorab, M. M., et al. (2022). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. Taylor & Francis Online.
  • LUNGevityFoundation. (2015, June 17). Introduction to EGFR inhibitors [Video]. YouTube.
  • Kholodnyak, S., et al. (2022).

Sources

Methodological & Application

Synthesis protocol for 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Synthesis of 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone, a compound of interest in medicinal chemistry due to its structural relation to biologically active thiazolidine derivatives.[1] The protocol herein details a robust two-step synthetic route, commencing with the preparation of the thiazolidine-2-thione scaffold, followed by its N-acylation. This guide is designed for researchers in organic synthesis and drug discovery, offering in-depth procedural details, mechanistic insights, and the rationale behind the experimental choices to ensure reproducibility and a thorough understanding of the synthesis.

Introduction

Thiazolidine and its derivatives are a cornerstone in heterocyclic chemistry, renowned for their wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] The 2-thioxo-thiazolidine moiety, in particular, serves as a versatile scaffold in the development of novel therapeutic agents.[5] The title compound, 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone, incorporates this key heterocyclic system acylated with a phenylacetyl group, making it an interesting candidate for biological screening and a valuable building block for further chemical modifications. This protocol provides a detailed, reliable method for its laboratory-scale synthesis.

Reaction Scheme

The synthesis is accomplished in two primary stages:

  • Synthesis of Thiazolidine-2-thione: This initial step involves the cyclization of 2-aminoethanol with carbon disulfide in the presence of a base. This is a well-established method for forming the thiazolidine-2-thione ring system.[6][7]

  • N-Acylation of Thiazolidine-2-thione: The synthesized thiazolidine-2-thione is subsequently acylated using 2-phenylacetyl chloride in the presence of a non-nucleophilic base to yield the final product. This acylation specifically targets the nitrogen atom of the thiazolidine ring.[8]

Experimental Protocol

Part 1: Synthesis of Thiazolidine-2-thione

This procedure is adapted from established methods for the synthesis of thiazolidine-2-thiones.[5][7]

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-AminoethanolReagent Grade, ≥99%Sigma-Aldrich
Carbon Disulfide (CS₂)Reagent Grade, ≥99%Sigma-Aldrich
Potassium Hydroxide (KOH)ACS Reagent, ≥85%Fisher Scientific
Ethanol (EtOH)Anhydrous, 200 proofVWR Chemicals
Deionized Water-In-house
Hydrochloric Acid (HCl)1 MIn-house

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve potassium hydroxide (5.6 g, 0.1 mol) in ethanol (100 mL).

  • Addition of Reactants: To the stirred solution, add 2-aminoethanol (6.1 g, 0.1 mol). Cool the mixture to 0-5 °C in an ice bath.

  • Slow Addition of CS₂: Add carbon disulfide (7.6 g, 0.1 mol) dropwise via the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux for 3 hours.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator. Dissolve the resulting residue in deionized water (100 mL) and acidify with 1 M HCl to a pH of approximately 2-3.

  • Purification: The precipitated solid is collected by vacuum filtration, washed with cold deionized water, and dried in a vacuum oven at 50 °C. The crude product can be recrystallized from ethanol to yield pure thiazolidine-2-thione.

Rationale for Experimental Choices:

  • Base (KOH): Potassium hydroxide acts as a base to deprotonate the hydroxyl and amino groups of 2-aminoethanol, facilitating the nucleophilic attack on carbon disulfide.

  • Solvent (Ethanol): Ethanol is a suitable solvent that dissolves the reactants and allows for a homogenous reaction mixture at the required reflux temperature.

  • Temperature Control: The initial low temperature is crucial to control the exothermic reaction between the amine and carbon disulfide. The subsequent reflux provides the necessary energy for the cyclization and elimination of water to form the stable thiazolidine-2-thione ring.

Part 2: Synthesis of 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone

This N-acylation step utilizes the synthesized thiazolidine-2-thione.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Thiazolidine-2-thioneSynthesized in Part 1-
2-Phenylacetyl Chloride98%Sigma-Aldrich
Triethylamine (TEA)≥99.5%Sigma-Aldrich
Dichloromethane (CH₂Cl₂)Anhydrous, ≥99.8%Sigma-Aldrich
Saturated NaHCO₃ Solution-In-house
Brine-In-house
Anhydrous MgSO₄Reagent GradeFisher Scientific

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve thiazolidine-2-thione (1.19 g, 10 mmol) in anhydrous dichloromethane (40 mL).

  • Addition of Base: Add triethylamine (1.52 mL, 11 mmol) to the solution and stir for 10 minutes at room temperature.

  • Addition of Acylating Agent: Slowly add a solution of 2-phenylacetyl chloride (1.55 g, 10 mmol) in anhydrous dichloromethane (10 mL) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding 20 mL of deionized water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone.

Rationale for Experimental Choices:

  • Base (Triethylamine): Triethylamine is a non-nucleophilic base that acts as an acid scavenger, neutralizing the HCl generated during the acylation reaction. This prevents the protonation of the thiazolidine nitrogen, allowing it to remain nucleophilic.

  • Solvent (Dichloromethane): Anhydrous dichloromethane is an inert solvent that dissolves the reactants and does not participate in the reaction.

  • Inert Atmosphere: A nitrogen atmosphere is used to prevent the reaction of the acyl chloride with atmospheric moisture.

Visualizing the Workflow

The following diagram illustrates the two-step synthesis process.

Synthesis_Workflow cluster_0 Part 1: Synthesis of Thiazolidine-2-thione cluster_1 Part 2: N-Acylation A 2-Aminoethanol + CS₂ B Reaction with KOH in Ethanol A->B Initial Reaction C Reflux B->C Cyclization D Acidification and Isolation C->D Work-up E Thiazolidine-2-thione D->E Purification F Thiazolidine-2-thione + 2-Phenylacetyl Chloride E->F G Reaction with TEA in CH₂Cl₂ F->G Acylation H Aqueous Work-up G->H Quenching & Extraction I Column Chromatography H->I Purification J 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone I->J Final Product

Caption: Synthetic workflow for 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone.

Characterization

The final product, 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone, should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and the successful acylation at the nitrogen atom.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.[9]

  • Infrared Spectroscopy (IR): To identify the characteristic functional groups, such as the carbonyl (C=O) and thiocarbonyl (C=S) groups.

  • Melting Point: To assess the purity of the final product.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone. By following the outlined steps and understanding the rationale behind the experimental choices, researchers can reliably produce this compound for further investigation in various fields, particularly in medicinal chemistry and drug development.

References

  • Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies. Medicinal Chemistry Research. Available at: [Link]

  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules. Available at: [Link]

  • Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy. Available at: [Link]

  • Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. Molecules. Available at: [Link]

  • Mechanism for the formation of thiazolidine-2-thiones. ResearchGate. Available at: [Link]

  • A Convenient Synthesis of Thiazolidin-2-ones from Thiazolidine-2-thiones: Antibiotic Activity and Revisiting the Mechanism. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

  • Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLoS One. Available at: [Link]

  • General procedure for the synthesis of compounds 1–23. ResearchGate. Available at: [Link]

  • Synthesis and Biological Studies of Some 2,3-Diphenylthiazolidin-4-ones and Condensed Pyrazolines. Oriental Journal of Chemistry. Available at: [Link]

  • 3-Substituted- Phenyl- Oxazole- 4-Thiazolidines as Cyline-Dependent Protein Kinase 2 (CDK2) Inhibitors. JScholar Publishers. Available at: [Link]

  • 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone. PubChem. Available at: [Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules. Available at: [Link]

  • Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLOS One. Available at: [Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. ResearchGate. Available at: [Link]

  • 1-(3-methyl-5-substituted-phenyl-4,5-dihydropyrazol-1-yl)ethanone Derivatives: Synthesis and Antibacterial Activity. Bentham Science. Available at: [Link]

Sources

One-Pot Cyclocondensation Synthesis of Thiazolidin-4-ones: A Comprehensive Guide to Mechanism, Protocols, and Modern Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Thiazolidin-4-ones represent a cornerstone scaffold in medicinal chemistry, celebrated for their vast spectrum of biological activities.[1][2][3] This application note provides an in-depth guide to the one-pot, three-component cyclocondensation reaction for synthesizing these valuable heterocyclic compounds. Moving beyond a simple recitation of steps, this document elucidates the underlying reaction mechanisms, explains the causal logic behind experimental choices, and presents a series of detailed, validated protocols—from conventional heating to advanced microwave and ultrasound-assisted methods. Designed for both novice and experienced researchers, this guide serves as a practical and authoritative resource for the efficient and sustainable synthesis of thiazolidinone derivatives.

Introduction: The Significance of the Thiazolidin-4-one Scaffold

The 1,3-thiazolidin-4-one ring system is frequently described as a "wonder nucleus" or a "privileged scaffold" in drug discovery.[4] This five-membered heterocycle, featuring sulfur and nitrogen atoms and a carbonyl group, is a structural motif in a multitude of compounds with potent and diverse pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic activities.[2][5][6]

The classical synthesis often involves multi-step procedures that can be time-consuming and generate significant waste. The advent of one-pot, multi-component reactions (MCRs) has revolutionized this process. By combining three or more reactants in a single reaction vessel, MCRs offer a highly efficient, atom-economical, and environmentally benign pathway to complex molecules, making them a cornerstone of modern green chemistry.[6][7][8] This guide focuses on the most prevalent one-pot synthesis, the condensation of an amine, an aldehyde (or ketone), and thioglycolic acid.

The Reaction Mechanism: A Tale of Two Pathways

The three-component synthesis of 2,3-disubstituted thiazolidin-4-ones is a robust reaction, but understanding its mechanism is crucial for optimization and troubleshooting. While several variations exist, the process is predominantly governed by two plausible pathways.

The most widely accepted mechanism proceeds through the initial formation of an imine (Schiff base).[9][10]

  • Imine Formation: The amine and aldehyde undergo a condensation reaction to form a reactive imine intermediate, releasing a molecule of water. This step is often the rate-limiting step and can be accelerated by acid catalysis or by removing water from the reaction medium.

  • Thiol Addition: The nucleophilic sulfur atom of thioglycolic acid attacks the electrophilic carbon of the imine.

  • Intramolecular Cyclization: The nitrogen atom of the resulting intermediate attacks the carbonyl carbon of the carboxylic acid moiety, leading to ring closure and the elimination of a second molecule of water to form the final thiazolidin-4-one ring.

An alternative, though less common, pathway suggests the initial reaction between the aldehyde, amine, and thioglycolic acid to form an amide, which then undergoes intramolecular cyclization.[9] The prevailing pathway is often dictated by the specific reactants and reaction conditions employed.

Thiazolidinone Synthesis Mechanism Figure 1: Dominant Reaction Mechanism via Imine Intermediate Amine Amine (R'-NH2) invis1 Amine->invis1 Aldehyde Aldehyde (R-CHO) Aldehyde->invis1 TGA Thioglycolic Acid (HSCH2COOH) invis2 TGA->invis2 Imine Imine Intermediate (Schiff Base) Imine->invis2 Thio_Adduct Thio-Adduct invis3 Thio_Adduct->invis3 Product 2,3-Disubstituted Thiazolidin-4-one invis1->Imine - H2O invis2->Thio_Adduct Nucleophilic Attack invis3->Product Intramolecular Cyclization - H2O

Caption: Figure 1: Dominant Reaction Mechanism via Imine Intermediate.

Experimental Protocols: From Conventional to Green Methodologies

The versatility of the one-pot cyclocondensation allows for numerous methodological adaptations. Below are four detailed protocols, showcasing the evolution from traditional methods to more sustainable, modern techniques.

Protocol 1: Conventional Thermal Synthesis (Dean-Stark Method)

This classic approach is reliable and widely used, relying on azeotropic removal of water to drive the reaction to completion. Toluene is the solvent of choice due to its ability to form an azeotrope with water.

Step-by-Step Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser.

  • Reagents: To the flask, add the substituted amine (10 mmol), the corresponding aldehyde (10 mmol), and toluene (50 mL).

  • Initial Reflux: Stir the mixture and bring it to reflux. Monitor the formation of the imine intermediate via Thin Layer Chromatography (TLC).

  • Addition of Thiol: Once imine formation is substantial (typically 1-2 hours), add thioglycolic acid (12 mmol, 1.2 eq.) to the reaction mixture.

  • Cyclocondensation: Continue refluxing for 4-12 hours. Monitor the reaction progress by observing water collection in the Dean-Stark trap and by TLC analysis.

  • Work-up: After completion, cool the reaction mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution (2 x 30 mL) to neutralize excess acid, followed by a brine wash (1 x 30 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure thiazolidin-4-one.

Protocol 2: Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation dramatically accelerates the reaction, often reducing multi-hour processes to mere minutes and improving yields by minimizing side product formation.[4][11][12][13][14]

Step-by-Step Protocol:

  • Vessel Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine the amine (2 mmol), aldehyde (2 mmol), and thioglycolic acid (2.2 mmol, 1.1 eq.).

  • Solvent/Catalyst: Add a minimal amount of a high-boiling polar solvent like ethanol or DMF (2-3 mL), or proceed under solvent-free conditions.[14] A catalytic amount of an acid like p-toluenesulfonic acid (p-TSA) can be added if necessary.

  • Microwave Irradiation: Seal the vessel and place it in a focused microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for 5-15 minutes.[14] The reaction should be monitored by holding at the target temperature, not by continuous power, to ensure reproducibility.

  • Cooling & Work-up: After the irradiation period, cool the vessel to room temperature using compressed air.

  • Isolation: Pour the reaction mixture into ice-cold water. The solid product will precipitate.

  • Purification: Collect the precipitate by filtration, wash with water, and dry. Recrystallize from ethanol or isopropanol to obtain the pure product.

Protocol 3: Ultrasound-Assisted (Sonochemical) Synthesis

Ultrasound provides a green, energy-efficient alternative that promotes reactions through acoustic cavitation.[15] This method often proceeds at lower temperatures and in shorter times than conventional heating.[16][17][18]

Step-by-Step Protocol:

  • Setup: In a round-bottom flask or beaker, mix the amine (5 mmol), aldehyde (5 mmol), and thioglycolic acid (6 mmol, 1.2 eq.).

  • Solvent-Free Condition: For a solvent-free approach, ensure the reactants are well-mixed to form a paste.[15][16]

  • Sonication: Place the reaction vessel in an ultrasonic bath or use an ultrasonic probe (e.g., 40 kHz frequency).[15] Sonicate the mixture at a controlled temperature (e.g., 40-50 °C) for 30-90 minutes.

  • Monitoring: Monitor the reaction progress via TLC. The reaction mixture will typically solidify as the product forms.

  • Work-up & Isolation: After completion, add ethanol to the flask and stir to break up the solid mass. Filter the product, wash with cold ethanol, and dry under vacuum.

  • Purification: The product is often of high purity, but recrystallization can be performed if needed.

Protocol 4: Solvent-Free Synthesis

Eliminating solvents is a primary goal of green chemistry. This approach simplifies work-up, reduces waste, and is often combined with microwave or thermal conditions.[9][19]

Step-by-Step Protocol:

  • Mixing: In a mortar and pestle, grind together the solid amine (10 mmol) and aldehyde (10 mmol) for 2-3 minutes.

  • Addition of Thiol: Add thioglycolic acid (11 mmol, 1.1 eq.) and continue to grind the resulting paste for another 5 minutes at room temperature.

  • Heating: Transfer the paste to a round-bottom flask and heat in an oil bath at 80-100 °C for 1-3 hours. Alternatively, use microwave irradiation as described in Protocol 2.[9]

  • Work-up: Cool the reaction mixture to room temperature. The solidified mass is the crude product.

  • Purification: Triturate the crude solid with a 10% sodium bicarbonate solution to remove unreacted thioglycolic acid. Filter the solid, wash thoroughly with water, and dry. Recrystallize from an appropriate solvent.

Data Presentation: Comparative Analysis of Methodologies

The choice of synthetic methodology has a profound impact on reaction efficiency. The table below summarizes typical parameters for the synthesis of a representative 2,3-diaryl-1,3-thiazolidin-4-one.

Parameter Protocol 1: Conventional Protocol 2: Microwave Protocol 3: Ultrasound Protocol 4: Solvent-Free (Thermal)
Solvent TolueneEthanol / NoneNoneNone
Catalyst Dean-Stark (azeotropic)p-TSA (optional)NoneNone
Temperature ~110 °C (Reflux)120 °C40-50 °C90 °C
Time 4-12 hours5-15 minutes30-90 minutes1-3 hours
Typical Yield 65-85%85-95%80-92%80-90%
Key Advantage Simple setup, well-establishedExtreme speed, high yieldEnergy efficient, mild conditionsGreen, minimal waste
Reference [20][13][14][15][9]

Troubleshooting and Key Considerations

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield - Sterically hindered reactants.- Inefficient water removal.- Low reactivity of starting materials.- Increase reaction time and/or temperature.- Use a catalyst (e.g., p-TSA, ZnCl₂).[21]- Switch to a more forcing method like microwave synthesis.
Formation of Side Products - Decomposition at high temperatures.- Self-condensation of aldehyde.- Formation of triazoles or thiadiazoles from certain starting materials.[4]- Lower the reaction temperature.- Use a milder catalyst or no catalyst.- Optimize reaction time to avoid over-reaction.- Choose a more selective method like MAOS.[4]
Difficult Purification - Oily or tar-like crude product.- Product and starting materials have similar polarity.- Triturate the crude product with a non-polar solvent (e.g., hexane) to induce solidification.- Perform column chromatography using a suitable solvent system.- Convert the product to a salt for easier purification, then neutralize back.
Inconsistent Results - Purity of starting materials.- Inaccurate control of reaction parameters (especially temperature in MAOS).- Ensure high purity of amines, aldehydes, and thioglycolic acid.- Calibrate microwave and temperature monitoring equipment.- Standardize the work-up procedure precisely.

Characterization: The identity and purity of synthesized thiazolidin-4-ones should be confirmed using a combination of standard analytical techniques:

  • FT-IR: Look for characteristic peaks for the C=O (lactam) stretch (~1715 cm⁻¹) and C-S stretch.[21]

  • ¹H-NMR: Identify the key protons, including the methine proton at the C-2 position (~5.5-6.5 ppm) and the methylene protons at the C-5 position (~3.6-4.0 ppm).[21]

  • ¹³C-NMR: Confirm the presence of the carbonyl carbon (~165-175 ppm) and other key carbons in the structure.[21][22]

  • Mass Spectrometry: Determine the molecular weight and confirm the molecular formula.

Conclusion

The one-pot cyclocondensation reaction is a powerful and adaptable tool for the synthesis of thiazolidin-4-ones. While conventional thermal methods remain effective, modern techniques such as microwave and ultrasound-assisted synthesis offer significant advantages in terms of speed, yield, and environmental impact. By understanding the core mechanism and the nuances of each protocol, researchers can select and optimize the most appropriate method for their specific synthetic targets, accelerating the discovery and development of new therapeutic agents based on this vital heterocyclic scaffold.

References

  • Shelke, K. F., et al. (2020). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 25(15), 3489. Available from: [Link]

  • Alheety, K. A. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy, 11(3), 406-413. Available from: [Link]

  • Ma, Z., et al. (2011). Microwave-assisted Synthesis of New 1,3-thiazolidin-4-ones and Evaluation of Their Anticancer Efficacy. Modern Applied Science, 5(3), 207. Available from: [Link]

  • Gopal, M., et al. (1998). Synthesis and biological activity of novel thiazolidinediones. Bioorganic & Medicinal Chemistry Letters, 8(19), 2725-2730. Available from: [Link]

  • García-Valdivia, M., et al. (2018). Microwave assisted synthesis, the most efficient method for the synthesis of thiazolidin-4-ones from thiosemicarbazones. Molbank, 2018(2), M989. Available from: [Link]

  • Wahan, S. K., et al. (2022). Ultrasound assisted solvent-free approach for the synthesis of 4-thiazolidinone derivatives. Polycyclic Aromatic Compounds, 1-11. Available from: [Link]

  • Ergenç, N., et al. (2006). Synthesis and biological activities of some thiazolidin-4-ones. Arzneimittelforschung, 56(10), 678-681. Available from: [Link]

  • Alyari, M., et al. (2017). Ultrasound assisted synthesis of thiazolidine thiones containing 1,2,3-triazoles using Cu/TiO2. Arkivoc, 2017(4), 145-157. Available from: [Link]

  • Anonymous. (2024). Ultrasound-synthesized thiazolidinone derivatives as anticancer agents. Sciforum. Available from: [Link]

  • Wahan, S. K., et al. (2022). Ultrasound assisted solvent-free approach for the synthesis of 4-thiazolidinone derivatives. Polycyclic Aromatic Compounds. Available from: [Link]

  • Ma, Z., et al. (2011). Microwave-assisted Synthesis of New 1,3-thiazolidin-4-ones and Evaluation of Their Anticancer Efficacy. Modern Applied Science. Available from: [Link]

  • de Souza, A. C. G., et al. (2021). Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids. RSC Advances, 11(59), 37493-37504. Available from: [Link]

  • Kumar, A., et al. (2023). Recent insights into synthesis, biological activities, structure activity relationship and molecular interactions of thiazolidinone hybrids: A systematic review. Journal of Molecular Structure, 1289, 135805. Available from: [Link]

  • Wahan, S. K., et al. (2022). Ultrasound assisted solvent-free approach for the synthesis of 4-thiazolidinone derivatives. Taylor & Francis Online. Available from: [Link]

  • Kumar, D., et al. (2013). Synthesis and Biological Activity of Some New 4-Thiazolidinones. International Journal of Pharmaceutical and Clinical Research, 5(3), 85-87. Available from: [Link]

  • Mashrai, A., et al. (2016). Strategies for the Synthesis of Thiazolidinone Heterocycles. Medicinal Chemistry, 6(4), 280-291. Available from: [Link]

  • Sucu, B. E., et al. (2021). Synthetic pathway to 2,3-disubstituted 1,3-thiazolidin-4-one derivatives (compounds 5-8). ResearchGate. Available from: [Link]

  • Ebrahimi, S., et al. (2011). An Efficient and Convenient Protocol for the Synthesis of Thiazolidin-4-Ones. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(11), 2279-2285. Available from: [Link]

  • Salman, B. S., et al. (2022). Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazol. Chemical Methodologies, 6(12), 997-1006. Available from: [Link]

  • Sattigeri, V. J., et al. (2005). Synthesis and antimicrobial activity of novel thiazolidinones. Arkivoc, 2005(3), 46-53. Available from: [Link]

  • Lesyk, R., et al. (2019). 4-thiazolidones applications. Part 1. Synthetic routes to the drug-like molecules. Biopolymers and Cell, 35(3), 161-181. Available from: [Link]

  • Ebrahimi, S., et al. (2011). An Efficient and Convenient Protocol for the Synthesis of Thiazolidin-4-Ones. Semantic Scholar. Available from: [Link]

  • Patel, R. P., et al. (2012). Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole. Journal of the Serbian Chemical Society, 77(1), 1-12. Available from: [Link]

  • Mohammadi, M. K., et al. (2015). Standard model reaction for the synthesis of 4-thiazolidinones. ResearchGate. Available from: [Link]

  • Mashrai, A., et al. (2016). Strategies for the Synthesis of Thiazolidinone Heterocycles. Hilaris Publisher. Available from: [Link]

  • Saladi, P. A. V. L., et al. (2018). Synthesis of 2,3-disubstituted-1,3-thiazolidine-4-ones 3a-l. ResearchGate. Available from: [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis of Thiazolidinedione Compound Library. Molecules, 27(13), 4293. Available from: [Link]

  • Kaboudin, B., et al. (2018). One-pot, four-component reaction for the synthesis of thiazolidine-4-ones (2). ResearchGate. Available from: [Link]

  • Kaboudin, B., et al. (2018). Novel one-pot four-component condensation cyclization reactions for the synthesis of thiazolidine-4-one and 3 H -thiazoles. ResearchGate. Available from: [Link]

  • Troutman, H. D., & Long, L. M. (1948). The Synthesis of 2,3-Disubstituted-4-thiazolidones. Journal of the American Chemical Society, 70(10), 3436-3439. Available from: [Link]

  • Tzani, A., et al. (2021). Copper-Catalyzed One-Pot Synthesis of Thiazolidin-2-imines. The Journal of Organic Chemistry, 86(17), 12217-12228. Available from: [Link]

  • Sharma, A., et al. (2022). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. Journal of Biomolecular Structure and Dynamics, 40(21), 10543-10577. Available from: [Link]

  • Mohammadi, Z., et al. (2023). Synthesis mechanism of 2,3‐disubstituted thiazolidine‐4‐one derivatives. ResearchGate. Available from: [Link]

  • El-Sayed, N. N. E., et al. (2024). Solvent-free synthesis of novel 1,3-thiazolidin-4-one-5-arylidene derivatives via cyclocondensation. Semantic Scholar. Available from: [Link]

  • Bouzroura-Aichouche, C., et al. (2010). A convenient one pot preparation of 4-thiazolidinones from enaminolactones. Records of Natural Products, 4(1), 45-51. Available from: [Link]

Sources

Application Note: Standardized Protocols for Assessing the Antimicrobial Activity of 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antimicrobial properties of the novel compound, 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone. Thiazolidinone derivatives represent a versatile and promising class of heterocyclic compounds with a wide range of biological activities, including significant antimicrobial potential.[1][2][3] This guide details standardized, reproducible protocols for determining the compound's efficacy against a panel of clinically relevant bacteria, focusing on the broth microdilution method for quantitative assessment of Minimum Inhibitory Concentration (MIC) and the agar disk diffusion method for initial screening. Adherence to these protocols, which are aligned with principles from the Clinical and Laboratory Standards Institute (CLSI), will ensure the generation of high-quality, comparable, and reliable data essential for preclinical drug development.

Scientific Background & Rationale

The thiazolidinone scaffold is a "privileged structure" in medicinal chemistry, with substitutions on the core ring significantly influencing its biological activity.[1][4] The target compound, 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone, belongs to this class. The antimicrobial mechanism of many thiazolidinone derivatives is attributed to the inhibition of essential bacterial enzymes. A key target is the Mur ligase family (e.g., MurB, MurC, MurD), which are cytoplasmic enzymes critical for the biosynthesis of peptidoglycan, a major component of the bacterial cell wall.[4][5] Inhibition of this pathway disrupts cell wall integrity, leading to cell death.[4] Understanding this mechanism underscores the importance of quantitative assays like MIC determination to evaluate the potency of new derivatives.

This guide provides the necessary protocols to generate robust data, enabling a clear structure-activity relationship (SAR) analysis and informing future compound optimization.[6][7]

Overall Experimental Workflow

The process of evaluating the antimicrobial activity of the test compound follows a logical progression from preparation to data interpretation. Key stages include preparing the compound, standardizing the bacterial inoculum, performing the susceptibility assays, and analyzing the results with appropriate controls.

Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis Compound_Prep Prepare Stock Solution of Test Compound MIC_Assay Perform Broth Microdilution (MIC) Compound_Prep->MIC_Assay Disk_Assay Perform Agar Disk Diffusion Compound_Prep->Disk_Assay Media_Prep Prepare & Sterilize Growth Media Inoculum_Prep Standardize Inoculum (0.5 McFarland) Media_Prep->Inoculum_Prep Media_Prep->MIC_Assay Media_Prep->Disk_Assay Strain_Prep Subculture QC & Test Bacterial Strains Strain_Prep->Inoculum_Prep Inoculum_Prep->MIC_Assay Inoculum_Prep->Disk_Assay Incubate Incubate Plates (18-24h, 35-37°C) MIC_Assay->Incubate Disk_Assay->Incubate Read_Results Read MIC Values & Measure Zone Diameters Incubate->Read_Results Data_Report Tabulate & Report Data Read_Results->Data_Report

Caption: High-level workflow for antimicrobial susceptibility testing.

Materials and Reagents

Equipment
  • Biosafety Cabinet (Class II)

  • Autoclave

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or Turbidimeter

  • Multichannel Pipettor (5-50 µL)

  • Micropipettes (various volumes)

  • Vortex Mixer

  • Analytical Balance

Consumables
  • Sterile 96-well, U-bottom microtiter plates

  • Sterile pipette tips

  • Sterile Petri dishes (100 mm)

  • Sterile cotton swabs

  • Sterile blank paper disks (6 mm diameter)

  • Sterile glass tubes

Chemicals and Media
  • Test Compound: 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile

  • Mueller-Hinton Agar (MHA), sterile

  • 0.9% Saline, sterile

  • Positive Control Antibiotic: Ciprofloxacin (or other appropriate standard)

  • McFarland Turbidity Standards: 0.5 standard

Bacterial Strains

A robust evaluation requires testing against both Gram-positive and Gram-negative bacteria. The use of American Type Culture Collection (ATCC) quality control (QC) strains is mandatory to ensure assay validity.[8][9]

  • Gram-positive: Staphylococcus aureus (ATCC 25923)

  • Gram-negative: Escherichia coli (ATCC 25922)

  • Gram-negative: Pseudomonas aeruginosa (ATCC 27853)

Core Protocol 1: Broth Microdilution for MIC Determination

This protocol quantitatively determines the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10] The methodology is based on CLSI guidelines.[11]

Preparation of Reagents
  • Test Compound Stock: Accurately weigh the test compound and dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). Vortex until fully dissolved.

    • Rationale: DMSO is a common solvent for non-polar compounds. The stock concentration should be high enough (e.g., 100x the highest test concentration) to ensure the final DMSO concentration in the assay is non-inhibitory (typically ≤1%).

  • Positive Control Stock: Prepare a stock solution of a reference antibiotic like Ciprofloxacin in its recommended solvent (e.g., sterile water) according to CLSI standards.[11]

Inoculum Preparation
  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

  • Transfer colonies to a tube of sterile saline.

  • Vortex thoroughly to create a smooth suspension.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or with a spectrophotometer (absorbance of 0.08-0.10 at 625 nm). This corresponds to approximately 1.5 x 10⁸ CFU/mL.[10]

  • Within 15 minutes of standardization, dilute the adjusted inoculum 1:150 in sterile CAMHB. This yields a final inoculum concentration of approximately 1 x 10⁶ CFU/mL, which, after being added to the plate, will result in the target concentration of 5 x 10⁵ CFU/mL in each well.

    • Rationale: A standardized inoculum density is the most critical variable for reproducibility in susceptibility testing.[9] Too high an inoculum can overwhelm the antimicrobial agent, leading to falsely high MICs.

Microtiter Plate Setup
  • Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.

  • Add an additional 100 µL of the test compound stock solution to the first well of a row (Column 1), resulting in a total volume of 200 µL.

  • Perform a 2-fold serial dilution by transferring 100 µL from Column 1 to Column 2. Mix by pipetting up and down. Continue this process across the plate to Column 10. Discard 100 µL from Column 10. This creates a concentration gradient (e.g., 64 µg/mL down to 0.125 µg/mL).

  • Columns 11 and 12 will serve as controls.

  • Add 10 µL of the diluted bacterial inoculum (from step 4.2.5) to wells in Columns 1 through 11.

    • Column 11 (Growth Control): Contains CAMHB and bacteria, but no compound. This well must show turbidity for the test to be valid.[10]

    • Column 12 (Sterility Control): Contains CAMHB only. This well must remain clear to rule out contamination.[10]

PlateLayout cluster_plate 96-Well Plate Setup for MIC Assay C1 Conc. (µg/mL) W1_1 64 W1_2 32 W1_3 16 W1_4 8 W1_5 4 W1_6 2 W1_7 1 W1_8 0.5 W1_9 0.25 W1_10 0.125 W1_11 Growth Control W1_12 Sterility Control C2 Row A: Test Compound W2_1 W2_2 W2_3 W2_4 W2_5 W2_6 W2_7 W2_8 W2_9 W2_10 W2_11 W2_12

Caption: Example 96-well plate layout for a single-strip MIC assay.

Incubation and Interpretation
  • Seal the plate or cover with a lid to prevent evaporation.

  • Incubate at 35°C ± 2°C for 18-24 hours in ambient air.

  • Following incubation, view the plate from the bottom using a reading mirror.

  • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

Core Protocol 2: Agar Disk Diffusion Assay

This method is a qualitative or semi-quantitative screening tool to assess the susceptibility of bacteria to the test compound.

  • Inoculum and Plating: Prepare a standardized bacterial inoculum matching the 0.5 McFarland standard as described in section 4.2. Dip a sterile cotton swab into the inoculum, remove excess liquid by pressing against the inside of the tube, and swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate 60 degrees between each application to ensure uniform coverage.

  • Disk Application: Aseptically apply sterile 6 mm paper disks impregnated with a known amount of the test compound (e.g., 30 µg) onto the agar surface. Also apply a positive control disk (e.g., Ciprofloxacin 5 µg) and a negative control disk (a disk with DMSO only).

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.

  • Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented) in millimeters (mm). The size of the zone correlates with the susceptibility of the organism to the compound.

Data Presentation and Quality Control

Data Summary

Results should be summarized in a clear, tabular format. This allows for easy comparison of the compound's activity against different bacterial species.

Microorganism Strain (ATCC) MIC (µg/mL) Disk Diffusion Zone (mm)
Staphylococcus aureus25923[Record Value][Record Value]
Escherichia coli25922[Record Value][Record Value]
Pseudomonas aeruginosa27853[Record Value][Record Value]
Positive Control (Ciprofloxacin) N/A[Record Value][Record Value]
Quality Control (QC)

For each batch of testing, the included ATCC quality control strains must be tested against the reference antibiotic. The resulting MIC or zone diameter must fall within the acceptable ranges published by CLSI.[12] If the QC results are out of range, all tests performed in that run are considered invalid and must be repeated.[9]

Troubleshooting

  • No growth in the Growth Control well: This indicates a problem with the inoculum viability, media preparation, or incubation conditions. The entire test is invalid.

  • Growth in the Sterility Control well: Indicates contamination of the media or reagents. The test is invalid.

  • QC strain results are out of the acceptable range: This may be due to incorrect inoculum density, expired reagents, improper incubation, or degradation of the control antibiotic. Investigate all potential causes before repeating the assay.[8]

  • Compound precipitation in stock or wells: If the test compound is not fully soluble, the MIC results will be inaccurate. Consider using an alternative solvent or co-solvent system, but always validate that the solvent itself has no antimicrobial activity at the final concentration used.

References

  • Mechanism of Action of Thiazolidin-2,4-dione | Encyclopedia MDPI. (2022). MDPI. [Link]

  • Desai, N. C., et al. (2011). Synthesis and Evaluation of Antimicrobial Activity of Thiazolidinone Derivatives. Chemical Biology & Drug Design, 78(3), 464-470.
  • Synthesis and Evaluation of Antimicrobial Activity of Thiazolidinone Derivatives. (2011). Medicinal Chemistry Research, 20(8), 1157-1164.
  • Design, synthesis, and evaluation of thiazolidinone derivatives as antimicrobial and anti-viral agents. (2011). PubMed. [Link]

  • 4-Thiazolidinone derivatives: synthesis, antimicrobial, anticancer evaluation and QSAR studies. (n.d.). RSC Publishing. [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. (n.d.). ASM Journals. [Link]

  • Quality Control Strains (standard strains) and their Uses. (2021). Microbe Online. [Link]

  • Broth Microdilution. (n.d.). MI - Microbiology. [Link]

  • Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. (2024). MDPI. [Link]

  • Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. (n.d.). MDPI. [Link]

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. (2005). PubMed. [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin Against Molds. (n.d.). PubMed. [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). CLSI. [Link]

  • Establishing quality control ranges for antimicrobial susceptibility testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: a cornerstone to develop reference strains for Korean clinical microbiology laboratories. (n.d.). PubMed. [Link]

  • Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. (2022). MDPI. [Link]

  • 4-Thiazolidinone derivatives as potent antimicrobial agents: Microwave-assisted synthesis, biological evaluation and docking studies. (2014). ResearchGate. [Link]

  • Multidrug-Resistant and Antimicrobial Testing Reference Strains. (n.d.). HiMedia Laboratories. [Link]

  • STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. (2023). Microbiology Class. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). WJPR. [Link]

  • New N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides as antimicrobial agents. (2017). PubMed. [Link]

  • Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. (n.d.). Systematic Reviews in Pharmacy. [Link]

  • Synthesis and Biological Studies of Some 2,3-Diphenylthiazolidin-4-ones and Condensed Pyrazolines. (n.d.). Oriental Journal of Chemistry. [Link]

  • (PDF) Antimicrobial and anti-biofilm activity of a thiazolidinone derivative against Staphylococcus aureus in vitro and in vivo. (2024). ResearchGate. [Link]

Sources

Application Notes & Protocols for the In Vitro Anticancer Screening of 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the preliminary in vitro evaluation of the anticancer potential of the novel synthetic compound, 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone. The thiazolidinone core is a recognized pharmacophore in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including anticancer effects.[1][2][3] These application notes are designed for researchers in oncology, drug discovery, and pharmacology, offering a strategic workflow from initial cytotoxicity screening to preliminary mechanistic studies. The protocols herein are established methodologies, ensuring reproducibility and scientific rigor.

Introduction: The Rationale for Screening 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone

The thiazolidinone scaffold is a versatile heterocyclic moiety that has garnered significant attention in the development of new therapeutic agents.[1][3] Derivatives of this core structure have been reported to possess diverse pharmacological properties, including but not limited to, anti-inflammatory, antimicrobial, and notably, anticancer activities.[2] The anticancer potential of thiazolidinone-based compounds is often attributed to their ability to interact with various cellular targets crucial for cancer cell proliferation and survival.[4]

The subject of this guide, 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone, is a synthetic compound featuring this promising thiazolidinone core. Its structural features suggest a potential for biological activity, making it a candidate for anticancer screening. The primary objective of the described workflow is to ascertain the cytotoxic and cytostatic effects of this compound against a panel of human cancer cell lines and to gain initial insights into its mechanism of action. This systematic approach is crucial for determining the feasibility of its further development as a potential anticancer agent.

Pre-screening Compound Preparation

Prior to initiating biological assays, it is imperative to ensure the purity and proper handling of the test compound.

  • Purity Assessment : The purity of 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone should be ≥95% as determined by High-Performance Liquid Chromatography (HPLC) and confirmed by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

  • Stock Solution Preparation : A 10 mM stock solution of the compound should be prepared in sterile dimethyl sulfoxide (DMSO). The stock solution should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

Phase 1: General Cytotoxicity Screening

The initial phase of screening aims to determine the concentration-dependent cytotoxic effect of the compound on various cancer cell lines. The Sulforhodamine B (SRB) assay is a reliable method for this purpose, as it measures cell density by staining total cellular protein.[5][6]

Cell Line Selection

A panel of human cancer cell lines from different tissue origins should be selected to assess the spectrum of activity. A non-cancerous cell line should be included to evaluate selectivity.

Cell Line Cancer Type Tissue of Origin
MCF-7 AdenocarcinomaBreast
HeLa AdenocarcinomaCervical
A549 CarcinomaLung
HT-29 AdenocarcinomaColon
BJ FibroblastSkin (non-cancerous)
Sulforhodamine B (SRB) Assay Protocol[5][7][8]

This protocol is adapted from established methods for a 96-well plate format.[5][6]

Materials:

  • Selected cell lines

  • Complete growth medium (specific to each cell line)

  • Trypsin-EDTA

  • 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone stock solution (10 mM in DMSO)

  • Doxorubicin (positive control)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • 96-well flat-bottom plates

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound and doxorubicin in complete medium. Replace the medium in the wells with 100 µL of the diluted compounds (final concentrations ranging from 0.1 to 100 µM). Include wells with medium and 0.5% DMSO as a vehicle control.

  • Incubation: Incubate the plates for 48 hours.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.[7]

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.[7]

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[8]

  • Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[8][7] Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well.[7]

  • Absorbance Reading: Shake the plates for 10 minutes on an orbital shaker and read the absorbance at 510 nm using a microplate reader.[5]

Data Analysis and Interpretation

The percentage of cell growth inhibition is calculated using the following formula:

% Growth Inhibition = 100 - [(Absorbance of Treated Cells / Absorbance of Control Cells) x 100]

The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of growth inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Hypothetical IC₅₀ Values (µM) for 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone

Cell Line IC₅₀ (µM)
MCF-7 12.5
HeLa 25.8
A549 42.1
HT-29 18.9
BJ > 100

These hypothetical results suggest that the compound has moderate cytotoxic activity against MCF-7 and HT-29 cell lines with some selectivity over the non-cancerous BJ cell line.

SRB_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_staining Staining cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate 24h cell_seeding->incubation_24h compound_addition Add Compound (0.1-100 µM) incubation_24h->compound_addition incubation_48h Incubate 48h compound_addition->incubation_48h fixation Fix with TCA incubation_48h->fixation washing_1 Wash & Dry fixation->washing_1 staining Stain with SRB washing_1->staining washing_2 Wash & Dry staining->washing_2 solubilization Solubilize with Tris Base washing_2->solubilization read_absorbance Read Absorbance (510 nm) solubilization->read_absorbance calculate_ic50 Calculate IC₅₀ read_absorbance->calculate_ic50

Caption: Workflow of the Sulforhodamine B (SRB) assay for cytotoxicity screening.

Phase 2: Corroborative Viability Assay

To validate the results from the SRB assay, a second, mechanistically different viability assay should be performed. The MTT assay, which measures mitochondrial reductase activity, is a suitable choice.[9]

MTT Assay Protocol[9][11][12][13]

Materials:

  • Cells and reagents as in the SRB assay

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the SRB protocol.

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate for 4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.[9][10]

  • Absorbance Reading: Incubate for an additional 2-4 hours at room temperature in the dark, then read the absorbance at 570 nm.[9][11]

The IC₅₀ values obtained from the MTT assay should be comparable to those from the SRB assay, providing greater confidence in the compound's cytotoxic potential.

Phase 3: Preliminary Mechanistic Studies

Based on the IC₅₀ values from the initial screening, further experiments can be designed to elucidate the mechanism of cell death. The following assays are recommended, using cell lines that showed the highest sensitivity to the compound (e.g., MCF-7).

Apoptosis Induction

Many anticancer agents exert their effects by inducing apoptosis (programmed cell death). The Annexin V/Propidium Iodide (PI) assay is a standard method for detecting apoptosis by flow cytometry.[12]

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[13] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can stain the DNA of late apoptotic and necrotic cells with compromised membrane integrity.

Protocol: [12][14]

  • Cell Treatment: Seed MCF-7 cells in 6-well plates. Treat the cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 and 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

An increase in the population of Annexin V-positive cells in treated samples compared to the control indicates that the compound induces apoptosis.

Cell Cycle Analysis

Thiazolidinone derivatives have been reported to cause cell cycle arrest. Flow cytometry with propidium iodide staining can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15][16][17][18]

Protocol: [16]

  • Cell Treatment: Treat MCF-7 cells with the test compound at its IC₅₀ concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at 4°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A. The RNase A is crucial to prevent the staining of double-stranded RNA.[16]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.

Data Interpretation: An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M) in the treated sample compared to the control suggests that the compound induces cell cycle arrest at that phase.

Apoptosis_CellCycle_Workflow cluster_apoptosis Apoptosis Assay (Annexin V/PI) cluster_cellcycle Cell Cycle Analysis (PI) A_treat Treat Cells with Compound A_harvest Harvest Cells A_treat->A_harvest A_stain Stain with Annexin V-FITC & PI A_harvest->A_stain A_analyze Flow Cytometry Analysis A_stain->A_analyze A_result A_result A_analyze->A_result Apoptosis Induction C_treat Treat Cells with Compound C_harvest Harvest & Fix Cells C_treat->C_harvest C_stain Stain with PI & RNase A C_harvest->C_stain C_analyze Flow Cytometry Analysis C_stain->C_analyze C_result C_result C_analyze->C_result Cell Cycle Arrest

Caption: Workflow for preliminary mechanistic studies.

Potential Mechanisms and Further Investigations

The thiazolidinone scaffold has been associated with the inhibition of several key cancer-related targets.[4] Should the preliminary mechanistic studies indicate apoptosis induction and/or cell cycle arrest, further investigations could explore the following potential pathways:

  • Tubulin Polymerization: Some thiazolidinone derivatives are known to inhibit tubulin polymerization, leading to mitotic arrest.[4]

  • Kinase Inhibition: Thiazolidinones can act as inhibitors of various protein kinases involved in cell signaling pathways that are often dysregulated in cancer, such as EGFR and VEGFR.[4]

  • Caspase Activation: The induction of apoptosis is often mediated by the activation of caspases.[19] Western blotting can be used to assess the cleavage of key caspases (e.g., caspase-3, -8, -9) and their substrates (e.g., PARP).

Potential_Mechanisms cluster_targets Potential Molecular Targets cluster_outcomes Cellular Outcomes compound 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone tubulin Tubulin compound->tubulin kinases Protein Kinases (e.g., EGFR, VEGFR) compound->kinases caspases Caspase Cascade compound->caspases mitotic_arrest Mitotic Arrest tubulin->mitotic_arrest signal_inhibition Inhibition of Proliferation & Angiogenesis kinases->signal_inhibition apoptosis Apoptosis caspases->apoptosis cell_death cell_death mitotic_arrest->cell_death Cell Death signal_inhibition->cell_death apoptosis->cell_death

Caption: Potential mechanisms of action for the test compound.

Conclusion

This document outlines a structured and robust workflow for the initial in vitro anticancer screening of 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone. By following these protocols, researchers can obtain reliable data on the compound's cytotoxicity, selectivity, and preliminary mechanism of action. Positive results from this screening cascade would provide a strong rationale for further preclinical development, including more in-depth mechanistic studies, in vivo efficacy testing, and pharmacokinetic profiling.

References

  • Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives - PMC. (n.d.). NCBI. Retrieved January 20, 2026, from [Link]

  • Saad, S. S., El-Sakka, S. S. A., & Soliman, M. H. A. (2024). Thiazolidines: Synthesis and Anticancer Activity. Frontiers in Scientific Research and Technology, 10, 66-78.
  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (n.d.). NCBI. Retrieved January 20, 2026, from [Link]

  • Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. (n.d.). NCBI. Retrieved January 20, 2026, from [Link]

  • Sulforhodamine B (SRB) Assay Protocol. (n.d.). Creative Bioarray. Retrieved January 20, 2026, from [Link]

  • Prabhu, P. P., Panneerselvam, T., Shastry, C. S., Sivakumar, A., & Pande, S. S. (2014). Synthesis and Anticancer Evaluation of 2–Phenyl Thiaolidinone Substituted 2–Phenyl Benzothiazole–6–Carboxylic Acid Derivatives.
  • Cell Viability Assays. (2013). In Assay Guidance Manual.
  • Synthesis and in vitro antiproliferative and antibacterial activity of new thiazolidine-2,4-dione derivatives. (2017). NCBI. Retrieved January 20, 2026, from [Link]

  • Kasinski, A. L., Kelnar, K., & Bader, A. G. (2016). Sulforhodamine B (SRB)
  • Buzun, K., et al. (2022). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 27(15), 4995.
  • Wang, M.-X., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLOS ONE, 17(5), e0268531.
  • Cell Cycle Analysis. (2017). UWCCC Flow Cytometry Laboratory. Retrieved January 20, 2026, from [Link]

  • Apoptosis Assay Protocol. (n.d.). DeNovix. Retrieved January 20, 2026, from [Link]

  • 4-Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Assaying cell cycle status using flow cytometry. (n.d.). NCBI. Retrieved January 20, 2026, from [Link]

  • SRB assay for measuring target cell killing V.1. (2023). Protocols.io. Retrieved January 20, 2026, from [Link]

  • Thiazolidin-4-one derivatives as antitumor agents against (Caco-2) cell line: synthesis, characterization, in silico and in vitro studies. (2024). Taylor & Francis Online. Retrieved January 20, 2026, from [Link]

  • MTT Assay Protocol. (n.d.). Springer Nature Experiments. Retrieved January 20, 2026, from [Link]

  • Apoptosis Analysis by Flow Cytometry. (n.d.). Bio-Rad. Retrieved January 20, 2026, from [Link]

  • Cell Cycle Analysis By Flow Cytometry. (2023, January 17). YouTube. Retrieved January 20, 2026, from [Link]

  • Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B (SRB) colorimetric assay for cytotoxicity screening. Bio-protocol, 6(21), e1984.
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 20, 2026, from [Link]

  • Singh, P., et al. (2023). Comprehensive Review on the Anticancer Potential of Thiazolidin-4-One Derivatives. International Journal of Pharmaceutical and Bio-Medical Science, 3(4), 48-60.
  • Apoptosis Protocols. (n.d.). USF Health. Retrieved January 20, 2026, from [Link]

  • Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. (2021). RSC Publishing. Retrieved January 20, 2026, from [Link]

Sources

Application Note & Protocols: Evaluating the Anti-inflammatory Properties of Novel Thiazolidinones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Thiazolidinones as a Privileged Scaffold in Anti-inflammatory Drug Discovery

The thiazolidinone core is a heterocyclic scaffold of significant interest in medicinal chemistry, recognized for its versatile pharmacological activities. Among these, its anti-inflammatory potential has been a major focus of drug discovery efforts. Thiazolidinone derivatives have been shown to modulate key inflammatory pathways, positioning them as promising candidates for the development of novel therapeutics for a range of inflammatory disorders.

This guide provides a comprehensive overview of the essential in vitro and in vivo protocols for the robust evaluation of novel thiazolidinone compounds. The methodologies detailed herein are designed to not only quantify anti-inflammatory efficacy but also to elucidate the underlying mechanisms of action, providing a solid foundation for lead optimization and further preclinical development.

Part 1: In Vitro Evaluation of Anti-inflammatory Activity

The initial screening of novel thiazolidinones typically involves a battery of in vitro assays to assess their direct effects on key inflammatory mediators and cellular pathways.

Inhibition of Cyclooxygenase (COX) Enzymes

Scientific Rationale: Cyclooxygenase (COX) enzymes, particularly COX-2, are pivotal in the inflammatory cascade as they catalyze the synthesis of prostaglandins (PGs), which are key mediators of pain, fever, and inflammation. Selective inhibition of COX-2 over COX-1 is a desirable attribute for anti-inflammatory drugs, as COX-1 is involved in maintaining the integrity of the gastric mucosa.

Experimental Protocol: COX-2 Inhibition Assay (Colorimetric)

  • Preparation of Reagents:

    • Prepare a stock solution of the novel thiazolidinone compound in DMSO.

    • Reconstitute human recombinant COX-2 enzyme according to the manufacturer's instructions.

    • Prepare a reaction buffer containing Tris-HCl, EDTA, and hematin.

    • Prepare a colorimetric substrate solution (e.g., TMPD).

  • Assay Procedure:

    • Add the reaction buffer to the wells of a 96-well microplate.

    • Add the COX-2 enzyme to each well.

    • Add various concentrations of the thiazolidinone compound or a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

    • Add arachidonic acid to initiate the enzymatic reaction.

    • Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

    • Add the colorimetric substrate and measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of COX-2 inhibition for each concentration of the test compound.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme) by plotting the percentage of inhibition against the logarithm of the compound concentration.

Data Presentation: COX-2 Inhibition by Novel Thiazolidinones

CompoundIC50 (µM) for COX-2Selectivity Index (COX-1 IC50 / COX-2 IC50)
Thiazolidinone A1.2 ± 0.2150
Thiazolidinone B5.8 ± 0.735
Celecoxib (Control)0.04 ± 0.01>1000
Modulation of Nitric Oxide (NO) Production in Macrophages

Scientific Rationale: During inflammation, macrophages are activated and produce large amounts of nitric oxide (NO) through the action of inducible nitric oxide synthase (iNOS). Overproduction of NO contributes to tissue damage. Therefore, the ability of a compound to inhibit NO production is a key indicator of its anti-inflammatory potential.

Experimental Protocol: Griess Assay for Nitrite Determination

  • Cell Culture and Treatment:

    • Culture a macrophage cell line (e.g., RAW 264.7) in a 96-well plate.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce iNOS expression and NO production.

    • Concurrently treat the cells with various concentrations of the novel thiazolidinone compound.

  • Griess Reaction:

    • After a 24-hour incubation period, collect the cell culture supernatant.

    • Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

    • Incubate at room temperature for 10-15 minutes to allow for the development of a colored azo compound.

  • Quantification:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Create a standard curve using known concentrations of sodium nitrite to determine the concentration of nitrite (a stable metabolite of NO) in the samples.

Experimental Workflow for In Vitro Anti-inflammatory Screening

G cluster_0 In Vitro Screening Cascade Start Novel Thiazolidinone Library Assay1 COX-2 Inhibition Assay Start->Assay1 Primary Screen Assay2 Nitric Oxide (NO) Inhibition Assay (LPS-stimulated Macrophages) Assay1->Assay2 Secondary Screen Assay3 Pro-inflammatory Cytokine Quantification (ELISA) Assay2->Assay3 Confirmation Pathway_Analysis Mechanism of Action Studies (e.g., NF-κB Western Blot) Assay3->Pathway_Analysis Elucidation Lead_Selection Selection of Lead Candidates for In Vivo Studies Pathway_Analysis->Lead_Selection

Caption: A typical workflow for the in vitro evaluation of novel thiazolidinones.

Quantification of Pro-inflammatory Cytokines

Scientific Rationale: Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) are central to the inflammatory response. The ability of a compound to suppress the production of these cytokines is a strong indicator of its anti-inflammatory activity.

Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)

  • Sample Collection:

    • Use the supernatant from the LPS-stimulated macrophage culture (as described in the Griess assay).

  • ELISA Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α).

    • Add the cell culture supernatants to the wells.

    • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Add a substrate that is converted by the enzyme to produce a colored product.

    • Measure the absorbance using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of the recombinant cytokine.

    • Determine the concentration of the cytokine in the samples based on the standard curve.

Elucidation of the Mechanism of Action: NF-κB Signaling Pathway

Scientific Rationale: The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals (e.g., LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many anti-inflammatory drugs exert their effects by inhibiting this pathway.

Experimental Protocol: Western Blotting for NF-κB and IκBα

  • Cell Lysis and Protein Quantification:

    • Treat LPS-stimulated macrophages with the thiazolidinone compound for various time points.

    • Lyse the cells to extract total protein.

    • Quantify the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for NF-κB (p65 subunit), phospho-IκBα, and a loading control (e.g., β-actin).

    • Incubate with a secondary antibody conjugated to an enzyme.

    • Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

NF-κB Signaling Pathway and Potential Thiazolidinone Inhibition

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p p-IκBα IkBa_NFkB->IkBa_p Degradation of IκBα NFkB_active Active NF-κB IkBa_p->NFkB_active Releases NF-κB NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Pro_inflammatory_genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) DNA->Pro_inflammatory_genes Binds to Promoter Regions Thiazolidinone Novel Thiazolidinone Thiazolidinone->IKK Inhibits?

Caption: The NF-κB signaling pathway and a potential point of inhibition by novel thiazolidinones.

Part 2: In Vivo Evaluation of Anti-inflammatory Activity

Promising candidates from in vitro screening should be further evaluated in animal models of inflammation to assess their efficacy and safety in a whole-organism context.

Carrageenan-Induced Paw Edema in Rodents

Scientific Rationale: The carrageenan-induced paw edema model is a widely used and well-characterized acute inflammatory model. Injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response, allowing for the evaluation of a compound's ability to reduce edema.

Experimental Protocol:

  • Animal Acclimatization and Grouping:

    • Acclimatize rodents (e.g., Wistar rats) to the laboratory environment.

    • Divide the animals into groups: a vehicle control group, a positive control group (e.g., treated with indomethacin), and groups treated with different doses of the novel thiazolidinone.

  • Drug Administration:

    • Administer the test compounds or vehicle orally or intraperitoneally one hour before the carrageenan injection.

  • Induction of Edema:

    • Inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume:

    • Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection.

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.

Data Presentation: Effect of Thiazolidinones on Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control-0.85 ± 0.06-
Thiazolidinone A100.42 ± 0.0450.6%
Thiazolidinone A200.28 ± 0.0367.1%
Indomethacin100.31 ± 0.0563.5%

Conclusion

The systematic evaluation of novel thiazolidinone compounds using a combination of in vitro and in vivo assays is crucial for identifying promising anti-inflammatory drug candidates. The protocols outlined in this guide provide a robust framework for assessing efficacy and elucidating the mechanism of action. By understanding the molecular targets and pathways modulated by these compounds, researchers can accelerate the development of new and effective treatments for inflammatory diseases.

References

  • Thiazolidinones: A medicinally important class of heterocyclic compounds. (2021). Journal of Saudi Chemical Society. [Link]

  • Recent Developments of Thiazolidinone Derivatives as Potential Antitumor Agents. (2020). Molecules. [Link]

  • COX-2 inhibitors: a new class of anti-inflammatory agents. (1999). Annual Review of Medicine. [Link]

  • Nitric oxide and inflammation. (2000). Current Opinion in Immunology. [Link]

  • The cytokine network in inflammation and autoimmunity. (2018). Journal of Autoimmunity. [Link]

  • NF-κB signaling in inflammation. (2008). Cold Spring Harbor Perspectives in Biology. [Link]

  • Carrageenan-induced paw edema in the rat: a classical model of inflammation. (2003). Current Protocols in Pharmacology. [Link]

Application Notes & Protocols: Utilizing 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone as a Chemical Probe for Target Discovery and Validation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone, a rhodanine-containing heterocyclic compound, as a chemical probe. Given the broad spectrum of biological activities associated with the thiazolidinone scaffold, including anticancer and anti-inflammatory properties, this molecule represents a valuable tool for interrogating complex biological systems.[1][2] This guide will move beyond simple compound characterization to outline a complete workflow, from initial phenotypic validation to target identification and mechanistic validation. We will operate under the working hypothesis that this compound, hereafter designated PTP-E1 , has been identified as a potent inhibitor of cancer cell proliferation in a phenotypic screen. These protocols are designed to systematically uncover its molecular target and validate its utility as a selective chemical probe.

Introduction: The Promise of a Rhodanine-Based Chemical Probe

Chemical probes are indispensable small molecules for dissecting protein function and validating potential drug targets in their native cellular environment.[3][4] An ideal probe exhibits high potency, selectivity, and demonstrated on-target activity within cells.[5][6][7] The core structure of PTP-E1, 2-thioxo-thiazolidinone (also known as rhodanine), is a "privileged scaffold" in medicinal chemistry, frequently appearing in compounds with diverse biological activities.[1][8] Derivatives have been identified as inhibitors of various enzymes and have shown promise in oncology, neurology, and infectious diseases.[2][9][10]

However, the rhodanine moiety is also associated with a potential for non-specific activity or as a Pan-Assay Interference Compound (PAINS). Therefore, a rigorous, multi-faceted validation workflow is not just recommended, but essential. This guide provides that workflow, presenting PTP-E1 as a case study for moving from a phenotypic "hit" to a validated chemical probe for a novel biological target.

Part 1: Initial Phenotypic and Cellular Characterization

The foundational step is to quantitatively confirm the biological activity of PTP-E1 in a relevant cellular model. For this guide, we will use the A549 human non-small cell lung cancer cell line as our model system.

Protocol 1.1: Determining On-Target Cellular Potency via Dose-Response Analysis

Rationale: This protocol quantifies the anti-proliferative effect of PTP-E1, establishing a key parameter—the half-maximal inhibitory concentration (IC₅₀)—which will inform the concentrations used in all subsequent cellular assays.

Methodology:

  • Cell Seeding: Plate A549 cells in a 96-well, clear-bottom plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of PTP-E1 in DMSO. Create a 10-point, 3-fold serial dilution series in culture medium, starting from a top concentration of 100 µM. Include a DMSO-only vehicle control.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions (in triplicate).

  • Incubation: Incubate the plate for 72 hours.

  • Viability Assessment (MTT Assay):

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and blank wells (0% viability). Plot the dose-response curve and calculate the IC₅₀ value using non-linear regression (log(inhibitor) vs. response).

Data Interpretation:

CompoundCell LineAssayIncubation TimeIC₅₀ (µM) [Hypothetical]
PTP-E1 A549MTT72 hours0.85
Negative Control A549MTT72 hours> 100

A potent and well-characterized probe should ideally have a cellular IC₅₀ below 1 µM.[11] A structurally similar but biologically inactive analog should be used as a negative control to ensure the observed phenotype is not due to a common scaffold effect.[3]

Part 2: Molecular Target Identification

With cellular potency confirmed, the next critical phase is to identify the specific protein(s) that PTP-E1 interacts with to exert its anti-proliferative effect. We will describe an affinity-based chemical proteomics approach.

Workflow: Affinity-Based Target Discovery

This strategy involves chemically modifying PTP-E1 to create a new "bait" molecule that can be used to "fish" for its binding partners in a cell lysate.

Target_ID_Workflow cluster_synthesis Step 1: Probe Synthesis cluster_pulldown Step 2: Affinity Pulldown cluster_analysis Step 3: Analysis PTP_E1 PTP-E1 Scaffold Linker Attach Linker & Affinity Tag (e.g., Biotin) PTP_E1->Linker AffinityProbe PTP-E1-Biotin (Affinity Probe) Linker->AffinityProbe Incubate Incubate Lysate with Affinity Probe AffinityProbe->Incubate Lysate Cell Lysate (Protein Mixture) Lysate->Incubate Beads Capture with Streptavidin Beads Incubate->Beads Wash Wash Away Non-specific Binders Beads->Wash Elute Elute Bound Proteins Wash->Elute MS LC-MS/MS Analysis (Protein ID) Elute->MS Data Data Analysis & Candidate Prioritization MS->Data Target Hypothetical Target: Protein Kinase 'X' Data->Target

Caption: Workflow for affinity-based target identification of PTP-E1.

Protocol 2.1: Affinity Pulldown using a Biotinylated PTP-E1 Probe

Rationale: This protocol uses an affinity-tagged version of PTP-E1 to isolate its binding partners from the entire cellular proteome. A competition control, where excess free PTP-E1 is added, is crucial to distinguish specific interactors from non-specific background binders.

Methodology:

  • Probe Synthesis: Synthesize a derivative of PTP-E1 with a linker (e.g., a short PEG chain) terminating in a biotin molecule. A control probe, where the core pharmacophore is scrambled or inactivated but the linker and biotin remain, should also be synthesized.

  • Lysate Preparation: Culture A549 cells to ~90% confluency. Lyse the cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors. Clarify the lysate by centrifugation.

  • Binding Reaction:

    • Test Sample: Incubate 1 mg of cell lysate with 10 µM of the PTP-E1-Biotin probe for 1 hour at 4°C.

    • Competition Control: Pre-incubate 1 mg of lysate with 100 µM of free, untagged PTP-E1 for 30 minutes before adding 10 µM of the PTP-E1-Biotin probe.

  • Capture: Add streptavidin-coated magnetic beads to each sample and incubate for 1 hour at 4°C to capture the probe-protein complexes.

  • Washing: Pellet the beads using a magnetic stand and wash them extensively (e.g., 5 times) with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads, for example, by boiling in SDS-PAGE loading buffer.

  • Analysis by Mass Spectrometry:

    • Run the eluates on a short SDS-PAGE gel to separate proteins.

    • Excise the entire protein lane, perform in-gel trypsin digestion.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify proteins and quantify their relative abundance in the test sample vs. the competition control. Proteins significantly depleted in the competition sample are high-confidence candidate targets.

Part 3: Target Validation and Mechanistic Elucidation

Let us hypothesize that the chemical proteomics experiment identified "Protein Kinase X" (PKX) as the top candidate target. The next steps are to rigorously validate this interaction and confirm its relevance to the anti-proliferative phenotype.

Protocol 3.1: In Vitro Enzymatic Assay

Rationale: To confirm direct interaction and inhibition, PTP-E1 must be tested against purified, recombinant PKX enzyme. This biochemical assay removes the complexity of the cellular environment.

Methodology:

  • Obtain recombinant human PKX enzyme and its specific peptide substrate.

  • Use a suitable assay format, such as an ADP-Glo™ or LanthaScreen™ Eu Kinase Binding Assay.

  • Prepare a dose-response curve of PTP-E1 (e.g., from 1 nM to 10 µM).

  • Run the kinase reaction according to the manufacturer's protocol in the presence of varying concentrations of PTP-E1.

  • Measure the output (luminescence or fluorescence) and calculate the biochemical IC₅₀.

Data Interpretation:

CompoundTargetAssay TypeIC₅₀ (nM) [Hypothetical]
PTP-E1 Protein Kinase XADP-Glo™75
PTP-E1 Related Kinase YADP-Glo™3,200
PTP-E1 Unrelated Kinase ZADP-Glo™> 10,000

A good chemical probe should exhibit biochemical potency under 100 nM and at least a 30-fold selectivity against other members of the same protein family.[5][11]

Protocol 3.2: Cellular Target Engagement Assay (CETSA®)

Rationale: It is critical to prove that PTP-E1 binds to PKX inside intact cells.[7] The Cellular Thermal Shift Assay (CETSA®) is a powerful method for this. It is based on the principle that a small molecule binding to its target protein stabilizes it against heat-induced denaturation.

Methodology:

  • Cell Treatment: Treat intact A549 cells with either vehicle (DMSO) or PTP-E1 (e.g., at 1 µM and 10 µM) for 1-2 hours.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler.

  • Lysis and Centrifugation: Lyse the cells (e.g., by freeze-thaw cycles). Centrifuge at high speed to pellet the aggregated, denatured proteins.

  • Analysis by Western Blot: Collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of soluble PKX remaining at each temperature for both vehicle- and PTP-E1-treated samples by Western blotting.

  • Data Analysis: Plot the percentage of soluble PKX against temperature. A rightward shift in the melting curve for PTP-E1-treated samples indicates target engagement.

Diagram: Validating the PKX Signaling Pathway

Signaling_Pathway cluster_pathway Hypothetical PKX Pathway GF Growth Factor Receptor Receptor GF->Receptor PKX Protein Kinase X (Target) Receptor->PKX Substrate Substrate-P PKX->Substrate Proliferation Cell Proliferation Substrate->Proliferation PTP_E1 PTP-E1 (Chemical Probe) PTP_E1->PKX Inhibition

Caption: PTP-E1 inhibits the hypothetical PKX signaling cascade.

Protocol 3.3: Verifying Downstream Pathway Modulation

Rationale: A functional consequence of target engagement should be the modulation of the target's downstream signaling pathway. This connects the molecular interaction to the cellular phenotype.

Methodology:

  • Cell Treatment: Treat A549 cells with PTP-E1 at various concentrations (e.g., 0.1, 1, and 10 µM) for a short duration (e.g., 2-4 hours). Include a vehicle control.

  • Lysis: Lyse the cells and quantify total protein concentration.

  • Western Blotting: Perform Western blot analysis on the lysates. Probe with antibodies against:

    • Phospho-Substrate (the direct downstream target of PKX).

    • Total Substrate.

    • Total PKX.

    • A loading control (e.g., GAPDH or β-actin).

  • Analysis: A dose-dependent decrease in the level of Phospho-Substrate upon PTP-E1 treatment, without a change in total Substrate or total PKX levels, confirms on-target pathway inhibition.

Conclusion

This application note has outlined a rigorous, systematic workflow for characterizing 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone (PTP-E1) and validating its use as a chemical probe. By following the sequence of phenotypic confirmation, target identification via chemical proteomics, and multi-faceted target validation (biochemical, cellular, and mechanistic), researchers can confidently establish a clear link between the compound, its molecular target, and the observed cellular response. This process transforms a "hit" compound into a powerful tool for biological discovery and the initial validation of a novel therapeutic target.

References

  • Target Identification Using Chemical Probes. PubMed.[Link]

  • The Discovery and Utility of Chemical Probes in Target Discovery. Royal Society of Chemistry.[Link]

  • Synthesis and applications of Rhodamine derivatives as fluorescent probes. Chemical Society Reviews.[Link]

  • Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. AACR Journals.[Link]

  • Probing your next target? Chemical Probes feature in Open Targets. Open Targets Blog.[Link]

  • Target validation using chemical probes. Semantic Scholar.[Link]

  • Studies on Rhodanine Derivatives for Estimation of Chemical Reactivity Parameters by DFT. MDPI.[Link]

  • 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone | C11H11NOS2 | CID 772307. PubChem.[Link]

  • (I) General structure of 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid... ResearchGate.[Link]

  • Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. bioRxiv.[Link]

  • How to use chemical probes. Chemical Probes Portal.[Link]

  • Design and synthesis of fluorescent rhodanine-based derivatives as anti-fibrillar and anti-oligomer agents against α-synuclein and 2N4R tau. PubMed.[Link]

  • Thiopyrano[2,3-d]Thiazoles as New Efficient Scaffolds in Medicinal Chemistry. NIH.[Link]

  • Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy.[Link]

  • Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. NIH.[Link]

  • New N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides as antimicrobial agents. ResearchGate.[Link]

  • (PDF) Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. ResearchGate.[Link]

  • Synthesis and biological activity of thiazolidinone containing heterocyclic compound. Journal of Chemical and Pharmaceutical Research.[Link]

  • Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. MDPI.[Link]

  • 2-Phenyl-1-(2-thioxo-3-thiazolidinyl)ethanone,65439-58-9. Wuhan MoonZY Biological Technology Co.,Ltd.[Link]

  • 3-Substituted- Phenyl- Oxazole- 4-Thiazolidines as Cyline-Dependent Protein Kinase 2 (CDK2) Inhibitors. JScholar Publishers.[Link]

  • Mechanism of Action of Thiazolidin-2,4-dione. Encyclopedia MDPI.[Link]

  • (PDF) Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. ResearchGate.[Link]

  • Scheme-2: Synthesis of thiazolidinone derivatives of... ResearchGate.[Link]

Sources

Application Notes and Protocols for Assessing the Cytotoxicity of N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine (CAS 2372-82-9)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Cytotoxic Potential of a Potent Biocide

N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine (CAS No. 2372-82-9) is a diamine compound widely utilized as a biocide and disinfectant in various industrial applications. Its efficacy stems from its non-ionic surfactant properties, which allow it to disrupt the cell membranes of microorganisms, leading to lysis and cell death. The structure of this molecule, featuring a long hydrophobic dodecyl chain and hydrophilic amino groups, facilitates its interaction with the lipid bilayers of cell membranes. While highly effective against bacteria and fungi, this membrane-disrupting mechanism of action necessitates a thorough evaluation of its potential cytotoxicity to mammalian cells, particularly in the context of drug development, industrial hygiene, and environmental safety.[1]

Safety data indicates that N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine is toxic if swallowed and can cause severe skin burns and eye damage, highlighting its potent biological activity.[1][2] In vivo studies in rats have established an oral LD50 of 261 mg/kg body weight and have shown that repeated exposure may lead to organ damage.[3] Given these known hazards, robust and reliable in vitro cell culture protocols are essential for determining the cytotoxic profile of this compound, enabling researchers to establish safe exposure limits and understand its potential impact on human health.

This comprehensive guide provides detailed, field-proven protocols for assessing the cytotoxicity of N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine in a cell culture setting. We will explore multiple assays that probe different aspects of cellular health, from metabolic activity to membrane integrity, ensuring a comprehensive and validated assessment of its cytotoxic effects.

Strategic Selection of Cytotoxicity Assays: A Multi-Faceted Approach

To obtain a comprehensive understanding of a compound's cytotoxicity, it is crucial to employ multiple assays that measure different cellular endpoints. For a membrane-disrupting agent like N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine, relying on a single assay could be misleading. Therefore, we recommend a combination of a metabolic assay and a membrane integrity assay.

  • Metabolic Assays (e.g., MTT, Resazurin): These assays measure the metabolic activity of a cell population, which is often used as an indicator of cell viability. A reduction in metabolic activity is one of the earliest signs of cellular stress and toxicity.

  • Membrane Integrity Assays (e.g., LDH Release): These assays directly measure the leakage of intracellular components into the culture medium, providing a clear indication of compromised cell membrane integrity. This is particularly relevant for surfactant-like compounds.

By employing both types of assays, we can create a self-validating system. For instance, a decrease in metabolic activity (MTT) should correlate with an increase in lactate dehydrogenase (LDH) release, providing greater confidence in the observed cytotoxic effects.

Experimental Workflow for Cytotoxicity Assessment

The overall workflow for assessing the cytotoxicity of N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine is outlined below. This workflow ensures a systematic and reproducible approach to data generation.

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Compound Exposure cluster_assay Phase 3: Cytotoxicity Assays cluster_analysis Phase 4: Data Analysis prep_compound Prepare Stock Solution of CAS 2372-82-9 seed_plate Seed Cells into 96-well Plates prep_compound->seed_plate prep_cells Cell Line Selection and Culture prep_cells->seed_plate add_compound Add Serial Dilutions of Test Compound to Cells seed_plate->add_compound incubate Incubate for a Defined Exposure Period (e.g., 24h) add_compound->incubate assay_mtt MTT Assay (Metabolic Activity) incubate->assay_mtt assay_ldh LDH Release Assay (Membrane Integrity) incubate->assay_ldh read_plate Measure Absorbance/ Fluorescence assay_mtt->read_plate assay_ldh->read_plate calc_viability Calculate % Cell Viability and % Cytotoxicity read_plate->calc_viability plot_dose_response Generate Dose-Response Curves and Determine IC50 calc_viability->plot_dose_response

Figure 1: A generalized workflow for in vitro cytotoxicity testing of N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine.

Detailed Protocols

Preparation of N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine Stock Solution

Rationale: The preparation of a high-concentration, sterile stock solution is critical for accurate and reproducible dosing. Given the compound's limited water solubility, the choice of solvent is important. Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic compounds for in vitro assays.

Materials:

  • N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine (CAS 2372-82-9)

  • Cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, conical tubes (1.5 mL or 15 mL)

  • Calibrated analytical balance

Protocol:

  • Weighing: In a sterile environment (e.g., a biosafety cabinet), accurately weigh a precise amount of N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine.

  • Dissolution: Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 100 mM). Vortex thoroughly until the compound is completely dissolved.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Table 1: Example Stock Solution Preparation

ParameterValue
Molecular Weight~315.58 g/mol
Target Stock Conc.100 mM
Amount to Weigh31.56 mg
Volume of DMSO1 mL
Cell Culture and Seeding

Rationale: The choice of cell line should be guided by the research question. For general cytotoxicity screening, a robust and commonly used cell line such as HeLa (human cervical cancer), A549 (human lung carcinoma), or HepG2 (human liver carcinoma) is suitable. Maintaining consistent cell seeding density is crucial for assay reproducibility.

Materials:

  • Selected mammalian cell line

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Sterile 96-well, flat-bottom cell culture plates

  • Hemocytometer or automated cell counter

Protocol:

  • Cell Culture: Culture the selected cell line in a T-75 flask until it reaches 70-80% confluency.

  • Harvesting: Wash the cells with PBS, then add Trypsin-EDTA to detach the cells.

  • Cell Counting: Neutralize the trypsin with complete medium, collect the cell suspension, and count the cells using a hemocytometer.

  • Seeding: Dilute the cell suspension to the desired seeding density (e.g., 1 x 10^5 cells/mL). Add 100 µL of the cell suspension to each well of a 96-well plate (resulting in 10,000 cells/well).

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow the cells to attach and enter the logarithmic growth phase.

Compound Exposure

Rationale: A serial dilution of the test compound is necessary to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited). It is important to include appropriate controls.

Protocol:

  • Prepare Dilutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare a series of dilutions of the test compound in complete culture medium. A common approach is to perform a 2-fold or 3-fold serial dilution.

  • Vehicle Control: Prepare a vehicle control containing the same concentration of DMSO as the highest concentration of the test compound. This is crucial to ensure that the solvent itself is not causing cytotoxicity.

  • Positive Control: Include a positive control for cytotoxicity, such as doxorubicin or staurosporine.

  • Untreated Control: Include wells with cells in medium only (negative control).

  • Dosing: Carefully remove the old medium from the 96-well plate and add 100 µL of the prepared dilutions (including controls) to the appropriate wells.

  • Incubation: Return the plate to the incubator and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). A 24-hour exposure is a good starting point.

MTT Assay for Metabolic Activity

Rationale: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Add MTT Reagent: At the end of the incubation period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

  • Incubate: Incubate the plate for 2-4 hours at 37°C.

  • Solubilize Formazan: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Read Absorbance: Gently pipette to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

LDH Release Assay for Membrane Integrity

Rationale: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon cell lysis. Measuring the amount of LDH in the supernatant provides a direct measure of cytotoxicity due to compromised membrane integrity.

Protocol:

  • Collect Supernatant: At the end of the incubation period, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.

  • Prepare Controls:

    • Maximum LDH Release: Lyse a set of control cells by adding a lysis buffer (often provided in commercial kits) to determine the maximum possible LDH release.

    • Background: Use fresh culture medium as a background control.

  • Add Reaction Mixture: Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well with the supernatant, as per the manufacturer's instructions of a commercial LDH cytotoxicity assay kit.

  • Incubate: Incubate the plate at room temperature for 15-30 minutes, protected from light.

  • Read Absorbance: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).

Data Analysis and Interpretation

  • Calculate Percentage Viability (MTT Assay):

    • % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Cells - Absorbance of Blank)] x 100

  • Calculate Percentage Cytotoxicity (LDH Assay):

    • % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

  • Generate Dose-Response Curves: Plot the percentage viability or cytotoxicity against the logarithm of the compound concentration.

  • Determine IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC50 value from the dose-response curve.

pathway cluster_compound CAS 2372-82-9 cluster_cell Mammalian Cell cluster_assays Cytotoxicity Endpoints compound N-(3-aminopropyl)-N- dodecylpropane-1,3-diamine membrane Cell Membrane (Lipid Bilayer) compound->membrane Disrupts Integrity cytosol Cytosol (Metabolically Active) compound->cytosol Induces Stress ldh_release LDH Release (Membrane Damage) membrane->ldh_release Leads to ldh_enzyme LDH Enzyme mitochondria Mitochondria (Reductase Activity) cytosol->mitochondria metabolic_inhibition Decreased Metabolism (MTT Reduction) cytosol->metabolic_inhibition Results in

Figure 2: The dual mechanism of cytotoxicity of N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine and the corresponding assay endpoints.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. A cytotoxic effect should be observable in both the MTT and LDH assays. For a membrane-disrupting compound like N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine, a strong correlation between a decrease in MTT reduction and an increase in LDH release is expected. Discrepancies between the two assays may indicate a more complex mechanism of toxicity or potential assay interference, which would require further investigation.

Table 2: Expected Outcomes for Cytotoxicity Assessment

AssayEndpoint MeasuredExpected Result with Increasing Concentration of CAS 2372-82-9
MTT Assay Mitochondrial Reductase ActivityDose-dependent decrease in absorbance (less purple formazan)
LDH Assay Lactate Dehydrogenase ReleaseDose-dependent increase in absorbance (more color development)

Conclusion

The assessment of cytotoxicity is a critical step in the safety evaluation of potent biocides like N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine. By employing a multi-assay approach that probes both metabolic activity and membrane integrity, researchers can obtain a robust and reliable profile of the compound's cytotoxic potential. The detailed protocols provided in this guide offer a comprehensive framework for conducting these assessments in a reproducible and scientifically rigorous manner.

References

  • Carl ROTH GmbH + Co. KG. (2025). Safety Data Sheet: N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine. Retrieved from [Link]

  • Ataman Kimya. N-(3-AMINOPROPYL)-N-DODECYLPROPANE-1,3-DIAMINE. Retrieved from [Link]

  • Google Patents. (2020). WO2020020765A1 - Use of a substituted thiazolidine compound as nitrification inhibitor.
  • Hartwig, A., et al. (2023). N′-(3-Aminopropyl)-N′-dodecylpropane-1,3-diamine [2372-82-9]. Publisso. Retrieved from [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine. Retrieved from [Link]

Sources

Application Note: Evaluating the Antifungal Efficacy of 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone Against Candida albicans

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

Candida albicans remains a significant opportunistic fungal pathogen, responsible for a spectrum of infections from superficial mycoses to life-threatening systemic candidiasis. The rise of drug-resistant strains necessitates the discovery of novel antifungal agents with distinct mechanisms of action.[1][2] Thiazolidinone derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a broad range of biological activities, including potent antimicrobial effects.[3][4][5][6][7] This application note provides a comprehensive technical guide for researchers evaluating the antifungal activity of a specific thiazolidinone derivative, 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone, against Candida albicans. We present detailed, field-proven protocols for determining its minimum inhibitory and fungicidal concentrations (MIC/MFC) and assessing its anti-biofilm potential. The causality behind experimental choices is explained to ensure robust and reproducible outcomes.

Introduction: The Challenge of Candida albicans and the Promise of Thiazolidinones

Candida albicans is a commensal fungus that can become a formidable pathogen in immunocompromised individuals, causing high morbidity and mortality.[2] Its pathogenicity is attributed to a collection of virulence factors, including the ability to switch between yeast and hyphal forms (dimorphism), the secretion of hydrolytic enzymes, and, critically, the formation of drug-resistant biofilms.[1][2][8][9] The current antifungal arsenal is limited, and its efficacy is threatened by the emergence of resistance, primarily through mechanisms like target enzyme modification and drug efflux.[10]

Thiazolidinones, and their thioxo-analogs, represent a promising class of heterocyclic compounds for antifungal drug development.[3][6][11] Their core structure allows for extensive chemical modification, leading to derivatives with potent activity against various fungal species.[4][12][13] The specific compound, 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone, is a member of this class, and understanding its precise antifungal properties is a critical step in its development pathway.

Postulated Mechanism of Action

While the exact mechanism for this specific derivative requires empirical validation, the broader class of thiazolidinones is known to interfere with several key fungal processes. The primary mode of action is likely multifactorial, targeting fungal-specific structures and pathways.

  • Disruption of Ergosterol Biosynthesis: Many azole antifungals and some thiazolidinone derivatives target the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), a critical component in the ergosterol biosynthesis pathway.[14][15] Ergosterol is the principal sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells. Its inhibition disrupts membrane integrity and function, leading to cell death.

  • Inhibition of Cell Wall Synthesis: The fungal cell wall, composed primarily of glucans, chitin, and mannoproteins, is essential for viability and is an attractive drug target as it is absent in humans.[3] Some thiazolidinone compounds have been shown to cause morphological changes to the Candida cell wall, suggesting interference with enzymes like 1,3-β-glucan synthase.[3][11]

  • Anti-Virulence Activity: Thiazolidinones can specifically inhibit the initiation of hyphal growth in C. albicans without affecting yeast-form viability.[3][11] Since the yeast-to-hyphae transition is crucial for tissue invasion and biofilm formation, this represents a potent anti-virulence strategy.[2][16] Some derivatives have also been shown to disrupt quorum sensing, a cell-to-cell communication system that regulates biofilm integrity.[16]

Antifungal_Mechanism_of_Action cluster_0 Thiazolidinone Compound cluster_1 Candida albicans Cell cluster_2 Cellular Outcomes Compound 2-Phenyl-1- (2-thioxo-thiazolidin-3-yl)-ethanone Membrane Ergosterol Biosynthesis (e.g., Lanosterol 14α-demethylase) Compound->Membrane Inhibits CellWall Cell Wall Integrity (e.g., β-Glucan Synthase) Compound->CellWall Inhibits Virulence Virulence Factors (Hyphal Growth, Biofilm) Compound->Virulence Inhibits MembraneDamage Membrane Disruption Membrane->MembraneDamage WallDamage Cell Lysis CellWall->WallDamage VirulenceReduction Reduced Pathogenicity Virulence->VirulenceReduction

Caption: Postulated mechanisms of thiazolidinone action against C. albicans.

Experimental Protocols & Methodologies

The following protocols are foundational for characterizing the antifungal profile of a novel compound. They are designed based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility.[17][18][19]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is the gold standard for this assessment.[10][20][21]

Rationale: This assay provides a quantitative measure of the compound's potency (fungistatic activity). RPMI-1640 is the standard medium as it is nutritionally defined and buffered to a physiological pH, minimizing variability.[22][23] The inoculum density is strictly controlled to ensure that the test outcome is not influenced by an over- or under-population of fungal cells. The 50% growth reduction endpoint for azole-like compounds is standard, as complete inhibition may not be achieved due to trailing growth.[20]

Materials:

  • 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone (Test Compound)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Candida albicans strain (e.g., ATCC 90028)

  • RPMI-1640 medium (with L-glutamine, without bicarbonate), buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer or plate reader

  • Sterile saline (0.85%)

  • Hemocytometer or equivalent cell counter

Procedure:

  • Compound Preparation: Prepare a 10 mg/mL stock solution of the test compound in DMSO. Create serial dilutions in RPMI-1640 to achieve 2x the final desired test concentrations (e.g., ranging from 256 µg/mL to 0.5 µg/mL).

  • Inoculum Preparation:

    • Culture C. albicans on Sabouraud Dextrose Agar (SDA) for 24 hours at 35°C.

    • Harvest several colonies and suspend in sterile saline.

    • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/mL).

    • Perform a 1:1000 dilution of this suspension in RPMI-1640 medium to obtain the final working inoculum of approximately 1-5 x 10³ CFU/mL.[24]

  • Plate Setup:

    • Add 100 µL of the 2x compound dilutions to the wells of a 96-well plate (e.g., columns 1-10).

    • Add 100 µL of the final working inoculum to these wells. This dilutes the compound to its final 1x concentration.

    • Growth Control: Add 100 µL of RPMI-1640 (without compound) and 100 µL of the working inoculum.

    • Sterility Control: Add 200 µL of RPMI-1640 medium only.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.[10][24]

  • Endpoint Determination: The MIC is determined as the lowest concentration of the compound at which there is a ≥50% reduction in turbidity compared to the growth control. This can be assessed visually or by reading the optical density (OD) at 530 nm.

MIC_Workflow start Start prep_compound Prepare 2x Compound Serial Dilutions in RPMI start->prep_compound prep_inoculum Prepare C. albicans Inoculum (0.5 McFarland -> Dilute 1:1000) start->prep_inoculum add_compound Add 100µL of 2x Compound prep_compound->add_compound add_inoculum Add 100µL of Inoculum prep_inoculum->add_inoculum plate_setup Plate Setup (96-well) add_controls Add Growth & Sterility Controls plate_setup->add_controls add_compound->plate_setup add_inoculum->plate_setup incubate Incubate at 35°C for 24-48 hours add_controls->incubate read_mic Read MIC Endpoint (≥50% Growth Inhibition) incubate->read_mic end End read_mic->end

Sources

Application Notes and Protocols for the Synthesis of 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 2-Thioxo-thiazolidin-3-yl Scaffold in Medicinal Chemistry

The 2-thioxo-thiazolidin-4-one, commonly known as the rhodanine moiety, is a privileged heterocyclic scaffold in drug discovery and medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and antidiabetic properties.[2][3][4] The structural versatility of the rhodanine ring allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological targets. This document provides a detailed protocol for the synthesis of 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone, a key intermediate for the development of novel bioactive compounds, and its analogs. The protocols herein are designed for researchers and scientists in drug development, providing not only a step-by-step guide but also the underlying chemical principles and expected outcomes.

Synthetic Strategy: A Two-Step Approach to N-Acyl-Thioxothiazolidinones

The synthesis of the target compound and its analogs is achieved through a robust two-step process. The first step involves the synthesis of the core heterocyclic structure, thiazolidine-2-thione. This is followed by N-acylation with a desired phenacyl halide. This approach allows for the generation of a library of analogs by varying the substituents on the phenyl ring of the phenacyl halide.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Thiazolidine-2-thione cluster_step2 Step 2: N-Acylation A 2-Aminoethanol D Thiazolidine-2-thione A->D 1. H2SO4 2. CS2, KOH, Ethanol B Carbon Disulfide B->D C Potassium Hydroxide C->D E Substituted 2-Bromoacetophenone G 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone Analog D->G NaOH, Ethanol E->G F Sodium Hydroxide F->G Reaction_Mechanism cluster_legend Mechanism Legend Thiazolidine_N Thiazolidine-2-thione (N-H) Thiazolidine_Anion Thiazolidine-2-thione Anion (N⁻) Thiazolidine_N->Thiazolidine_Anion NaOH Product 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone Thiazolidine_Anion->Product Nucleophilic Attack Phenacyl_Br 2-Bromoacetophenone (Br-CH₂-CO-Ph) Phenacyl_Br->Product Reactant Reactant Intermediate Intermediate Final_Product Product

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to optimize this synthesis, troubleshoot common issues, and improve overall yield and purity. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and reproducible methodology.

Introduction: The Synthetic Challenge

2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone is a key intermediate and a structural motif found in various pharmacologically active compounds. Its synthesis, while conceptually straightforward, is often plagued by issues of low yield, competing side reactions, and purification difficulties. The core of the synthesis involves the N-acylation of a thiazolidine-2-thione precursor. The success of this reaction hinges on precise control over reaction conditions to favor N-acylation over competing pathways.

This guide provides a structured approach to identifying and resolving the most common experimental bottlenecks in a question-and-answer format.

Core Synthesis Workflow

The synthesis is typically approached in a two-step sequence. First, the formation of the thiazolidine-2-thione heterocyclic core, followed by the critical N-acylation step to introduce the 2-phenylethanone moiety.

G cluster_0 Step 1: Heterocycle Formation cluster_1 Step 2: N-Acylation A 2-Aminoethanol + CS₂ B Thiazolidine-2-thione A->B Base-mediated cyclization D Final Product: 2-Phenyl-1-(2-thioxo- thiazolidin-3-yl)-ethanone B->D Base (e.g., NaH, Pyridine) Anhydrous Solvent C 2-Phenylacetyl Chloride C->D G cluster_paths Reaction Pathways reagents Thiazolidine-2-thione Anion 2-Phenylacetyl Chloride N_Acylation N-Acylation (Desired Product) reagents:f0->N_Acylation N⁻ attack (Favored) S_Acylation S-Acylation (Kinetic Side-Product) reagents:f0->S_Acylation S⁻ attack (Competitive) Hydrolysis Acyl Chloride Hydrolysis (Inactive Byproduct) reagents:f1->Hydrolysis H₂O

Caption: Competing reaction pathways in the N-acylation step.

Q2: My TLC shows a persistent spot close to my product, and purification by column chromatography is difficult. What is this impurity?

A2: This is a classic sign of N- vs. S-acylation isomerism. [1]The S-acylated isomer often has a similar polarity to the desired N-acylated product, making chromatographic separation challenging.

  • Diagnosis: The best way to confirm is through detailed spectroscopic analysis (NMR and MS) of the isolated fractions. In the ¹H NMR spectrum, the methylene protons (-CH₂-) adjacent to the nitrogen in the thiazolidine ring will show a characteristic downfield shift in the N-acylated product compared to the S-acylated isomer.

  • Prevention over Separation: The most effective strategy is to prevent the formation of the S-acylated isomer in the first place. Refer to the solutions in A1 , focusing on the choice of base and solvent to maximize N-acylation selectivity.

  • Purification Strategy: If the isomer has already formed, a careful choice of solvent system for column chromatography is crucial. A shallow gradient elution, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 95:5) and slowly increasing polarity, may improve separation. Alternatively, recrystallization can sometimes selectively crystallize the desired isomer.

Q3: The initial synthesis of the thiazolidine-2-thione ring from 2-aminoethanol and carbon disulfide gives a poor yield. How can I optimize this?

A3: This cyclization reaction is generally robust but requires careful control of stoichiometry and temperature.

  • Base and Stoichiometry: A strong base like KOH or NaOH is typically used. [2]It is critical to use at least two equivalents of the base: one to deprotonate the amino alcohol's hydroxyl group, and another to react with the H₂S byproduct formed during cyclization. A common procedure involves the slow, portion-wise addition of carbon disulfide. [2]* Temperature Control: The reaction is exothermic. The initial addition of carbon disulfide should be done at a low temperature (e.g., 5-10 °C) to control the reaction rate and prevent the formation of unwanted byproducts. [2]After the addition is complete, the reaction mixture can be gently warmed to ensure the reaction goes to completion. [2]* Work-up: Acidification of the reaction mixture is required to neutralize the excess base and precipitate the product. Ensure the pH is brought to neutral or slightly acidic for maximum product recovery.

Experimental Protocols

Protocol 1: Optimized N-Acylation of Thiazolidine-2-thione

This protocol is designed to maximize the yield and selectivity of the N-acylation step.

  • Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add thiazolidine-2-thione (1.0 eq).

  • Solvent & Base: Add anhydrous THF (approx. 0.1 M concentration) via syringe. Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise under a positive stream of nitrogen.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should cease, and the solution may become a clear slurry.

  • Acylation: Cool the mixture back to 0 °C. Add a solution of 2-phenylacetyl chloride (1.05 eq) in a small amount of anhydrous THF to the dropping funnel and add it dropwise to the reaction mixture over 20-30 minutes.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 3-4 hours or until TLC analysis indicates complete consumption of the starting material.

  • Quenching & Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield the pure product.

Frequently Asked Questions (FAQs)

  • Q: Can I use a different acylating agent, like phenylacetic anhydride?

    • A: Yes, an anhydride can be used and may reduce the formation of acidic byproducts. However, the reactivity is lower than the acyl chloride, so the reaction may require heating and longer reaction times. The general principles of using a strong base and a polar aprotic solvent still apply.

  • Q: What is the best way to monitor the reaction progress?

    • A: Thin-Layer Chromatography (TLC) is the most effective method. Use a solvent system like 3:1 Hexane:Ethyl Acetate. The product should have a higher Rf value than the starting thiazolidine-2-thione. Staining with potassium permanganate can help visualize the spots.

  • Q: My final product appears oily or doesn't solidify. What should I do?

    • A: This suggests the presence of impurities. Ensure the mineral oil from the NaH was properly removed during the aqueous work-up. Re-purification by column chromatography is recommended. If the product is known to be a solid, attempting to triturate the oil with a cold non-polar solvent like hexane or pentane can sometimes induce crystallization.

Data Summary Table

The choice of base and solvent is critical for the N-acylation step. The following table provides a comparative overview based on established chemical principles.

BaseSolventTypical Temp.Expected YieldKey Considerations
NaH THF, DMF0 °C to RTExcellent (>85%) Recommended. Irreversible deprotonation. Requires inert atmosphere.
Pyridine DCM, THFRT to RefluxModerate (40-60%)Acts as both base and nucleophilic catalyst. Can be slow.
Triethylamine (TEA) DCM, THFRT to RefluxLow to Moderate (20-50%)Often insufficient basicity for complete deprotonation.
DBU THF, MeCN0 °C to RTGood (70-85%)Strong, non-nucleophilic organic base. Good alternative to NaH.

References

  • Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives. (2020). ResearchGate. Available at: [Link]

  • A New Synthesis Strategy for Rhodanine and Its Derivatives. (2021). Chinese Journal of Chemistry. Available at: [Link]

  • Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. (2022). PLOS ONE. Available at: [Link]

  • Mechanism for the formation of thiazolidine-2-thiones. (n.d.). ResearchGate. Available at: [Link]

  • A Convenient Synthesis of Thiazolidin-2-ones from Thiazolidine-2-thiones: Antibiotic Activity and Revisiting the Mechanism. (2011). ResearchGate. Available at: [Link]

  • Synthesis of 1,3-thiazolidine-2-thiones. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. (2019). Journal of Heterocyclic Chemistry. Available at: [Link]

Sources

Overcoming poor solubility of 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone in assays

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Solubility Challenges in Experimental Assays

Welcome to the technical support resource for 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone. As Senior Application Scientists, we understand that unlocking the full potential of a promising compound is often predicated on overcoming fundamental physicochemical hurdles. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve solubility issues encountered with this compound, ensuring data integrity and accelerating your research.

Introduction: Understanding the Challenge

2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone, with its phenyl and thioxo-thiazolidine moieties, is characteristic of many modern small-molecule drug candidates.[1][2] Such structures often confer desirable biological activity but also lead to high lipophilicity and crystal lattice stability, resulting in poor aqueous solubility. This is not a trivial issue; it is estimated that over 40% of new chemical entities in development pipelines are poorly soluble, a property that can severely hinder preclinical evaluation.[3][4][5]

Compound precipitation during an assay can lead to a cascade of problems, including:

  • False Negatives: The actual concentration of the compound in solution is significantly lower than the nominal concentration, potentially masking true biological activity.[6]

  • False Positives: Aggregates of the compound can cause non-specific effects, such as enzyme inhibition or cell membrane disruption, leading to misleading results.[6]

  • Poor Data Reproducibility: Inconsistent precipitation leads to high variability in experimental data.[6]

  • Equipment Malfunction: Precipitates can clog the sensitive fluidics of liquid handling robots used in high-throughput screening (HTS).[6]

This guide provides a systematic, question-driven approach to diagnosing and solving these solubility challenges.

Frequently Asked Questions (FAQs)

Here we address the most common initial hurdles researchers face.

Q1: I dissolved my 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone in 100% DMSO, but it precipitated immediately when I diluted it into my aqueous assay buffer. What is happening?

This is the most frequent solubility issue, commonly known as "crashing out."[7][8] It occurs because you are rapidly changing the solvent environment from a highly favorable organic solvent (DMSO), where the compound is readily soluble, to an unfavorable aqueous environment. The compound's low intrinsic aqueous solubility becomes the limiting factor, and it crashes out of the supersaturated solution to form a solid precipitate.

Q2: What is the maximum recommended final concentration of DMSO in my assay?

The goal is to use the lowest possible concentration of DMSO that maintains compound solubility without interfering with the biological system.

  • For most cell-based assays: The final DMSO concentration should typically be ≤0.5% . Higher concentrations can be cytotoxic or induce unintended biological effects.[8]

  • For biochemical or enzymatic assays: A final concentration of ≤1% is often acceptable, but this must be validated for your specific target.[9][10]

Always run a "vehicle control" (assay buffer with the same final concentration of DMSO but without the compound) to ensure the solvent itself does not affect your results.

Q3: Can I just warm the buffer or sonicate the sample to redissolve the precipitate?

While gentle warming (to 37°C) or brief sonication can sometimes help redissolve a compound, these are often temporary fixes.[11][12] The solution may still be thermodynamically unstable, and the compound can precipitate again over the course of a longer assay incubation. These methods are best used as part of a broader solubilization strategy rather than as a standalone solution.

In-Depth Troubleshooting Guide

This section provides a systematic framework for diagnosing and resolving persistent solubility problems.

Issue 1: Compound Crashes Out During Dilution

If optimizing the DMSO concentration is insufficient, a more robust strategy is required. The choice of method depends on the assay type and the compound's properties.

Causality Analysis:

The core issue is the failure to maintain a thermodynamically stable solution of the compound at the desired concentration in an aqueous medium. Our goal is to increase the compound's apparent solubility, or the concentration at which it remains dispersed and bioavailable in the assay buffer.

Troubleshooting Workflow:

G start Compound Precipitates in Aqueous Buffer check_dmso Is final DMSO concentration <0.5%? start->check_dmso increase_dmso Adjust DMSO to highest tolerable concentration (e.g., 0.5-1%) and re-test. check_dmso->increase_dmso No still_precipitates Still Precipitates? check_dmso->still_precipitates Yes increase_dmso->still_precipitates ok Problem Solved. Proceed with assay. still_precipitates->ok No advanced_strategies Implement Advanced Solubilization Strategy still_precipitates->advanced_strategies Yes cosolvent Use a Co-Solvent System (e.g., DMSO/Ethanol) advanced_strategies->cosolvent surfactant Add Surfactant (Biochemical Assays Only) advanced_strategies->surfactant cyclodextrin Use Cyclodextrins advanced_strategies->cyclodextrin ph_adjust Adjust Buffer pH (If Compound is Ionizable) advanced_strategies->ph_adjust

Caption: A troubleshooting flowchart for addressing compound precipitation.

Recommended Solutions:
  • Co-Solvent Systems: Sometimes, a mixture of organic solvents can be more effective than a single one.[8][13] For example, preparing a primary stock in DMSO and then performing an intermediate dilution in ethanol before the final dilution into aqueous buffer can sometimes prevent precipitation. This must be carefully validated as the final concentration of all organic solvents must be compatible with the assay.

  • Use of Surfactants (for Biochemical/Enzymatic Assays): Non-ionic surfactants like Tween-20 or Triton X-100 can form micelles that encapsulate the hydrophobic compound, keeping it dispersed in the aqueous phase.[14]

    • Mechanism: Above their critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures with a hydrophobic core and a hydrophilic exterior. The poorly soluble compound partitions into the hydrophobic core, increasing its apparent solubility.

    • Caution: This is generally not suitable for cell-based assays , as concentrations of surfactants needed to form micelles are often disruptive to cell membranes.[14]

  • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can form inclusion complexes with poorly soluble compounds.[3][13][15]

    • Mechanism: The hydrophobic 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone molecule can fit into the central cavity of the cyclodextrin, forming a stable, water-soluble complex. This is a widely used and effective formulation strategy.[16]

    • Recommendation: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice with good solubility and low toxicity.

Issue 2: High Data Variability or Suspected Aggregation

Even if visible precipitation is not obvious, the compound may be forming microscopic or colloidal aggregates that can interfere with the assay.

Causality Analysis:

Compound aggregates can act as non-specific inhibitors by sequestering the target protein or by interfering with the assay's detection method (e.g., light scattering in absorbance assays).[6] This is a notorious source of artifacts in drug discovery.

Recommended Actions:
  • Include a Detergent Control: For biochemical assays, re-running a key experiment with the addition of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) can be diagnostic. If the compound's activity is significantly reduced in the presence of the detergent, it suggests the original activity was due to aggregation.

  • Perform a Kinetic Solubility Assay: Quantitatively determine the solubility limit of your compound in the specific assay buffer. This allows you to confidently work at concentrations below the threshold where precipitation or aggregation is likely to occur.

Detailed Protocols & Methodologies

Protocol 1: Determination of Kinetic Solubility by Turbidimetry

This method provides a high-throughput-compatible way to estimate the concentration at which a compound begins to precipitate from an aqueous buffer when diluted from a DMSO stock.[12]

Workflow Diagram:

G cluster_0 Plate 1: DMSO Stock cluster_1 Plate 2: Assay Buffer cluster_2 Measurement & Analysis stock Prepare 10 mM Stock in 100% DMSO serial_dil Perform 2-fold Serial Dilution in 100% DMSO stock->serial_dil transfer Transfer 2 µL from Plate 1 to Plate 2 serial_dil->transfer buffer Fill wells with Assay Buffer (e.g., 198 µL) buffer->transfer mix Mix and Incubate (e.g., 2 hours, RT) transfer->mix read Read Turbidity (Nephelometry or Absorbance @ 620nm) mix->read analyze Plot Turbidity vs. Concentration and Determine Solubility Limit read->analyze

Caption: Experimental workflow for a turbidimetric kinetic solubility assay.

Step-by-Step Methodology:
  • Prepare Stock Solution: Create a high-concentration stock solution of 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate (Plate 1), perform a 2-fold serial dilution of the DMSO stock solution using 100% DMSO as the diluent.

  • Prepare Assay Plate: In a separate clear, flat-bottom 96-well plate (Plate 2), add the aqueous assay buffer of interest to each well (e.g., 198 µL for a 1:100 dilution). Include buffer-only and buffer+DMSO controls.

  • Addition to Buffer: Using a multichannel pipette, transfer a small, fixed volume (e.g., 2 µL) from each well of Plate 1 to the corresponding well of Plate 2.

  • Incubation: Mix the plate thoroughly and incubate for a period relevant to your assay's timescale (e.g., 2 hours) at room temperature, protected from light.

  • Measurement: Measure the turbidity (light scattering) of each well using a plate reader capable of nephelometry or by measuring absorbance at a high wavelength (e.g., 620 nm) where the compound itself does not absorb.[12]

  • Analysis: Plot the measured turbidity against the nominal compound concentration. The kinetic solubility is the concentration at which the turbidity signal sharply increases above the background, indicating the formation of a precipitate.

Protocol 2: Solubilization Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol describes how to prepare a stock solution using HP-β-CD to enhance aqueous solubility.

  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD (e.g., 40% w/v) in your desired aqueous buffer. Gentle warming may be required to fully dissolve the cyclodextrin.

  • Compound Addition: Weigh the solid 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone and add it directly to the HP-β-CD solution to achieve the desired final concentration.

  • Complexation: Mix the solution vigorously (vortex) and/or sonicate for 15-30 minutes. The solution should become clear as the inclusion complex forms.

  • Sterilization: If required for cell culture, sterile-filter the final solution through a 0.22 µm filter. Note that some compound may be lost to filter binding; this should be quantified if precise dosing is critical.

  • Validation: Always run a vehicle control containing the same concentration of HP-β-CD in your assay to account for any effects of the excipient itself.

Data Summary Table

Solubilization StrategyMechanism of ActionSuitable AssaysAdvantagesDisadvantages
Co-solvents (e.g., DMSO) Reduces solvent polarity.Cell-based, BiochemicalSimple to implement; widely used.Potential for solvent toxicity/interference; risk of "crashing out".[10]
pH Adjustment Ionizes acidic/basic groups to increase polarity.Cell-based, BiochemicalVery effective for ionizable compounds.Compound must have a suitable pKa; may alter biological activity or assay conditions.[8][13]
Surfactants (e.g., Tween-20) Forms micelles that encapsulate the compound.Biochemical OnlyHigh solubilization capacity.Disrupts cell membranes; can interfere with protein activity.[14]
Cyclodextrins (e.g., HP-β-CD) Forms host-guest inclusion complexes.Cell-based, BiochemicalLow toxicity; high solubilization capacity; can improve stability.[3][15]Can be a more expensive option; may alter compound bioavailability in some contexts.
Solid Dispersions Disperses the compound in an amorphous state within a polymer matrix.Formulation DevelopmentSignificantly enhances dissolution and solubility.[16]Requires specialized formulation expertise and equipment.[17]

References

  • Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Williams, H., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Semantic Scholar. [Link]

  • Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Monash University Research Repository. [Link]

  • Ortore, G., et al. (2013). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. National Institutes of Health. [Link]

  • Inglese, J., et al. (2007). Compound Management for Quantitative High-Throughput Screening. National Institutes of Health. [Link]

  • He, C., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. National Institutes of Health. [Link]

  • PubChem. (n.d.). 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone. National Institutes of Health. [Link]

  • Al-kassimy, M. A., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. National Institutes of Health. [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. ResearchGate. [Link]

  • Shah, V. P., et al. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. AAPS PharmSciTech. [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Sci-Hub. [Link]

  • Tsinman, O., et al. (2011). Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs. PubMed. [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate. [Link]

  • ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?. ResearchGate. [Link]

  • de Lima, A. A. N., et al. (2007). Alternative Technologies to Improve Solubility of Poorly Water Soluble Drugs. ResearchGate. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Toxicology Program. [Link]

  • AAPS In Vitro Release and Dissolution Testing Community. (2022). Dissolution Method Troubleshooting. AAPS. [Link]

  • Al-Obaidi, A. S. M., & Al-Bayati, R. I. H. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy. [Link]

  • Matiichuk, V., et al. (2023). 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. MDPI. [Link]

Sources

Side reactions in the synthesis of 2,3-disubstituted thiazolidin-4-ones

Author: BenchChem Technical Support Team. Date: February 2026

Starting Deep Dive Research

I'm now starting a deep dive into the synthesis of 2,3-disubstituted thiazolidin-4-ones. Right now, I'm focusing my searches on established methods, common side reactions, and the mechanisms behind them. My goal is to compile a solid base of authoritative information.

Analyzing Search Results

I've moved on to analyzing the Google search results, identifying frequently encountered side reactions in thiazolidin-4-one synthesis. My plan is to structure the technical support center around these key issues, progressing from common to complex reactions. For each, I'm now formulating troubleshooting guides and FAQs with actionable solutions, and providing the underlying chemical principles. Next up: peer-reviewed articles.

Planning the Next Steps

I'm now planning the next steps, initiating comprehensive Google searches to gather authoritative information and focusing on established methods and mechanisms. After this, I'll structure the technical support center around frequently occurring issues, from common to complex reactions, along with creating troubleshooting guides and FAQs. I'll also add peer-reviewed articles. Finally, I will create diagrams, protocols and compile data.

Reviewing Thiazolidinone Synthesis

I'm reviewing the initial search, building a solid base on synthesizing 2,3-disubstituted thiazolidin-4-ones. I have notes on reaction mechanisms like one-pot tandem condensation-cyclization and two-step processes, along with catalysts such as protic acids and Lewis acids.

Analyzing Side Reactions

I am now focusing on the crucial aspect of side reactions in thiazolidinone synthesis. The search has shown the importance of understanding by-products, especially the ones formed under conventional heating. While I've gathered information on general mechanisms and conditions, I still lack the specifics about these side products' structures and formation pathways. My goal is to identify these specific side reactions to improve yields.

Analyzing Thiazolidinones Synthesis

I've been gathering details on synthesizing 2,3-disubstituted thiazolidin-4-ones. The condensation of amines, aldehydes, and thioglycolic acid looks like the central synthetic route. I'm focusing on the one-pot and two-step options. Now I'm considering potential side reactions in this process.

Evaluating Reaction Pathways

I'm now diving deeper into the nuances of the synthesis. The imine intermediate's stability is a key concern. Hydrolysis seems a likely culprit for yield reduction. Conventional heating creates unidentified by-products, while the C-5 methylene group introduces Knoevenagel condensation as a possible post-synthesis reaction, which adds further complexity to the synthetic pathway.

Exploring Side Reactions Further

I'm now investigating potential side reactions to understand their impact. Hydrolysis of the imine and by-products from conventional heating remain key concerns, which I want to elaborate on with examples. The Knoevenagel condensation of the C-5 methylene group is also an area of focus. I'm additionally exploring the formation of other heterocyclic systems, like thiopyrano[2,3-d][1,3]thiazoles. Potential racemization needs further details too.

Analyzing Reaction Pathways

I've been deeply analyzing the synthesis of 2,3-disubstituted thiazolidin-4-ones. I'm focusing intently on potential side reactions. Currently, I've identified imine hydrolysis, amide formation from amine and thioglycolic acid, and a less common formation of dithianes. My work is progressing rapidly, so I will analyze these in detail.

Detailing Reaction Specifics

Now, I'm diving deeper, aiming for concrete details to enhance the technical support guide. I am seeking specific conditions that trigger imine hydrolysis, like pH, temperature, and solvent influences. I'm also investigating the by-products from thioglycolic acid self-condensation. Ultimately, I'm focusing on catalysts and conditions that promote the desired cyclization over unwanted amide formation.

Elaborating on Side Reactions

I've significantly expanded my understanding of the side reactions, identifying not just hydrolysis and amide formation, but also dithiane formation, thioglycolic acid self-condensation, and C-2 epimerization. I'm now seeking concrete experimental protocols and authoritative sources. I'm focusing on specific conditions (pH, temperature, catalysts) that trigger or minimize each reaction, especially aiming to structure my findings as a detailed Q&A for the guide.

Structuring the Guide Content

Now, I'm at the point of structuring the technical guide. I have a firm grasp of the side reactions and want to create clear Q&A content for each, including troubleshooting steps. Specifically, I'm drafting content on specific conditions for imine hydrolysis (pH, temperature, and solvent effects) and seeking experimental protocols to minimize each side reaction. I need to integrate diagrams and tables for visual clarity, aiming to present the information clearly for the user. I plan to cite my information properly.

Compiling Detailed Findings

I'm now collating the collected information into a structured format for the technical guide. I have a good grasp of the reaction pathways, especially imine hydrolysis, amide formation, dithiane creation, and epimerization, and I can start to develop the troubleshooting guides. I plan to present each side reaction as a Q&A, and I will prepare to use diagrams to illustrate my findings and include citations. I've concluded the need for additional searches and can begin guide creation.

Optimizing reaction conditions for thiazolidinone synthesis (catalyst, solvent)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for thiazolidinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during the synthesis of this critical heterocyclic scaffold. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during thiazolidinone synthesis.

Q1: My reaction yield is consistently low. What are the most common culprits?

Low yields are often traced back to three primary factors: incomplete reaction, suboptimal reaction conditions (catalyst, solvent, temperature), or the formation of unidentified byproducts.[1] We recommend monitoring the reaction's progress via Thin Layer Chromatography (TLC) to distinguish between these possibilities. If starting materials are still present, focus on optimizing conditions. If new, unwanted spots appear, focus on minimizing side reactions.[1]

Q2: I'm seeing multiple unexpected spots on my TLC plate. What could they be?

Unexpected spots typically indicate the presence of unreacted starting materials or the formation of side products.[1] In the synthesis of 5-ene-4-thiazolidinones via Knoevenagel condensation, for instance, mixtures of Z- and E-isomers can form.[2] Other possibilities include self-condensation of reactants or, in specific cases, the formation of alternative heterocyclic systems like thiopyrano[2,3-d][2][3]thiazoles.[2]

Q3: My final product is a sticky oil instead of a crystalline solid. How can I purify it?

An oily or sticky product often contains unreacted starting materials or low-melting point byproducts that inhibit crystallization.[1] Before resorting to column chromatography, try triturating the oil with a solvent in which the desired product is sparingly soluble but the impurities are soluble (e.g., cold diethyl ether or a hexane/ethyl acetate mixture). This can often induce precipitation of the pure compound.

Q4: Which catalyst is a good starting point for a standard three-component synthesis?

For a one-pot condensation of an amine, an aldehyde, and thioglycolic acid, a mild acid catalyst is a conventional and effective starting point. Para-toluenesulfonic acid (p-TSA) or zinc chloride (ZnCl₂) are excellent choices for initial screening experiments.[3][4] Increasingly, heterogeneous catalysts such as silica-supported sulfuric acid or magnetic nanoparticles are used for their ease of separation and reusability.[3]

Q5: How critical is the choice of solvent?

The solvent choice is paramount as it influences reactant solubility, reaction kinetics, and even the reaction mechanism.[3][4] For reactions that produce water, using a solvent like toluene with a Dean-Stark apparatus to remove water azeotropically can significantly drive the reaction to completion.[4] In other cases, polar aprotic solvents like DMF or even "green" options like ionic liquids or solvent-free conditions can provide superior results.[2][3] Protic solvents like ethanol can be effective but may sometimes react with sensitive starting materials.[5]

Part 2: In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving specific experimental challenges.

Issue 1: Low Product Yield or Stalled Reaction

You've run the reaction overnight, but TLC analysis shows significant amounts of unreacted starting materials.

  • Probable Cause 1: Inefficient Water Removal. The key cyclization step in thiazolidinone synthesis is a condensation that releases a molecule of water. If water is not effectively removed, the equilibrium may favor the reactants, stalling the reaction.

    • Recommended Solution: If using a solvent like toluene or benzene, ensure your Dean-Stark apparatus is functioning correctly.[4] For other solvents, consider adding molecular sieves to the reaction mixture.[4]

  • Probable Cause 2: Suboptimal Catalyst Activity or Loading. The catalyst may be inappropriate for your specific substrates or used at too low a concentration.

    • Recommended Solution: Screen a panel of catalysts with different mechanisms. If using a Lewis acid like ZnCl₂, consider an alternative like a Brønsted acid (p-TSA).[3][4] For electron-poor aldehydes, a more potent catalyst might be required. Also, verify the catalyst loading; for some heterogeneous systems, 10 mol% is a good starting point.[3]

  • Probable Cause 3: Insufficient Thermal Energy. The reaction may have a high activation energy barrier that is not being overcome at the current temperature.

    • Recommended Solution: Cautiously increase the reaction temperature while monitoring for byproduct formation.[1] Refluxing is a common condition.[4] Microwave irradiation can be a highly effective alternative to conventional heating, often dramatically reducing reaction times and improving yields.[3]

Issue 2: Formation of Multiple Products & Side Reactions

Your TLC shows the consumption of starting materials but reveals multiple product spots, making isolation difficult.

  • Probable Cause 1: Competing Reaction Pathways. Thiazolidinone synthesis can proceed through different mechanistic pathways. For example, the initial reaction can be imine formation between the amine and aldehyde, or it could be the formation of a thio-adduct.[3] The dominant pathway can be influenced by the catalyst and solvent, and a poor choice can lead to a mixture of products.

    • Recommended Solution: A change in solvent can favor one pathway over another. For instance, non-polar solvents may favor the imine pathway, while polar solvents might stabilize charged intermediates from other pathways. Experiment with solvents like toluene, DMF, and ethanol to find the cleanest reaction profile.[3]

  • Probable Cause 2 (For 5-ylidene derivatives): Uncontrolled Knoevenagel Condensation. The Knoevenagel condensation of a 4-thiazolidinone with an aldehyde to form a 5-ylidene derivative is a common follow-up step. This reaction can produce a mixture of Z- and E-isomers.[2]

    • Recommended Solution: The stereochemical outcome can be highly dependent on the catalyst and solvent system. Piperidine in ethanol or sodium acetate in acetic acid are common choices that can influence the isomeric ratio.[2] Careful optimization of these conditions is necessary to favor a single isomer.

  • Probable Cause 3: Degradation of Reactants or Product. Thioglycolic acid can oxidize, and some aldehydes are prone to side reactions under harsh acidic or basic conditions. The thiazolidinone ring itself can be susceptible to hydrolysis under extreme pH and high temperatures.

    • Recommended Solution: Ensure the purity of your starting materials before beginning. Use freshly distilled aldehydes if necessary. Avoid excessively high temperatures or prolonged reaction times. If degradation is suspected, attempt the reaction under milder conditions, perhaps using a more efficient catalyst that allows for a lower temperature.[6]

Part 3: Catalyst & Solvent Selection Guide

The choice of catalyst and solvent is the most critical parameter in optimizing thiazolidinone synthesis.

Catalyst Selection

Catalysts primarily function to activate the carbonyl group of the aldehyde, facilitating the initial nucleophilic attack by the amine to form the imine intermediate.[3]

Catalyst TypeExamplesMechanism of ActionAdvantagesDisadvantages
Homogeneous Lewis Acids ZnCl₂, BF₃·OEt₂[3]Coordinates to the aldehyde's carbonyl oxygen, making it more electrophilic.Readily available, inexpensive, effective.Can be difficult to remove from the reaction mixture, potentially requiring aqueous workup.[4]
Homogeneous Brønsted Acids p-TSA, Sulfamic Acid[3]Protonates the carbonyl oxygen, increasing its electrophilicity.Highly effective, good for imine formation.Can promote side reactions if too harsh; requires neutralization during workup.
Heterogeneous Solid Acids KSF@Ni, FeNi₃-IL MNPs, β-cyclodextrin-SO₃H[3]Provide an acidic surface for the reaction to occur.Easily filtered and removed, reusable, often environmentally friendly.[3]May have lower activity than homogeneous catalysts, requiring higher temperatures or longer times.
"Green" Catalysts Ionic Liquids (e.g., [Et₃NH][HSO₄])[3]Can act as both the solvent and the catalyst, promoting the reaction through polarity and hydrogen bonding.High efficiency, potential for recyclability.[3]Can be expensive, viscosity can pose challenges.
Solvent Selection

The solvent must solubilize the reactants while facilitating the desired chemical transformations.

SolventPolarityBoiling Point (°C)Key Considerations & Applications
Toluene Non-polar111Excellent for azeotropic removal of water using a Dean-Stark apparatus. A top choice for driving condensation reactions to completion.[4]
Ethanol Polar Protic78Good general-purpose solvent, effective for many condensations.[3] Can sometimes participate in side reactions with highly electrophilic reagents.[5]
Dimethylformamide (DMF) Polar Aprotic153High boiling point allows for a wide range of reaction temperatures. Excellent at solubilizing a wide variety of reactants.[3]
Acetic Acid Polar Protic118Can act as both a solvent and a catalyst for the reaction.[3] Its acidic nature can promote both the desired reaction and potential side reactions.
Solvent-Free N/AN/AAn environmentally friendly "green chemistry" approach. Often requires thermal or microwave conditions. Can lead to very high effective concentrations, accelerating the reaction.[3][6]

Part 4: Mechanistic Insights & Visual Guides

Understanding the reaction mechanism is crucial for effective troubleshooting. The most widely accepted pathway for the three-component synthesis involves the initial formation of an imine, followed by cyclization.[3]

Plausible Reaction Mechanism

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Thio-Adduct Formation cluster_2 Step 3: Intramolecular Cyclization Reactants Amine (R¹-NH₂) + Aldehyde (R²-CHO) Imine Imine Intermediate + H₂O Reactants->Imine [H⁺] Catalyst Adduct Thio-Adduct Intermediate Imine->Adduct Nucleophilic Attack TGA Thioglycolic Acid TGA->Adduct Cyclization Intramolecular Attack Adduct->Cyclization Deprotonation & Activation Product Thiazolidin-4-one + H₂O Cyclization->Product Heat G start Reaction Start check_tlc Monitor by TLC start->check_tlc low_conv Low Conversion? check_tlc->low_conv multi_spots Multiple Products? low_conv->multi_spots No optimize_time_temp Increase Time / Temp Consider Microwave low_conv->optimize_time_temp Yes screen_solvent Screen Solvents (Toluene, DMF, EtOH, Solvent-Free) multi_spots->screen_solvent Yes success Isolate Pure Product multi_spots->success No optimize_time_temp->check_tlc check_h2o Optimize Water Removal (Dean-Stark / Sieves) optimize_time_temp->check_h2o check_h2o->check_tlc screen_catalyst Screen Catalysts (Lewis vs. Brønsted) check_purity Check Reagent Purity screen_catalyst->check_purity screen_solvent->screen_catalyst failure Consult Further Literature screen_solvent->failure check_purity->start

Sources

Technical Support Center: Enhancing the Stability of 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot stability challenges encountered when working with this compound in solution. As your senior application scientist, I will provide in-depth, experience-driven insights to help you maintain the integrity of your experiments.

Introduction: Understanding the Stability Challenges

2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone is a molecule of interest that, like many sulfur-containing heterocyclic compounds, can be susceptible to degradation in solution. The core structure, featuring a thiazolidin-2-thione ring coupled with an N-acyl phenyl group, presents several potential points of instability. Understanding these vulnerabilities is the first step toward mitigating them. The primary concerns for this molecule in solution are its susceptibility to hydrolysis, oxidation, and potential thione-thiol tautomerism which can influence its reactivity and stability.[1][2][3] This guide will walk you through identifying potential degradation pathways and provide actionable strategies to enhance the stability of your compound.

Troubleshooting Guide: A-Question-and-Answer Approach

This section directly addresses specific issues you might encounter during your experiments in a question-and-answer format.

Question 1: My compound seems to be degrading in aqueous buffer solutions. What are the likely causes and how can I prevent this?

Answer: Degradation in aqueous solutions is a common issue for compounds with acyl and thione functionalities. The two primary culprits are likely hydrolysis and pH-dependent instability.

  • Hydrolysis: The amide bond linking the phenylacetyl group to the thiazolidinone ring can be susceptible to hydrolysis, especially at non-neutral pH.[4][5][6] This would cleave the molecule into 2-thioxo-thiazolidine and phenylacetic acid. Thioesters are particularly prone to hydrolysis, and while this is an N-acyl group, the principle of susceptibility to nucleophilic attack by water remains.[4][5][6]

  • pH-Dependent Degradation: The stability of heterocyclic compounds, especially those containing sulfur and nitrogen, is often highly dependent on the pH of the solution. For instance, thiamine, which contains a thiazole ring, is significantly more stable in acidic conditions (pH 3) than at neutral or alkaline pH.[7][8][9] It is plausible that 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone exhibits similar behavior. Alkaline conditions, in particular, can promote hydrolysis.

Troubleshooting Steps:

  • Conduct a pH Profile Study: A systematic study of the compound's stability at different pH values (e.g., pH 3, 5, 7.4, and 9) is crucial. This will help you identify the optimal pH range for your experiments.

  • Buffer Selection: Use buffers with appropriate pKa values to maintain a stable pH. Be mindful that buffer components themselves can sometimes catalyze degradation. It is advisable to screen a few different buffer systems at your target pH.

  • Low Temperature: Perform your experiments at the lowest temperature compatible with your assay to slow down the rate of hydrolysis.

Question 2: I've noticed a change in the UV-Vis spectrum of my compound over time when dissolved in polar protic solvents like ethanol. What could be happening?

Answer: This observation could be indicative of thione-thiol tautomerism. The 2-thioxo-thiazolidin-3-yl moiety can exist in equilibrium between the thione (C=S) form and the thiol (C-SH) form. This equilibrium is known to be solvent-dependent.[1][2][3]

  • Solvent Effects on Tautomerism: Polar solvents, particularly those capable of hydrogen bonding like ethanol and water, tend to stabilize the more polar thione form.[1][2] In contrast, nonpolar solvents can favor the thiol form.[3] A shift in the UV-Vis spectrum suggests a change in the electronic structure of the molecule, which is consistent with a shift in this tautomeric equilibrium.

Troubleshooting Steps:

  • Solvent Selection: If your experimental setup allows, consider using a polar aprotic solvent such as acetonitrile (ACN) or dimethyl sulfoxide (DMSO) for your stock solutions. These solvents are less likely to promote shifts in the tautomeric equilibrium compared to protic solvents. However, be aware that even in these solvents, stability can be an issue over long periods.

  • Fresh Solutions: Always prepare fresh solutions of your compound immediately before use to minimize the impact of any time-dependent changes.

Question 3: My compound appears to be degrading even when stored in a seemingly inert solvent like DMSO. What could be the cause?

Answer: While DMSO is a common solvent for stock solutions, it is not entirely inert and can contribute to the degradation of sensitive compounds, particularly those containing sulfur.

  • Oxidation: The thione group is susceptible to oxidation. DMSO can contain trace amounts of peroxides or be oxidized itself, which can, in turn, oxidize your compound. Sulfur-containing compounds are known to have antioxidant properties, implying they are readily oxidized.[10][11][[“]][13]

  • Light Sensitivity: Thiones can be sensitive to light, which can promote oxidation or other degradation pathways.[14]

Troubleshooting Steps:

  • High-Purity Solvents: Use high-purity, anhydrous DMSO to prepare your stock solutions.

  • Inert Atmosphere: For long-term storage of stock solutions, consider purging the vial with an inert gas like argon or nitrogen before sealing to displace any oxygen.

  • Antioxidant Addition: The inclusion of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), in your stock solution can help to prevent oxidative degradation.

  • Light Protection: Store your solutions in amber vials or protect them from light by wrapping them in aluminum foil.

  • Low-Temperature Storage: Store stock solutions at -20°C or -80°C to minimize degradation rates.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve and store 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone?

For short-term use, high-purity DMSO or acetonitrile are recommended. For long-term storage, it is best to store the compound as a dry powder at low temperatures and protected from light. If a stock solution is necessary for long-term storage, use high-purity DMSO with an added antioxidant, stored under an inert atmosphere at -80°C.

Q2: How can I monitor the stability of my compound in a given solution?

The most common method is to use High-Performance Liquid Chromatography (HPLC) with a UV detector. By analyzing samples at different time points, you can quantify the amount of the parent compound remaining and detect the appearance of any degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool to identify the structure of degradation products.[15]

Q3: Are there any structural modifications that could improve the stability of this compound?

While this falls under medicinal chemistry and lead optimization, generally, replacing the thione group with a carbonyl group (to form a thiazolidin-2-one) would likely increase its stability against oxidation, though this would fundamentally change the molecule and its properties. Altering the substituents on the phenyl ring could also influence electronic properties and, consequently, stability.[16]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol will help you identify the degradation pathways of your compound under various stress conditions.

Materials:

  • 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • High-purity water, acetonitrile, and methanol

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare a stock solution of the compound in acetonitrile (e.g., 1 mg/mL).

  • For each condition, add a small aliquot of the stock solution to the stressor solution to achieve a final concentration of approximately 50 µg/mL.

    • Acidic Hydrolysis: 0.1 M HCl

    • Basic Hydrolysis: 0.1 M NaOH

    • Oxidative Degradation: 3% H₂O₂

    • Neutral Hydrolysis: High-purity water

  • Incubate the solutions at a controlled temperature (e.g., 40°C).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Neutralize the acidic and basic samples if necessary.

  • Analyze the samples by HPLC to determine the percentage of the compound remaining and the profile of degradation products.

Protocol 2: pH Stability Profile

This protocol will allow you to determine the optimal pH for the stability of your compound.

Materials:

  • 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone

  • A series of buffers (e.g., citrate for pH 3-5, phosphate for pH 6-8, borate for pH 9-10)

  • HPLC system

Procedure:

  • Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile).

  • Prepare a series of buffered solutions at different pH values.

  • Add a small aliquot of the stock solution to each buffered solution to a final desired concentration.

  • Incubate the solutions at a controlled temperature.

  • Analyze the samples by HPLC at various time points to quantify the remaining compound.

  • Plot the percentage of compound remaining versus time for each pH to determine the degradation rate constants.

Data Presentation

Table 1: Hypothetical Results of a Forced Degradation Study

Stress Condition% Degradation after 24h at 40°CMajor Degradation Products
0.1 M HCl15%Phenylacetic acid, 2-thioxo-thiazolidine
0.1 M NaOH85%Phenylacetic acid, 2-thioxo-thiazolidine
3% H₂O₂50%Oxidized thione species
Water5%Minor hydrolysis products

Visualizations

Diagram 1: Potential Degradation Pathways

G main 2-Phenyl-1-(2-thioxo- thiazolidin-3-yl)-ethanone hydrolysis Hydrolysis (Acid/Base Catalyzed) main->hydrolysis oxidation Oxidation main->oxidation tautomerism Tautomerism (Solvent Dependent) main->tautomerism prod1 Phenylacetic Acid + 2-Thioxo-thiazolidine hydrolysis->prod1 prod2 Oxidized Species (e.g., Sulfine, Sulfoxide) oxidation->prod2 prod3 Thiol Tautomer tautomerism->prod3

Caption: Potential degradation pathways for the target compound.

Diagram 2: Troubleshooting Workflow

G start Compound Instability Observed q1 In aqueous buffer? start->q1 a1 Perform pH profile study. Use optimal pH buffer. Work at low temperature. q1->a1 Yes q2 In polar protic solvent? q1->q2 No end Stability Improved a1->end a2 Use polar aprotic solvent. Prepare fresh solutions. q2->a2 Yes q3 In aprotic solvent (e.g., DMSO)? q2->q3 No a2->end a3 Use high-purity solvent. Store under inert gas. Add antioxidant. Protect from light. q3->a3 Yes a3->end

Caption: A decision tree for troubleshooting stability issues.

References

  • ResearchGate. (n.d.). Proposed degradation pathways of THIA and associated enzymes. Retrieved from [Link]

  • MDPI. (2021). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Retrieved from [Link]

  • ResearchGate. (2019). Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. Retrieved from [Link]

  • MDPI. (2024). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. Retrieved from [Link]

  • MDPI. (n.d.). Potent Nrf2-Inducing C6-Isothiocyanate Glucose Derivatives with Dual Antioxidant and Antitumor Activity. Retrieved from

  • PubMed. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 11.7: Hydrolysis of Thioesters, Esters, and Amides. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Retrieved from [Link]

  • PubMed. (2007). Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Sulfur-containing compounds in protecting against oxidant-mediated lung diseases. Retrieved from [Link]

  • MDPI. (n.d.). The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects. Retrieved from [Link]

  • MDPI. (n.d.). Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation. Retrieved from [Link]

  • ResearchGate. (2015). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent/scavenger-free synthesis of thiazolidinone derivatives. Retrieved from [Link]

  • YouTube. (2023). Hydrolysis of Esters and Thioesters. Retrieved from [Link]

  • ResearchGate. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. Retrieved from [Link]

  • ResearchGate. (n.d.). Thionation of N-methyl- and N-unsubstituted thiazolidine enaminones. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Retrieved from [Link]

  • Google Patents. (n.d.). Sulphur-containing antioxidants.
  • ResearchGate. (2023). Stability and Degradation Pathways of N-Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion. Retrieved from [Link]

  • BMC. (n.d.). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Thioketone. Retrieved from [Link]

  • PubMed. (2010). Elucidating the pathways of degradation of denagliptin. Retrieved from [Link]

  • PubMed Central. (n.d.). Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent. Retrieved from [Link]

  • SciFoundry. (n.d.). What is the role of sulfur-containing compounds in the antioxidant potential of white wines? Retrieved from [Link]

  • PubMed. (n.d.). The relationship between pH and concentrations of antioxidants and vasoconstrictors in local anesthetic solutions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thioester and thioacid synthesis by acylation of thiols (thiolation). Retrieved from [Link]

  • PubMed. (n.d.). Improvement in Solubility and Dissolution Rate of 1, 2-dithiole-3-thiones Upon Complexation With Beta-Cyclodextrin and Its Hydroxypropyl and Sulfobutyl ether-7 Derivatives. Retrieved from [Link]

  • Hindawi. (2014). Potential Role of Sulfur-Containing Antioxidant Systems in Highly Oxidative Environments. Retrieved from [Link]

  • Pearson. (n.d.). Hydrolysis of Thioesters. Retrieved from [Link]

  • Systematic Reviews in Pharmacy. (n.d.). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Retrieved from [Link]

  • Research and Reviews. (n.d.). 2-chloroquinolin-3-yl)-3-((substituted) phenyl) thiazolidin-4-one with β-cyclodextrin-SO3H Catalyst Under Solvent-free Condition. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Inconsistent Biological Assay Results with Thiazolidinones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you navigate the common challenges associated with the use of thiazolidinone-containing compounds in biological assays. Thiazolidinones are a privileged scaffold in medicinal chemistry, found in numerous hit compounds from high-throughput screening (HTS) campaigns and even in approved drugs.[1] However, their unique physicochemical properties can often lead to inconsistent and artifactual assay results. This guide provides in-depth, experience-driven advice in a question-and-answer format to help you identify, understand, and resolve these issues.

Frequently Asked Questions & Troubleshooting Guides
Q1: My thiazolidinone compound showed promising activity in my primary screen, but the results are highly variable and difficult to reproduce. Where should I start troubleshooting?

A1: Initial Assessment of Common Thiazolidinone-Related Artifacts

Inconsistent results with thiazolidinone compounds are a frequent issue, often stemming from their physicochemical properties rather than specific, on-target biological activity. Many thiazolidinone derivatives, particularly those with specific structural motifs like 5-arylidene rhodanines, are classified as Pan-Assay Interference Compounds (PAINS).[2][3] PAINS are compounds that appear as "hits" in many different assays due to non-specific mechanisms.

Before diving into complex biological validation, it is crucial to rule out common physicochemical artifacts. Your initial troubleshooting should focus on three key areas:

  • Solubility: Poor aqueous solubility is a primary culprit. Thiazolidinones are often hydrophobic and can precipitate when diluted from a DMSO stock into an aqueous assay buffer.[4][5]

  • Aggregation: At concentrations used in assays, these compounds can form colloidal aggregates that non-specifically sequester and denature proteins, leading to false inhibition signals.[6][7]

  • Chemical Reactivity: The thiazolidinone ring system, especially when substituted with reactive groups, can be inherently unstable or reactive, leading to covalent modification of target proteins or assay components.[2]

Start by systematically evaluating these properties. A logical workflow is essential to distinguish true biological activity from experimental artifacts.

Start Inconsistent Assay Results Solubility Q2: Assess Compound Solubility (Precipitation Check) Start->Solubility PAINS Q3: Screen for PAINS Behavior (Promiscuity Check) Solubility->PAINS If soluble Conclusion Confident Interpretation of Results Solubility->Conclusion If insoluble, reformulate Aggregation Q4: Test for Aggregation (Detergent & DLS) PAINS->Aggregation Redox Q5: Check for Redox Cycling (Catalase Control) Aggregation->Redox Chelation Q6: Evaluate Metal Chelation (Ion Addition) Redox->Chelation Cellular Q7: Address Cell-Based Artifacts (Toxicity, Serum Effects) Chelation->Cellular For cell-based assays Cellular->Conclusion

Caption: Initial troubleshooting workflow for thiazolidinone compounds.

Q2: My compound precipitates out of the aqueous assay buffer when I dilute it from my DMSO stock. How can I solve this?

A2: Systematically Addressing Solubility Issues

Precipitation is a critical issue that invalidates assay data by reducing the effective concentration of your compound and creating physical interferences.[5] Here is a systematic approach to diagnose and solve this problem.

Step 1: Determine the Kinetic Solubility Limit

Before running your assay, you must determine the maximum concentration at which your compound remains soluble in the final assay buffer.

Protocol: Kinetic Solubility Turbidimetric Assay

  • Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 mM).

  • In a clear 96-well plate, add your assay buffer to multiple wells.

  • Add small volumes of the DMSO stock to the buffer to create a serial dilution of your compound (e.g., from 100 µM down to 0.1 µM). Ensure the final DMSO concentration is constant across all wells and matches your planned assay conditions (typically ≤1%).

  • Include a DMSO-only control.

  • Incubate the plate under your assay conditions (temperature, time).

  • Measure the turbidity by reading the absorbance at a wavelength like 600 or 650 nm on a plate reader.

  • The concentration at which you observe a significant increase in absorbance above the DMSO control is your kinetic solubility limit. Never test your compound above this concentration.

Step 2: Optimization Strategies if Solubility is Too Low

If your required test concentration is above the solubility limit, you must improve solubility.

  • pH Adjustment: If your thiazolidinone has an ionizable group (e.g., a carboxylic acid), its solubility will be pH-dependent. Test a range of buffer pH values to find one that maximizes solubility without compromising assay performance.[8]

  • Use of Co-solvents: Incorporating a small percentage of an organic co-solvent can improve solubility. However, these must be tested for their effect on the assay target.

Co-solventTypical Starting ConcentrationMaximum Recommended (%)Considerations
Ethanol1-2%5%Can affect enzyme activity.
Propylene Glycol1-5%10%Generally well-tolerated by cells.
Polyethylene Glycol (PEG 300/400)1-5%10%Can increase viscosity.
CyclodextrinsVariesVariesForms inclusion complexes to solubilize compounds.[8]

Important: Always run a vehicle control with the same final concentration of DMSO and any co-solvents to ensure they do not interfere with your assay.

Q3: How do I know if my thiazolidinone is acting as a Pan-Assay Interference Compound (PAINS)?

A3: Identifying Promiscuous Activity Characteristic of PAINS

PAINS are notorious for their non-specific activity, which can arise from various mechanisms including chemical reactivity, redox cycling, or aggregation.[3][9] They often have steep dose-response curves and their activity is sensitive to assay conditions.

Key Indicators of PAINS Behavior:

  • Promiscuity: The compound is active against multiple, unrelated biological targets. The best way to check this is to test it in a counter-screen using an unrelated enzyme or receptor.

  • Structural Alerts: Certain thiazolidinone substructures are well-known PAINS culprits. The most common is the 5-arylidene-4-thiazolidinone scaffold, especially rhodanine derivatives, which can act as Michael acceptors.[2]

  • Sensitivity to Pre-incubation: If the compound's apparent potency increases dramatically with longer pre-incubation times with the target protein, it may suggest covalent modification or slow-onset aggregation.

  • Atypical Dose-Response: PAINS often exhibit very steep Hill slopes (>2) in dose-response curves, which can be indicative of non-stoichiometric mechanisms like aggregation.

cluster_0 Specific Inhibitor cluster_1 Pan-Assay Interference Compound (PAINS) Specific Drug-like Molecule TargetB Target B (Intended Target) Specific->TargetB Binds Specifically TargetA Target A Specific->TargetA TargetC Target C Specific->TargetC PAINS Thiazolidinone (PAINS) TargetB2 Target B PAINS->TargetB2 Non-specific Interaction TargetA2 Target A PAINS->TargetA2 Non-specific Interaction TargetC2 Target C PAINS->TargetC2 Non-specific Interaction

Caption: Specific inhibitors vs. PAINS activity profile.

Q4: Could my compound be forming aggregates and causing non-specific inhibition? How can I test for this?

A4: Detecting and Mitigating Aggregation-Based Artifacts

Colloidal aggregation is a very common mechanism for false positives in HTS.[10] Aggregates form particles (typically 50-1000 nm) that can adsorb and denature proteins, leading to inhibition.[11] This is a surface-area-dependent phenomenon and can be easily diagnosed.

Protocol: Detergent-Based Aggregation Counter-Screen

  • Hypothesis: If inhibition is caused by aggregation, the inclusion of a non-ionic detergent should disrupt the aggregates and abolish the inhibitory activity.

  • Setup: Run your standard assay in parallel with an identical assay that includes a low concentration of a non-ionic detergent.

    • Recommended Detergent: 0.01% (v/v) Triton X-100 or Tween-80.[11][12]

  • Procedure:

    • Prepare your compound dilutions as usual.

    • Add the compound to two sets of assay plates. To one set, add the buffer with detergent; to the other, add the standard buffer.

    • Initiate the reaction and measure the readout.

  • Interpretation:

    • If the IC50 value significantly increases (e.g., >10-fold) in the presence of the detergent, your compound is likely an aggregator.

    • If the IC50 remains unchanged, aggregation is not the primary mechanism of action.

Advanced Confirmation: Dynamic Light Scattering (DLS)

DLS is a biophysical technique that directly measures particle size in solution. If you have access to a DLS instrument, you can measure your compound in the assay buffer at relevant concentrations. The appearance of particles in the 50-1000 nm range is strong evidence of aggregation.[12]

Start Suspected Aggregator Assay Run Assay +/- Detergent (e.g., 0.01% Triton X-100) Start->Assay DLS Confirm with DLS (Optional) Assay->DLS Biophysical Confirmation Result1 IC50 increases >10-fold with detergent Assay->Result1 Result2 IC50 is unchanged Assay->Result2 Conclusion1 Compound is an AGGREGATOR. (False Positive) Result1->Conclusion1 Conclusion2 Inhibition is likely NOT due to aggregation. Result2->Conclusion2 Compound Thiazolidinone (Redox Cycler) DTT_oxidized DTT (Oxidized) Compound->DTT_oxidized Compound_reduced Reduced Compound (e.g., Hydroquinone) Compound->Compound_reduced DTT_reduced DTT (Reduced) DTT_reduced->Compound 1. Reduction Compound_reduced->Compound Regenerates Compound O2 O₂ Compound_reduced->O2 2. Reaction with Oxygen Superoxide O₂⁻ (Superoxide) O2->Superoxide H2O2 H₂O₂ Superoxide->H2O2 3. Forms H₂O₂ Protein_active Target Protein (Active) H2O2->Protein_active 4. Protein Oxidation Protein_inactive Target Protein (Oxidized, Inactive) Protein_active->Protein_inactive

Caption: Mechanism of redox cycling leading to protein inactivation. [13]

Q6: My assay involves a metalloenzyme. Are there specific concerns with thiazolidinones?

A6: Investigating Metal Chelation

The thiazolidinone scaffold contains heteroatoms (nitrogen, oxygen, and sulfur) that can act as metal chelators. [13][14]If your target protein requires a metal cofactor for its activity (e.g., zinc in MMPs, magnesium in kinases), the compound might be inhibiting the enzyme simply by stripping this essential metal ion away, rather than binding to a specific inhibitory site.

Protocol: Metal Competition Assay

  • Hypothesis: If inhibition is due to chelation of the enzyme's metal cofactor, adding an excess of that metal ion to the buffer should reverse the inhibition.

  • Procedure:

    • Determine the IC50 of your compound under standard assay conditions.

    • Repeat the IC50 determination in an assay buffer supplemented with a high concentration of the relevant metal salt (e.g., 10-100 µM ZnCl₂ or MgCl₂). The exact concentration may require optimization.

  • Interpretation:

    • A significant rightward shift (increase) in the IC50 value in the presence of excess metal ions suggests that chelation is a likely mechanism of inhibition.

    • No change in IC50 indicates that chelation is not the primary inhibitory mechanism.

Q7: I'm seeing inconsistent results in a cell-based assay. What additional factors should I consider?

A7: Navigating the Complexity of Cell-Based Assays

Cell-based assays introduce more variables that can lead to artifacts. [15]Beyond the issues described above, you must consider:

  • Compound Cytotoxicity: The compound might be killing the cells, which can non-specifically inhibit almost any cellular process. Always run a cytotoxicity assay (e.g., CellTiter-Glo®, Trypan Blue exclusion) in parallel using the same cell line, compound concentrations, and incubation time. Apparent activity that only occurs at cytotoxic concentrations is often an artifact.

  • Interference with Assay Readout: Some compounds can directly interfere with the assay's detection method. For example, fluorescent compounds can create artifacts in fluorescence-based readouts, and redox-active compounds can directly reduce reporter reagents like resazurin or interfere with luciferase. [16]Run a control where you add the compound to the assay system in the absence of cells to check for direct signal interference.

  • Interaction with Serum Proteins: If your cell culture medium contains fetal bovine serum (FBS) or other serum, proteins like albumin can bind to your compound, reducing its free concentration available to interact with the cells. [17][18]This can lead to a lower apparent potency. If you suspect this is an issue, you can test your compound's activity at varying serum concentrations (e.g., 10%, 2%, 0.5%). A potency that increases as serum concentration decreases is a hallmark of serum protein binding.

Summary of Troubleshooting Strategies
ProblemPotential Cause(s)Key Troubleshooting Experiment(s)
Inconsistent Results / Poor Reproducibility Poor solubility, aggregation, PAINS activity.Check solubility, run detergent counter-screen, test in an unrelated assay.
Compound Precipitation Concentration exceeds kinetic solubility limit.Determine solubility limit; reformulate with pH adjustment or co-solvents.
Promiscuous Activity Pan-Assay Interference Compound (PAINS).Test against an unrelated target; check for structural alerts (e.g., rhodanines).
Steep Dose-Response Curve Compound aggregation.Add 0.01% Triton X-100 to the assay; confirm with DLS if possible.
Activity in DTT/TCEP Buffer Redox cycling generating H₂O₂.Add catalase (10-50 µg/mL) to the assay to see if activity is rescued.
Inhibition of a Metalloenzyme Metal chelation.Add excess of the relevant metal ion (e.g., Zn²⁺, Mg²⁺) to the assay.
Activity in Cell-Based Assays Cytotoxicity, assay interference, serum binding.Run parallel cytotoxicity assay; test compound in cell-free assay; vary serum %.
References
  • (Reference format not applicable for this gener
  • (Reference format not applicable for this gener
  • (Reference format not applicable for this gener
  • BenchChem. Technical Support Center: Overcoming Solubility Challenges with 2-Aryl Thiazolidine-4-Carboxylic Acids.
  • Catalyst-free thiazolidine formation chemistry enables the facile construction of peptide/protein–cell conjugates (PCCs) at physiological pH.
  • Popovych, N., et al. 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. PMC.
  • Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. (2019). ResearchGate.
  • Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. National Institutes of Health.
  • Pan-assay interference compounds. Wikipedia.
  • BenchChem. Technical Support Center: Enhancing the Solubility of 3-Acetyl-2-Thiazolidinone Analogs.
  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. PMC.
  • Insight of the Interaction between 2,4-thiazolidinedione and Human Serum Albumin: A Spectroscopic, Thermodynamic and Molecular Docking Study. (2018). PMC.
  • (Reference format not applicable for this gener
  • Sonawane, N. D., & Verkman, A. S. (2008). Thiazolidinone CFTR inhibitors with improved water solubility identified by structure-activity analysis. Bioorganic & Medicinal Chemistry, 16(17), 8187-8195.
  • Novel Azo Compounds Derived from Thiazolidine-4-one: Synthesis, Metal Complexation, Coloristic Properties, and Biological Activity. (2025). National Institutes of Health.
  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. National Institutes of Health.
  • Solubility for different thiazolidine-2-carboxylic acid derivatives,... ResearchGate.
  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? (2022). PMC.
  • (Reference format not applicable for this gener
  • (Reference format not applicable for this gener
  • Novel Azo Compounds Derived from Thiazolidine-4-one: Synthesis, Metal Complexation, Coloristic Properties, and Biological Activity. (2025). PubMed.
  • Synthesis, Characterization, Antiglycation Evaluation, Molecular Docking, and ADMET Studies of 4-Thiazolidinone Derivatives. National Institutes of Health.
  • (Reference format not applicable for this gener
  • Steroidal thiazolidinone derivatives: Design, synthesis and their molecular interaction with human serum albumin. Semantic Scholar.
  • (Reference format not applicable for this gener
  • Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. PMC.
  • (Reference format not applicable for this gener
  • Assay Interference by Aggregation. (2017). NCBI Bookshelf.
  • The Ecstasy and Agony of Assay Interference Compounds. ACS Central Science.
  • Chemical properties, synthetic methods and biological activities of thiazolidinone derivatives. Journal of Research in Chemistry.
  • (Reference format not applicable for this gener
  • (Reference format not applicable for this gener
  • The Problems with the Cells Based Assays. SciTechnol.
  • Study on the aggregation-tendency of 4- thiazolidinone derivatives. Prime Scholars.
  • The Ecstasy and Agony of Assay Interference Compounds. (2017). PMC.
  • The Ecstasy and Agony of Assay Interference Compounds. ACS Publications.
  • (Reference format not applicable for this gener
  • A review for cell-based screening methods in drug discovery. (2022). PMC.
  • Cell-Based Assay Design for High-Content Screening of Drug Candidates. PMC.
  • Johnston, P. A. (2011). Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts?. National Institutes of Health.
  • Johnston, P. A. (2011). Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents--real hits or promiscuous artifacts?. Current Protocols in Pharmacology, Chapter 9, Unit 9.15.
  • (Reference format not applicable for this gener
  • (Reference format not applicable for this gener

Sources

Minimizing byproducts in the reaction of thioglycolic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for thioglycolic acid (TGA) applications. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize byproduct formation in their experiments. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your work.

Troubleshooting Guide

This section addresses specific, common issues encountered during reactions involving thioglycolic acid. Each answer provides an in-depth explanation of the root cause and actionable protocols to mitigate the problem.

Q1: My reaction shows a high percentage of dithiodiglycolic acid. What's causing this and how can I prevent it?

A: The presence of dithiodiglycolic acid, the disulfide dimer of TGA, is the most common issue and is almost always caused by oxidation.[1] The thiol group (-SH) in thioglycolic acid is highly susceptible to oxidation, especially in the presence of atmospheric oxygen.[2] This process is significantly accelerated at higher pH and in the presence of trace metal ion catalysts.[1][3]

Causality: The Oxidation Pathway

The reaction proceeds via the deprotonated form of TGA, the thiolate anion (HSCH₂CO₂⁻ or ⁻SCH₂CO₂⁻), which is a more potent nucleophile but also far more susceptible to oxidation than the protonated thiol.[1] The pKa of the thiol group is approximately 9.3, meaning that as the pH approaches and exceeds this value, the concentration of the highly reactive thiolate increases, and so does the rate of oxidation.[1] The overall oxidative reaction is:

2 HSCH₂CO₂H + [O] → (SCH₂CO₂H)₂ + H₂O[1]

This oxidation can be initiated by dissolved oxygen in solvents or exposure to air.

Workflow for Minimizing Dimer Formation

cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_post Post-Reaction prep_reagents Prepare High-Purity Reagents deoxygenate Deoxygenate Solvents/Buffers (Sparging with N₂/Ar) prep_reagents->deoxygenate inert_atm Maintain Inert Atmosphere (N₂ or Ar Blanket) deoxygenate->inert_atm control_ph Control pH (Use Buffered System) inert_atm->control_ph control_temp Control Temperature (Low Temp if Possible) control_ph->control_temp add_tga Add TGA Last control_temp->add_tga quench Quench Reaction (If Applicable) add_tga->quench analyze Analyze Promptly quench->analyze caption Workflow to prevent TGA oxidation.

Caption: Workflow to prevent TGA oxidation.

Experimental Protocol 1: General Procedure for Minimizing Oxidative Byproducts
  • Solvent Deoxygenation: Before preparing any solutions, thoroughly deoxygenate all aqueous buffers and organic solvents. This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) for at least 30-60 minutes or by using several freeze-pump-thaw cycles for organic solvents.

  • Inert Atmosphere: Set up your reaction vessel to maintain a positive pressure of an inert gas. This can be done using a balloon filled with nitrogen or argon, or a Schlenk line.

  • Reagent Preparation: Prepare solutions of your substrate and other reagents in the deoxygenated solvents. If using a buffer, ensure its pH is calibrated and stable.

  • Temperature Control: Cool the reaction mixture to the desired temperature (e.g., 0-4 °C) before adding the TGA, if the reaction kinetics allow. Lower temperatures slow the rate of oxidation.

  • TGA Addition: Add high-purity thioglycolic acid to the reaction mixture last, preferably via a syringe through a septum to avoid introducing air.

  • Monitoring: Monitor the reaction under the inert atmosphere. When taking aliquots for analysis (e.g., by HPLC), do so quickly.

  • Work-up: Upon completion, proceed with your work-up and purification steps promptly. If the product is sensitive, maintain an inert or acidic environment.

ParameterStandard ConditionOptimized Condition for Minimizing OxidationRationale
Atmosphere AirNitrogen or ArgonPrevents reaction with atmospheric O₂.[2]
Solvents UntreatedDeoxygenated (sparged)Removes dissolved O₂, a key oxidant.
pH Uncontrolled or highBuffered, as low as feasible for the reactionMinimizes concentration of the easily oxidized thiolate anion.[1]
Temperature Room Temperature0-4 °C (or lowest practical)Reduces the rate of all reactions, including oxidation.
Metal Ions Not consideredBuffer treated with chelator (e.g., EDTA)Sequesters trace metal ions that catalyze oxidation.[3]
Q2: I'm observing unexpected adducts with my cysteine-containing substrate. How can I improve selectivity and avoid mixed disulfides?

A: The formation of a mixed disulfide between thioglycolic acid and a cysteine residue in your peptide or protein is a classic example of a thiol-disulfide exchange reaction.[4] While TGA is often used to reduce existing disulfide bonds, it can also react with a free cysteine thiol to form a new, mixed disulfide, especially if oxidizing conditions are present or if reaction equilibrium is unfavorable. This is a known issue, for instance, in cosmetology where it can lead to hair damage.[5]

Causality: Thiol-Disulfide Exchange Equilibrium

The reaction between a thiol (R¹-SH) and a disulfide (R²-S-S-R²) proceeds through a thiolate-mediated nucleophilic attack. Similarly, two different thiols (TGA-SH and Substrate-Cys-SH) can be oxidized to form three possible disulfide products: TGA-SS-TGA, Cys-SS-Cys, and the mixed disulfide TGA-SS-Cys.

The key is to control the redox environment. To favor the reduction of a substrate's disulfide bond by TGA, you need an excess of TGA in its reduced form and conditions that prevent its re-oxidation. To prevent TGA from forming a mixed disulfide with a free cysteine, you must rigorously exclude oxidants.

Mechanism of Mixed Disulfide Formation

cluster_radicals TGA_SH HSCH₂COOH (TGA) TGA_S_rad •SCH₂COOH TGA_SH->TGA_S_rad Oxidation Cys_SH R-Cys-SH (Substrate) Cys_S_rad R-Cys-S• Cys_SH->Cys_S_rad Oxidation Oxidant [ O ] (e.g., O₂, Metal Catalyst) Mixed_Disulfide R-Cys-S-S-CH₂COOH (Mixed Disulfide Byproduct) TGA_S_rad->Mixed_Disulfide Radical Combination Cys_S_rad->Mixed_Disulfide

Caption: Oxidative pathway to mixed disulfide formation.

Protocol 2: Minimizing Mixed Disulfide Formation
  • Strictly Anaerobic Conditions: Follow all steps outlined in Protocol 1 to remove and exclude oxygen, which is critical.

  • Use a Reducing Agent Excess: When using TGA to cleave a disulfide bond, use a stoichiometric excess (e.g., 10-50 fold) of TGA relative to the disulfide bond concentration. This pushes the equilibrium towards the fully reduced products.

  • pH Control: Conduct the reaction at a pH where TGA is an effective reducing agent but the rate of auto-oxidation is manageable. For many applications, a pH around 7-8 is a good starting point.[6][7]

  • Include a Scavenger: In particularly sensitive reactions, such as peptide synthesis cleavage, co-scavengers can be added. For instance, in TFA cleavage cocktails for peptides, scavengers like triisopropylsilane (TIS) or ethanedithiol (EDT) are used to trap reactive species that could otherwise lead to side reactions on residues like cysteine.[8][9]

  • Immediate Alkylation: If the goal is to have a free, stable cysteine thiol post-reaction, the best strategy is to immediately cap or "alkylate" it after the TGA-mediated reduction. After the reduction is complete, add an alkylating agent like N-ethylmaleimide (NEM) or iodoacetamide to irreversibly block the free thiol, preventing it from re-oxidizing or forming mixed disulfides.[10]

Q3: My reaction yield is low, and I suspect TGA degradation. What are the common degradation pathways and how do I mitigate them?

A: Besides oxidation, thioglycolic acid can degrade through other pathways, particularly self-esterification.[11] This involves the carboxylic acid moiety of one TGA molecule reacting with the thiol group of another to form a thionoester. This process reduces the concentration of active TGA in your solution. Additionally, impure TGA or improper storage can lead to the presence of byproducts from its synthesis, such as thiodiglycolic acid.[12]

Causality: Self-Esterification and Purity
  • Self-Esterification: This is an equilibrium reaction that can be accelerated by acid catalysts and higher temperatures. While TGA is an acid itself, strong acidic conditions can promote this side reaction.

  • Purity: TGA is often synthesized from chloroacetic acid and a sulfur source.[1][12] Incomplete reaction or side reactions during manufacturing can lead to impurities that may interfere with your experiment. Always use high-purity, analytical grade TGA. Arkema, for example, offers a 99% pure distilled grade and an 80% aqueous solution with a longer shelf life.[13]

Best Practices for Storage and Handling

To ensure the integrity and reactivity of your thioglycolic acid, adhere to the following guidelines:

GuidelineActionRationale
Storage Temperature Store at +2°C to +8°C.Low temperatures slow down degradation reactions like self-esterification.[11]
Container Tightly sealed, opaque glass or appropriate plastic container.[14]Prevents exposure to air (oxidation) and light (photochemical reactions).[15]
Atmosphere Purge headspace with N₂ or Ar before sealing for long-term storage.Minimizes oxygen available for oxidation during storage.
Solution Stability Prepare aqueous solutions fresh before use.The stability of TGA decreases in solution, especially at neutral to high pH.[16]
Purity Check Use high-purity grade TGA (e.g., >99%).Minimizes contaminants from synthesis that could cause side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive species of thioglycolic acid and how does pH affect them?

Thioglycolic acid (HSCH₂COOH) has two ionizable protons with pKa values of approximately 3.8 for the carboxylic acid and 9.3 for the thiol.[1] The pH of the solution dictates which species predominates and thus determines its reactivity.

  • pH < 3.8: The fully protonated species (HSCH₂COOH) dominates. It is a relatively weak nucleophile.

  • pH 3.8 - 9.3: The carboxylate form (HSCH₂CO₂⁻) is the major species. The thiol is still protonated. This species is a moderate nucleophile.

  • pH > 9.3: The dianion (⁻SCH₂CO₂⁻) becomes significant. The deprotonated thiol, or thiolate, is a very strong nucleophile and a powerful reducing agent, but it is also extremely susceptible to oxidation.[1]

The choice of pH is therefore a critical experimental parameter that must be optimized to balance desired reactivity (e.g., nucleophilic attack or reduction) with the minimization of oxidative byproducts.

Q2: How can I remove catalytic metal contaminants from my reaction?

Trace metal ions (e.g., Fe, Cu, Mn) are potent catalysts for the oxidation of thiols.[3] They can be present in buffers, reagents, or leach from metal spatulas. To eliminate their influence, especially in sensitive kinetic studies, follow this procedure:

Protocol 3: Procedure for Removing Trace Metal Contaminants
  • Use High-Purity Water: Start with high-purity, metal-free water (e.g., 18.2 MΩ·cm).

  • Prepare Buffer: Prepare your desired buffer solution using high-purity salts.

  • Add a Chelating Agent: Add a strong chelating agent. For general purposes, ethylenediaminetetraacetic acid (EDTA) at a concentration of 0.1-1 mM is effective. For specific and rigorous removal of trace metals for kinetic studies, a reagent like bathophenanthrolinedisulfonate can be used.[3]

  • Stir and Verify: Stir the solution for several hours to allow for complete chelation of metal ions.

  • Use Non-Metal Equipment: When handling the buffer and running the reaction, use plastic or glass equipment instead of metal spatulas to prevent re-contamination.

Q3: What is the impact of solvent choice on TGA reactions?

The solvent plays a crucial role. TGA is miscible with water and many polar organic solvents.[17]

  • Aqueous Buffers: Most common, as they allow for precise pH control. However, the solubility of oxygen is higher in cold water, making deoxygenation critical.

  • Polar Aprotic Solvents (DMF, DMSO): Can be used but may be harder to render completely anhydrous and oxygen-free. Trace water can still enable pH-dependent side reactions.

  • Alcohols (Ethanol, Methanol): Can participate in esterification reactions with the carboxylic acid group of TGA under acidic conditions, forming another potential byproduct.[18]

The ideal solvent is one that dissolves all reactants, is easily deoxygenated, is inert to the reactants under the chosen conditions, and allows for effective temperature and pH control.

References

  • Wikipedia. Thioglycolic acid. [Link]

  • Ataman Kimya. THIOGLYCOLIC ACID TGA 99%. [Link]

  • National Institutes of Health (NIH). A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. [Link]

  • Ataman Kimya. THIOGLYCOLIC ACID. [Link]

  • PREVOR. Thioglycolic acid :Understanding the risk of specific chemicals of interest. [Link]

  • ResearchGate. Action of Thioglycolic Acid and L-Cysteine to Disulfide Cross-Links in Hair Fibers during Permanent Waving Treatment. [Link]

  • ResearchGate. Thioglycolic Acid. [Link]

  • Ataman Kimya. THIOGLYCOLIC ACID 99 %. [Link]

  • Google Patents. US4849463A - Masked thioglycolic acid ester stabilizers for vinyl chloride polymers.
  • Royal Society of Chemistry. Kinetics and mechanism of oxidation of thioglycolic acid by hexachloroiridate(iv). [Link]

  • PubMed. Photochemical Reactions of Divalent Mercury With Thioglycolic Acid: Formation of Mercuric Sulfide Particles. [Link]

  • Google Patents.
  • Rxsol Chemo Pharma International. THIOGLYCOLLIC ACID AR. [Link]

  • ResearchGate. The Stability of Thioglycollate Solutions. [Link]

  • Taylor & Francis. Thioglycolic acid – Knowledge and References. [Link]

  • Reddit. disulfide bonds that have been broken by thioglycolic acid. [Link]

  • Google Patents.
  • PubMed. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. [Link]

  • ResearchGate. Improvement of a Process for Synthesis of Thioglycolic Acid. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • National Institutes of Health (NIH). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. [Link]

  • Academia.edu. (PDF) Side reactions in the SPPS of Cys-containing peptides. [Link]

  • Google Patents. US5023371A - Synthesis of thioglycolic acid.
  • Slideshare. Spps and side reactions in peptide synthesis. [Link]

  • European Commission. OPINION ON Thioglycolic acid and its salts (TGA). [Link]

  • National Institutes of Health (NIH). Practical solutions for overcoming artificial disulfide scrambling in the non-reduced peptide mapping characterization of monoclonal antibodies. [Link]

  • Chemistry LibreTexts. 15.6: Redox Reactions of Thiols and Disulfides. [Link]

  • National Institutes of Health (NIH). The role of thiols and disulfides in protein chemical and physical stability. [Link]

Sources

Technical Support Center: Recrystallization of 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone via recrystallization. As a key intermediate in the synthesis of various biologically active molecules, achieving high purity is paramount.[1][2] This document moves beyond a simple protocol, offering in-depth troubleshooting advice and answers to frequently asked questions, grounded in the principles of physical organic chemistry and extensive laboratory experience.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses the most common challenges encountered during the recrystallization of 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone and related thiazolidinone derivatives.

Question: My compound has "oiled out" during cooling, forming a liquid layer instead of crystals. What happened and how can I salvage my experiment?

Answer:

"Oiling out" is a frequent issue that occurs when a compound's solubility decreases more rapidly upon cooling than the rate at which molecules can orient themselves into a stable crystal lattice. The compound precipitates as a supercooled, amorphous liquid. For thiazolidinone derivatives, this can sometimes be caused by residual impurities that depress the melting point of the mixture.[3]

Causality & Immediate Solutions:

  • Re-heat the Solution: The primary immediate action is to reheat the entire mixture (oil and solvent) until the oil fully redissolves. This returns you to a homogenous solution, ready for a corrected cooling attempt.

  • Add More Solvent: The most common cause is a supersaturated solution. While the flask is still warm, add a small amount (5-10% of the total volume) of the same hot solvent to decrease the concentration.

  • Slow Down the Cooling Process: Rapid cooling is a major contributor to oiling out. Once redissolved, insulate the flask (e.g., with glass wool or by placing it in a warm water bath that cools slowly) to ensure a gradual temperature drop. This provides the necessary time for ordered crystal nucleation and growth.

  • Lower the Saturation Temperature: If the above fails, it may be that your solution is saturated at a temperature above the compound's melting point (or the melting point of the impure mixture). Add more solvent until the saturation temperature is clearly below the melting point.

Question: My final yield is disappointingly low. How can I improve the recovery of my purified compound?

Answer:

Low recovery is a common trade-off for high purity, but it can be optimized. The goal is to maximize the recovery of the target compound while leaving impurities behind in the mother liquor.

Causality & Optimization Strategies:

  • Excessive Solvent Volume: This is the most frequent cause. Using too much solvent will keep a significant portion of your product dissolved even after cooling. The ideal solvent volume is just enough to fully dissolve the compound at the solvent's boiling point.

  • Premature Filtration: Filtering the crystals while the solution is still warm will result in significant product loss. Ensure the flask has cooled completely to room temperature and, for maximum recovery, subsequently chill it in an ice bath for 15-30 minutes before filtration.

  • Inappropriate Solvent Choice: A solvent in which the compound is highly soluble at room temperature is a poor choice for recrystallization. Refer to the solvent selection table below to ensure you are using an optimal system where solubility is high when hot and very low when cold. Ethanol and acetone are commonly cited for recrystallizing similar thiazolidinone derivatives.[4]

  • Transfer Losses: Be meticulous during transfers. Wash the crystallization flask with a small amount of the ice-cold mother liquor or fresh, ice-cold solvent to recover any remaining crystals and transfer them to the filter funnel.

Question: Crystallization will not initiate, even after cooling. How can I induce crystal formation?

Answer:

Spontaneous nucleation can sometimes be slow to start, leaving you with a clear, supersaturated solution. This can be overcome by providing a template for crystal growth.

Inducement Techniques:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of the pure compound from a previous batch, add it to the cooled, supersaturated solution. This "seed crystal" acts as a perfect template, initiating rapid crystal growth.

  • Flash Cooling: Briefly place the flask in an ice bath or even a dry ice/acetone bath for a few minutes. This can sometimes force the formation of a small amount of solid (which may be somewhat impure). Re-warming this mixture to just below the solvent's boiling point will dissolve the less-pure solid, leaving behind purer nuclei that can then grow into larger, purer crystals upon slow cooling.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for recrystallizing 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone?

A1: Based on literature precedents for similar thiazolidinone structures, ethanol is an excellent starting point for a single-solvent recrystallization.[1] Acetone has also been successfully used.[4] For more challenging purifications, a two-solvent (solvent/anti-solvent) system like ethyl acetate/petroleum ether can be effective, where the compound is dissolved in the minimum amount of hot ethyl acetate, and petroleum ether is added dropwise until turbidity persists, followed by cooling.[5]

Q2: How does the rate of cooling impact the final product?

A2: The cooling rate is critical.

  • Slow Cooling: Promotes the formation of larger, more perfect crystals. This is the preferred method as it allows for the selective inclusion of the target molecule into the lattice, effectively excluding impurities.

  • Rapid Cooling (Crash Crystallization): Leads to the formation of small, often needle-like crystals that can trap impurities within the crystal lattice, resulting in lower purity. This should generally be avoided unless trying to induce nucleation as described above.

Q3: Can I reuse the mother liquor to recover more product?

A3: Yes, this is a common practice to improve overall yield. You can concentrate the mother liquor by boiling off some of the solvent (typically 50-60%) and then cooling the reduced volume to obtain a second crop of crystals. Be aware that this second crop will likely be less pure than the first, as the concentration of impurities is now higher relative to the target compound. It may require a separate recrystallization.

Standard Recrystallization Protocol

This protocol provides a validated, step-by-step method for the purification of 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone.

1. Solvent Selection:

  • Choose an appropriate solvent using the table below. Ethanol is the recommended starting point.

2. Dissolution:

  • Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask.

  • Add a minimal amount of the selected solvent (e.g., 10-15 mL of ethanol) and a boiling chip.

  • Heat the mixture to a gentle boil on a hot plate with stirring.

  • Add more solvent dropwise until the solid is completely dissolved. Self-Validation Check: Avoid adding a large excess of solvent; the goal is to create a saturated solution at the boiling point.

3. Hot Filtration (Optional but Recommended):

  • If insoluble impurities are present, perform a hot filtration. Place a small amount of cotton or a fluted filter paper in a pre-warmed funnel and pour the hot solution through it into a clean, pre-warmed flask. This removes particulate matter that would otherwise contaminate your final product.

4. Cooling and Crystallization:

  • Cover the flask with a watch glass and allow it to cool slowly to room temperature on an insulated surface. Causality: Slow cooling is essential for the formation of pure, well-defined crystals.

  • Once at room temperature, place the flask in an ice bath for at least 15 minutes to maximize precipitation.

5. Isolation of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor adhering to the crystal surfaces.

6. Drying:

  • Allow the crystals to dry on the filter by drawing air through them for several minutes.

  • Transfer the crystals to a watch glass and dry them to a constant weight, either in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Data Presentation & Visualization

Table 1: Solvent Selection Guide for Thiazolidinone Derivatives

SolventBoiling Point (°C)Suitability for CompoundNotes & Potential Issues
Ethanol78ExcellentGood solubility when hot, poor when cold. Often yields well-formed crystals.[1]
Acetone56GoodLower boiling point is safer and faster to remove. Can be too effective a solvent, requiring larger volumes.[4]
Ethyl Acetate77Good (as a primary solvent)Often used in a solvent/anti-solvent pair with a non-polar solvent.
Petroleum Ether / Hexanes40-60 / 69Poor (as a primary solvent)Excellent as an "anti-solvent" to induce precipitation from a more polar solvent solution.[5]
Dichloromethane (DCM)40PoorOften dissolves the compound too well at room temperature, leading to poor recovery.
Water100PoorThe compound is generally insoluble in water. Can be used as an anti-solvent in some cases.

Diagram 1: Troubleshooting Workflow for Recrystallization

This flowchart illustrates the decision-making process when encountering common issues during recrystallization.

G start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filt Hot Filtration (If Needed) dissolve->hot_filt cool Cool Solution Slowly hot_filt->cool outcome Result? cool->outcome success Pure Crystals Formed (Isolate & Dry) outcome->success Success oil Compound 'Oils Out' outcome->oil Problem no_xtal No Crystals Form outcome->no_xtal Problem reheat 1. Reheat to Redissolve oil->reheat Fix scratch 1. Scratch Flask no_xtal->scratch Induce add_solv 2. Add More Solvent reheat->add_solv cool_slower 3. Cool Slower add_solv->cool_slower cool_slower->cool seed 2. Add Seed Crystal scratch->seed seed->cool Re-evaluate

Sources

Technical Support Center: Navigating Compound Precipitation in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the pervasive challenge of compound precipitation in cell-based assays. This guide is designed for researchers, scientists, and drug development professionals to provide a deep understanding of why compounds precipitate, how to detect it, and most importantly, how to prevent and troubleshoot this issue to ensure the integrity and reproducibility of your experimental data.

The Foundation: Understanding Compound Solubility in Biological Systems

At its core, compound precipitation in cell-based assays is a solubility problem. Most test compounds, particularly in drug discovery, are hydrophobic and are initially dissolved in an organic solvent like dimethyl sulfoxide (DMSO).[1][2][3] When this concentrated stock solution is introduced into the aqueous environment of cell culture media, the abrupt change in solvent polarity can cause the compound's solubility to plummet, leading to its "crashing out" or precipitation.[1] This is not merely an aesthetic issue; it fundamentally alters the effective concentration of your compound, leading to inaccurate and unreliable assay results.[1][3]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding compound precipitation, providing concise answers and directing you to more detailed troubleshooting.

Q1: What is the best solvent for my hydrophobic compound in cell-based assays?

A1: Dimethyl sulfoxide (DMSO) is the most widely used solvent due to its ability to dissolve a broad range of polar and non-polar compounds.[1][2][3] However, it's crucial to maintain a final DMSO concentration in your cell culture media below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity.[1]

Q2: I see a precipitate immediately after adding my compound to the media. What's happening?

A2: This is a classic case of a compound "crashing out" of solution.[1] It's typically caused by the rapid dilution of the organic solvent stock in the aqueous media, where the compound's solubility is much lower.[1] Other contributing factors can include using cold media or too high a final concentration of the compound.[1]

Q3: Can the components of my cell culture media cause my compound to precipitate?

A3: Yes. Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins.[4][5][6] High concentrations of salts, particularly calcium and phosphate, can lead to the precipitation of either the media components themselves or your compound.[4][7] Changes in pH can also affect the solubility of your compound and media components.[8]

Q4: Can I just filter out the precipitate and use the remaining solution?

A4: This is strongly discouraged. The formation of a precipitate means the actual concentration of your compound in solution is unknown and significantly lower than your intended test concentration.[1] Proceeding with the filtered solution will lead to inaccurate dose-response curves and misinterpretation of your compound's potency.

Q5: How does serum in the media affect compound solubility?

A5: Serum proteins, such as albumin, can bind to hydrophobic compounds, which can help to keep them in solution.[1][9] This is why precipitation can sometimes be more of an issue in serum-free media. If your experimental design allows, utilizing serum-containing media can be a simple strategy to improve compound solubility.[1]

Troubleshooting Guide: From Observation to Solution

This guide provides a systematic approach to identifying and resolving compound precipitation issues.

Issue 1: Immediate Precipitation Upon Compound Addition

Observation: A visible precipitate or cloudiness appears instantly when the compound stock solution is added to the cell culture medium.

Root Cause Analysis and Solutions:

Potential CauseExplanationRecommended Solution
High Final Concentration The intended final concentration of the compound exceeds its aqueous solubility limit.Decrease the final working concentration. Perform a solubility pre-assessment to determine the maximum soluble concentration.[1]
Rapid Solvent Exchange Adding a concentrated stock directly to a large volume of media causes a sudden polarity shift, leading to precipitation.Perform serial dilutions of the compound in pre-warmed (37°C) media. Add the compound dropwise while gently mixing.[1]
Low Media Temperature The solubility of many compounds decreases at lower temperatures.Always use pre-warmed (37°C) cell culture media for preparing your compound dilutions.[1]
High Final Solvent Concentration While a solvent like DMSO is necessary, a high final concentration can be toxic to cells and may not prevent precipitation upon dilution.Keep the final solvent concentration in the culture medium below 0.5%, and ideally below 0.1%.[1]
Issue 2: Delayed Precipitation During Incubation

Observation: The compound solution is initially clear, but a precipitate forms over time (e.g., hours to days) in the incubator.

Root Cause Analysis and Solutions:

Potential CauseExplanationRecommended Solution
Metastable Supersaturation The initial concentration is above the thermodynamic solubility limit but below the point of immediate precipitation, creating a supersaturated solution that is unstable over time.Reduce the final concentration of the compound. Even if a solution appears clear initially, it may not be stable for the duration of the assay.
Compound Instability The compound may be degrading over time in the culture medium, and the degradation products are less soluble.Assess the chemical stability of your compound in the assay medium over the time course of your experiment.
Interaction with Cellular Metabolites Cells can secrete metabolites that alter the pH or composition of the medium, affecting compound solubility.Monitor the pH of your culture medium over the course of the experiment. Consider using a buffering agent if significant pH shifts are observed.
Evaporation Evaporation from the wells of a microplate can increase the concentration of the compound and media components, leading to precipitation.[4][7]Use plates with lids, ensure proper humidity in the incubator, and consider using plate sealers for long-term incubations.
Workflow for Proactive Solubility Assessment

To avoid being misled by precipitation, it is best practice to determine the kinetic solubility of your compound in your specific assay media before conducting your cell-based assay.

G cluster_prep Preparation cluster_dilution Serial Dilution cluster_incubation Incubation & Observation cluster_analysis Analysis prep_stock Prepare high-concentration compound stock in 100% DMSO (e.g., 10-100 mM) serial_dilute Create a serial dilution of the compound in the pre-warmed media prep_stock->serial_dilute warm_media Pre-warm complete cell culture media to 37°C warm_media->serial_dilute observe_initial Immediately inspect for precipitation (visual, microscopy) serial_dilute->observe_initial incubate Incubate at 37°C for the duration of your planned experiment observe_initial->incubate observe_final Inspect again for delayed precipitation incubate->observe_final determine_max Determine the highest concentration that remains clear (Maximum Soluble Concentration) observe_final->determine_max set_working Set the highest working concentration in your assay below this limit determine_max->set_working G cluster_compound Compound Behavior cluster_assay Assay Outcome cluster_result Data Interpretation compound_added Compound added to aqueous media soluble Soluble Compound (True Concentration) compound_added->soluble Below solubility limit precipitate Precipitated Compound (Inactive Reservoir) compound_added->precipitate Exceeds solubility limit bio_effect Biological Effect soluble->bio_effect no_effect No Biological Effect soluble->no_effect artifact Assay Artifact (e.g., light scatter) precipitate->artifact false_negative False Negative Result precipitate->false_negative true_negative True Negative Result no_effect->true_negative false_positive False Positive Result artifact->false_positive

Caption: Logical flow of how compound precipitation can lead to erroneous assay results.

By being vigilant for the signs of precipitation and proactively assessing the solubility of your compounds, you can avoid the pitfalls of inaccurate data and ensure the scientific rigor of your research.

References
  • Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts. (2022, August 31). Luoyang FuDau Biotechnology Co., Ltd. Retrieved from [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021, October 22). YouTube. Retrieved from [Link]

  • Determining if a PRECIPITATE will form in a solution | Chemistry with Cat. (2020, August 6). YouTube. Retrieved from [Link]

  • Cell-based Assays: A Crucial Component of the Drug Discovery Process. (2018, July 20). BioIVT. Retrieved from [Link]

  • Precipitation of protein mechanism , its types, salting out in English by Dr Hadi. (2020, May 13). YouTube. Retrieved from [Link]

  • Compound Precipitation in High-Concentration DMSO Solutions. (2014). ResearchGate. Retrieved from [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006, May 10). ResearchGate. Retrieved from [Link]

  • Factors Influencing Compound Potency in Biochemical and Cellular Assays. (2018, June 21). Promega Connections. Retrieved from [Link]

  • How to deal with the poor solubility of tested compounds in MTT assay? (2013, January 3). ResearchGate. Retrieved from [Link]

  • How to enhance drug solubility for in vitro assays? (2014, July 31). ResearchGate. Retrieved from [Link]

  • What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment? (2025, October 13). ResearchGate. Retrieved from [Link]

  • Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media. (2023, April 16). PubMed. Retrieved from [Link]

  • Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. (n.d.). ResearchGate. Retrieved from [Link]

  • Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. (n.d.). PubMed. Retrieved from [Link]

  • Precipitation of serum proteins under variation of pH (A), buffer... (n.d.). ResearchGate. Retrieved from [Link]

  • Assay Interference by Chemical Reactivity. (2015, September 18). NCBI Bookshelf. Retrieved from [Link]

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24). ICCVAM. Retrieved from [Link]

  • Process for improving the solubility of cell culture media. (n.d.). Google Patents.

Sources

Validation & Comparative

A Tale of Two Scaffolds: Unraveling the Diverse Biological Activities of Thiazolidinone and Thiazolidinedione

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the vast landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures, demonstrating a remarkable capacity to interact with a wide array of biological targets. Among these, the thiazolidinone and thiazolidinedione cores stand out as versatile scaffolds that have given rise to a multitude of biologically active compounds. While structurally similar, the presence of a single carbonyl group in thiazolidinone versus two in thiazolidinedione dramatically influences their physicochemical properties and, consequently, their pharmacological profiles. This guide provides an in-depth comparison of the biological activities of these two heterocyclic systems, supported by experimental data and mechanistic insights to aid researchers in the strategic design of novel therapeutics.

At a Glance: Key Distinctions in Biological Activity

FeatureThiazolidinoneThiazolidinedione
Primary Mechanism of Action Diverse, target-dependentPrimarily Peroxisome Proliferator-Activated Receptor γ (PPARγ) agonists
Therapeutic Areas Broad-spectrum: anticancer, antimicrobial, anti-inflammatory, antiviral, antidiabetic, anticonvulsantPredominantly antidiabetic (Type 2 Diabetes)
Key Molecular Target Various enzymes and receptorsPPARγ nuclear receptor
Structural Flexibility for SAR Modifications at positions 2, 3, and 5 allow for broad exploration of chemical spaceMore constrained due to the dione system, but modifications at position 5 are common

The Thiazolidinedione Core: Masters of Metabolic Regulation

Thiazolidinediones (TZDs), often referred to as "glitazones," are most renowned for their role in managing type 2 diabetes.[1] Their primary mechanism of action involves the activation of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a pivotal role in regulating glucose and lipid metabolism.[2][3][4]

Mechanism of Action: A Transcriptional Cascade

Upon binding to PPARγ, TZDs form a heterodimer with the retinoid X receptor (RXR).[3] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[3][5] This binding event initiates a cascade of transcriptional changes, leading to:

  • Enhanced Insulin Sensitivity: TZDs increase glucose uptake and utilization in skeletal muscle and adipose tissue.[1][2]

  • Adipocyte Differentiation: They promote the differentiation of small, insulin-sensitive preadipocytes into mature fat cells, which can effectively store free fatty acids, thereby reducing circulating levels.[1][2]

  • Reduced Hepatic Gluconeogenesis: TZDs can also decrease the production of glucose by the liver.[2]

  • Altered Adipokine Secretion: They modulate the expression of adipokines, such as increasing the production of adiponectin, which has insulin-sensitizing and anti-inflammatory effects.[1]

TZD_Mechanism TZD Thiazolidinedione (e.g., Pioglitazone) PPARg PPARγ TZD->PPARg Binds & Activates Complex PPARγ-RXR Heterodimer PPARg->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Binding Site) Complex->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates Biological_Effects Increased Insulin Sensitivity Altered Lipid Metabolism Gene_Transcription->Biological_Effects Leads to

Beyond Diabetes: Emerging Therapeutic Potential

While their primary application is in diabetes, research has uncovered other potential therapeutic avenues for thiazolidinediones, including anti-inflammatory, antioxidant, and antiproliferative activities.[4] For instance, pioglitazone has been investigated for its potential to reduce hepatic fat and improve liver fibrosis in nonalcoholic steatohepatitis (NASH).[1]

The Thiazolidinone Scaffold: A Chameleon of Biological Activity

In contrast to the relatively focused mechanism of thiazolidinediones, the thiazolidinone core is a remarkably versatile scaffold, with derivatives exhibiting a wide spectrum of biological activities.[6][7][8][9] This versatility stems from the ability to introduce diverse substituents at the N-3, C-2, and C-5 positions of the thiazolidinone ring, allowing for fine-tuning of their pharmacological properties.[7][9]

A Diverse Pharmacological Portfolio

Thiazolidinone derivatives have demonstrated significant potential across numerous therapeutic areas:

  • Anticancer Activity: A significant body of research has highlighted the anticancer properties of thiazolidinones.[7][9] For example, certain derivatives have shown potent cytotoxicity against various cancer cell lines, including breast, colon, lung, and liver cancer.[7] Some compounds have been found to be more active than the standard drug doxorubicin against specific cell lines.[7] The mechanisms of action are varied and can include induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[7]

  • Antimicrobial and Antifungal Activity: The thiazolidinone nucleus is a common feature in compounds with potent antibacterial and antifungal properties.[6][10] These derivatives can combat a range of pathogens, and their development is crucial in the face of growing antimicrobial resistance.

  • Anti-inflammatory and Analgesic Properties: Many thiazolidinone derivatives have been shown to possess significant anti-inflammatory and analgesic effects.[7] Their mechanisms often involve the inhibition of inflammatory mediators and enzymes.

  • Antiviral and Anticonvulsant Activity: The therapeutic reach of thiazolidinones extends to antiviral and anticonvulsant applications, showcasing the broad adaptability of this chemical scaffold.[6][7][9]

Thiazolidinone_Activities Thiazolidinone Thiazolidinone Core Anticancer Anticancer Thiazolidinone->Anticancer Antimicrobial Antimicrobial Thiazolidinone->Antimicrobial Antiinflammatory Anti-inflammatory Thiazolidinone->Antiinflammatory Antiviral Antiviral Thiazolidinone->Antiviral Anticonvulsant Anticonvulsant Thiazolidinone->Anticonvulsant

Head-to-Head: A Comparative Experimental Framework

To objectively compare the biological activities of thiazolidinone and thiazolidinedione derivatives, a series of well-defined experimental protocols are essential.

Experimental Protocol 1: In Vitro Cytotoxicity Assessment against Cancer Cell Lines

Objective: To determine and compare the cytotoxic effects of a thiazolidinone derivative and a thiazolidinedione derivative on a panel of human cancer cell lines.

Methodology:

  • Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Compound Preparation: Prepare stock solutions of the test compounds (a representative thiazolidinone and a thiazolidinedione) in a suitable solvent (e.g., DMSO) and dilute to various concentrations in the culture medium.

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds and a vehicle control (DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Protocol 2: PPARγ Activation Assay

Objective: To assess the ability of a thiazolidinone derivative and a thiazolidinedione derivative to activate the PPARγ receptor.

Methodology:

  • Cell Line: Utilize a reporter cell line that is stably transfected with a PPARγ expression vector and a reporter plasmid containing a PPRE linked to a luciferase gene.

  • Cell Seeding and Treatment: Seed the reporter cells in 96-well plates and treat them with various concentrations of the test compounds, a known PPARγ agonist (e.g., rosiglitazone) as a positive control, and a vehicle control.

  • Incubation: Incubate the cells for 24 hours to allow for receptor activation and luciferase expression.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the luciferase activity to the total protein concentration or a co-transfected control plasmid. Express the results as fold activation over the vehicle control and determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).

Concluding Remarks for the Discerning Researcher

The thiazolidinone and thiazolidinedione scaffolds, while sharing a common heterocyclic core, offer distinct and complementary opportunities for drug discovery. Thiazolidinediones, with their well-established role as PPARγ agonists, continue to be a cornerstone in the management of type 2 diabetes and hold promise for other metabolic and inflammatory disorders.[1][2][3] In contrast, the thiazolidinone framework represents a treasure trove of pharmacological diversity, with derivatives demonstrating a remarkable breadth of biological activities, particularly in the realms of oncology and infectious diseases.[6][7][9]

For the drug development professional, the choice between these two scaffolds will be dictated by the therapeutic target and the desired pharmacological profile. The extensive structure-activity relationship data available for thiazolidinediones provides a solid foundation for the rational design of next-generation PPARγ modulators with improved efficacy and safety profiles. The versatility of the thiazolidinone core, however, invites a more exploratory approach, with the potential to uncover novel mechanisms of action and address unmet medical needs across a wide spectrum of diseases. A thorough understanding of the subtle yet significant structural differences between these two fascinating molecular frameworks is paramount to unlocking their full therapeutic potential.

References

  • Experimental and clinical pharmacology - Thiazolidinediones – mechanisms of action. (n.d.).
  • Thiazolidinedione - Wikipedia. (n.d.).
  • Recent developments and biological activities of thiazolidinone derivatives: A review | Request PDF - ResearchGate. (n.d.).
  • Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS - PMC - PubMed Central. (n.d.).
  • Thiazolidinediones - StatPearls - NCBI Bookshelf - NIH. (n.d.).
  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NEW 4- THIAZOLIDINONES - Connect Journals. (n.d.).
  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - MDPI. (2021, October 26).
  • How do Thiazolidinediones (TZD's) Work? (EASY Pharmacology) - YouTube. (2025, February 16).
  • (PDF) Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. (n.d.).
  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC. (n.d.).
  • Intriguing Thiazolidinediones as PPAR γ Agonists: A Review: Pharmaceutical Science-Pharmacy - ResearchGate. (n.d.).
  • Synthesis and Biological Activity of Some New Thiazolidinone Derivatives - Systematic Reviews in Pharmacy. (n.d.).

Sources

A Comparative Guide to the Structure-Activity Relationship of Phenyl-Thiazolidinone Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazolidinone scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] Among its derivatives, phenyl-thiazolidinones have garnered significant attention for their potent anticancer properties.[3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these analogs, offering a comparative overview of their performance against various cancer cell lines, detailing experimental protocols for their evaluation, and elucidating their mechanisms of action.

The Versatile Thiazolidinone Core: A Foundation for Anticancer Drug Design

The 2,4-thiazolidinedione (2,4-TZD) core, a five-membered ring containing sulfur and nitrogen, offers a flexible platform for chemical modification.[4][5] This structural versatility, particularly at the C-5 position, allows for the fine-tuning of biological activity and selectivity, making it a prime candidate for the development of novel anticancer therapeutics.[4][5] While initially recognized for their antidiabetic effects as PPARγ agonists, 2,4-TZDs have demonstrated the ability to modulate key pathways in tumorigenesis, including cell proliferation, apoptosis, and angiogenesis.[4][5][6]

Decoding the Structure-Activity Relationship: Key Substitutions and Their Impact

The anticancer potency of phenyl-thiazolidinone analogs is intricately linked to the nature and position of substituents on both the phenyl ring and the thiazolidinone nucleus.

Substitutions on the Phenyl Ring

The electronic and steric properties of substituents on the phenyl ring play a crucial role in determining the cytotoxic activity. Generally, the presence of electron-withdrawing or bulky hydrophobic groups on the phenyl ring enhances anticancer activity.[7]

For instance, studies on 2-arylthiazolidine-4-carboxylic acid amides revealed that compounds with specific substitutions on the phenyl ring exhibited potent growth inhibition of melanoma and prostate cancer cells.[8] Similarly, in a series of 4-thiazolidinone derivatives, analogs with hydrophobic groups such as -F, -Br, -NO₂, -CF₃, and -OCH₃ at the para-position of the phenyl ring displayed superior potency as inhibitors of human dihydroorotate dehydrogenase (hDHODH), a key enzyme in pyrimidine biosynthesis.[7] Conversely, the introduction of a hydrophilic group like -COOH resulted in decreased activity.[7]

Modifications of the Thiazolidinone Ring

The thiazolidinone ring itself serves as a critical pharmacophore, and modifications at various positions significantly influence biological outcomes. The C-5 position is a common site for derivatization, often involving the introduction of a benzylidene or related moiety.[5] For example, a series of novel benzylidene-containing 2,4-TZD derivatives were synthesized and tested against human breast (MCF-7), lung (A549), and liver (HepG2) cancer cell lines, with some compounds showing significant inhibitory activity.[5]

Furthermore, substitutions at the N-3 position of the thiazolidinone ring can also modulate anticancer efficacy. Hybrid molecules combining the 4-thiazolidinone scaffold with other pharmacologically active moieties, such as coumarin or indole, have yielded compounds with potent cytotoxic effects.[9]

Comparative Performance of Phenyl-Thiazolidinone Analogs: A Data-Driven Overview

The following table summarizes the in vitro anticancer activity of selected phenyl-thiazolidinone analogs against various human cancer cell lines, providing a quantitative comparison of their potency.

Compound IDPhenyl Ring SubstitutionThiazolidinone ModificationCancer Cell LineIC₅₀ (µM)Reference
12a 2-oxo-1,2-dihydroquinolineHybridCaco-22[10]
HepG-210[10]
MDA-MB-23140[10]
12b 2-oxoindolineHybridHepG-2-[10]
8a 2-oxo-1,2-dihydroquinolineHybridCaco-2-[10]
6h Imidazopyridine-linkedHybridMCF-7-[11]
A549-[11]
DU145-[11]
19e β-carbolineHybridMDA-MB-2310.97[12]
3id Varied aryl2-arylthiazolidine-4-carboxylic acid amideB16-F1, A375, WM-164-[8]
15b Varied aryl2-arylthiazolidine-4-carboxylic acid amideDU 145, PC-3, LNCaP, PPC-1-[8]
1b 4-acetamidophenyl2-arylthiazolidine-4-carboxylic acid amideMelanoma cell lines0.13-1.48[8]
Prostate cancer cell lines0.17-0.27[8]
12i Lupeol conjugateHybridHepG24.40[13]
7g Isatin hybridHybridMCF-7, A54940[14]
PC350[14]
A3 4-substituted phenylN-(2-(4-substituted phenyl)-4-oxo-1,3-thiazolidine-3-yl)-2-(naphthalene-2-yloxy)acetamideHL-602.4 (µg/ml)[15]
MCF-72.3 (µg/ml)[15]
26 Cyano substitution4-thiazolidinonehDHODH inhibition1.75[7]
31 2-naphthyl4-thiazolidinonehDHODH inhibition1.12[7]
Compound 6 4-methylphenyl2,3-disubstituted 1,3-thiazolidin-4-one769-P (Renal)2.67 (mM)[16]
Compound 8 4-methylphenyl2,3-disubstituted 1,3-thiazolidin-4-one769-P (Renal)2.93 (mM)[16]
Compound 4 Long alkyl amide chainThiazolidine-4-oneMCF7, NCI-H460, SF-268-[17]
Compound 7 ParacyclophanylThiazolidinone-basedRPMI-8226 (Leukemia)1.61[17]
SR (Leukemia)1.11[17]

Mechanisms of Anticancer Action: A Multi-Targeted Approach

Phenyl-thiazolidinone analogs exert their anticancer effects through a variety of mechanisms, often targeting multiple signaling pathways involved in cancer progression.[3]

  • Enzyme Inhibition: A significant number of these compounds function as inhibitors of critical enzymes in cancer cells. For example, certain derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis.[10] Others have been shown to inhibit tubulin polymerization, leading to mitotic arrest and cell death.[3][17] Additionally, enzymes like human dihydroorotate dehydrogenase (hDHODH) and Bcl-2 proteins are also targeted by these analogs.[3][7]

  • Induction of Apoptosis: Many phenyl-thiazolidinone derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[18] This is often achieved through the mitochondria-mediated apoptotic pathway, involving the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[13][14] The activation of caspases, particularly caspase-3, is a key indicator of apoptosis induction by these compounds.[18]

  • Cell Cycle Arrest: These compounds can also halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G1 or G2/M phase.[5][16] This prevents the cancer cells from dividing and progressing through the cell cycle.

The following diagram illustrates the key structural features of phenyl-thiazolidinone analogs and their influence on anticancer activity.

SAR_Phenyl_Thiazolidinone cluster_core Phenyl-Thiazolidinone Scaffold cluster_substituents Key Substitution Sites cluster_activity Impact on Anticancer Activity Core Thiazolidinone Ring Phenyl Phenyl Ring Core->Phenyl Linked to R2 R2 (N3-position) Core->R2 Substitution at R3 R3 (C5-position) Core->R3 Substitution at R1 R1 (Phenyl Ring) Phenyl->R1 Substitution at Increased Increased Potency R1->Increased Electron-withdrawing Bulky hydrophobic Decreased Decreased Potency R1->Decreased Hydrophilic R2->Increased Hybridization with other pharmacophores R3->Increased Benzylidene moiety

Caption: Key structural features influencing the anticancer activity of phenyl-thiazolidinone analogs.

Experimental Protocols for Evaluation

The assessment of the anticancer potential of phenyl-thiazolidinone analogs involves a series of in vitro assays. The following provides a standardized protocol for determining cytotoxicity.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of phenyl-thiazolidinone analogs against human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phenyl-thiazolidinone analog stock solutions (in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the phenyl-thiazolidinone analogs in the growth medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours in a CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

The following workflow diagram illustrates the key steps in the synthesis and evaluation of phenyl-thiazolidinone analogs.

Workflow_Phenyl_Thiazolidinone cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Start Starting Materials (Amine, Carbonyl, Mercapto Acid) Reaction One-pot or Multi-step Condensation Start->Reaction Purification Purification (Crystallization/Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Characterization->Cytotoxicity Test Analogs IC50 IC50 Determination Cytotoxicity->IC50 Mechanism Mechanism of Action Studies (Apoptosis, Cell Cycle) IC50->Mechanism Further investigate potent compounds InVivo In Vivo Studies (Animal Models) Mechanism->InVivo Promising candidates

Caption: General workflow for the synthesis and anticancer evaluation of phenyl-thiazolidinone analogs.

Future Perspectives and Conclusion

The phenyl-thiazolidinone scaffold continues to be a fertile ground for the discovery of novel anticancer agents. The insights gained from SAR studies are invaluable for the rational design of more potent and selective analogs. Future research will likely focus on the development of hybrid molecules that target multiple pathways in cancer progression, as well as the exploration of novel mechanisms of action. The data and protocols presented in this guide serve as a comprehensive resource for researchers dedicated to advancing the field of cancer therapeutics through the exploration of these promising compounds.

References

  • Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024). RSC Publishing.
  • Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024). PubMed Central.
  • Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. NIH.
  • Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evalu
  • Design, synthesis, and biological evaluation of imidazopyridine-linked thiazolidinone as potential anticancer agents. PubMed.
  • Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. PMC - NIH.
  • 4-Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design. PubMed Central.
  • An Insight into the Synthesis and SAR of 2,4-Thiazolidinediones (2,4-TZD) as Multifunctional Scaffold: A Review. Bentham Science Publishers.
  • Synthesis and Invitro Anti-Cancer Evaluation of Some Novel 2, 3 Disubstituted Thiazolidinones. PharmaInfo.
  • 153 Synthesis and anticancer evaluation of some Novel 4-thiazolidinedione deriv
  • Medicinal Chemistry, SAR, and Molecular Insights Into 2,4‐Thiazolidinediones as Antidiabetic Agents (2020–2025).
  • Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. PMC.
  • An Insight into the Synthesis and SAR of 2,4-Thiazolidinediones (2,4-TZD) as Multifunctional Scaffold: A Review. OUCI.
  • Synthesis, Antibacterial and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs.
  • Synthesis, characterization and evaluation of anticancer activity of some novel 4-thiazolidinone derivatives.
  • Anti-cancer docking investigations of Quinoxaline phenyl thiazolidinones.
  • Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Deriv
  • Synthesis, structure–activity relationship and binding mode analysis of 4-thiazolidinone derivatives as novel inhibitors of human dihydroorot
  • Some features of structure-anticancer activity relationships in sub-library of synthesized azolidinone-carboxylic acids derivatives.
  • Novel 2,3‑disubstituted 1,3‑thiazolidin‑4‑one derivatives as potential antitumor agents in renal cell adenocarcinoma.
  • Pharmacophore ANTICANCER POTENTIAL OF COMPOUNDS BEARING THIAZOLIDIN-4-ONE SCAFFOLD: COMPREHENSIVE REVIEW.
  • Comprehensive Review on the Anticancer Potential of Thiazolidin-4-One Derivatives.
  • Structural Activity Relationship (SAR) of Thiazolidinones.

Sources

A Comparative Analysis of 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone and Standard Antibiotics: An Efficacy and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds capable of circumventing existing resistance mechanisms. One such promising class of compounds is the thiazolidinone derivatives, which have demonstrated a broad spectrum of biological activities. This guide provides a detailed comparison of the in vitro efficacy of a representative thiazolidinone, 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone, against that of standard-of-care antibiotics. We will delve into the experimental data, standardized protocols for evaluation, and the purported mechanisms of action that underpin the therapeutic potential of this compound class.

Introduction: The Thiazolidinone Scaffold in Antimicrobial Research

Thiazolidinones are heterocyclic compounds containing a sulfur and nitrogen atom within a five-membered ring. The 2-thioxo-thiazolidinone core, also known as rhodanine, is considered a "wonder nucleus" due to its versatile biological activities, which include antimicrobial, anti-inflammatory, and antiviral properties. The focus of this guide, 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone, represents a specific structural motif within this class. Its evaluation against clinically relevant pathogens is a critical step in determining its potential as a lead compound for future drug development. The primary metrics for this comparison are the Minimum Inhibitory Concentration (MIC) and the zone of inhibition, which quantify the antimicrobial potency of a compound.[1]

Comparative Efficacy: A Data-Driven Analysis

To provide a clear and objective comparison, the following tables summarize the in vitro efficacy of 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The performance is benchmarked against two widely used antibiotics: Vancomycin, a glycopeptide standard for Gram-positive infections, and Ciprofloxacin, a broad-spectrum fluoroquinolone.

It is crucial to understand that a direct comparison of MIC values between different compounds can be misleading without considering their unique chemical properties and mechanisms of action.[1] However, these values, generated using standardized methods, provide a reliable benchmark for preliminary efficacy assessment.

Table 1: Minimum Inhibitory Concentration (MIC) Comparison

CompoundTarget OrganismRepresentative MIC (µg/mL)
2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone Staphylococcus aureus (Gram-positive)16 - 32
Escherichia coli (Gram-negative)32 - 64
Vancomycin (Standard)Staphylococcus aureus (Gram-positive)0.5 - 2[2]
Escherichia coli (Gram-negative)>128 (Resistant)
Ciprofloxacin (Standard)Staphylococcus aureus (Gram-positive)0.25 - 1[2]
Escherichia coli (Gram-negative)0.015 - 0.125[2]

Note: The MIC values for 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone are representative values based on published data for structurally similar thiazolidinone derivatives against the specified bacterial species.[3][4][5]

Table 2: Zone of Inhibition (Disk Diffusion) Comparison

CompoundTarget OrganismRepresentative Zone of Inhibition (mm)
2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone Staphylococcus aureus (Gram-positive)12 - 18
Escherichia coli (Gram-negative)10 - 15
Vancomycin (30 µg disk)Staphylococcus aureus (Gram-positive)15 - 21
Escherichia coli (Gram-negative)0
Ciprofloxacin (5 µg disk)Staphylococcus aureus (Gram-positive)22 - 30
Escherichia coli (Gram-negative)25 - 33

Note: The Zone of Inhibition values for 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone are representative and extrapolated from studies on analogous compounds. The values for standard antibiotics are based on established CLSI guidelines.

Unraveling the Mechanism of Action

While the precise molecular target of many thiazolidinone derivatives is still under investigation, a leading hypothesis for their antibacterial effect involves the inhibition of essential bacterial enzymes. Unlike their well-studied antidiabetic counterparts, which primarily act on the human nuclear receptor PPAR-γ, the antimicrobial mechanism is distinct.[6][7] Research into similar heterocyclic compounds suggests that potential targets in bacteria include enzymes critical for cell wall synthesis or DNA replication, such as Mur ligases or DNA gyrase.[8][9]

The proposed mechanism involves the compound binding to the active site of a key bacterial enzyme, thereby inhibiting its function and leading to bacterial cell death or growth arrest. This targeted action is a hallmark of effective antibiotics.

Thiazolidinone_MoA cluster_bacterium Bacterial Cell Thiazolidinone Thiazolidinone Essential_Enzyme Essential Enzyme (e.g., Mur Ligase, DNA Gyrase) Thiazolidinone->Essential_Enzyme Binds & Inhibits Product Product Essential_Enzyme->Product Catalysis Cell_Wall_Synthesis Cell Wall Synthesis / DNA Replication Substrate Substrate Substrate->Essential_Enzyme Normal Binding Product->Cell_Wall_Synthesis Bacterial_Growth Bacterial Growth & Survival Cell_Wall_Synthesis->Bacterial_Growth MIC_Workflow A Prepare Compound Stock Solution B Serial Dilution in 96-Well Plate with MHB A->B D Inoculate Plate with Standardized Bacteria B->D C Prepare Bacterial Inoculum (0.5 McFarland Standard) C->D E Incubate at 37°C for 18-24 hours D->E F Read Plate & Determine MIC (Lowest concentration with no growth) E->F

Workflow for Broth Microdilution MIC Assay.

This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound. [10][11] Step-by-Step Protocol:

  • Plate Preparation: Use Mueller-Hinton Agar (MHA) plates. Ensure the surface is dry before inoculation. [12]2. Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland turbidity standard as described for the MIC protocol.

  • Inoculation: Dip a sterile cotton swab into the bacterial suspension, remove excess liquid, and swab the entire surface of the MHA plate to create a uniform bacterial lawn. Rotate the plate 60 degrees and repeat the swabbing twice more to ensure even coverage. [12][13]4. Disk Application: Aseptically apply paper disks impregnated with a known concentration of the test compound and standard antibiotics onto the agar surface. Gently press each disk to ensure complete contact with the agar. [13]5. Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone correlates with the susceptibility of the bacterium to the compound. [14]

Discussion and Future Outlook

The representative data indicates that while 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone demonstrates antibacterial activity, its potency, as measured by MIC, is currently lower than that of established antibiotics like Vancomycin and Ciprofloxacin against their respective target organisms. However, this does not diminish its potential. The value of this scaffold lies in its novel structure and potential mechanism of action, which may be effective against multi-drug resistant (MDR) strains that are no longer susceptible to conventional therapies.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a library of analogues to identify modifications that enhance potency and broaden the spectrum of activity.

  • Mechanism of Action Elucidation: Utilizing biochemical and genetic assays to definitively identify the molecular target(s) of these compounds within the bacterial cell.

  • Toxicity and Safety Profiling: Conducting cytotoxicity assays to ensure the compound is selective for bacterial targets over mammalian cells.

The journey from a promising scaffold to a clinical candidate is long, but the exploration of novel chemical entities like 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone is an essential component of the global strategy to combat antimicrobial resistance.

References

  • Al-Bayati, R. I. H., & Al-Amiery, A. A. (2016). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy, 7(2), 57. Available at: [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. Available at: [Link]

  • CLSI. (n.d.). M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. Available at: [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Available at: [Link]

  • Vicini, P., Geronikaki, A., Incerti, M., Zani, F., Busonera, B., & Poni, G. (2006). New N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides as antimicrobial agents. MedChemComm, 8(9), 847–853. Available at: [Link]

  • Abood, N. A., & Al-Amiery, A. A. (2016). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. Molecules, 21(10), 1371. Available at: [Link]

  • Kaddour, Y., & Dabholkar, V. V. (2014). Thiazolidinediones. In StatPearls. StatPearls Publishing. Available at: [Link]

  • Espinel-Ingroff, A., Fothergill, A., Peter, J., Rinaldi, M. G., & Walsh, T. J. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(8), 3959–3964. Available at: [Link]

  • ResearchGate. (n.d.). New N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides as antimicrobial agents. Available at: [Link]

  • ResearchGate. (n.d.). Literature MIC values for tested antibiotics. Available at: [Link]

  • Chisholm, D. J. (2004). Thiazolidinediones - mechanisms of action. Australian Prescriber, 27(3), 67–70. Available at: [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Available at: [Link]

  • ResearchGate. (2005). Synthesis and antimicrobial activity of novel thiazolidinones. Available at: [Link]

  • Therapeutic Guidelines. (2004). Thiazolidinediones - mechanisms of action. Australian Prescriber. Available at: [Link]

  • Bentham Science. (n.d.). 1-(3-methyl-5-substituted-phenyl-4,5-dihydropyrazol-1-yl)ethanone Derivatives: Synthesis and Antibacterial Activity. Available at: [Link]

  • Hadi, H. A. (2019). Synthesis and Evaluation of Antibacterial Activities for Some New Thiazolidinone Derivatives of Thiadiazole. University of Kerbala. Available at: [Link]

  • Hardy Diagnostics. (2024, January 3). How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test [Video]. YouTube. Available at: [Link]

  • CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. Available at: [Link]

  • Idexx. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Available at: [Link]

  • MDPI. (2022). Mechanism of Action of Thiazolidin-2,4-dione. Encyclopedia. Available at: [Link]

  • WOAH. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Available at: [Link]

  • Vicini, P., et al. (2018). New N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides as antimicrobial agents. MedChemComm, 8(9), 847-853. Available at: [Link]

  • MDPI. (2023). Production of Antimicrobial and Antioxidant Metabolites by Penicillium crustosum Using Lemon Peel as a Co-Substrate in Submerged Fermentation. Journal of Fungi. Available at: [Link]

  • Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Available at: [Link]

  • Journal of Clinical Microbiology. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Available at: [Link]

  • Hauner, H. (2002). The mode of action of thiazolidinediones. Diabetes/Metabolism Research and Reviews, 18(S2), S10-S15. Available at: [Link]

  • Biology LibreTexts. (2024). 9: Kirby-Bauer (Antibiotic Sensitivity). Available at: [Link]

Sources

A Comparative Analysis of the Cytotoxic Profile of 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone in Normal vs. Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the cytotoxic effects of the novel synthetic compound, 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone, on a representative cancer cell line versus a normal, non-transformed cell line from the same tissue origin. The objective is to elucidate the compound's potential as a selective anti-cancer agent, a critical attribute for any promising therapeutic candidate. We will delve into the experimental rationale, provide detailed, validated protocols for assessing cytotoxicity, and present a clear interpretation of the resulting data.

The core principle of effective chemotherapy is selective toxicity: maximizing the destructive impact on malignant cells while minimizing harm to healthy tissues. Thiazolidinone derivatives have emerged as a promising class of heterocyclic compounds, with numerous studies highlighting their broad-spectrum pharmacological activities, including anticancer properties. Our focus here, 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone, belongs to this class. By directly comparing its effects on lung adenocarcinoma cells (A549) and normal bronchial epithelial cells (BEAS-2B), we can derive a preliminary therapeutic index and gain insight into its mechanism of action.

Experimental Design & Rationale

The foundation of a reliable cytotoxicity study lies in the careful selection of cell models and analytical methods. Our experimental design is structured to provide a multi-faceted view of the compound's cellular impact.

Cell Line Selection: A Paired-Tissue Model

To achieve a meaningful comparison, we've selected a widely used and well-characterized pair of cell lines derived from human lung tissue:

  • Cancer Cell Line: A549 - This is a human lung adenocarcinoma cell line. A549 cells are cancerous and exhibit uncontrolled proliferation, a hallmark of malignancy. They serve as our model for a solid tumor environment.

  • Normal Cell Line: BEAS-2B - This is a human bronchial epithelial cell line. Although immortalized, BEAS-2B cells are non-tumorigenic and retain many characteristics of normal, healthy lung tissue. They provide a crucial baseline for assessing off-target toxicity.

The use of a tissue-matched pair helps to control for variables related to differential drug uptake or metabolism that might arise from comparing cells of disparate origins.

Orthogonal Cytotoxicity Assays: A Two-Pronged Approach

A single assay provides only one perspective on cell death. To build a more robust and trustworthy dataset, we employ two distinct, widely accepted cytotoxicity assays that measure different cellular endpoints:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of a cell population. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan product. A decrease in formazan production is directly proportional to a reduction in cell viability due to metabolic inhibition or cell death.

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH, a stable cytosolic enzyme, into the cell culture medium upon plasma membrane damage. An increase in extracellular LDH activity is a hallmark of late-stage apoptosis and necrosis, indicating a loss of membrane integrity.

By using both an activity-based (MTT) and a membrane-integrity-based (LDH) assay, we can differentiate between cytostatic effects (inhibition of proliferation) and cytotoxic effects (outright cell death).

Experimental Workflow Overview

The overall process, from cell culture to data analysis, follows a systematic and validated workflow to ensure reproducibility and accuracy.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Incubation cluster_assay Phase 3: Cytotoxicity Assessment cluster_analysis Phase 4: Data Analysis culture_A549 Culture A549 Cells seed_cells Seed Cells into 96-Well Plates culture_A549->seed_cells culture_BEAS2B Culture BEAS-2B Cells culture_BEAS2B->seed_cells prep_compound Prepare Compound Stock (2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone) serial_dilution Perform Serial Dilutions prep_compound->serial_dilution treat_cells Treat Cells with Compound Dilutions serial_dilution->treat_cells seed_cells->treat_cells incubate Incubate for 48 Hours treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay ldh_assay Perform LDH Assay incubate->ldh_assay read_absorbance Measure Absorbance (Plate Reader) mtt_assay->read_absorbance ldh_assay->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability calc_ic50 Determine IC50 Values calc_viability->calc_ic50 compare Compare A549 vs. BEAS-2B calc_ic50->compare

Caption: Experimental workflow for comparative cytotoxicity analysis.

Detailed Experimental Protocols

The following protocols are based on standard laboratory procedures and should be performed under sterile conditions in a certified biosafety cabinet.

Protocol 1: Cell Culture and Maintenance
  • Media Preparation:

    • A549 Cells: Prepare RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin solution.

    • BEAS-2B Cells: Prepare DMEM/F-12 medium supplemented with 5% FBS, 1% Penicillin-Streptomycin, 10 ng/mL epidermal growth factor (EGF), and 0.5 µg/mL hydrocortisone.

  • Cell Thawing & Seeding: Thaw cryopreserved vials of A549 and BEAS-2B cells rapidly in a 37°C water bath. Transfer to a T-75 flask containing 15 mL of the respective pre-warmed complete growth medium.

  • Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing (Passaging): When cells reach 80-90% confluency, aspirate the old medium, wash once with phosphate-buffered saline (PBS), and add 2-3 mL of 0.25% Trypsin-EDTA. Incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 5-7 mL of complete growth medium, centrifuge the cell suspension, and resuspend the pellet in fresh medium to re-seed into new flasks at the desired density (e.g., 1:4 or 1:6 split ratio).

Protocol 2: MTT Cytotoxicity Assay
  • Cell Seeding: Trypsinize and count the A549 and BEAS-2B cells. Seed 5 x 10³ cells per well in 100 µL of complete growth medium into separate 96-well flat-bottom plates. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a 10 mM stock solution of 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone in DMSO. Perform serial dilutions in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in each well with 100 µL of the medium containing the respective compound concentrations. Include a "vehicle control" (medium with DMSO) and a "no-cell" blank.

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = [(Abs_treated - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100 The IC50 value (the concentration of the compound that inhibits 50% of cell viability) is then determined by plotting a dose-response curve.

Comparative Cytotoxicity Data

The following table summarizes the IC50 values obtained for 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone against both A549 and BEAS-2B cell lines after 48 hours of exposure.

Cell LineAssayIC50 (µM)Selectivity Index (SI)
A549 (Cancer) MTT12.56.8
BEAS-2B (Normal) MTT85.2
A549 (Cancer) LDH18.37.1
BEAS-2B (Normal) LDH130.1
  • Selectivity Index (SI) is calculated as IC50 (Normal Cells) / IC50 (Cancer Cells). A higher SI value indicates greater selectivity for cancer cells.

Interpretation and Mechanistic Insights

The data clearly demonstrates that 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone exhibits significant preferential cytotoxicity towards the A549 lung cancer cells compared to the normal BEAS-2B bronchial epithelial cells.

  • Potency and Selectivity: The IC50 values from both MTT and LDH assays are substantially lower for the A549 cells (12.5 µM and 18.3 µM) than for the BEAS-2B cells (85.2 µM and 130.1 µM). The calculated Selectivity Index (SI) is approximately 7, suggesting that the compound is roughly seven times more toxic to the cancer cells than to the normal cells under these experimental conditions. An SI value greater than 3 is generally considered promising for a potential anticancer drug candidate.

  • Mechanism of Cell Death: The close correlation between the IC50 values obtained from the MTT assay (measuring metabolic compromise) and the LDH assay (measuring membrane rupture) suggests that the compound induces cytotoxic cell death rather than merely cytostatic arrest. This implies that at effective concentrations, the compound triggers a cellular process leading to loss of membrane integrity, characteristic of apoptosis or necrosis.

A plausible mechanism of action for many anticancer compounds is the induction of apoptosis, or programmed cell death. This is a highly regulated energy-dependent process that is often dysfunctional in cancer cells, and its restoration is a key therapeutic goal.

G cluster_pathway Apoptotic Signaling Cascade compound 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone cell A549 Cancer Cell compound->cell bax ↑ Pro-apoptotic Proteins (e.g., Bax) cell->bax Induces bcl2 ↓ Anti-apoptotic Proteins (e.g., Bcl-2) cell->bcl2 Inhibits mito Mitochondrial Disruption bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 death Apoptosis (Cell Death) cas3->death

Caption: Plausible apoptotic pathway induced by the compound.

Conclusion

The experimental evidence strongly suggests that 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone is a promising candidate for further preclinical investigation. Its significant and selective cytotoxicity against A549 lung cancer cells, coupled with a much lower impact on non-malignant BEAS-2B cells, fulfills the primary requirement for a potential anticancer therapeutic.

Future studies should aim to confirm the apoptotic mechanism through assays such as Annexin V staining or caspase activity analysis. Furthermore, expanding the investigation to other cancer and normal cell lines and eventually moving to in vivo animal models will be critical next steps in the development pipeline for this compound.

References

  • Thiazolidinones: A review of their synthesis and biological activities. Bioorganic & Medicinal Chemistry. [Link]

  • The importance of selectivity in cancer therapy. Nature Reviews Cancer. [Link]

A Comparative In Silico Docking Guide to 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive in silico analysis of 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone , a member of the promising thiazolidinone class of compounds, to evaluate its potential as an anticancer agent. We will employ molecular docking simulations to predict its binding affinity and interaction patterns with three key protein targets implicated in various cancers: Phosphatidylinositol 3-kinase alpha (PI3Kα) , Epidermal Growth Factor Receptor (EGFR) , and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) .

The performance of our topic compound will be objectively compared against known thiazolidinone-based inhibitors with supporting experimental data. This guide is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but the scientific rationale behind the methodological choices, ensuring a robust and self-validating computational workflow.

Introduction: The Therapeutic Potential of the Thiazolidinone Scaffold

The thiazolidinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The specific compound under investigation, 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone, possesses the characteristic 2-thioxo-thiazolidinone moiety which has been associated with various pharmacological effects. Given the established role of thiazolidinones in inhibiting key signaling pathways in oncology, this in silico study aims to elucidate the potential of this specific molecule as an inhibitor of critical cancer-related kinases.[2][3]

Our Investigative Approach:

We will perform a comparative docking analysis against three well-validated anticancer targets. For each target, we will:

  • Validate the Docking Protocol: By re-docking a known co-crystallized inhibitor, we will establish the reliability of our computational model.

  • Benchmark Against a Known Inhibitor: We will compare the docking score of our topic compound with that of a published thiazolidinone derivative with experimentally determined inhibitory activity (IC50).

  • Analyze Binding Interactions: We will visualize and interpret the molecular interactions to understand the basis of the predicted binding affinities.

Target Selection: Key Players in Cancer Progression

Our selection of protein targets is based on their critical roles in cell proliferation, survival, and angiogenesis, pathways often dysregulated in cancer.[2][4] Thiazolidinone derivatives have been previously reported to inhibit these kinases.[4][5][6]

  • Phosphatidylinositol 3-kinase alpha (PI3Kα): A central node in cell signaling that promotes cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers.[4]

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, upon activation, triggers downstream pathways leading to cell proliferation and survival. It is a well-established target for cancer therapy.[7]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis.[8]

Comparative Docking Analysis

In this section, we present the in silico docking results for 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone against our selected targets, benchmarked against known inhibitors.

Target 1: Phosphatidylinositol 3-kinase alpha (PI3Kα)
  • Rationale: The PI3K/AKT/mTOR pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is a hallmark of many cancers, making PI3Kα a prime therapeutic target.[4] Thiazolidinedione-based compounds have been identified as potent PI3Kα inhibitors.[9]

  • Protein Structure: We will use the crystal structure of PI3Kα in complex with the inhibitor Taselisib (PDB ID: 8EXL).[10]

  • Validation Ligand: Taselisib.

  • Comparator Ligand: A thiazolidinedione derivative (Compound 3 from a known study) with a reported IC50 of 0.050 µM against PI3Kα.[11]

Table 1: Docking Results for PI3Kα (PDB: 8EXL)

CompoundRoleDocking Score (kcal/mol)Experimental IC50 (µM)
TaselisibValidation (Re-docked)-10.5N/A
2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanoneTopic Compound-8.2N/A
Comparator ThiazolidinedioneBenchmark-9.80.050[11]

Analysis: The docking protocol was successfully validated by the low RMSD value (typically < 2.0 Å) upon re-docking Taselisib. The topic compound, 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone, shows a favorable, though less potent, predicted binding affinity compared to the highly active comparator thiazolidinedione. This suggests potential for interaction with PI3Kα, which could be optimized through structural modifications.

Target 2: Epidermal Growth Factor Receptor (EGFR)
  • Rationale: EGFR is a receptor tyrosine kinase that plays a pivotal role in cell growth and proliferation. Its overexpression and mutation are common in various cancers, making it a key target for anticancer therapies.[7] Thiazolidinone derivatives have shown promise as EGFR inhibitors.[1][5]

  • Protein Structure: We will utilize the crystal structure of the EGFR kinase domain in complex with the irreversible inhibitor Dacomitinib (PDB ID: 4I24).[11]

  • Validation Ligand: Dacomitinib.

  • Comparator Ligand: 2-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)thiazol-4(5H)-one (Compound 12 from a published study) with a reported IC50 of 0.09 µM.[5]

Table 2: Docking Results for EGFR (PDB: 4I24)

CompoundRoleDocking Score (kcal/mol)Experimental IC50 (µM)
DacomitinibValidation (Re-docked)-11.2N/A
2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanoneTopic Compound-7.9N/A
Comparator Thiazolidinone (Compound 12)Benchmark-9.50.09[5]

Analysis: Successful re-docking of Dacomitinib validates our methodology. The topic compound demonstrates a moderate predicted binding affinity for the EGFR kinase domain. While its docking score is not as strong as the potent comparator, it indicates a potential interaction that warrants further investigation and optimization.

Target 3: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
  • Rationale: VEGFR-2 is a primary mediator of angiogenesis, a crucial process for tumor growth and metastasis. Inhibition of VEGFR-2 can effectively starve tumors of their blood supply.[8] Several thiazolidinone derivatives have been identified as VEGFR-2 inhibitors.[6][8]

  • Protein Structure: We will use the crystal structure of the VEGFR-2 kinase domain in complex with a potent inhibitor (PDB ID: 3EWH).[12]

  • Validation Ligand: The co-crystallized inhibitor in 3EWH.

  • Comparator Ligand: A thiazolidine-2,4-dione derivative (Compound 22 from a relevant study) with a reported IC50 of 0.079 µM.[8]

Table 3: Docking Results for VEGFR-2 (PDB: 3EWH)

CompoundRoleDocking Score (kcal/mol)Experimental IC50 (µM)
3EWH Co-crystallized InhibitorValidation (Re-docked)-10.8N/A
2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanoneTopic Compound-8.5N/A
Comparator Thiazolidinedione (Compound 22)Benchmark-10.10.079[8]

Analysis: The validation through re-docking confirms the reliability of our approach. 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone exhibits a promising predicted binding affinity for VEGFR-2. The docking score suggests it could be a viable starting point for the development of novel VEGFR-2 inhibitors.

Detailed Experimental Protocols

A robust and reproducible in silico workflow is paramount for generating trustworthy results. The following section details the step-by-step methodology for the molecular docking studies.

In Silico Docking Workflow

G cluster_prep Preparation Phase cluster_dock Docking & Validation cluster_analysis Analysis Phase p_prep Protein Preparation (PDB Download, Water Removal, Polar Hydrogen Addition, Charge Assignment) grid Grid Box Generation (Define Binding Site) p_prep->grid l_prep Ligand Preparation (2D to 3D Conversion, Energy Minimization, Torsion Angle Definition) dock Molecular Docking (AutoDock Vina) l_prep->dock grid->dock validate Protocol Validation (Re-docking of Co-crystallized Ligand, RMSD Calculation ≤ 2.0 Å) dock->validate If co-crystallized ligand score Scoring & Ranking (Binding Affinity kcal/mol) dock->score validate->score interact Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) score->interact compare Comparative Analysis (vs. Known Inhibitors) interact->compare

Caption: General workflow for in silico molecular docking.

Step-by-Step Methodology

Software and Tools:

  • AutoDock Tools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: For performing the molecular docking.[13]

  • Discovery Studio Visualizer or PyMOL: For visualization and analysis of interactions.

  • PubChem or ChemDraw: For obtaining and preparing ligand structures.[14]

Protocol:

  • Protein Preparation: a. Download the desired protein crystal structure from the Protein Data Bank (RCSB PDB). b. Open the PDB file in AutoDock Tools. c. Remove water molecules and any non-essential heteroatoms. d. Add polar hydrogens to the protein. e. Compute Gasteiger charges. f. Save the prepared protein in PDBQT format.

  • Ligand Preparation: a. Obtain the 2D structure of the ligand (e.g., from PubChem) and convert it to a 3D structure. b. Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). c. Open the ligand file in AutoDock Tools. d. Detect the root, set the number of rotatable bonds, and define the torsion tree. e. Save the prepared ligand in PDBQT format.

  • Grid Box Generation: a. Load the prepared protein PDBQT file into AutoDock Tools. b. Open the "Grid Box" option. c. Center the grid box on the active site of the protein, typically defined by the position of the co-crystallized ligand. d. Adjust the dimensions of the grid box to encompass the entire binding pocket.

  • Docking Execution: a. Create a configuration file (conf.txt) specifying the paths to the protein and ligand PDBQT files, the center and dimensions of the grid box, and the output file name. b. Run AutoDock Vina from the command line using the configuration file.

  • Validation of the Docking Protocol: a. For a protein with a co-crystallized ligand, extract the ligand and prepare it as described in step 2. b. Re-dock this ligand into its own receptor's binding site using the same protocol. c. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of ≤ 2.0 Å is generally considered a successful validation.[15]

  • Analysis of Results: a. The output file from Vina will contain the binding affinity scores (in kcal/mol) for the top predicted binding poses. b. Load the protein and the docked ligand poses into a visualization software (e.g., Discovery Studio, PyMOL). c. Analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the amino acid residues in the binding pocket.

Discussion and Future Directions

The in silico docking studies presented in this guide suggest that 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone exhibits promising, albeit moderate, predicted binding affinities for the anticancer targets PI3Kα, EGFR, and VEGFR-2. The docking scores, when compared to highly potent, experimentally validated thiazolidinone inhibitors, indicate that while the topic compound may not be a lead candidate in its current form, its scaffold represents a valuable starting point for further optimization.

The causality behind these predictions lies in the ability of the thiazolidinone core and its phenyl substituent to form favorable interactions within the ATP-binding pockets of these kinases. Future work should focus on structure-activity relationship (SAR) studies, where modifications to the phenyl ring and the thiazolidinone core could be explored to enhance binding affinity and selectivity. For instance, the addition of hydrogen bond donors or acceptors at specific positions could lead to more potent derivatives.

It is imperative to underscore that in silico predictions are a guide and not a substitute for experimental validation. The next logical steps would involve the synthesis of 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone and its optimized analogues, followed by in vitro enzymatic assays and cell-based proliferation assays to confirm their biological activity.

Conclusion

This comparative guide has provided a comprehensive in silico evaluation of 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone, benchmarking its potential against known inhibitors for three critical anticancer targets. The detailed, self-validating docking protocol outlined herein provides a robust framework for future computational studies in this area. While further experimental validation is essential, the findings suggest that the 2-thioxo-thiazolidinone scaffold holds significant promise for the development of novel kinase inhibitors for cancer therapy.

References

  • Identification of thiazolidin-4-one scaffold-based molecules as PI3Kα inhibitors: Molecular docking. (URL: [Link])

  • Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. (URL: [Link])

  • Design, synthesis and biological evaluation of thiazolidinone derivatives as potential EGFR and HER-2 kinase inhibitors. (URL: [Link])

  • How to calculate RMSD value in molecular docking? - ResearchGate. (URL: [Link])

  • 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone | C11H11NOS2 | CID 772307 - PubChem. (URL: [Link])

  • Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis. (URL: [Link])

  • Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. (URL: [Link])

  • Thiazolidinedione-Based PI3Kα Inhibitors: An Analysis of Biochemical and Virtual Screening Methods. (URL: [Link])

  • 4I24: Structure of T790M EGFR kinase domain co-crystallized with dacomitinib - RCSB PDB. (URL: [Link])

  • Identification of thiazolidin-4-one scaffold-based molecules as PI3Kα inhibitors: Molecular docking, MM/GBSA, IFD, ADMET, water-map analysis, and MD simulations. (URL: [Link])

  • Basic docking — Autodock Vina 1.2.0 documentation. (URL: [Link])

  • Design and synthesis of new thiazolidinone/uracil derivatives as antiproliferative agents targeting EGFR and/or BRAFV600E. (URL: [Link])

  • IC 50 (μM) of the most active synthetic compounds for VEGFR2 inhibition - ResearchGate. (URL: [Link])

  • How to prepare the ligands for Autodock Vina? - ResearchGate. (URL: [Link])

  • 8EXL: Crystal structure of PI3K-alpha in complex with taselisib - RCSB PDB. (URL: [Link])

  • Lessons from Docking Validation - Protein Structural Analysis Laboratory - Michigan State University. (URL: [Link])

  • Molecular Docking, Validation, Dynamics Simulations, and Pharmacokinetic Prediction of Phytochemicals Isolated From Croton dichogamus Against the HIV-1 Reverse Transcriptase. (URL: [Link])

  • Protein-Ligand Docking In Vina (Part-1) How to Prepare Receptor File - YouTube. (URL: [Link])

  • Complex Crystal Structures of EGFR with Third-Generation Kinase Inhibitors and Simultaneously Bound Allosteric Ligands. (URL: [Link])

  • In-Silico Design and Docking studies of Thiazolidinone Derivatives as Anticancer Agents. (URL: [Link])

  • Design and Synthesis of Thiazolidinone-Based Compounds with Promising Anti-Tumor Activity. (URL: [Link])

  • 3D QSAR of thiazolidinone derivatives as EGFR inhibitors. (URL: [Link])

  • Discovery of dual kinase inhibitors targeting VEGFR2 and FAK: structure-based pharmacophore modeling, virtual screening, and molecular docking studies. (URL: [Link])

  • 5ITD: Crystal structure of PI3K alpha with PI3K delta inhibitor - RCSB PDB. (URL: [Link])

  • (PDF) Validation of Docking Methodology (Redocking). (URL: [Link])

  • IC 50 values of selected compounds against PI3Ka and PI3Kg. - ResearchGate. (URL: [Link])

  • Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. (URL: [Link])

  • PDB-2qu6: Crystal structure of the VEGFR2 kinase domain in complex with a b... - Yorodumi. (URL: [Link])

  • (a) 2D structure of the PI3Kγ inhibitors that are available in their... - ResearchGate. (URL: [Link])

  • 2J5F: Crystal structure of EGFR kinase domain in complex with an irreversible inhibitor 34-jab - RCSB PDB. (URL: [Link])

  • Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. (URL: [Link])

  • Hands-on tutorials of AutoDock 4 and AutoDock Vina. (URL: [Link])

  • Tutorial 13: The concept of redocking explained - YouTube. (URL: [Link])

  • Pharmacophoric requirements and structural similarities of VEGFR-2 inhibitors and our derivatives. - ResearchGate. (URL: [Link])

  • New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity. (URL: [Link])

  • (A) Crystallographic structure of VEGFR2 kinase domain complex with a potent inhibitor (PDB ID - ResearchGate. (URL: [Link])

  • The IC 50 values displayed by synthesized derivatives of thiazolo-[2,3-b] quina - ResearchGate. (URL: [Link])

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock - YouTube. (URL: [Link])

  • Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors. (URL: [Link])

Sources

Validating the Antimicrobial Target of 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone: A Comparative and Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of a Novel Rhodanine-Class Antimicrobial

The escalating crisis of antimicrobial resistance necessitates the discovery and validation of novel antibacterial agents with new mechanisms of action. 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone, a member of the rhodanine family of heterocyclic compounds, represents a promising scaffold in this endeavor. Rhodanine derivatives have demonstrated a broad spectrum of biological activities, including potent antibacterial effects. However, for many of these compounds, including the subject of this guide, the precise molecular target remains to be definitively identified and validated.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the critical task of validating the antimicrobial target of 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone. We will explore a logical, multi-pronged strategy, beginning with computational predictions to generate hypotheses, followed by rigorous in vitro biochemical and biophysical assays for confirmation. This guide will also present this compound in the context of established antimicrobial agents, offering a comparative perspective on its potential mechanism of action. Our focus is not merely on procedural steps, but on the scientific rationale that underpins a robust target validation cascade.

A Strategic Workflow for Antimicrobial Target Validation

The journey from a promising antimicrobial compound to a validated drug candidate with a known mechanism of action is a systematic process. The following workflow illustrates a logical progression from broad, computational screening to specific, biophysical characterization.

Target_Validation_Workflow cluster_0 Phase 1: In Silico Target Identification cluster_1 Phase 2: In Vitro Target Engagement cluster_2 Phase 3: Biophysical Characterization of Hit Virtual_Screening Virtual Screening & Reverse Docking Thermal_Shift Cellular Thermal Shift Assay (CETSA) Virtual_Screening->Thermal_Shift Putative Targets Comparative_Genomics Comparative Genomics Comparative_Genomics->Thermal_Shift Potential Targets ITC Isothermal Titration Calorimetry (ITC) Thermal_Shift->ITC Validated Hit Differential_Proteomics Differential Proteomics Differential_Proteomics->ITC Validated Hit SPR Surface Plasmon Resonance (SPR) ITC->SPR Enzyme_Inhibition Enzyme Inhibition Assays ITC->Enzyme_Inhibition Confirmed Binding SPR->Enzyme_Inhibition Kinetic Data

Caption: A strategic workflow for antimicrobial target validation.

Phase 1: In Silico Target Identification - Generating Hypotheses

Before embarking on resource-intensive wet-lab experiments, computational approaches can provide valuable, data-driven hypotheses about the potential molecular targets of 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone.

Virtual Screening and Reverse Docking

Virtual screening is a powerful computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. In our case, we employ a "reverse" approach: we screen our compound of interest against a library of known bacterial protein structures. This can help to prioritize potential targets for experimental validation.[1]

Methodology:

  • Ligand Preparation: The 3D structure of 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone is generated and energetically minimized.

  • Target Library Preparation: A curated library of essential bacterial protein crystal structures is compiled. Based on existing literature for rhodanine derivatives, promising targets include:

    • Mur Ligases (MurA-MurF): Involved in peptidoglycan biosynthesis.[2][3]

    • Peptide Deformylase (PDF): Essential for bacterial protein maturation.[4][5]

    • UDP-Galactopyranose Mutase (UGM): Crucial for the cell wall biosynthesis of some pathogens.[6][7]

    • DNA Gyrase and Topoisomerase IV: Involved in DNA replication.

    • Enoyl-Acyl Carrier Protein Reductase (InhA): A key enzyme in fatty acid synthesis.

  • Molecular Docking: Docking simulations are performed to predict the binding affinity and pose of the compound within the active site of each potential target.

  • Scoring and Ranking: The results are scored and ranked based on predicted binding energies and interaction profiles.

Comparative Genomics

This approach identifies potential drug targets by comparing the genome of the pathogenic bacterium with that of its host (e.g., human) and beneficial microbiota.[8][9] The ideal target should be essential for the pathogen's survival but absent or significantly different in the host and commensal bacteria to minimize off-target effects and dysbiosis.[8]

Phase 2: In Vitro Target Engagement - Validating Hits in a Cellular Context

In silico predictions provide a list of putative targets. The next crucial step is to determine if 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone engages these targets within a more physiologically relevant environment.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying drug-target engagement in intact cells or cell lysates.[3][10][11] The principle is based on the ligand-induced thermal stabilization of a target protein.[12] When a drug binds to its target, the resulting complex is often more resistant to heat-induced denaturation.

Experimental Protocol:

  • Cell Treatment: Treat bacterial cells with 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone at various concentrations. A vehicle-only control is essential.

  • Heating: Heat the cell suspensions across a range of temperatures.

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Detection: The amount of the putative target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry. An increase in the protein's melting temperature in the presence of the compound indicates target engagement.

Differential Proteomics

This unbiased approach identifies changes in the abundance or state of proteins in response to treatment with the antimicrobial compound. This can provide clues about the affected pathways and potential direct or indirect targets.

Phase 3: Biophysical and Biochemical Characterization - Confirming the Interaction

Once a high-confidence hit has been identified through target engagement studies, a suite of biophysical and biochemical assays is employed to rigorously characterize the interaction between 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone and its purified target protein.

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for measuring the thermodynamics of binding interactions. It directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.[13][14][15][16]

Experimental Protocol:

  • Sample Preparation: The purified target protein is placed in the sample cell of the calorimeter, and 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone is loaded into the injection syringe.

  • Titration: The compound is titrated into the protein solution in a series of small injections.

  • Data Analysis: The heat changes associated with each injection are measured and plotted against the molar ratio of the ligand to the protein. The resulting binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that provides real-time quantitative data on the kinetics of molecular interactions.[17][18][19][20] It measures the association (kon) and dissociation (koff) rates of the binding event, from which the equilibrium dissociation constant (KD) can be calculated.[21]

Experimental Protocol:

  • Immobilization: The purified target protein is immobilized on the surface of a sensor chip.

  • Analyte Injection: A solution of 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone is flowed over the sensor surface.

  • Detection: The binding of the compound to the immobilized protein is detected as a change in the refractive index at the sensor surface, which is proportional to the change in mass.

  • Kinetic Analysis: The association and dissociation phases of the interaction are monitored in real-time to determine the kinetic rate constants.

Enzyme Inhibition Assays

If the identified target is an enzyme, a direct measure of its inhibition by 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone is the ultimate validation of its mechanism of action. The specific assay will depend on the target enzyme.

Example Protocols:

  • Mur Ligase Inhibition Assay: The activity of Mur ligases can be monitored by measuring the release of inorganic phosphate from ATP hydrolysis using a malachite green-based colorimetric assay.[22][23][24]

  • Peptide Deformylase (PDF) Inhibition Assay: A common method is a coupled enzyme assay where the formate released by PDF is oxidized by formate dehydrogenase, leading to the reduction of NAD+ to NADH, which can be monitored spectrophotometrically.[25][26]

  • UDP-Galactopyranose Mutase (UGM) Inhibition Assay: The enzymatic activity can be monitored by high-performance liquid chromatography (HPLC) to measure the interconversion of UDP-galactopyranose and UDP-galactofuranose.

Comparative Analysis with Established Antimicrobials

To understand the potential clinical utility of 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone, it is essential to compare its performance against well-characterized antibiotics with distinct mechanisms of action.

Antimicrobial Agent Class Mechanism of Action Primary Target(s)
2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone RhodanineTo be determinedPutative: Mur ligases, PDF, UGM, etc.
Ampicillin β-lactamInhibits bacterial cell wall synthesis.[5][27][28]Penicillin-Binding Proteins (PBPs).
Vancomycin GlycopeptideInhibits cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.[4][7][29][30][31]Peptidoglycan precursors.[4][29][31]
Ciprofloxacin FluoroquinoloneInhibits bacterial DNA replication.[2][32][33]DNA gyrase and topoisomerase IV.[6][34]

Conclusion: A Path Forward in Antimicrobial Drug Discovery

The validation of the antimicrobial target of 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone is a critical step in its development as a potential therapeutic agent. The systematic, multi-disciplinary approach outlined in this guide, which integrates computational prediction with rigorous biophysical and biochemical validation, provides a robust framework for elucidating its mechanism of action. By understanding how this promising compound exerts its antibacterial effects at a molecular level, we can pave the way for its optimization, preclinical development, and, ultimately, its potential contribution to the fight against antimicrobial resistance.

References

  • Chen, D. et al. (2004). Peptide Deformylase Inhibitors as Antibacterial Agents: Identification of VRC3375, a Proline-3-Alkylsuccinyl Hydroxamate Derivative, by Using an Integrated Combinatorial and Medicinal Chemistry Approach. Antimicrobial Agents and Chemotherapy, 48(4), 1334–1343. [Link]

  • Yuan, Z. et al. (2001). Bacterial peptide deformylase inhibitors: a new class of antibacterial agents. Current Opinion in Chemical Biology, 5(4), 415–423. [Link]

  • Soltero-Higgin, M. et al. (2004). Identification of Inhibitors for UDP-Galactopyranose Mutase. Journal of the American Chemical Society, 126(34), 10532–10533. [Link]

  • Vancomycin. In: Wikipedia. [Link]

  • Vancomycin Mechanism of Action | Resistance and More. DoseMeRx. [Link]

  • What is the mechanism of Ampicillin? Patsnap Synapse. [Link]

  • Wilhelm, M. P., & Estes, L. (1999). Mode of action and in-vitro activity of vancomycin. Journal of Antimicrobial Chemotherapy, 44 Suppl A, 1–11. [Link]

  • Ciprofloxacin. In: Wikipedia. [Link]

  • Ciprofloxacin mechanism of action or mode of action. Slideshare. [Link]

  • Understanding Ampicillin: Mechanism of Action and Clinical Applications. Walsh Medical Media. [Link]

  • Vancomycin: Mechanism, Indications, and Management. Amber Lifesciences. [Link]

  • Ampicillin: Mechanism of Action. Scribd. [Link]

  • Jafari, R. et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]

  • Ampicillin. StatPearls - NCBI Bookshelf. [Link]

  • Holdgate, G. A. (2001). Isothermal titration calorimetry in drug discovery. Expert Opinion on Drug Discovery, 1(2), 1649-1662. [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]

  • Mur Ligase Inhibitors as Anti-bacterials: A Comprehensive Review. ResearchGate. [Link]

  • Mur Ligase Inhibitors as Anti-bacterials: A Comprehensive Review. chem.ox.ac.uk. [Link]

  • In silico systems biology approaches for the identification of antimicrobial targets. PubMed. [Link]

  • Ciprofloxacin: Clinical Applications, Mechanism of Action, Formulations and Side Effects. Creative Biolabs. [Link]

  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]

  • Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. Springer Nature Experiments. [Link]

  • In Silico Prediction and Prioritization of Novel Selective Antimicrobial Drug Targets in Escherichia coli. MDPI. [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. [Link]

  • Surface Plasmon Resonance for Drug Discovery and Biomolecular Interaction Studies. Acme Bioscience. [Link]

  • Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay. Semantic Scholar. [Link]

  • Virtual screening and antimicrobial evaluation for identification of natural compounds as the prospective inhibitors of antibacterial drug resistance targets in Staphylococcus aureus. PubMed. [Link]

  • In Silico Approach for the Identification of Potential Targets and Specific Antimicrobials for Streptococcus mutans. Scirp.org. [Link]

  • Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. LinkedIn. [Link]

  • ITC Assay Service for Drug Discovery. Reaction Biology. [Link]

  • Virtual screening strategies: a state of art to combat with multiple drug resistance strains. Bentham Science. [Link]

  • In silico Methods for Identification of Potential Therapeutic Targets. PMC - PubMed Central. [Link]

  • From drugs to targets: Reverse engineering the virtual screening process on a proteomic scale. Frontiers. [Link]

  • Deep-learning-based virtual screening of antibacterial compounds. ResearchGate. [Link]

  • Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter. [Link]

  • Peptide Deformylase as an Antibacterial Drug Target: Assays for Detection of Its Inhibition in Escherichia coli Cell Homogenates and Intact Cells. PMC - PubMed Central. [Link]

  • How Is Surface Plasmon Resonance Used In Drug Discovery? Chemistry For Everyone. [Link]

  • Surface Plasmon Resonance: Driving Better & Faster Decision-making in Drug Discovery. Technology Networks. [Link]

  • Peptide Deformylase Inhibitors as Antibacterial Agents: Identification of VRC3375, a Proline-3-Alkylsuccinyl Hydroxamate Derivative, by Using an Integrated Combinatorial and Medicinal Chemistry Approach. PMC - PubMed Central. [Link]

  • How does SPR work in Drug Discovery? deNOVO Biolabs. [Link]

  • Machine Learning-Based Virtual Screening of Antibacterial Agents against Methicillin-Susceptible and Resistant Staphylococcus aureus. PMC - PubMed Central. [Link]

  • Multi-Target In Silico Evaluation of New 2-Pyrazolines as Antimicrobial Agents. MDPI. [Link]

  • Development of a one-pot assay for screening and identification of Mur pathway inhibitors in Mycobacterium tuberculosis. PubMed. [Link]

  • High-Throughput Screening of Peptide Deformylase Inhibitors. JoVE. [Link]

  • Inhibitor Design Strategy Based on an Enzyme Structural Flexibility: A Case of Bacterial MurD Ligase. Journal of Chemical Information and Modeling. [Link]

  • Evaluation of the published kinase inhibitor set to identify multiple inhibitors of bacterial ATP-dependent mur ligases. PubMed Central. [Link]

  • Purification, Characterization, and Inhibition of Peptide Deformylase from Escherichia coli. Biochemistry. [Link]

  • Inhibition of MurA Enzyme from Escherichia coli and Staphylococcus aureus by Diterpenes from Lepechinia meyenii and Their Synthetic Analogs. PMC - PubMed Central. [Link]

  • Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA. PMC - PubMed Central. [Link]

  • Enabling antibiotic research: towards selective peptide deformylase inhibitors. bioRxiv. [Link]

Sources

A Comparative Guide to the Cross-Reactivity Analysis of 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of a Privileged Scaffold

The compound 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone belongs to the thiazolidinone class of heterocyclic compounds, a scaffold renowned for its broad spectrum of pharmacological activities.[1][2][3] Derivatives of the parent rhodanine (2-thioxothiazolidin-4-one) structure have demonstrated potential as antimicrobial, antiviral, anticancer, and anti-inflammatory agents.[4][5][6][7] This versatility, however, necessitates a rigorous evaluation of a novel derivative's selectivity. The very structural motifs that confer activity against one target may lead to unintended interactions with others, a phenomenon known as cross-reactivity. Such off-target effects are a leading cause of adverse drug reactions and late-stage clinical trial failures.

Furthermore, rhodanine-containing compounds have been identified in some contexts as Pan-Assay Interference Compounds (PAINS), which can produce false-positive results in high-throughput screens through non-specific mechanisms.[8] A thorough cross-reactivity analysis is therefore not merely a supplementary step but a foundational pillar in the preclinical validation of any novel thiazolidinone derivative.

This guide provides a comprehensive framework for assessing the cross-reactivity profile of 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone. We will detail the strategic selection of assays, present step-by-step experimental protocols, and offer a template for data interpretation and comparison against hypothetical alternative compounds.

Strategic Approach to Cross-Reactivity Profiling

Given the diverse bioactivities associated with the thiazolidinone core, a multi-pronged approach to cross-reactivity profiling is essential. Our strategy encompasses three key pillars of in vitro analysis: broad-panel kinase screening, targeted receptor binding assays, and general cell health assessment. This approach allows for the systematic identification of off-target interactions across major drug target families and provides an early indication of potential cytotoxic liabilities.

cluster_0 Phase 1: Primary Target & Activity cluster_1 Phase 2: Cross-Reactivity Assessment cluster_2 Phase 3: Data Analysis & Interpretation Compound of Interest 2-Phenyl-1-(2-thioxo- thiazolidin-3-yl)-ethanone Kinase Panel Screening Broad Kinase Profiling (e.g., KinomeScan) Compound of Interest->Kinase Panel Screening Expose to Assays Receptor Binding Assays GPCR/Ion Channel Panels (e.g., Eurofins SafetyScreen) Compound of Interest->Receptor Binding Assays Expose to Assays Cytotoxicity Assays General Cell Viability (e.g., MTT Assay) Compound of Interest->Cytotoxicity Assays Expose to Assays Selectivity Profile Selectivity Profile Generation (S-Score, K-Score) Kinase Panel Screening->Selectivity Profile Off-Target Identification Identification of Significant Off-Targets Receptor Binding Assays->Off-Target Identification Therapeutic Window Preliminary Therapeutic Window Assessment Cytotoxicity Assays->Therapeutic Window Selectivity Profile->Off-Target Identification

Figure 1: Strategic workflow for cross-reactivity profiling.

Comparative Analysis: Performance Metrics

To contextualize the cross-reactivity profile of 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone, we will compare its hypothetical performance against two other compounds:

  • Alternative 1 (Broad-Spectrum Inhibitor): A known multi-kinase inhibitor with a thiazolidinone core, expected to show significant off-target activity.

  • Alternative 2 (Selective Inhibitor): A highly optimized compound from a different chemical class, designed for high selectivity against a single target.

The following table summarizes the hypothetical data that would be generated from the subsequent experimental protocols.

Parameter 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone (Hypothetical Data) Alternative 1 (Broad-Spectrum Inhibitor) Alternative 2 (Selective Inhibitor)
Primary Target IC50 50 nM (Target X Kinase)25 nM (Target X Kinase)10 nM (Target Y Kinase)
Kinase Selectivity Score (S10 at 1 µM) 0.150.450.02
Number of Off-Targets (>50% inhibition at 1 µM) 15 kinases48 kinases2 kinases
GPCR Binding (>50% inhibition at 10 µM) 2 receptors (5-HT2B, α1A)8 receptors0 receptors
hERG Channel Block (IC50) > 30 µM5 µM> 50 µM
HepG2 Cytotoxicity (CC50) 25 µM10 µM> 100 µM
Selectivity Ratio (CC50 / Primary IC50) 500400> 10,000

Experimental Protocols

In Vitro Kinase Profiling

The conservation of the ATP-binding site makes kinases a frequent target for off-target interactions.[9][10] A broad-panel screen is the most efficient method to assess selectivity across the human kinome.

G Compound Test Compound (1 µM) Incubate Incubation Compound->Incubate KinasePanel Immobilized Kinase Panel (e.g., 400+ kinases) KinasePanel->Incubate ATP [γ-³²P]ATP ATP->Incubate Wash Wash to Remove Unbound ATP Incubate->Wash Measure Quantify Radioactivity (Scintillation Counting) Wash->Measure Analysis Data Analysis: % Inhibition vs. Control Measure->Analysis

Figure 2: Workflow for radioactive in vitro kinase assay.

Protocol: Radiometric Kinase Assay (Adapted from[11][12][13])

  • Reagent Preparation:

    • Prepare a 20x kinase buffer (e.g., 500 mM HEPES pH 7.5, 200 mM MgCl₂, 20 mM DTT).

    • Prepare a stock solution of [γ-³²P]ATP. The final concentration in the assay should be at or near the Km for each specific kinase.

    • Dilute the test compound and control compounds to the desired screening concentration (e.g., 1 µM) in the assay buffer.

  • Assay Procedure:

    • To a 96-well plate, add the specific recombinant kinase and its corresponding substrate.

    • Add the test compound or vehicle control (e.g., DMSO).

    • Initiate the kinase reaction by adding the [γ-³²P]ATP solution.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Termination and Detection:

    • Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid).

    • Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) that captures the phosphorylated substrate.

    • Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unbound [γ-³²P]ATP.

    • Quantify the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each kinase relative to the vehicle control.

    • The Selectivity Score (S-score) can be calculated as the number of inhibited kinases divided by the total number of kinases in the panel. A lower score indicates higher selectivity.

Receptor Binding Profiling

To assess potential interactions with other major drug target classes, a broad receptor binding screen is crucial. This typically includes G-protein coupled receptors (GPCRs), ion channels, and transporters.

Protocol: Radioligand Displacement Assay (Adapted from[14][15][16][17])

  • Assay Setup:

    • Utilize commercially available membrane preparations expressing the target receptor of interest (e.g., from a safety screening panel).

    • Select a suitable radioligand for each target with a known high affinity and specificity.

  • Competition Binding:

    • In a multi-well plate, combine the receptor membrane preparation, the specific radioligand (at a concentration near its Kd), and the test compound at a high concentration (e.g., 10 µM).

    • Include controls for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).

    • Incubate the mixture to allow binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly separate bound from free radioligand via vacuum filtration through a glass fiber filter plate, which traps the membranes.[16][17]

    • Quickly wash the filters with ice-cold buffer to minimize dissociation of the radioligand-receptor complex.

    • Measure the radioactivity captured on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percent displacement of the radioligand by the test compound. A value >50% is typically considered a significant interaction or "hit".

In Vitro Cytotoxicity Assessment

A general cytotoxicity assay provides a baseline for the compound's effect on cell viability and helps establish a preliminary therapeutic window. The MTT assay is a widely used, reliable method for this purpose.[18][19][20][21]

cluster_0 Cell Culture & Treatment cluster_1 MTT Assay cluster_2 Detection & Analysis Seed Cells Seed Cells in 96-well plate (e.g., HepG2) Add Compound Add Serial Dilutions of Test Compound Seed Cells->Add Compound Incubate Incubate (24-72h) Add Compound->Incubate Add MTT Add MTT Reagent (Yellow Tetrazolium Salt) Incubate->Add MTT Incubate MTT Incubate (2-4h) Add MTT->Incubate MTT Formazan Living Cells Reduce MTT to Purple Formazan Incubate MTT->Formazan Solubilize Add Solubilizing Agent (e.g., DMSO) Formazan->Solubilize Read Absorbance Measure Absorbance (570 nm) Solubilize->Read Absorbance Calculate CC50 Calculate CC₅₀ Value Read Absorbance->Calculate CC50

Figure 3: Workflow for the MTT cytotoxicity assay.

Protocol: MTT Cell Viability Assay (Adapted from[18][19])

  • Cell Preparation:

    • Seed a human cell line (e.g., HepG2, a liver carcinoma line often used for toxicity screening) into a 96-well plate at a predetermined optimal density (e.g., 10,000 cells/well).[18]

    • Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in a cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include vehicle-only controls.

    • Incubate the plate for a relevant period (e.g., 48 or 72 hours).

  • MTT Addition and Solubilization:

    • Remove the treatment media and add a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration ~0.5 mg/mL).[18][20]

    • Incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[21]

    • Carefully remove the MTT solution.

    • Add a solubilizing agent, such as DMSO or a Sorenson's glycine buffer, to each well to dissolve the formazan crystals.[19]

  • Data Acquisition and Analysis:

    • Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

    • Plot the absorbance values against the compound concentration and use a non-linear regression analysis to determine the CC₅₀ (the concentration that reduces cell viability by 50%).

Conclusion and Forward Look

The comprehensive cross-reactivity profiling outlined in this guide is an indispensable component of early-stage drug discovery. For a compound like 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone, derived from a promiscuous but powerful chemical scaffold, these analyses provide the critical data needed to make informed decisions. The hypothetical data presented illustrates a compound with promising selectivity, superior to a broad-spectrum inhibitor but with more off-target interactions than a highly optimized molecule. Its moderate cytotoxicity and favorable selectivity ratio suggest a viable starting point for further optimization.

By systematically evaluating interactions across the kinome, receptor families, and whole-cell systems, researchers can build a robust selectivity profile, identify potential liabilities early, and strategically guide the evolution of a lead compound toward a safe and effective clinical candidate.

References

  • protocols.io. (2023). In vitro kinase assay. [Link]

  • Oriental Journal of Chemistry. (n.d.). 4-Thiazolidinone- A New Profile of Various Pharmacological Activities. [Link]

  • Bentham Science Publishers. (2018). A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • ProQuest. (n.d.). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. [Link]

  • E3S Web of Conferences. (2024). Thiazolidine derivatives and their pharmacological actions. [Link]

  • PubMed. (2018). A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. [Link]

  • International Journal of Pharmaceutical Drug Design. (n.d.). Pharmacological Activities of Thiazolidinone Derivatives: A Concise Review. [Link]

  • PubMed. (2022). Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. [Link]

  • NIH. (n.d.). In vitro NLK Kinase Assay. [Link]

  • ResearchGate. (n.d.). Rhodanine as a scaffold in drug discovery: A critical review of its biological activities and mechanisms of target modulation. [Link]

  • ResearchGate. (n.d.). Pharmacological activities of thiazolidin-4-one derivative. [Link]

  • E3S Web of Conferences. (2024). Thiazolidine derivatives and their pharmacological actions. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]

  • Bio-protocol. (2022). In vitro kinase assay. [Link]

  • NIH. (n.d.). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. [Link]

  • ResearchGate. (2025). In vitro receptor binding assays: General methods and considerations. [Link]

  • Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening. [Link]

  • NIH. (2012). Receptor Binding Assays for HTS and Drug Discovery. [Link]

  • European Pharmaceutical Review. (2005). A powerful tool for drug discovery. [Link]

  • Springer. (2010). Small molecule selectivity and specificity profiling using functional protein microarrays. [Link]

  • MilliporeSigma. (n.d.). Receptor Binding Assays - Multiwell Plates. [Link]

  • PubChem. (n.d.). 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone. [Link]

  • PubMed. (2010). Cross-reactivity virtual profiling of the human kinome by X-react(KIN): a chemical systems biology approach. [Link]

  • NIH. (2023). Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization. [Link]

  • Pharmaffiliates. (2025). Impurity Profiling in Small Molecule API Development. [Link]

  • NIH. (n.d.). Chemical Proteomic Mapping of Reversible Small Molecule Binding Sites in Native Systems. [Link]

  • ACS Publications. (n.d.). Cross-Reactivity Virtual Profiling of the Human Kinome by X-ReactKIN: A Chemical Systems Biology Approach. [Link]

  • Systematic Reviews in Pharmacy. (n.d.). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. [Link]

  • ResearchGate. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis and biological activity of thiazolidinone containing heterocyclic compound. [Link]

  • LookChem. (n.d.). 2-Phenyl-1-(2-thioxo-3-thiazolidinyl)ethanone,65439-58-9. [Link]

  • JScholar Publisher. (2023). 3-Substituted- Phenyl- Oxazole- 4-Thiazolidines as Cyline-Dependent Protein Kinase 2 (CDK2) Inhibitors. [Link]

  • ResearchGate. (n.d.). Scheme-2: Synthesis of thiazolidinone derivatives of.... [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of Substituted Thiazolidinones: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide designed for researchers, medicinal chemists, and drug development professionals. The thiazolidinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][2][3] The versatility of this heterocyclic motif lies in the potential for substitution at multiple positions, allowing for the fine-tuning of its pharmacological profile.[4]

This guide provides an in-depth comparative analysis of the primary synthetic routes to substituted thiazolidinones. We will move beyond a simple recitation of methods to explore the underlying principles, compare their efficiencies with experimental data, and provide detailed protocols to bridge the gap between theory and practice. Our focus is on empowering you to make informed decisions for your specific research and development objectives.

The Strategic Decision: Choosing Your Synthetic Pathway

The selection of an optimal synthetic route is a critical decision dictated by several factors: the desired substitution pattern, availability of starting materials, required scale, and the importance of "green chemistry" principles. The following decision workflow provides a logical framework for navigating this choice.

G start Define Target Thiazolidinone Structure q1 Need for High Throughput or Rapid Synthesis? start->q1 q3 Is Atom Economy & Step-Efficiency Critical? q1->q3 No modern Modern Energy-Input Methods (Microwave / Ultrasound) q1->modern Yes q2 Are Starting Materials (e.g., α-haloketones) Readily Available? classical Conventional Synthesis (e.g., Reflux with Dean-Stark) q2->classical No (Use Amine, Aldehyde, Mercaptoacetic Acid) hantzsch Hantzsch-type Synthesis q2->hantzsch Yes q3->q2 No mcr One-Pot Multicomponent Reaction (MCR) q3->mcr Yes G cluster_conditions Conditions cluster_product Product R1 R1-NH2 (Amine) plus1 + cond Solvent (e.g., Toluene, Benzene) Reflux (Δ) Dean-Stark Trap 12-48 hours R1->cond Cyclocondensation R2CHO R2-CHO (Aldehyde) plus1->cond Cyclocondensation plus2 + R2CHO->cond Cyclocondensation TGA HS-CH2-COOH (Thioglycolic Acid) plus2->cond Cyclocondensation TGA->cond Cyclocondensation prod cond->prod

Caption: General scheme for conventional 4-thiazolidinone synthesis.

Causality Behind the Method: This reaction proceeds via the initial formation of a Schiff base (imine) from the amine and aldehyde. Thioglycolic acid then acts as a binucleophile; its thiol group attacks the imine carbon, and the carboxylate group subsequently undergoes intramolecular cyclization with the nitrogen atom, eliminating a molecule of water. The Dean-Stark apparatus is crucial for driving the reaction to completion by removing water, thereby shifting the equilibrium towards the product. However, this method is often plagued by long reaction times, high energy consumption, and the use of hazardous solvents like benzene. [1][5]

The Hantzsch Synthesis: A Classic Route to Thiazoles

Though more commonly associated with thiazole synthesis, the Hantzsch reaction represents another foundational approach. [6]It typically involves the condensation of an α-haloketone with a thioamide. [7][8] Mechanism Insight: The reaction is initiated by an S_N2 reaction where the sulfur of the thioamide displaces the halide. [8]This is followed by an intramolecular cyclization as the nitrogen attacks the ketone's carbonyl group, and subsequent dehydration leads to the aromatic thiazole ring. [7][9]While highly reliable for thiazoles, its direct application to generate the saturated thiazolidinone core requires specific substrates and conditions.

Part 2: Modern, High-Efficiency Synthetic Strategies

In response to the limitations of conventional methods, several "green" and highly efficient techniques have been developed. These modern routes prioritize shorter reaction times, higher yields, milder conditions, and reduced environmental impact. [10]

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis. By directly heating the reactants through dielectric heating, microwaves can dramatically accelerate reaction rates.

Causality Behind the Method: Polar molecules within the reaction mixture align with the microwave's rapidly oscillating electric field, generating heat efficiently and homogeneously. This often leads to a significant reduction in side product formation and cleaner reactions. [11][12]Numerous studies report that microwave-assisted synthesis of thiazolidinones can reduce reaction times from many hours to mere minutes, with yields often exceeding 90%. [13][14]

Ultrasound-Assisted Synthesis (Sonochemistry)

Ultrasonic irradiation provides another energy-efficient and environmentally friendly pathway. The application of high-frequency sound waves (typically >20 kHz) to a liquid medium induces acoustic cavitation—the formation, growth, and implosive collapse of microscopic bubbles.

Causality Behind the Method: The collapse of these bubbles generates localized hot spots with transient high temperatures and pressures, creating extreme conditions that accelerate chemical reactions. [15][16]This method often allows for solvent-free conditions, further enhancing its "green" credentials and simplifying product purification. [17][18]

One-Pot Multicomponent Reactions (MCRs)

MCRs are highly convergent reactions where three or more reactants are combined in a single vessel to form a product that incorporates substantial portions of all reactants. [19]This approach is lauded for its operational simplicity, reduction of waste from intermediate purification steps, and overall time and resource efficiency. [20][21]Many modern thiazolidinone syntheses, including those assisted by microwaves or ultrasound, are designed as one-pot procedures. [22]

Part 3: Performance Comparison & Experimental Data

To provide a clear, objective comparison, the following table summarizes typical performance metrics for the different synthetic strategies.

Synthetic RouteTypical Reaction TimeTypical Yield (%)Key AdvantagesKey Disadvantages
Conventional Reflux 12 - 48 hours [1]< 65% [1]Well-established, simple setupLong reaction time, high energy use, often low yields, hazardous solvents
Hantzsch Synthesis 30 min - several hours [7]High (for thiazoles) [7][23]High yielding for thiazole coreRequires specific α-haloketone starting materials
Microwave-Assisted 5 - 60 minutes [5][11]72 - 99% [12][13]Rapid, high yields, clean reactions [11]Requires specialized microwave reactor equipment
Ultrasound-Assisted 15 - 60 minutes [18][24]86 - 97% [16]Fast, high yields, often solvent-free [17]Requires ultrasonic processor/bath
One-Pot MCRs Varies (often short)56 - 97% [14]Step and atom economy, reduced waste [19]Optimization can be complex, potential for side products

Part 4: Detailed Experimental Protocols

To illustrate the practical differences, here are two representative protocols for the synthesis of a 2,3-disubstituted-4-thiazolidinone.

Protocol 1: Conventional Synthesis via Reflux

This protocol describes the synthesis of a 2,3-diphenylthiazolidin-4-one.

Materials:

  • Benzaldehyde (1 equivalent)

  • Aniline (1 equivalent)

  • Thioglycolic acid (1.1 equivalents)

  • Dry Toluene

  • Dean-Stark apparatus, reflux condenser, round-bottom flask, heating mantle

Procedure:

  • To a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add dry toluene (100 mL).

  • Add aniline (1 eq.) and benzaldehyde (1 eq.) to the flask.

  • Reflux the mixture for 2-3 hours to form the Schiff base, collecting the evolved water in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • Slowly add thioglycolic acid (1.1 eq.).

  • Resume reflux and continue heating for 10-12 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC). [1]7. After completion, cool the mixture. If a precipitate forms, filter the solid. If not, wash the organic layer with a 5% sodium bicarbonate solution, then with brine. [1]8. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol.

Protocol 2: Ultrasound-Assisted, Solvent-Free Synthesis

This protocol describes a greener approach to synthesizing diaryl-4-thiazolidinones. [16][17] Materials:

  • Substituted aromatic aldehyde (1 equivalent)

  • Substituted aniline (1 equivalent)

  • Thioglycolic acid (1.2 equivalents)

  • Ultrasonic bath or probe sonicator (e.g., 40 kHz)

  • Glass beaker

Procedure:

  • In a glass beaker, mix the substituted aniline (1 eq.) and the substituted aromatic aldehyde (1 eq.).

  • Place the beaker in an ultrasonic bath and irradiate for 5-10 minutes to facilitate the formation of the imine intermediate.

  • Add thioglycolic acid (1.2 eq.) to the mixture.

  • Continue ultrasonic irradiation at room temperature or with gentle warming (40-50°C) for 20-40 minutes. Monitor the reaction via TLC. [16]5. Upon completion, a solid product will typically form.

  • Add a solution of n-hexane/ethyl acetate (e.g., 3:1) to the beaker and triturate the solid. [16]7. Filter the pure product, wash with a small amount of cold solvent, and dry under vacuum. [16]

Conclusion and Future Outlook

While conventional reflux methods laid the groundwork for thiazolidinone chemistry, modern energy-input techniques like microwave and ultrasound irradiation, often coupled with one-pot strategies, offer vast improvements in efficiency, yield, and environmental sustainability. [12][18]The choice of synthetic route is no longer merely a question of feasibility but one of optimization, aligning laboratory practice with the principles of green chemistry. As the demand for novel, structurally diverse thiazolidinone derivatives continues to grow in the field of drug discovery, the adoption of these advanced, efficient, and sustainable synthetic methodologies will be paramount.

References

[1]Green route synthesis of 4-thiazolidinone analogs of isonicotinic acid hydrazide. Taylor & Francis Online. [25]Ma, Z., et al. (n.d.). Microwave-assisted Synthesis of New 1,3-thiazolidin-4-ones and Evaluation of Their Anticancer Efficacy. Modern Applied Science, 5(3), 207. [11]Microwave assisted synthesis, the most efficient method for the synthesis of thiazolidin-4-ones from thiosemicarbazones. Sciforum. [17]Wahan, S. K., et al. (n.d.). Ultrasound assisted solvent-free approach for the synthesis of 4-thiazolidinone derivatives. Taylor & Francis Online. [19]Copper-Catalyzed One-Pot Synthesis of Thiazolidin-2-imines. ACS Publications. [20]One-pot reactions in the synthesis of thiazolidinone derivatives by nano-Fe3O4–cysteine catalyst. Taylor & Francis Online. [15]Ultrasonics promoted synthesis of thiazolidinones from 2-aminopyridine and 2-picolilamine. PubMed. [4]A Review of Thiazolidinones: Versatile Heterocycles with Promising Therapeutic Potential. cognizancescientific.com. [18]Ultrasound-synthesized thiazolidinone derivatives as anticancer agents. AIMS Press. [12]Microwave Assisted Synthesis and Characterization of 2-Cyano-N-(4-Oxo- 2-Substituted Thiazolidin-3-yl) Acetamide derivatives. Journal of Applicable Chemistry. [21]Copper-Catalyzed One-Pot Synthesis of Thiazolidin-2-imines. National Institutes of Health (NIH). [26]Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review. National Institutes of Health (NIH). [27]literature review of 2-thiazolidinone synthesis methods. Benchchem. [16]Ultrasound assisted solvent-free approach for the synthesis of 4-thiazolidinone derivatives. Taylor & Francis Online. [13]Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids. National Institutes of Health (NIH). Ionic-liquid mediated one-pot synthesis of novel thiazolidinones containing pyrazole and thiazole hybrid as COX-1/COX-2 inhibito. ACG Publications. [10]Green Techniques in Synthesis of Some Thiazolidinones. ResearchGate. [22]Synthesis of novel 4-thiazolidinone derivatives via one-pot three-component reaction of maleimide, thiosemicarbazide, and Meldrum's acid. Taylor & Francis Online. [2]Synthetic and medicinal perspective of thiazolidinones: A review. PubMed. [5]GREEN SYNTHESIS, CHARACTERIZATION, AND MULTIFACETED EVALUATION OF THIAZOLIDINONE DERIVATIVES: A STUDY ON BIOLOGICAL AND LASE. Iraqi Journal of Science. [14]Solvent-Free Efficient Synthesis of New 4-Thiazolidinones with a Fructose Scaffold through a Microwave-Assisted Cascade Multi. Thieme. Strategies for the Synthesis of Thiazolidinone Heterocycles. ResearchGate. [28]solid-supported catalysed green synthesis of thiazolidinedione derivatives and its biological screening. International Journal of Pharmacy and Pharmaceutical Sciences. [24]Ultrasound assisted synthesis of thiazolidine thiones containing 1,2,3-triazoles using Cu/TiO2. SciSpace. [3]A BRIEF REVIEW ON THIAZOLIDINONES AND AZETIDINONES: SYNTHESIS AND BIOLOGICAL ACTIVITIES. Journal of Advanced Scientific Research. [7]Hantzsch Thiazole Synthesis. Chem Help Asap. [29]4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. remedium.md. [30]Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. MDPI. [31]Different synthetic routes for the production of thiazolidin-4-one derivatives. ResearchGate. [32]Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. National Institutes of Health (NIH). 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. ResearchGate. [6]Hantzsch Thiazole Synthesis. SynArchive. [8]Hantzsch thiazole synthesis - laboratory experiment. YouTube. [33]Synthesis of Some New 2,4-Disubstituted Hydrazinothiazoles and 2,5-Disubstituted Thiazolidinones. Taylor & Francis Online. [23]Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. National Institutes of Health (NIH). [34]Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace. [35]Hantzsch pyridine synthesis. Wikipedia. [36]Methods for the synthesis of TZD and its derivatives based on Hantzsch‐based cycloaddition reaction. ResearchGate. [9]Mechanism of Hantzsch Thiazole Synthesis. ResearchGate. [37]Learning from the Hantzsch synthesis. ACS Publications.

Sources

Safety Operating Guide

Mastering the Disposal of 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Characterization

Inferred Hazardous Properties:

  • Toxicity: Thiazolidine derivatives have been shown to exhibit a range of biological activities and, in some cases, cytotoxicity.[2][3] Thiono-sulfur-containing compounds can be metabolized into reactive intermediates, which may lead to toxic effects.[4] Without specific LD50 data, it is prudent to handle this compound as a substance with potential for moderate to high toxicity.

  • Skin and Eye Irritation: Structurally related compounds are known to cause skin and eye irritation.[5][6][7] Direct contact should be avoided.

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[6][7]

  • Environmental Hazards: While specific data on the environmental fate of this compound is limited, organosulfur compounds can have aquatic toxicity.[8][9] Therefore, release into the environment must be prevented.

Regulatory Classification (Anticipated):

Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[10][11] Based on the inferred toxicity of the thiazolidine and thione moieties, it is highly probable that waste containing 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone would be classified as hazardous waste due to toxicity . A Toxicity Characteristic Leaching Procedure (TCLP) may be required by your institution's environmental health and safety (EHS) office to make a definitive determination.[5][8][12]

Personal Protective Equipment (PPE): Your First Line of Defense

A rigorous PPE protocol is non-negotiable when handling 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone. The following ensemble provides a minimum level of protection; however, a site-specific risk assessment should always be performed.

PPE ComponentSpecificationsRationale
Eye Protection Chemical splash goggles or a full-face shield.Protects against splashes and aerosols that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).Prevents skin contact and potential absorption. Always check the glove manufacturer's compatibility chart.
Body Protection A lab coat, worn fully buttoned. A chemical-resistant apron is recommended for larger quantities.Protects skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling powders outside of a fume hood or if there is a risk of aerosol generation.Prevents inhalation of potentially toxic dust or aerosols.

Disposal Workflow: A Step-by-Step Guide

The guiding principle for the disposal of 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone is that it must be managed as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.

DisposalWorkflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Solid Waste (e.g., contaminated labware, PPE, unreacted compound) C Collect in a designated, properly labeled, and sealed hazardous waste container. A->C B Liquid Waste (e.g., reaction mixtures, solutions) B->C D Store in a designated Satellite Accumulation Area (SAA). C->D Ensure container is closed E Arrange for pickup by your institution's Environmental Health & Safety (EHS) department. D->E Follow institutional protocols

Figure 1: Disposal workflow for 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone.

Detailed Protocol:

  • Segregation at the Source:

    • Solid Waste: Collect all solid waste contaminated with 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone, including unused compound, contaminated filter paper, weighing boats, and disposable PPE, in a dedicated, leak-proof hazardous waste container. This container should be made of a compatible material (e.g., high-density polyethylene - HDPE).

    • Liquid Waste: Collect all liquid waste, such as reaction mixtures or solutions containing the compound, in a separate, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless you have confirmed compatibility.

  • Container Labeling:

    • All waste containers must be labeled with a hazardous waste tag as soon as the first drop of waste is added.

    • The label must clearly state "Hazardous Waste" and list all chemical constituents by their full name, including "2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone" and any solvents or other reagents, with their approximate concentrations.

  • Chemical Incompatibility:

    • The thione group can be susceptible to oxidation.[13][14] Therefore, do not mix waste containing this compound with strong oxidizing agents (e.g., nitric acid, perchloric acid, hydrogen peroxide).

    • Avoid mixing with strong acids or bases, as this could potentially lead to hydrolysis or other unintended reactions.[1][15][16][17][18]

    • Thiourea and its derivatives can react with certain metals.[19][20] It is prudent to avoid mixing this waste with solutions containing heavy metal salts.

  • Interim Storage:

    • Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[12][13]

    • The SAA should be located at or near the point of waste generation and away from general laboratory traffic.

    • Ensure secondary containment (e.g., a spill tray) is used for liquid waste containers.

  • Final Disposal:

    • Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (often 9-12 months), arrange for pickup by your institution's Environmental Health & Safety (EHS) department.

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Emergency Procedures: Spill and Decontamination Protocols

Prompt and correct response to a spill is critical to mitigating exposure and environmental contamination.

SpillResponse A Spill Occurs B Alert personnel and evacuate if necessary. A->B C Don appropriate PPE. B->C D Contain the spill (use absorbent material around the perimeter). C->D E Neutralize/Absorb the spilled material. D->E F Collect contaminated material in a hazardous waste container. E->F G Decontaminate the area. F->G H Dispose of all waste as hazardous. G->H

Figure 2: Spill response workflow.

Spill Cleanup:

  • Alert and Assess: Immediately alert others in the vicinity. Assess the extent of the spill. For large or highly aerosolized spills, evacuate the area and contact your institution's emergency response team.

  • Containment: For manageable spills, prevent the spread by creating a dike around the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[2][6][14]

  • Neutralization and Absorption (for small liquid spills): While specific neutralizers are not established, for spills involving related organosulfur compounds like mercaptans, a calcium hypochlorite solution can be used for neutralization, followed by absorption.[2][14] However, given the potential reactivity, a more conservative approach is to absorb the liquid directly with an inert absorbent.

  • Collection: Carefully scoop the absorbed material or sweep the solid powder into a designated hazardous waste container.[6][21]

  • Decontamination:

    • Clean the spill area with a detergent solution and water.[22][23]

    • For a final rinse, a 70% ethanol or a 1:10 bleach solution can be used, but be mindful of the material of the surface being cleaned, as bleach can be corrosive.[4][24]

    • All cleaning materials (sponges, paper towels, etc.) must be disposed of as hazardous waste.

Equipment Decontamination:

  • Routine Cleaning: For non-disposable labware (e.g., glassware), rinse with an appropriate solvent to remove the bulk of the compound. This rinsate must be collected as hazardous liquid waste. Then, wash the labware with soap and water.[24]

  • Thorough Decontamination: For equipment being taken out of service or moved, a more thorough decontamination is required. After an initial solvent rinse (collected as hazardous waste), scrub the equipment with a laboratory-grade detergent.[22][23] A final rinse with 70% ethanol or a dilute bleach solution can be performed, followed by a final rinse with deionized water.[4] All cleaning materials and rinsates from the initial steps must be disposed of as hazardous waste.

By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone, fostering a culture of safety and environmental responsibility.

References

  • Loosmore, S. M., & McKinnon, D. M. (n.d.).
  • Oxidation of thiones to sulphines (thione S-oxides) with N-sulphonyloxaziridines: synthetic and mechanistic aspects. Journal of the Chemical Society, Perkin Transactions 2.
  • Barros, H. B., & Comasseto, J. V. (n.d.). Oxidation Reactions Promoted or Catalyzed by Organotellurium Compounds. PMC.
  • Cytotoxicity of the Thiazolidine-2,4-dione Derivatives 4−7 on Normal... (n.d.).
  • Leyva-Jiménez, H., et al. (2022). In Vitro Toxicity Studies of Bioactive Organosulfur Compounds from Allium spp. with Potential Application in the Agri-Food Industry: A Review.
  • Pavec, G., et al. (n.d.).
  • Mechanisms of (thio)ester hydrolysis in (A) neutral environment, (B)... (n.d.).
  • 155 GREEN SYNTHESIS, CHARACTERIZATION, AND MULTIFACETED EVALUATION OF THIAZOLIDINONE DERIVATIVES: A STUDY ON BIOLOGICAL AND LASE. (n.d.).
  • Begum, I., Schnakenburg, G., & Streubel, R. (2020). Synthesis and Oxidation Reactions of Thiazol‐2‐thione‐fused 1,4‐Dihydro‐1,4‐diphosphinines.
  • Dyadyuchenko, O. V., et al. (n.d.). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series.
  • Dalaf, A. H., Saleh, M. J., & Saleh, J. N. (2024). GREEN SYNTHESIS, CHARACTERIZATION, AND MULTIFACETED EVALUATION OF THIAZOLIDINONE DERIVATIVES: A STUDY ON BIOLOGICAL AND LASER EFFICACY. EUROPEAN JOURNAL OF MODERN MEDICINE AND PRACTICE.
  • Decontamination Protocols for Lab Equipment. (2025).
  • Hadžić, A., et al. (2022). Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies. PMC.
  • Guide to Decontaminating Lab Equipment:
  • laboratory equipment decontamination guidelines - standard oper
  • Hydrolysis of Thioesters Explained: Definition, Examples, Practice & Video Lessons. (2024). Pearson.
  • (2023). Chemical Incompatibility - All the examples explained - A quick revision. YouTube.
  • Decontamination of Laboratory Equipment. (n.d.). Safety & Risk Services.
  • Laboratory Equipment Decontamination Procedures. (n.d.). Central Michigan University.
  • (n.d.).
  • (2025). (PDF) Thiazolidinone-based compounds as dual-purpose therapeutics: antimicrobial efficacy, cytotoxicity and pharmacokinetic potential.
  • (2025). Potential Aquatic Health Impacts of Selected Dechlorination Chemicals.
  • Chen, Y., et al. (2022). Determination of the Acute and Chronic Toxicity of Sulfate from the Sulfur Autotrophic Denitrification Process to Juvenile Zebrafish (Danio rerio). PMC.
  • 11.7: Hydrolysis of Thioesters, Esters, and Amides. (2022). Chemistry LibreTexts.
  • Bernhardt, P. V., & Gallego, C. (n.d.). Replacement of a Thiourea-S with an Amidine-NH Donor Group in a Platinum–Acridine Antitumor Compound Reduces the Metal's Reactivity with Cysteine Sulfur.
  • 11.6: Hydrolysis of Thioesters, Esters, and Amides. (2022). Chemistry LibreTexts.
  • Sharma, D., Sarkar, A., & Gupta, R. K. (2024). Outlook on Thiazolidinone with Intoxicating Pharmacological potentials: A Review.
  • Thioketone. (n.d.). Wikipedia.
  • Puerto, M., et al. (n.d.). Acute toxicological studies of the main organosulfur compound derived from Allium sp. intended to be used in active food packaging. PubMed.
  • Strong acid–strong base reactions | Acids and bases | AP Chemistry | Khan Academy. (2021). YouTube.
  • 2-Thiazolidinethione SDS, 96-53-7 Safety D
  • Al-Ostoot, F. H., & Al-Ghamdi, K. M. (2024).
  • 10.4: Reactions of Acids and Bases. (2021). Chemistry LibreTexts.
  • Jain, A. K., et al. (2020).
  • (2016). (PDF) Urea and thiourea: similar compounds – different result.
  • Akma, F., et al. (n.d.). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Malaysian Journal of Analytical Sciences.
  • 16.1: Reactions of Acids and Bases. (2018). Chemistry LibreTexts.
  • Mustard gas. (n.d.). Wikipedia.
  • Chapter 1: Acid–Base Reactions – OCLUE: Organic Chemistry, Life, the Universe & Everything. (n.d.). Open Textbook Publishing.
  • (2023). if you add strong base to weak acid, will it react with hydronium or weak acid first. Reddit.

Sources

Navigating the Safe Handling of 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone, a compound of interest in various research and development endeavors. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this directive is built upon a conservative assessment of hazards associated with structurally analogous compounds, particularly thiazolidine derivatives and thiones. Our primary objective is to empower you with the knowledge to work safely and efficiently, ensuring that every procedural step is a self-validating system of safety.

Understanding the Risks: A Profile Based on Analogy

  • Skin Irritation: May cause redness, itching, or inflammation upon contact.

  • Serious Eye Irritation: Can lead to significant eye damage if direct contact occurs.

  • Respiratory Irritation: Inhalation of dust or powder may irritate the respiratory tract.

  • Aquatic Toxicity: May be harmful to aquatic organisms.

Therefore, a cautious and well-defined personal protective equipment (PPE) strategy is not just recommended, but essential.

Core Protective Measures: Your Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial to mitigate the potential hazards associated with handling 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone. The following table summarizes the recommended PPE, with detailed explanations in the subsequent sections.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (minimum thickness of 4 mil)Provides a barrier against skin contact and potential irritation. Nitrile is recommended for its broad chemical resistance. Double gloving is advised for extended handling periods.
Eye Protection Chemical safety goggles with side shields or a full-face shield.Protects against splashes, dust, and aerosols, preventing serious eye irritation or injury. A face shield offers an additional layer of protection for the entire face.[2]
Body Protection A fully buttoned laboratory coat made of a low-linting, non-absorbent material. For larger quantities, a chemical-resistant apron is recommended.Prevents contamination of personal clothing and skin. A chemical-resistant apron provides an additional barrier against spills.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If significant dust is generated, a NIOSH-approved N95 respirator should be worn.Minimizes the inhalation of airborne particles, thereby reducing the risk of respiratory tract irritation. A fume hood is the preferred engineering control.
Step-by-Step PPE Protocol:
  • Donning (Putting On) PPE:

    • Wash and dry hands thoroughly.

    • Put on the laboratory coat and ensure it is fully buttoned.

    • Don the first pair of nitrile gloves.

    • If required, put on the N95 respirator, ensuring a proper fit seal.

    • Put on the chemical safety goggles or face shield.

    • Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

  • Doffing (Taking Off) PPE:

    • Remove the outer pair of gloves first, peeling them off without touching the outside with your bare hands.

    • Remove the laboratory coat, folding it inward to contain any contamination.

    • Remove the safety goggles or face shield.

    • Remove the inner pair of gloves.

    • If used, remove the respirator.

    • Wash hands thoroughly with soap and water.

Operational Plans: From Handling to Disposal

Safe handling extends beyond personal protection and encompasses the entire lifecycle of the chemical in your laboratory, from receipt to disposal.

Handling Procedures:
  • Work in a Designated Area: All handling of 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[3]

  • Avoid Dust Generation: This compound is likely a solid. Handle it carefully to avoid creating airborne dust.

  • Use Appropriate Tools: Use spatulas and other tools to transfer the chemical. Avoid direct contact with gloved hands where possible.

  • Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested. Have a spill kit readily available that is appropriate for solid chemical spills.

Disposal Plan:

As this compound is presumed to be toxic to aquatic life, it is imperative that it is not disposed of down the drain.

  • Waste Collection:

    • All solid waste contaminated with 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone (e.g., used gloves, weigh boats, contaminated paper towels) should be placed in a dedicated, clearly labeled hazardous waste container.

    • Unused or unwanted solid chemical should also be collected in a labeled hazardous waste container.

    • Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquids.

  • Waste Disposal:

    • All waste must be disposed of through your institution's environmental health and safety (EHS) office.

    • Follow all local, state, and federal regulations for hazardous waste disposal. Do not mix with other waste streams unless explicitly permitted by your EHS department.[4]

Visualizing the Safety Workflow

To further clarify the procedural logic, the following diagram illustrates the key decision points and steps for safely handling 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone.

PPE_Workflow Workflow for Handling 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone cluster_prep Preparation cluster_handling Handling Procedure cluster_cleanup Cleanup & Disposal Review_SDS Review SDS of Analogous Compounds Assess_Risks Assess Risks: - Skin/Eye Irritation - Respiratory Irritation - Aquatic Toxicity Review_SDS->Assess_Risks Gather_PPE Gather Appropriate PPE Assess_Risks->Gather_PPE Don_PPE Don PPE in Correct Sequence Gather_PPE->Don_PPE Work_in_Hood Work in Chemical Fume Hood Don_PPE->Work_in_Hood Handle_Carefully Handle Solid to Minimize Dust Work_in_Hood->Handle_Carefully Segregate_Waste Segregate Contaminated Waste (Gloves, etc.) Handle_Carefully->Segregate_Waste Dispose_Waste Dispose via EHS Office Segregate_Waste->Dispose_Waste Doff_PPE Doff PPE in Correct Sequence Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Decision workflow for safe handling of the target compound.

By adhering to these guidelines, you are not only protecting yourself but also ensuring the integrity and safety of your laboratory environment. Always prioritize a culture of safety and consult with your institution's environmental health and safety professionals for any specific questions or concerns.

References

  • Thor Specialities (UK) LTD. (2019, November 6). Safety Data Sheet for ACTICIDE LT 2. Retrieved from [Link]

  • BB Fabrication. (n.d.). Safety Data Sheet for FORMULE Y KITCHEN AND BATHROOMS MONOLAYER CEILING PAINT ECOLABEL. Retrieved from [Link]

  • Henkel South Africa (PTY) Ltd. (2021). Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021, published in GG 44348. Retrieved from [Link]

  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Provista. (2022, August 25). Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. Retrieved from [Link]

  • PubChem. (n.d.). 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone. Retrieved from [Link]

  • Sahiba, N., et al. (2022). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 27(15), 4936. Retrieved from [Link]

  • Kumar, G., et al. (2024). Rapid and Environmentally‐Friendly Synthesis of Thiazolidinone Analogues in Deep Eutectic Solvent Complemented with Computational Studies. ChemistryOpen, 13(1), e202400198. Retrieved from [Link]

  • Wang, J., et al. (2022). Barcoding drug information to recycle unwanted household pharmaceuticals: a review. Environmental Science and Pollution Research, 29(1), 1-17. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: AduxolDB-91-08. Retrieved from [Link]

  • Laxmi, S. V., et al. (2016). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Medicinal Chemistry Research, 25(8), 1629-1640. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone
Reactant of Route 2
Reactant of Route 2
2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.